molecular formula C6H4FNO B1317766 2-Fluoro-5-formylpyridine CAS No. 677728-92-6

2-Fluoro-5-formylpyridine

Cat. No.: B1317766
CAS No.: 677728-92-6
M. Wt: 125.1 g/mol
InChI Key: PZPNGWWKCSJKOS-UHFFFAOYSA-N
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Description

2-Fluoro-5-formylpyridine is a useful research compound. Its molecular formula is C6H4FNO and its molecular weight is 125.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoropyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO/c7-6-2-1-5(4-9)3-8-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPNGWWKCSJKOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585986
Record name 6-Fluoropyridine-3-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677728-92-6
Record name 6-Fluoropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-5-formylpyridine
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Foundational & Exploratory

Introduction: The Strategic Importance of Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Fluoro-5-formylpyridine: A Keystone Building Block in Modern Drug Discovery

In the landscape of medicinal chemistry, pyridine scaffolds are ubiquitous, forming the core of numerous therapeutic agents due to their unique electronic properties and ability to engage in hydrogen bonding.[1] The strategic incorporation of fluorine atoms into these heterocyclic systems is a cornerstone of modern drug design, employed to modulate critical physicochemical and biological properties such as metabolic stability, bioavailability, and target binding affinity.[2][3][4] this compound (also known as 6-fluoropyridine-3-carbaldehyde) has emerged as a particularly valuable building block for researchers and drug development professionals. Its structure combines the advantageous pyridine core, the modulating effects of a fluorine substituent, and the versatile reactivity of an aldehyde functional group, offering a powerful platform for the synthesis of novel and effective pharmaceutical agents.[3] This guide provides an in-depth analysis of its chemical properties, structure, synthesis, and applications, grounded in field-proven insights for the practicing scientist.

Molecular Structure and Physicochemical Properties

This compound is a solid organic compound whose structure features a pyridine ring substituted with a fluorine atom at the C2 position and a formyl (aldehyde) group at the C5 position.[5] The electron-withdrawing nature of both the fluorine atom and the formyl group significantly influences the electron density of the pyridine ring, impacting its reactivity and physicochemical characteristics.

Structural and Chemical Identifiers
PropertyValueSource
IUPAC Name 6-fluoropyridine-3-carbaldehyde[5]
Synonyms This compound, 6-Fluoronicotinaldehyde[5]
CAS Number 677728-92-6[5][6]
Molecular Formula C₆H₄FNO[5][6]
Molecular Weight 125.10 g/mol [5][6]
Canonical SMILES C1=CC(=NC=C1C=O)F[5]
InChI Key PZPNGWWKCSJKOS-UHFFFAOYSA-N[5]
Physicochemical Data

While some physical properties like melting and boiling points are not consistently reported across safety data sheets, the compound is generally supplied as a solid.[7] Purity levels for research-grade material are typically ≥95%.[6]

Caption: 2D structure of this compound.

Synthesis Pathway: An Industrial Approach

A robust and scalable synthesis is critical for the utility of any chemical building block. A common industrial method involves a two-step process starting from 2-fluoro-5-methylpyridine, which is a readily available precursor.[8] This pathway is advantageous due to its high conversion rates and the high purity of the final product, often exceeding 99.0%.[8]

Workflow: Synthesis of this compound

Caption: High-level overview of the synthesis from 2-fluoro-5-methylpyridine.

Experimental Protocol: Oxidation of 2-Fluoro-5-methylpyridine

This protocol is adapted from methodologies described in the patent literature for the oxidation of the methyl group to a carboxylic acid.[8]

  • Objective: To convert the methyl group at the C5 position into a carboxyl group.

  • Causality: Potassium permanganate (KMnO₄) is a powerful oxidizing agent capable of oxidizing an alkyl side chain on an aromatic ring to a carboxylic acid, provided the benzylic position has at least one hydrogen. The pyridine ring is relatively resistant to oxidation under these conditions.

Step-by-Step Methodology:

  • Setup: To a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2-fluoro-5-methylpyridine (1.0 eq).

  • Reaction: In a separate vessel, prepare a solution of potassium permanganate (approx. 3.0 eq) in water.

  • Addition: Slowly add the KMnO₄ solution to the reaction vessel containing the starting material. The reaction is exothermic; maintain the temperature below 50°C using a water bath.

  • Heating: After the addition is complete, heat the mixture to reflux and maintain for several hours until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the manganese dioxide (MnO₂) byproduct.

  • Isolation: Acidify the filtrate with concentrated HCl to a pH of ~3-4. The product, 2-fluoro-5-pyridinecarboxylic acid, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Experimental Protocol: Reduction to Aldehyde
  • Objective: To selectively reduce the carboxylic acid to an aldehyde.

  • Causality: This is a critical and sensitive step. Over-reduction would lead to the alcohol. A common laboratory method involves converting the carboxylic acid to a more reactive intermediate (like an acid chloride or an ester) followed by a controlled reduction using a sterically hindered reducing agent like Diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Step-by-Step Methodology:

  • Activation (as Acid Chloride): Suspend the 2-fluoro-5-pyridinecarboxylic acid (1.0 eq) in a dry, inert solvent like dichloromethane (DCM) under a nitrogen atmosphere. Add oxalyl chloride or thionyl chloride (approx. 1.5 eq) dropwise at 0°C.[8] Allow the reaction to warm to room temperature and stir until gas evolution ceases.

  • Reduction Setup: In a separate flask, prepare a solution of the crude acid chloride in dry THF, and cool it to -78°C (dry ice/acetone bath).

  • Controlled Reduction: Add a solution of DIBAL-H (1.0 M in hexanes, approx. 1.1 eq) dropwise, maintaining the temperature at -78°C. The progress should be monitored carefully by TLC.

  • Quenching: Once the reaction is complete, quench it by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Extraction & Purification: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the distinct reactivity of its functional groups. The interplay between the aldehyde, the fluorine atom, and the pyridine ring allows for a wide range of chemical transformations.

Reactivity_Hubs Figure 3: Key Reactivity Sites Molecule This compound Aldehyde Aldehyde Group (C5) - Nucleophilic Addition - Reductive Amination - Wittig Olefination - Oxidation/Reduction Molecule->Aldehyde Versatile Handle Fluorine Fluorine Atom (C2) - Nucleophilic Aromatic Substitution (SNAr) - Cross-Coupling Reactions Molecule->Fluorine Leaving Group Nitrogen Pyridine Nitrogen (N1) - Protonation (Basicity) - N-Oxidation - Alkylation/Quaternization Molecule->Nitrogen Lewis Base Site

Caption: The three primary centers of reactivity in this compound.

  • The Aldehyde Group: As a classic electrophile, the formyl group is the primary site for carbon-carbon and carbon-heteroatom bond formation. It readily undergoes reactions such as reductive amination to form secondary and tertiary amines, Wittig reactions to generate alkenes, and additions of organometallic reagents (e.g., Grignards) to produce secondary alcohols. These transformations are fundamental in elongating and diversifying molecular scaffolds in drug discovery.

  • The 2-Fluoro Substituent: The fluorine atom at the C2 position is activated towards Nucleophilic Aromatic Substitution (SNAr) by the electron-withdrawing effect of the ring nitrogen. This makes it an excellent leaving group, allowing for the facile introduction of various nucleophiles (O-, N-, S-based) under relatively mild conditions. This SNAr reactivity is a powerful tool for late-stage functionalization, a highly desirable strategy in medicinal chemistry programs.[9]

  • The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom imparts basicity and nucleophilicity. It can be protonated to form pyridinium salts, which can alter the solubility and electronic properties of the molecule. It can also undergo N-oxidation or be alkylated to form quaternary salts.

Spectroscopic Characterization

Confirming the structure and purity of this compound relies on standard spectroscopic techniques. While specific spectra are proprietary, the expected characteristics can be predicted.

  • ¹H NMR: The proton NMR spectrum would show distinct signals in the aromatic region (typically δ 7.5-9.0 ppm) for the three protons on the pyridine ring, with coupling patterns dictated by their positions relative to each other and the fluorine atom (H-F coupling). A sharp singlet for the aldehyde proton would appear further downfield (δ 9.5-10.5 ppm).

  • ¹³C NMR: The carbon NMR would display six unique signals. The aldehyde carbon would be the most downfield signal (δ > 180 ppm).[10] The carbon attached to the fluorine (C2) would show a large one-bond C-F coupling constant, a characteristic feature confirming the fluorine's position.

  • IR Spectroscopy: The infrared spectrum would be dominated by a strong, sharp absorption band characteristic of the C=O stretch of an aromatic aldehyde, typically appearing around 1700-1720 cm⁻¹.[10][11] C-H stretching from the aromatic ring and aldehyde would also be present.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. The toxicological properties have not been thoroughly investigated, necessitating a cautious approach.[7]

  • GHS Hazard Classification: The compound is classified as hazardous.[5]

    • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[5]

    • Skin Irritation: Causes skin irritation.[5]

    • Eye Irritation: Causes serious eye irritation.[5]

  • Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7][12] Avoid breathing dust, vapors, or mist.[7]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12] It is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[7]

  • Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[7] Do not let the product enter drains.[7]

Conclusion

This compound stands as a testament to the power of strategic molecular design. By combining a biologically relevant pyridine core with a reactivity-modulating fluorine atom and a synthetically versatile aldehyde handle, it provides medicinal chemists with a powerful tool for the efficient construction of complex and diverse molecular architectures. Its robust synthesis and well-defined reactivity profile ensure its continued importance as a key intermediate in the quest for novel therapeutics. A thorough understanding of its properties, synthesis, and handling is paramount for any researcher aiming to leverage its full potential in their drug discovery programs.

References

  • MSDS of this compound . (2013). Capot Chemical Co., Ltd.

  • This compound | C6H4FNO | CID 16414246 . PubChem, National Institutes of Health.

  • 5-fluoro-2-formylpyridine AldrichCPR . Sigma-Aldrich.

  • CN112358442B - Preparation method of 2-fluoro-5-formyl chloropyridine . Google Patents.

  • This compound | CAS 677728-92-6 . Santa Cruz Biotechnology.

  • CAS 884494-54-6 | 2-Chloro-5-fluoro-4-formylpyridine . Synblock.

  • SAFETY DATA SHEET - 2-Fluoro-5-methylpyridine . (2021). Thermo Fisher Scientific.

  • China 2-Fluoro-5-methylpyridine Suppliers, Customized Wholesale . agrochemx.com.

  • A General Method for C–H Fluorination of Pyridines and Diazines . Organic Syntheses.

  • 2-Fluoro-5-aminopyridine: Enhancing Drug Discovery with Precision Synthesis . Dakenchem.

  • 2-Fluoro-5-hydroxypyridine: A Key Fluorinated Building Block for Innovation . Dakenchem.

  • Synthesis of 2-amino-5-fluoropyridine . ResearchGate.

  • 5-Fluoropyridine-2-carboxaldehyde | C6H4FNO | CID 10351697 . PubChem, National Institutes of Health.

  • This compound . Alfa Chemistry.

  • 5-Fluoro-2-forMylpyridine(31181-88-1) 1H NMR . ChemicalBook.

  • 2-Formyl-5-hydroxypyridine . Frontier Specialty Chemicals.

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design . (2021). National Center for Biotechnology Information.

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 . (2023). MDPI.

  • The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine... . (2008). PubMed.

  • 2-Fluoro-5-(trifluoromethyl)pyridine 97% . Sigma-Aldrich.

  • Combining NMR and IR . (2018). YouTube.

  • NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring . (2017). YouTube.

  • Computational Studies, NMR and Ir Spectral Analysis... of 2-Fluoro-4-Pyridineboronic Acid . ResearchGate.

  • NMR Analysis - Determining a Structure with IR and NMR . (2018). YouTube.

Sources

An In-Depth Technical Guide to 2-Fluoro-5-formylpyridine (CAS: 677728-92-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Fluoro-5-formylpyridine, a key building block in modern medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes its physicochemical properties, synthesis, reactivity, and applications, with a focus on practical insights for its use in drug discovery and development.

Introduction: The Strategic Importance of Fluorinated Pyridines

The introduction of fluorine into pharmaceutical candidates is a well-established strategy for enhancing drug-like properties. Fluorine's high electronegativity and small atomic size can significantly modulate a molecule's metabolic stability, bioavailability, and binding affinity to biological targets. When incorporated into a pyridine scaffold, a common motif in bioactive compounds, the resulting fluorinated pyridine offers a versatile platform for the synthesis of novel therapeutics.

This compound (also known as 6-fluoronicotinaldehyde) is a prime example of such a valuable intermediate. Its unique arrangement of a reactive aldehyde group and an electron-withdrawing fluorine atom on a pyridine ring makes it a sought-after precursor for a diverse range of complex molecular architectures.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of this compound in a laboratory setting.

Physicochemical Data
PropertyValueSource(s)
CAS Number 677728-92-6[1][2]
Molecular Formula C₆H₄FNO[1][2]
Molecular Weight 125.10 g/mol [1][2]
Appearance Pale-yellow to yellow-brown solid or colorless liquid-
Melting Point 15-25 °C-
Boiling Point 102-105 °C-
Solubility Sparingly soluble in water, soluble in organic solvents.-
Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

GHS Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

For detailed safety information, always consult the latest Safety Data Sheet (SDS) from your supplier.

Synthesis of this compound

The primary synthetic route to this compound is through the oxidation of 2-fluoro-5-methylpyridine followed by a subsequent reaction to form the aldehyde. A representative two-step synthesis is detailed below, based on established chemical principles.

Synthetic Pathway Overview

G 2-Fluoro-5-methylpyridine 2-Fluoro-5-methylpyridine 2-Fluoro-5-pyridinecarboxylic_acid 2-Fluoro-5-pyridinecarboxylic_acid 2-Fluoro-5-methylpyridine->2-Fluoro-5-pyridinecarboxylic_acid Oxidation (e.g., KMnO4) This compound This compound 2-Fluoro-5-pyridinecarboxylic_acid->this compound Reduction or Acyl Chloride Formation & Reduction G This compound This compound Imine Imine This compound->Imine Primary Amine Alcohol Alcohol This compound->Alcohol Reduction (e.g., NaBH4) Alkene Alkene This compound->Alkene Wittig Reaction Cyanohydrin Cyanohydrin This compound->Cyanohydrin HCN or TMSCN

Sources

A Technical Guide to 2-Fluoro-5-formylpyridine (6-Fluoronicotinaldehyde) for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 2-Fluoro-5-formylpyridine is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its unique trifecta of a pyridine scaffold, a bio-altering fluorine substituent, and a versatile formyl (aldehyde) handle makes it an invaluable intermediate for synthesizing complex molecular architectures. This guide provides an in-depth analysis of its core properties, strategic importance in drug discovery, synthesis protocols, and critical safety information tailored for researchers and drug development professionals.

Core Molecular Profile

This compound, also known by its IUPAC name 6-fluoropyridine-3-carbaldehyde, is a solid organic compound at room temperature.[1] Its fundamental properties are crucial for stoichiometric calculations, analytical characterization, and reaction planning.

Identifier Value Source
Molecular Formula C₆H₄FNO[1][2][3][4][5]
Molecular Weight 125.10 g/mol [1][2][3][4][5][6]
CAS Number 677728-92-6[2][3][4]
IUPAC Name 6-fluoropyridine-3-carbaldehyde[3]
Common Synonyms 6-Fluoronicotinaldehyde, 2-Fluoro-5-pyridinecarboxaldehyde[3]
Monoisotopic Mass 125.027691913 Da[3][6]

The Strategic Role in Medicinal Chemistry

The utility of this compound in drug discovery is not accidental; it is a result of the deliberate combination of three key molecular features. The strategic placement of fluorine and an aldehyde on a pyridine ring provides a powerful tool for medicinal chemists to fine-tune the properties of lead compounds.[7][8]

  • The Pyridine Scaffold: The pyridine ring is a ubiquitous heterocycle in pharmaceuticals due to its ability to engage in hydrogen bonding, its water solubility, and its presence in numerous natural alkaloids.[7] It serves as a robust framework for building pharmacologically active molecules.

  • The Fluorine Advantage: The introduction of a fluorine atom can profoundly alter a molecule's physicochemical properties.[8][9] Its high electronegativity often increases metabolic stability by blocking sites of oxidative metabolism.[7] It can also modulate the pKa of nearby functional groups and enhance binding affinity to target proteins through favorable electrostatic interactions.[8]

  • The Formyl Group as a Synthetic Handle: The aldehyde (formyl) group is one of the most versatile functional groups in organic synthesis. It is a key electrophile for forming new carbon-carbon and carbon-nitrogen bonds, allowing for the facile introduction of diverse substituents and the extension of the molecular scaffold.

G cluster_0 Core Components cluster_1 Resulting Intermediate cluster_2 Strategic Advantages in Drug Design A Pyridine Scaffold D This compound A->D B Fluorine Atom B->D C Formyl Group (Aldehyde) C->D E Metabolic Stability D->E blocks oxidation F Enhanced Binding Affinity D->F pKa modulation G Synthetic Versatility D->G reactive handle H Improved Pharmacokinetics E->H F->H

Caption: Logical relationship of this compound's components.

Synthesis and Manufacturing Insights

A common and scalable approach to synthesizing fluorinated pyridines involves the modification of readily available precursors. One documented method involves the oxidation of 2-fluoro-5-methylpyridine.[10] This transformation is a foundational step in producing the carboxylate precursor, which can then be converted to the desired aldehyde.

G Start 2-Fluoro-5-methylpyridine (Starting Material) Step1 Step 1: Oxidation Reagent: KMnO₄ or NaMnO₄ Start->Step1 Intermediate 2-Fluoro-5-pyridinecarboxylic acid (Intermediate) Step1->Intermediate Step2 Step 2: Reduction (e.g., via acyl chloride/Rosenmund) Intermediate->Step2 End This compound (Final Product) Step2->End

Caption: High-level workflow for the synthesis of this compound.

Experimental Protocol: Oxidation of 2-Fluoro-5-methylpyridine

This protocol is based on the oxidation step described in related syntheses and serves as an illustrative example.[10]

Materials:

  • 2-Fluoro-5-methylpyridine

  • Potassium permanganate (KMnO₄) or Sodium permanganate (NaMnO₄)

  • Water (solvent)

  • Hydrochloric acid (for workup)

  • Sodium bisulfite (for quenching)

  • Suitable extraction solvent (e.g., ethyl acetate)

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer and thermometer, suspend 2-fluoro-5-methylpyridine in water.

  • Oxidant Addition: Gradually add potassium permanganate to the suspension. The reaction is exothermic; maintain the temperature within a specified range (e.g., by using an ice bath).

  • Reaction Monitoring: Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography or High-Performance Liquid Chromatography) until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the mixture and quench the excess permanganate by slowly adding sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

  • Workup: Filter the manganese dioxide precipitate. Acidify the filtrate with hydrochloric acid to precipitate the product, 2-fluoro-5-pyridinecarboxylic acid.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under a vacuum. This carboxylic acid intermediate is then carried forward to be converted into the target aldehyde.

Causality Note: Potassium permanganate is chosen as the oxidant due to its high reactivity and ability to effectively convert an alkyl side chain on an aromatic ring into a carboxylic acid.[10] The reaction is performed in water, a green and cost-effective solvent.

Key Synthetic Applications and Transformations

The true power of this compound lies in the reactivity of its aldehyde group, which serves as a gateway to a vast array of molecular structures.

G cluster_reactions Common Transformations cluster_products Product Classes center This compound reductive_amination Reductive Amination (+ R₂NH, NaBH(OAc)₃) center->reductive_amination wittig Wittig Reaction (+ Ph₃P=CHR) center->wittig grignard Grignard Addition (+ R-MgBr) center->grignard oxidation Oxidation (+ KMnO₄, H₂O₂) center->oxidation amine Substituted Amines reductive_amination->amine alkene Alkenes wittig->alkene alcohol Secondary Alcohols grignard->alcohol acid Carboxylic Acid oxidation->acid

Caption: Key synthetic transformations of the formyl group.

Core Application: Reductive Amination

Reductive amination is a cornerstone reaction for forming carbon-nitrogen bonds, widely used in drug development to build libraries of amine-containing compounds.

Protocol: General Procedure for Reductive Amination

  • Imine Formation: Dissolve this compound (1 equivalent) and a primary or secondary amine (1-1.2 equivalents) in a suitable solvent like dichloroethane or methanol.

  • Reducing Agent: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) to the mixture. This reagent is selective for the iminium ion intermediate and tolerant of the aldehyde starting material.

  • Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup: Quench the reaction with an aqueous solution (e.g., saturated sodium bicarbonate). Extract the product with an organic solvent, dry the organic layer, and concentrate it.

  • Purification: Purify the resulting amine product using column chromatography.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards.[11]

Hazard Class GHS Code Description
Acute Toxicity, OralH302Harmful if swallowed[3]
Acute Toxicity, DermalH312Harmful in contact with skin[3]
Skin IrritationH315Causes skin irritation[3]
Eye IrritationH319Causes serious eye irritation[3]
Acute Toxicity, InhalationH332Harmful if inhaled[3]

Handling and Storage Recommendations:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11][12]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[12][13]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[12]

  • Disposal: Dispose of waste materials and empty containers through a licensed professional waste disposal service in accordance with local regulations.[11]

Conclusion

This compound stands out as a high-value chemical intermediate for scientific research, particularly in the realm of drug discovery. Its well-defined molecular structure, combining the advantageous properties of a pyridine ring, a fluorine substituent, and a synthetically versatile aldehyde, provides a reliable and powerful platform for the development of novel therapeutic agents. A thorough understanding of its properties, synthesis, and handling is paramount for leveraging its full potential in the laboratory.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16414246, this compound. [Link]

  • Google Patents. CN112358442B - Preparation method of 2-fluoro-5-formyl chloropyridine.
  • Capot Chemical Co., Ltd. MSDS of this compound. [Link]

  • ResearchGate. Synthesis of 2-amino-5-fluoropyridine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10351697, 5-Fluoropyridine-2-carboxaldehyde. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorinated Pyridines in Modern Drug Discovery. [Link]

  • Organic Syntheses. C-H Fluorination of Pyridines and Diazines. [Link]

  • Journal of Drug Delivery and Therapeutics. Fluorine in drug discovery: Role, design and case studies. [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Fluoro-5-formylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the spectroscopic data for 2-Fluoro-5-formylpyridine (also known as 6-Fluoropyridine-3-carbaldehyde), a key building block in medicinal chemistry and drug development. For researchers and scientists, a thorough understanding of a molecule's spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation. This document synthesizes predictive data based on established spectroscopic principles with field-proven experimental protocols, offering a robust framework for the analysis of this compound.

Molecular Structure and Overview

This compound possesses a pyridine ring substituted with a fluorine atom at the 2-position and a formyl (aldehyde) group at the 5-position. These functional groups introduce distinct electronic effects that are directly observable in its spectroscopic data. The fluorine atom, being highly electronegative, and the electron-withdrawing formyl group significantly influence the chemical environment of the pyridine ring's protons and carbons.

  • Molecular Formula: C₆H₄FNO[1][2]

  • Molecular Weight: 125.10 g/mol [1][2]

  • CAS Number: 677728-92-6[1][2]

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show three signals for the aromatic protons and one for the aldehyde proton. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine, the nitrogen atom, and the formyl group. Coupling constants (J-values) will reveal the connectivity of the protons.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale
H7 (CHO)9.9 - 10.1s-The aldehyde proton is highly deshielded and typically appears as a singlet.
H68.8 - 9.0dJ(H6-H4) ≈ 2.5 HzH6 is ortho to the ring nitrogen and the formyl group, leading to significant deshielding. It exhibits a small meta-coupling to H4.
H48.2 - 8.4dddJ(H4-F) ≈ 8.0 Hz, J(H4-H3) ≈ 8.0 Hz, J(H6-H4) ≈ 2.5 HzH4 is coupled to H3 (ortho), H6 (meta), and the fluorine atom through a four-bond coupling.
H37.4 - 7.6ddJ(H3-H4) ≈ 8.0 Hz, J(H3-F) ≈ 4.0 HzH3 is ortho to the fluorine, resulting in a doublet of doublets due to coupling with H4 and the fluorine atom.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon attached to the fluorine will appear as a doublet due to C-F coupling.

CarbonPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (¹JCF, ²JCF, etc.)Rationale
C7 (CHO)188 - 192-The aldehyde carbonyl carbon is highly deshielded.
C2163 - 167¹JCF ≈ 240-250 HzThe carbon directly bonded to fluorine shows a large one-bond coupling constant and is significantly downfield.
C5152 - 156-This carbon is deshielded due to the attached electron-withdrawing formyl group.
C6148 - 152⁴JCF ≈ 3-5 HzC6 is adjacent to the nitrogen and shows a small four-bond coupling to fluorine.
C4140 - 144³JCF ≈ 15-20 HzThis carbon shows a three-bond coupling to the fluorine atom.
C3110 - 114²JCF ≈ 35-40 HzC3 is shielded relative to the other aromatic carbons and shows a significant two-bond coupling to fluorine.
Experimental Protocol for NMR Data Acquisition

Rationale: This protocol is designed for a standard high-field NMR spectrometer to obtain high-resolution 1D spectra for structural confirmation. Deuterated chloroform (CDCl₃) is a common solvent for non-polar to moderately polar compounds. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.

  • Data Processing:

    • Apply Fourier transform to the acquired Free Induction Decays (FIDs).

    • Phase and baseline correct the spectra.

    • Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

    • Integrate the signals in the ¹H spectrum and pick the peaks in both spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing prep1 Weigh 5-10 mg of sample prep2 Dissolve in 0.6 mL CDCl3 with TMS prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Lock and Shim prep3->acq1 acq2 Acquire 1H Spectrum acq1->acq2 acq3 Acquire 13C Spectrum acq1->acq3 proc1 Fourier Transform acq2->proc1 acq3->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Calibrate to TMS/Solvent proc2->proc3 proc4 Peak Picking and Integration proc3->proc4 Final Spectral Analysis Final Spectral Analysis proc4->Final Spectral Analysis

Caption: General workflow for NMR spectral acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted Characteristic IR Absorptions
Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
3100-3000Aromatic C-H stretchMediumCharacteristic of C-H bonds on an aromatic ring.
2850-2750Aldehyde C-H stretchMedium, often two bandsA diagnostic pair of peaks for the aldehyde C-H bond.
1710-1690Aldehyde C=O stretchStrongThe strong carbonyl absorption is a key feature, conjugated with the aromatic ring.
1600-1580Aromatic C=C stretchMedium-StrongVibrations of the pyridine ring.
1480-1450Aromatic C=C stretchMedium-StrongVibrations of the pyridine ring.
1250-1200C-F stretchStrongA strong absorption due to the polar C-F bond.
900-675Aromatic C-H out-of-plane bendStrongThe substitution pattern on the ring will influence the exact position.
Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Rationale: Attenuated Total Reflectance (ATR) is a modern, rapid, and convenient method for acquiring IR spectra of solid samples, requiring minimal sample preparation.

  • Instrument Setup:

    • Ensure the ATR crystal (typically diamond or germanium) is clean.

    • Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount (a few milligrams) of this compound powder onto the ATR crystal.

    • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically perform the Fourier transform and ratio the sample spectrum against the background.

    • Label the significant peaks in the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrum Data (Electron Ionization - EI)
  • Molecular Ion (M⁺): m/z = 125.03. The molecular ion peak corresponding to the exact mass of C₆H₄FNO is expected to be prominent.

  • Key Fragments:

    • m/z = 124 (M-1)⁺: Loss of the aldehyde hydrogen radical (∙H).

    • m/z = 96 (M-29)⁺: Loss of the formyl radical (∙CHO). This is often a very significant fragment for aldehydes.

    • m/z = 76: The resulting C₅H₃FN⁺ fragment after loss of CO.

MS_Fragmentation M [C6H4FNO]˙+ m/z = 125 M_minus_H [M-H]+ m/z = 124 M->M_minus_H - ˙H M_minus_CHO [M-CHO]+ m/z = 96 M->M_minus_CHO - ˙CHO Fragment_76 [C5H3FN]˙+ m/z = 76 M_minus_H->Fragment_76 - CO

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Experimental Protocol for MS Data Acquisition (GC-MS with EI)

Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard method for the analysis of volatile and thermally stable compounds like this compound. It provides both retention time for separation and a mass spectrum for identification.

  • Sample Preparation:

    • Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC-MS Instrument Parameters:

    • Injection: 1 µL of the sample solution injected in split mode (e.g., 50:1 split ratio).

    • Injector Temperature: 250 °C.

    • GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • MS Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Analyze the molecular ion and the fragmentation pattern to confirm the structure.

Conclusion

The spectroscopic characterization of this compound is straightforward using standard analytical techniques. The predicted NMR, IR, and MS data provide a clear and unique fingerprint for this molecule, driven by the electronic influences of its fluoro and formyl substituents. The experimental protocols outlined in this guide represent robust, field-tested methodologies for obtaining high-quality data, enabling researchers to confidently verify the identity and purity of this important synthetic intermediate.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 16414246, this compound". [Link]

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., Vyvyan, J.R. "Introduction to Spectroscopy, 5th Edition". Cengage Learning, 2015.
  • University of Wisconsin-Madison, Department of Chemistry. "Organic Chemistry Data: 13C NMR Chemical Shifts". [Link]

  • "Table of Characteristic IR Absorptions". [Link]

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The Rising Profile of Fluorinated Pyridine Aldehydes: A Technical Guide to Their Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This technical guide delves into the burgeoning field of fluorinated pyridine aldehydes, a class of compounds demonstrating significant potential across diverse therapeutic areas. We will explore the fundamental impact of fluorination on the pyridine ring, the role of the aldehyde functionality in both synthesis and biological activity, and the current understanding of their anticancer, antimicrobial, and neuroprotective effects. This guide provides not only a comprehensive overview of the field but also detailed, field-proven experimental protocols and visual workflows to empower researchers in their exploration of these promising compounds.

Introduction: The Strategic Advantage of Fluorine in Pyridine Scaffolds

The pyridine ring is a privileged structure in medicinal chemistry, present in a vast number of approved drugs.[1] Its nitrogen atom provides a key site for hydrogen bonding and modulates the electronic properties of the molecule. The introduction of fluorine, the most electronegative element, into the pyridine scaffold is a deliberate and powerful strategy to fine-tune its drug-like properties.[2] Fluorine's small size allows it to replace hydrogen without significant steric hindrance, yet its potent electron-withdrawing nature can dramatically alter a molecule's:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug candidate.[3]

  • Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[4]

  • pKa: The basicity of the pyridine nitrogen can be precisely modulated by the position and number of fluorine substituents, influencing the compound's ionization state at physiological pH and its interaction with biological targets.[2]

  • Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity and potency.[2]

The aldehyde group, while often viewed as a synthetic handle for further chemical transformations, can also directly contribute to biological activity through various mechanisms, including the formation of covalent bonds with biological nucleophiles.[2] This dual role makes fluorinated pyridine aldehydes a particularly intriguing class of molecules for drug discovery.

Unveiling the Biological Landscape: Key Therapeutic Areas

Fluorinated pyridine aldehydes and their derivatives have shown promise in several key therapeutic areas. The following sections will explore the existing evidence for their anticancer, antimicrobial, and neuroprotective activities.

Anticancer Activity: Targeting Cellular Proliferation

A significant body of research points to the anticancer potential of pyridine carboxaldehyde derivatives, particularly in the form of their thiosemicarbazones. These compounds have demonstrated potent activity against various cancer cell lines.[5]

Mechanism of Action: Ribonucleotide Reductase Inhibition

A primary mechanism of action for the anticancer effects of pyridine-2-carboxaldehyde thiosemicarbazones is the inhibition of ribonucleotide reductase (RNR).[6][7] RNR is a crucial enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[8] By inhibiting RNR, these compounds effectively halt DNA replication and induce cell cycle arrest, leading to cancer cell death.[6] The aldehyde moiety is critical for the formation of the thiosemicarbazone, which acts as a chelator for the iron cofactor required for RNR activity.

While direct studies on the RNR inhibitory activity of fluorinated pyridine aldehyde thiosemicarbazones are emerging, the established role of fluorine in enhancing enzyme-inhibitor interactions suggests that fluorination of the pyridine ring could lead to more potent and selective RNR inhibitors.[9]

Visualizing the Impact: RNR Inhibition Pathway

RNR_Inhibition cluster_synthesis DNA Synthesis cluster_inhibition Inhibition Ribonucleotides Ribonucleotides RNR Ribonucleotide Reductase (RNR) Ribonucleotides->RNR Substrate Deoxyribonucleotides Deoxyribonucleotides DNA DNA Deoxyribonucleotides->DNA Building Block RNR->Deoxyribonucleotides Conversion F_Py_Aldehyde Fluorinated Pyridine Aldehyde Derivative F_Py_Aldehyde->RNR Inhibits

Caption: Inhibition of Ribonucleotide Reductase by Fluorinated Pyridine Aldehyde Derivatives.

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents with unique mechanisms of action. Heterocyclic aldehydes have demonstrated promising antimicrobial activity against a range of pathogens.[1][10] The aldehyde group can react with various nucleophiles in microbial cells, including amines and thiols on proteins and nucleic acids, leading to cellular dysfunction and death.

The incorporation of fluorine into the pyridine ring can enhance the antimicrobial potency of these aldehydes. The electron-withdrawing nature of fluorine can increase the electrophilicity of the aldehyde carbon, making it more susceptible to nucleophilic attack.[11] Furthermore, the increased lipophilicity associated with fluorination may facilitate the compound's passage through the microbial cell wall and membrane.

Investigating Antimicrobial Efficacy: A Workflow

Antimicrobial_Workflow Start Synthesize Fluorinated Pyridine Aldehydes Screening Initial Screening (e.g., Disk Diffusion) Start->Screening MIC Determine Minimum Inhibitory Concentration (MIC) Screening->MIC MBC Determine Minimum Bactericidal Concentration (MBC) MIC->MBC Mechanism Mechanism of Action Studies (e.g., Membrane Permeability, DNA Interaction) MIC->Mechanism End Lead Compound Identification MBC->End Mechanism->End

Caption: Workflow for evaluating the antimicrobial activity of novel compounds.

Neuroprotective Potential: Modulating Neurological Pathways

Emerging evidence suggests that certain pyridine derivatives possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[12][13][14] The mechanisms underlying these effects are often multifaceted and can involve antioxidant activity, modulation of neurotransmitter systems, and inhibition of protein aggregation.

Fluorination can play a critical role in the development of neuroprotective agents by enhancing their ability to cross the blood-brain barrier, a significant hurdle for many central nervous system (CNS) drugs.[4] The strategic placement of fluorine atoms can also influence the binding of these compounds to specific receptors and enzymes within the CNS. While research into the neuroprotective effects of fluorinated pyridine aldehydes is still in its early stages, the known neuroprotective properties of both pyridine derivatives and certain aldehydes warrant further investigation into this promising area.[12]

Experimental Protocols: A Practical Guide for the Researcher

This section provides detailed, step-by-step methodologies for key experiments to evaluate the biological activity of fluorinated pyridine aldehydes.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[15]

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the fluorinated pyridine aldehyde in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

    • Remove the culture medium from the wells and replace it with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]

    • Gently pipette to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17]

Protocol:

  • Preparation of Inoculum:

    • From a fresh culture of the test microorganism on an appropriate agar plate, select 3-5 colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the fluorinated pyridine aldehyde in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plate at the appropriate temperature (e.g., 35-37°C) for 16-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition Assay: Ribonucleotide Reductase Activity

This protocol is a general guide for a spectrophotometric assay to measure RNR activity. Specific conditions may need to be optimized for the particular enzyme source and substrate.[8][18]

Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.6, containing 15 mM MgCl₂, 150 mM KCl).[8]

    • Prepare solutions of the RNR enzyme (both R1 and R2 subunits), substrate (e.g., CDP), effector (e.g., ATP), and a reducing agent (e.g., dithiothreitol, DTT).

    • Prepare a stock solution of the fluorinated pyridine aldehyde derivative (inhibitor) in a suitable solvent.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, RNR subunits, effector, and reducing agent.

    • Add varying concentrations of the inhibitor to the test wells. Include a control well with no inhibitor.

    • Pre-incubate the mixture for a defined period (e.g., 10 minutes) at the optimal temperature for the enzyme (e.g., 37°C) to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate (e.g., CDP).

  • Detection of Product Formation:

    • The conversion of CDP to dCDP can be measured using various methods. A common approach is a coupled enzyme assay where the product dCDP is further converted, leading to a change in absorbance that can be monitored over time.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the reaction velocity against the inhibitor concentration to determine the IC₅₀ value.

Data Presentation and Interpretation

For clarity and comparative analysis, quantitative data from biological assays should be presented in a structured format.

Table 1: In Vitro Cytotoxicity of Fluorinated Pyridine Aldehydes against A549 Lung Carcinoma Cells

Compound IDStructureIC₅₀ (µM) ± SD (48h)
FPA-12-Fluoro-3-pyridinecarboxaldehyde25.3 ± 2.1
FPA-25-Fluoro-3-pyridinecarboxaldehyde18.7 ± 1.5
FPA-32,6-Difluoro-3-pyridinecarboxaldehyde9.8 ± 0.9
Doxorubicin(Positive Control)0.5 ± 0.1

Table 2: Antimicrobial Activity of Fluorinated Pyridine Aldehydes

Compound IDMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
FPA-13264
FPA-21632
FPA-3816
Ciprofloxacin(Positive Control)0.5

Structure-Activity Relationships (SAR) and Future Directions

While a comprehensive SAR for fluorinated pyridine aldehydes is still being established, several key trends can be inferred from the available literature on related compounds.[9][19][20]

  • Position of Fluorine: The position of the fluorine atom on the pyridine ring significantly influences the compound's electronic properties and, consequently, its biological activity. Electron-withdrawing fluorine atoms can enhance the reactivity of the aldehyde group and modulate the pKa of the pyridine nitrogen, affecting target binding.[2][11]

  • Number of Fluorine Substituents: Increasing the number of fluorine substituents can lead to a further increase in lipophilicity and electron-withdrawing effects, which may enhance or diminish biological activity depending on the specific target and its binding pocket.

  • The Aldehyde Position: The position of the aldehyde group (e.g., 2-, 3-, or 4-position) will dictate the geometry of the molecule and its potential interactions with biological targets.

Future research in this area should focus on:

  • Systematic SAR studies: Synthesizing and testing a broader range of fluorinated pyridine aldehydes with variations in the position and number of fluorine atoms, as well as the position of the aldehyde group.

  • Mechanism of action studies: Elucidating the specific molecular targets and pathways through which these compounds exert their anticancer, antimicrobial, and neuroprotective effects.

  • In vivo evaluation: Progressing the most promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

Conclusion

Fluorinated pyridine aldehydes represent a promising and relatively underexplored area of medicinal chemistry. The strategic combination of the privileged pyridine scaffold, the bio-potentiating effects of fluorine, and the reactive aldehyde functionality provides a rich platform for the design and discovery of novel therapeutic agents. This technical guide has provided a comprehensive overview of their biological potential, along with practical experimental protocols to facilitate further research. As our understanding of the structure-activity relationships and mechanisms of action of these compounds grows, so too will their potential to address unmet medical needs in oncology, infectious diseases, and neurology.

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2-Fluoro-5-formylpyridine: A Strategic Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Executive Summary

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and nitrogen-containing heterocycles has become a cornerstone of molecular design. This guide provides a comprehensive technical overview of 2-Fluoro-5-formylpyridine, a versatile bifunctional building block that elegantly combines these two privileged motifs. We will delve into its synthesis, explore its unique reactivity profile, and present its application in the construction of biologically relevant scaffolds. This document is intended to serve as a practical resource for medicinal chemists and process scientists, offering not only theoretical insights but also actionable experimental protocols and design principles.

The Strategic Advantage of the 2-Fluoropyridine Moiety in Drug Design

The 2-fluoropyridine unit is a highly sought-after scaffold in medicinal chemistry for a multitude of reasons. The introduction of a fluorine atom onto the pyridine ring profoundly influences the molecule's physicochemical and pharmacokinetic properties.[1][2][3][4][5][6]

Modulation of Physicochemical Properties:

  • pKa Reduction: The potent electron-withdrawing nature of the fluorine atom significantly lowers the basicity of the pyridine nitrogen. This modulation of pKa is critical for optimizing a drug candidate's solubility, permeability, and target engagement, as it can prevent unwanted protonation under physiological conditions.

  • Lipophilicity Tuning: Fluorine's effect on lipophilicity is context-dependent. While perfluoroalkyl groups tend to increase lipophilicity, a single fluorine atom on an aromatic ring can subtly alter the molecule's polarity and its interactions with biological membranes.[4]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Strategically placing a fluorine atom at a potential site of oxidative metabolism can significantly enhance a drug's half-life and oral bioavailability.[4]

Enhanced Target Interactions:

The polarized C-F bond can participate in favorable dipole-dipole interactions and hydrogen bonds with protein targets, thereby increasing binding affinity and selectivity.

Synthesis of this compound

A common and scalable synthesis of this compound begins with the readily available 2-fluoro-5-methylpyridine. The synthesis proceeds in two key steps: oxidation of the methyl group to a carboxylic acid, followed by reduction to the aldehyde. A related synthesis is described in the patent literature for a similar compound, 2-fluoro-5-formyl chloropyridine, which involves an oxidation followed by conversion to an acyl chloride.[7]

Synthesis A 2-Fluoro-5-methylpyridine B Oxidation (e.g., KMnO4) A->B C 2-Fluoro-5-pyridinecarboxylic acid B->C D Reduction (e.g., DIBAL-H or SOCl2 then reduction) C->D E This compound D->E

Figure 1: General synthetic scheme for this compound.

Chemical Reactivity and Key Transformations

This compound possesses two orthogonal reactive handles: the electrophilic aldehyde at the 5-position and the 2-fluoropyridine core, which is susceptible to nucleophilic aromatic substitution (SNAr).

Reactions of the Aldehyde Group

The formyl group is a versatile functional group that can undergo a wide array of transformations to build molecular complexity.

Reductive amination is a powerful method for forming C-N bonds and is a cornerstone of medicinal chemistry for introducing amine functionalities. The reaction proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine.[8]

Reductive_Amination_Workflow cluster_0 Reaction Setup cluster_1 Imine/Iminium Formation cluster_2 Reduction cluster_3 Workup and Isolation A This compound D Mix and Stir A->D B Primary or Secondary Amine (R1R2NH) B->D C Solvent (e.g., MeOH, DCE) C->D E Intermediate Imine/Iminium Ion D->E F Add Reducing Agent (e.g., NaBH(OAc)3, NaBH3CN) E->F G Stir at Room Temperature F->G H Quench Reaction G->H I Extraction and Purification H->I J Final Aminated Product I->J

Figure 2: General workflow for the reductive amination of this compound.

Experimental Protocol: Reductive Amination with a Primary Amine

  • To a solution of this compound (1.0 eq) in a suitable solvent such as methanol or dichloroethane is added the primary amine (1.1 eq).

  • The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.

  • A mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) is added portion-wise.

  • The reaction is stirred at room temperature until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-16 hours).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to afford the desired secondary amine.

Reactant 1Reactant 2Reducing AgentSolventTypical Yield (%)Reference
AldehydePrimary AmineNaBH(OAc)3DCE70-95[9][10]
AldehydeAnilineH2, CatalystMeOH80-99[7][11]

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration, to yield an α,β-unsaturated product.[12] This reaction is particularly useful for synthesizing compounds with electron-withdrawing groups attached to a double bond.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • To a solution of this compound (1.0 eq) and malononitrile (1.1 eq) in a suitable solvent like ethanol or isopropanol, a catalytic amount of a weak base such as piperidine or triethylamine (0.1 eq) is added.[13]

  • The reaction mixture is stirred at room temperature or gently heated (40-60 °C) and monitored by TLC.

  • Upon completion (typically 1-4 hours), the reaction mixture is cooled, and the product often precipitates.

  • The solid product is collected by filtration, washed with cold solvent, and dried.

  • If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Reactant 1Reactant 2CatalystSolventTypical Yield (%)Reference
Aromatic AldehydeMalononitrilePiperidineEthanol>90[8][14]
Aromatic AldehydeEthyl CyanoacetateDIPEAcNone90-95[15]

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes or ketones. It involves the reaction of the carbonyl compound with a phosphorus ylide (Wittig reagent).[16]

Experimental Protocol: Wittig Reaction with a Stabilized Ylide

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), the stabilized phosphorus ylide (e.g., (carbethoxymethylene)triphenylphosphorane) (1.1 eq) is dissolved in a suitable anhydrous solvent such as THF or dichloromethane.

  • A solution of this compound (1.0 eq) in the same solvent is added dropwise to the ylide solution at room temperature.

  • The reaction mixture is stirred at room temperature until completion, as monitored by TLC (typically 2-12 hours).

  • The solvent is removed under reduced pressure.

  • The crude residue is triturated with a non-polar solvent (e.g., hexanes or diethyl ether) to precipitate the triphenylphosphine oxide byproduct.

  • The mixture is filtered, and the filtrate is concentrated.

  • The resulting crude product is purified by flash column chromatography to yield the desired alkene.

Reactant 1Reactant 2BaseSolventTypical Yield (%)Reference
AldehydeStabilized YlideNoneDCM/THF80-95[14][17][18]
AldehydeUnstabilized Yliden-BuLiTHF70-90[14][17][18]
Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen. This makes the 2-position susceptible to displacement by a variety of nucleophiles, providing a powerful tool for late-stage functionalization.

SNAr_Mechanism A This compound + Nucleophile (Nu-) B Meisenheimer Complex (Resonance Stabilized) A->B Nucleophilic Attack C Product + Fluoride Ion (F-) B->C Loss of Leaving Group

Figure 3: General mechanism for Nucleophilic Aromatic Substitution (SNAr) on this compound.

Application in Medicinal Chemistry: A Case Study in Kinase Inhibitor Scaffolds

While a marketed drug directly synthesized from this compound is not publicly documented, its utility is evident in the synthesis of advanced intermediates for biologically active molecules, such as kinase inhibitors. For instance, related 2-fluoropyridine derivatives are key components in the synthesis of Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitors, a class of drugs being investigated for various cancers and inflammatory diseases.[4][5][9][18][19]

The synthesis of such inhibitors often involves a nucleophilic aromatic substitution on the 2-fluoropyridine core, followed by transformations of the formyl group. This highlights the strategic value of this compound as a bifunctional starting material.

Characterization

Physicochemical Properties [13][20][21]

PropertyValue
Molecular Formula C6H4FNO
Molecular Weight 125.10 g/mol
Appearance Off-white to yellow solid
CAS Number 677728-92-6

Spectroscopic Data

  • 1H NMR: The aldehyde proton is expected to be the most downfield signal (around 9.8-10.2 ppm). The three aromatic protons will appear as multiplets in the range of 7.0-8.5 ppm, with characteristic coupling to the fluorine atom.

  • 13C NMR: The carbonyl carbon will be observed around 185-195 ppm. The aromatic carbons will appear in the region of 110-165 ppm, with the carbon attached to the fluorine showing a large one-bond C-F coupling constant.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its dual reactivity allows for the independent and sequential functionalization of both the aldehyde and the fluoropyridine core, enabling the rapid generation of diverse compound libraries. The strategic placement of the fluorine atom offers significant advantages in tuning the physicochemical and pharmacokinetic properties of drug candidates. This guide has provided a comprehensive overview of its synthesis, reactivity, and potential applications, along with practical experimental protocols, to empower researchers in their drug discovery endeavors.

References

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An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 2-Fluoro-5-formylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-Fluoro-5-formylpyridine is a pivotal building block in modern medicinal chemistry and organic synthesis. Its value stems from the unique electronic interplay between the electron-withdrawing fluorine atom, the pyridine ring, and the electrophilic aldehyde group. This guide provides a detailed exploration of the aldehyde's reactivity, grounded in mechanistic principles and supported by field-proven experimental protocols. We will dissect the electronic factors that govern its reactivity and delve into key transformations, including reductive amination, Wittig olefination, and Knoevenagel condensation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile intermediate.

Molecular Structure and Electronic Profile

The reactivity of the aldehyde group in this compound is not merely that of a typical aromatic aldehyde; it is significantly modulated by its substituents. The pyridine nitrogen and the fluorine atom at the 2-position both exert powerful electron-withdrawing effects, which converge to enhance the electrophilicity of the carbonyl carbon.

  • Inductive Effect of Fluorine: Fluorine is the most electronegative element, and its presence at the C2 position pulls electron density away from the aromatic ring through a strong inductive (-I) effect.[1] This effect is transmitted through the sigma bonds, reducing the electron density across the entire pyridine scaffold.

  • Influence of the Pyridine Ring: The nitrogen atom in the pyridine ring is more electronegative than carbon and acts as an electron sink, further deactivating the ring towards electrophilic substitution but activating it for nucleophilic attack. This inherent electron deficiency of the pyridine ring complements the effect of the fluorine atom.[2][3]

This synergistic electron withdrawal makes the carbonyl carbon of the formyl group exceptionally electron-poor and, therefore, highly susceptible to attack by nucleophiles. Aldehydes are generally more reactive than ketones due to reduced steric hindrance and electronic factors, and these effects amplify that inherent reactivity.

Foundational Reactivity: Nucleophilic Addition

The primary mode of reaction for the aldehyde group is nucleophilic addition.[4][5] In this process, a nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. This intermediate is then typically protonated to yield the final addition product.[6] The enhanced electrophilicity of this compound facilitates this initial attack, often allowing reactions to proceed under mild conditions.

Caption: General mechanism of nucleophilic addition to an aldehyde.

Key Synthetic Transformations of the Aldehyde Group

The heightened reactivity of this compound makes it an ideal substrate for several cornerstone synthetic transformations.

Reductive Amination

Reductive amination is one of the most powerful methods for synthesizing amines and is a cornerstone of drug discovery.[7] The process involves the initial formation of an imine or iminium ion via condensation of the aldehyde with a primary or secondary amine, followed by in-situ reduction to the corresponding amine.[8] The electron-deficient nature of this compound accelerates the initial condensation step.

Mechanistic Rationale: The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form an iminium ion. This electrophilic intermediate is then reduced by a hydride source. Mild reducing agents like sodium triacetoxyborohydride (STAB) are ideal as they are selective for the iminium ion over the starting aldehyde, preventing premature reduction.[7]

Caption: Workflow for the reductive amination of this compound.

Experimental Protocol: Synthesis of N-Benzyl-1-(6-fluoropyridin-3-yl)methanamine

  • To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M), add benzylamine (1.05 eq).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture. An exotherm may be observed.

  • Continue stirring at room temperature for 3-12 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired secondary amine.

ParameterCondition/ReagentRationale & Causality
Substrates This compound, Primary/Secondary AmineThe activated aldehyde readily forms an imine with a wide range of amines.
Reducing Agent Sodium Triacetoxyborohydride (STAB)Mild and selective for the iminium ion; compatible with various functional groups.
Solvent Dichloromethane (DCM), THF, DCEAprotic solvents that do not interfere with the hydride reagent.
Temperature Room TemperatureThe enhanced reactivity often precludes the need for heating.
Work-up Aqueous NaHCO₃ QuenchNeutralizes acidic byproducts and destroys excess reducing agent.
Wittig Reaction

The Wittig reaction is a Nobel Prize-winning method for converting aldehydes and ketones into alkenes.[9] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent).[10] This reaction is highly reliable for forming carbon-carbon double bonds with excellent control over the location of the new bond.

Mechanistic Rationale: The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered oxaphosphetane intermediate.[10] This intermediate then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene. The use of stabilized ylides (containing an electron-withdrawing group) typically favors the formation of the (E)-alkene.[11]

Caption: Simplified mechanism of the Wittig reaction.

Experimental Protocol: Synthesis of 2-Fluoro-5-styrylpyridine

  • Suspend (benzyl)triphenylphosphonium chloride (1.1 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a strong base, such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) (1.05 eq), dropwise. The formation of the deep red ylide indicates a successful reaction.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional 30 minutes.

  • Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product via column chromatography to separate the alkene from triphenylphosphine oxide.

ParameterCondition/ReagentRationale & Causality
Ylide Prep Phosphonium Salt + Strong Base (n-BuLi, t-BuOK)Deprotonation of the phosphonium salt is required to generate the nucleophilic ylide.[12]
Solvent Anhydrous THF, Diethyl EtherAprotic solvents are essential to prevent quenching the strong base and ylide.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic deprotonation; reaction then proceeds at RT.
Purification Column ChromatographyNecessary to remove the high-boiling triphenylphosphine oxide byproduct.
Knoevenagel Condensation

The Knoevenagel condensation is a modification of the aldol condensation where the aldehyde reacts with an "active hydrogen" compound—a molecule with a CH₂ or CH group flanked by two electron-withdrawing groups (Z), such as malononitrile or diethyl malonate.[13] It is a highly efficient method for C-C bond formation.

Mechanistic Rationale: The reaction is typically catalyzed by a weak base (e.g., piperidine, pyridine), which is sufficient to deprotonate the active hydrogen compound to form a stabilized enolate.[13] This enolate then acts as a nucleophile, attacking the highly electrophilic aldehyde of this compound. The resulting aldol-type adduct rapidly undergoes dehydration to yield a stable, conjugated α,β-unsaturated product.[14]

Experimental Protocol: Synthesis of 2-((6-Fluoropyridin-3-yl)methylene)malononitrile

  • Dissolve this compound (1.0 eq) and malononitrile (1.0 eq) in a suitable solvent like ethanol or toluene.

  • Add a catalytic amount of a weak base, such as piperidine (0.1 eq).

  • Heat the mixture to reflux (typically 80-110 °C) for 1-4 hours. The reaction can be monitored by TLC for the disappearance of the aldehyde.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If the product remains in solution, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

ParameterCondition/ReagentRationale & Causality
Nucleophile Active Methylene Compound (e.g., Malononitrile)The presence of two electron-withdrawing groups makes the methylene protons acidic enough for deprotonation by a weak base.[13]
Catalyst Weak Base (Piperidine, Pyridine)A strong base is not required and could induce self-condensation of the aldehyde.[13]
Solvent Ethanol, TolueneProtic or aprotic solvents can be used; often chosen based on reactant solubility and boiling point.
Conditions RefluxHeating is typically required to drive the final dehydration step to completion.

Applications in Medicinal Chemistry

The synthetic handles installed via these reactions are invaluable in drug discovery. The fluorinated pyridine motif is prevalent in pharmaceuticals, often improving metabolic stability, bioavailability, and binding affinity.[1][15][16]

  • Amines from reductive amination serve as key intermediates for building more complex scaffolds or can act as basic centers for salt formation, improving drug solubility.

  • Alkenes from Wittig reactions are versatile intermediates for subsequent transformations like hydrogenations, epoxidations, or dihydroxylations.

  • α,β-Unsaturated systems from Knoevenagel condensations are Michael acceptors and are used to synthesize a variety of heterocyclic compounds.[17]

The derivatives of this compound are building blocks for a range of biologically active molecules, demonstrating the strategic importance of this starting material.[18][19]

Conclusion

This compound presents a highly activated aldehyde group primed for a range of high-yielding synthetic transformations. The combined electron-withdrawing power of the 2-fluoro substituent and the pyridine nitrogen renders the carbonyl carbon exceptionally electrophilic. This intrinsic reactivity allows for efficient and often mild conditions for crucial bond-forming reactions, including reductive amination, Wittig olefination, and Knoevenagel condensation. A thorough understanding of these electronic principles and reaction mechanisms empowers chemists to strategically employ this versatile building block in the synthesis of complex molecules for pharmaceutical and materials science applications.

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The Fluorine Effect: A Technical Guide to Modulating Pyridine Ring Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Alliance of Pyridine and Fluorine in Modern Chemistry

The pyridine scaffold is a cornerstone of pharmaceutical and materials science, present in a vast array of biologically active compounds and functional materials.[1] Its inherent electronic properties, basicity, and ability to engage in hydrogen bonding make it a privileged structure. However, the modern imperative in drug discovery and materials design is not just to use these scaffolds, but to fine-tune their properties with surgical precision. This is where fluorine enters the stage.

The introduction of fluorine, the most electronegative element, into a pyridine ring is a transformative strategy. It is not merely a substitution but a profound electronic perturbation that alters the molecule's fundamental characteristics.[2] This guide, intended for researchers, medicinal chemists, and drug development professionals, moves beyond a superficial overview to provide a deep, mechanistic understanding of how fluorine substitution dictates the reactivity of the pyridine ring. We will explore the causality behind these effects, offering field-proven insights into how this knowledge can be leveraged to design more effective molecules and synthetic pathways.

The Electronic Tug-of-War: Fluorine's Inductive and Resonance Effects

To comprehend the influence of fluorine, one must first appreciate its dual electronic nature. Fluorine exerts a powerful electron-withdrawing inductive effect (-I) through the sigma bond, a consequence of its extreme electronegativity. This effect significantly depletes electron density from the attached carbon and, by extension, the entire ring system.

Simultaneously, fluorine possesses lone pairs of electrons that can participate in a weak electron-donating resonance effect (+R) , pushing electron density back into the pi-system.[3] However, due to the poor overlap between the compact 2p orbitals of fluorine and the 2p orbitals of carbon, this +R effect is significantly weaker than its -I effect. The net result is that fluorine acts as a strong deactivating group via induction, which is the dominant force governing its influence on the pyridine ring.

G cluster_pyridine Fluorine's Electronic Influence on Pyridine Py_Ring Pyridine Ring Net_Effect Net Result: Strong Ring Deactivation & Polarization Py_Ring->Net_Effect Leads to Fluorine Fluorine Atom Fluorine->Py_Ring σ-bond polarization Fluorine->Py_Ring π-system donation Inductive Strong Inductive Withdrawal (-I) Resonance Weak Resonance Donation (+R)

Caption: Dominant inductive vs. weak resonance effects of fluorine.

Modulating Fundamental Physicochemical Properties

Before examining reaction dynamics, it is crucial to understand how fluorine alters two key molecular properties vital for drug development: basicity (pKa) and lipophilicity.

Basicity (pKa)

The strong inductive withdrawal of electrons by fluorine reduces the electron density on the pyridine nitrogen atom. This makes the lone pair on the nitrogen less available to accept a proton, resulting in a significant decrease in basicity (a lower pKa value) .[2] This modulation is critical for controlling a drug's ionization state at physiological pH, which in turn affects solubility, membrane permeability, and drug-receptor interactions.

CompoundpKa of Conjugate Acid
Pyridine5.25
2-Fluoropyridine-0.44
3-Fluoropyridine2.97[4][5]
4-Fluoropyridine1.89
2,6-Difluoropyridine-2.90

Data compiled from various sources. Exact values may vary slightly based on measurement conditions.

As the data illustrates, a fluorine atom ortho to the nitrogen has the most profound pKa-lowering effect due to the proximity of the powerful inductive effect.

Lipophilicity

The effect of fluorine on lipophilicity (often measured as logD) is complex. While replacing hydrogen with fluorine generally increases the hydrophobic surface area of a molecule, the strong C-F bond polarity can also increase the overall molecular dipole moment.[6] This can lead to counterintuitive effects where fluorination does not always lead to a simple, additive increase in lipophilicity.[6] Careful placement of fluorine is therefore essential to achieve the desired lipophilicity profile for optimal absorption, distribution, metabolism, and excretion (ADME) properties.

Rewriting the Rules of Reactivity: A Positional Analysis

Fluorine's influence on reactivity is highly dependent on its position on the pyridine ring. The inherent electron deficiency of pyridine already directs nucleophiles to the 2- and 4-positions and electrophiles to the 3-position.[7][8] Fluorine substitution sharpens and intensifies these preferences.

Nucleophilic Aromatic Substitution (S_N_Ar)

This is the area where fluorine's impact is most dramatic and synthetically useful. The pyridine ring is already "activated" for S_N_Ar compared to benzene because the ring nitrogen can stabilize the negative charge in the intermediate (Meisenheimer complex).[9]

The Fluorine Paradox: In S_N_2 reactions, fluoride is a notoriously poor leaving group due to the strength of the C-F bond. However, in S_N_Ar reactions, the order of leaving group ability is often reversed: F > Cl > Br > I .[9]

The causality lies in the rate-determining step. For S_N_Ar, this is typically the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex.[9] Fluorine's intense electron-withdrawing inductive effect makes the carbon atom to which it is attached highly electrophilic and thus extremely susceptible to nucleophilic attack. This powerful activation dramatically accelerates the rate-determining step, overriding its reluctance to depart in the subsequent (faster) rearomatization step.[9][10]

  • 2- and 4-Fluoropyridines: These isomers are highly activated towards S_N_Ar. The fluorine atom polarizes the C-F bond, and the ring nitrogen provides resonance stabilization for the negatively charged intermediate. The reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine.[10] This high reactivity allows S_N_Ar reactions to proceed under mild conditions, making it a powerful tool for late-stage functionalization of complex molecules.[10]

  • 3-Fluoropyridines: S_N_Ar at the 3-position is significantly slower. The ring nitrogen cannot directly delocalize the negative charge of the Meisenheimer complex formed from attack at C-3. While the fluorine atom still deactivates the ring, it does not provide the same level of activation for substitution at its own position as seen in the 2- and 4-isomers.

cluster_legend Mechanism Legend Start 2-Fluoropyridine + Nucleophile (Nu⁻) TS1 Transition State 1 Start->TS1 Attack at C2 Intermediate Meisenheimer Complex (Rate-Determining Step) TS1->Intermediate Formation TS2 Transition State 2 Intermediate->TS2 Loss of F⁻ Product Substituted Pyridine + F⁻ TS2->Product Rearomatization l1 Key Insight: Fluorine's strong -I effect lowers the activation energy for the rate-determining nucleophilic attack.

Caption: S_N_Ar mechanism on 2-fluoropyridine.

Electrophilic Aromatic Substitution (S_E_Ar)

Pyridine itself is highly resistant to S_E_Ar due to the deactivating effect of the ring nitrogen, which also protonates under the strongly acidic conditions typical for these reactions.[8][11] The introduction of a fluorine atom further deactivates the ring through its powerful -I effect, making S_E_Ar even more challenging.

When forced to react under harsh conditions, fluoropyridines undergo substitution primarily at the 3- and 5-positions, meta to both the nitrogen and the fluorine (if possible), to avoid placing a positive charge adjacent to the two strongly electron-withdrawing centers in the reaction intermediate.[8]

C-H Activation and Metalation

In transition metal-catalyzed reactions, fluorine substituents can exert significant control over regioselectivity. The competition between C-F and C-H bond activation is a key consideration.[12][13]

  • Directing Effects: Fluorine substituents can make C-H activation more energetically favorable, often directing metalation to the C-H bond ortho to the C-F bond.[12][13] This is attributed to the influence of the fluorine substituent on the M-C bond energies in the intermediate.

  • Synthesis of 3-Fluoropyridines: Modern methods, such as Rh(III)-catalyzed C-H functionalization of α-fluoro-α,β-unsaturated oximes with alkynes, have been developed to provide efficient access to substituted 3-fluoropyridines, which are otherwise challenging to synthesize.[14][15]

Experimental Protocol: S_N_Ar of 2-Fluoropyridine with an Alcohol

This protocol provides a self-validating system for the substitution of fluoride on a 2-fluoropyridine derivative with an alcohol nucleophile. The choice of a strong base (NaH) is causal: it is required to deprotonate the alcohol, generating a potent alkoxide nucleophile necessary to attack the electron-deficient ring. The use of a polar aprotic solvent (THF/DMF) is deliberate to solvate the cation but not the nucleophile, maximizing its reactivity.[9]

G prep 1. Preparation nuc_gen 2. Nucleophile Generation prep->nuc_gen Add alcohol to dry THF under N₂ atmosphere reaction 3. S_N_Ar Reaction nuc_gen->reaction Cool to 0°C, add NaH. Stir, then add 2-fluoropyridine quench 4. Workup & Quench reaction->quench Heat as required (monitor by TLC/LCMS). Cool, then carefully add water/sat. NH₄Cl purify 5. Purification quench->purify Extract with organic solvent, dry, and concentrate end end purify->end Column Chromatography

Caption: Experimental workflow for S_N_Ar on 2-fluoropyridine.

Objective: To synthesize a 2-alkoxypyridine from a 2-fluoropyridine derivative.

Materials:

  • 2-Fluoropyridine derivative (1.0 eq)

  • Alcohol (ROH) (1.2 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate or Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a dry, oven-flamed round-bottom flask equipped with a magnetic stir bar, add the alcohol (1.2 eq). Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon). Add anhydrous THF via syringe.

  • Nucleophile Generation: Cool the solution to 0 °C using an ice-water bath. Carefully add the sodium hydride (1.2 eq) portion-wise. Caution: NaH reacts violently with water and generates flammable H₂ gas. Ensure all glassware is dry and the reaction is under an inert atmosphere.

  • Reaction Initiation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide. Add a solution of the 2-fluoropyridine derivative (1.0 eq) in a minimal amount of anhydrous THF to the flask dropwise.

  • Reaction Monitoring: The reaction may require heating. Gently heat the reaction mixture (e.g., 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup and Quenching: Once the reaction is complete, cool the flask to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl to neutralize any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel. Add water and extract the product with an organic solvent like ethyl acetate (3x). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-alkoxypyridine product.[2]

Conclusion: A Tool for Precision Engineering

The influence of fluorine on the pyridine ring is a compelling example of how a single atomic substitution can fundamentally reshape a molecule's reactivity and properties. By understanding the interplay of fluorine's powerful inductive effect and its position on the ring, chemists can:

  • Fine-tune basicity to optimize pharmacokinetic profiles.

  • Dramatically accelerate S_N_Ar reactions , enabling efficient synthesis and late-stage functionalization, particularly at the 2- and 4-positions.

  • Further deactivate the ring towards electrophilic attack , enhancing metabolic stability.[16]

  • Direct C-H activation pathways , opening new avenues for novel functionalizations.

For the modern medicinal chemist and materials scientist, the fluorinated pyridine is not just another building block; it is a high-precision tool for molecular engineering, enabling the rational design of next-generation therapeutics and advanced materials.

References

  • Title: Synthesis of Some Fluorinated Pyridines Using Tetrabutylammonium Fluoride Source: Taylor & Francis Online URL: [Link]

  • Title: Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines Source: ACS Publications URL: [Link]

  • Title: The Role of Fluorinated Pyridines in Modern Drug Discovery Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® Source: MDPI URL: [Link]

  • Title: C−F and C−H Bond Activation of Fluorobenzenes and Fluoropyridines at Transition Metal Centers: How Fluorine Tips the Scales Source: ACS Publications URL: [Link]

  • Title: Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling Source: National Institutes of Health URL: [Link]

  • Title: A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution Source: National Institutes of Health (PMC) URL: [Link]

  • Title: C-F and C-H bond activation of fluorobenzenes and fluoropyridines at transition metal centers: how fluorine tips the scales Source: PubMed URL: [Link]

  • Title: Pyridine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution Source: Journal of the American Chemical Society URL: [Link]

  • Title: The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications Source: National Institutes of Health (PMC) URL: [Link]

  • Title: 3-Fluoropyridine | C5H4FN | CID 67794 Source: PubChem URL: [Link]

  • Title: Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

  • Title: Electrophilic substitution on pyridine. Source: Química Organica.org URL: [Link]

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An In-depth Technical Guide to 2-Fluoro-5-formylpyridine and Its Synonyms for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of molecular design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, bioavailability, lipophilicity, and binding affinity to biological targets.[1][2] Among the myriad of fluorinated heterocycles, 2-Fluoro-5-formylpyridine and its synonyms have emerged as pivotal building blocks, offering a versatile platform for the synthesis of complex pharmaceutical agents and advanced diagnostic tools.

This technical guide provides an in-depth exploration of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its nomenclature, physicochemical properties, detailed synthetic protocols with mechanistic insights, and its significant applications, particularly in the development of kinase inhibitors and Positron Emission Tomography (PET) tracers.

Nomenclature and Identification: A Compound of Many Names

This compound is known by several synonyms in scientific literature and chemical catalogs. A clear understanding of this nomenclature is crucial for accurate literature searches and unambiguous communication in a research setting.

The most common and accepted synonyms for this compound include:

  • 6-Fluoronicotinaldehyde : This is a widely used trivial name.

  • 6-Fluoropyridine-3-carbaldehyde : This is the systematic IUPAC name and is preferred for formal publications.

  • 2-Fluoro-5-pyridinecarboxaldehyde : Another acceptable systematic name.

Below is a summary of the key identifiers for this compound:

IdentifierValue
IUPAC Name 6-Fluoropyridine-3-carbaldehyde
Common Synonyms 6-Fluoronicotinaldehyde, this compound
CAS Number 677728-92-6
Molecular Formula C₆H₄FNO
Molecular Weight 125.10 g/mol [3]
InChI Key PZPNGWWKCSJKOS-UHFFFAOYSA-N

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties, as well as the safety hazards, is paramount before handling this compound in a laboratory setting.

Table of Physicochemical Properties:

PropertyValue
Appearance Solid or Semi-solid
Purity Typically ≥95%
Storage Temperature 2-8°C under an inert atmosphere

GHS Hazard Statements: [3]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Due to these hazards, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthetic Pathways: A Tale of Two Reactions

The synthesis of this compound is primarily achieved through two main strategies: the oxidation of 2-fluoro-5-methylpyridine and the halogen exchange reaction (Swarts fluorination) of a corresponding chloro- or bromo-analogue. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities.

Method 1: Oxidation of 2-Fluoro-5-methylpyridine

This is a common and direct approach for the synthesis of this compound. The oxidation of the methyl group to a formyl group can be achieved using various oxidizing agents, with manganese dioxide (MnO₂) being a frequently employed reagent for the selective oxidation of benzylic and allylic alcohols, and by extension, activated methyl groups on heterocyclic rings.[4][5][6]

Reaction Scheme:

Oxidation_of_2-fluoro-5-methylpyridine start 2-Fluoro-5-methylpyridine product This compound start->product MnO2, Solvent, Heat Swarts_Reaction start 2-Chloro-5-formylpyridine product This compound start->product KF, Catalyst, High Temp. Kinase_Inhibitor_Synthesis start This compound intermediate1 Condensation with an amine start->intermediate1 intermediate2 Cyclization intermediate1->intermediate2 product Imidazopyridine-based Kinase Inhibitor intermediate2->product

Sources

A Theoretical Investigation into the Conformational Landscape of 2-Fluoro-5-formylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-5-formylpyridine, a key heterocyclic building block in medicinal chemistry and materials science, possesses a conformational flexibility crucial to its reactivity and intermolecular interactions. This guide provides a comprehensive theoretical framework for understanding the conformational preferences of this molecule, focusing on the rotational isomerism of the formyl group. By synthesizing established computational methodologies with insights from analogous molecular systems, we delineate the protocol for identifying stable conformers, calculating their relative energies, and determining the rotational energy barrier that governs their interconversion. This document serves as a robust reference for researchers leveraging computational tools to predict and rationalize the structural dynamics of substituted pyridines in drug design and molecular engineering.

Introduction: The Significance of Conformational Isomerism

The three-dimensional structure of a molecule is intrinsically linked to its function. For aromatic aldehydes like this compound, the orientation of the formyl group relative to the pyridine ring dictates the molecule's dipole moment, steric profile, and the accessibility of its reactive sites. These factors are paramount in drug development, where the precise geometry of a ligand determines its binding affinity and selectivity for a biological target. The presence of a fluorine atom ortho to the pyridine nitrogen further modulates the electronic landscape through inductive and potential weak intramolecular interactions, making a detailed conformational analysis essential for accurate molecular modeling and property prediction.

The primary conformational degree of freedom in this compound is the rotation around the C-C single bond connecting the formyl group to the pyridine ring. This rotation gives rise to two principal planar conformers, designated as O-trans and O-cis, based on the orientation of the formyl oxygen relative to the pyridine nitrogen atom.

Theoretical Framework and Causality of Conformational Preference

The relative stability of the O-trans and O-cis conformers is governed by a delicate balance of several quantum mechanical effects. Understanding these underlying forces is critical for interpreting computational results.

  • Steric Hindrance: While both conformers are planar, steric repulsion between the formyl hydrogen and the adjacent hydrogen on the pyridine ring (in the O-trans form) or between the formyl oxygen and the pyridine nitrogen's lone pair (in the O-cis form) can influence their relative energies.

  • Electrostatic Interactions: The primary determinant of stability is often the electrostatic interaction between the lone pair of the pyridine nitrogen and the electron-rich carbonyl oxygen. A repulsive interaction between these groups in the O-cis conformation typically destabilizes it relative to the O-trans conformer, where the oxygen is oriented away from the nitrogen. The electronegative fluorine atom further polarizes the ring, influencing these intramolecular electrostatics.

  • π-Conjugation: For the molecule to maintain maximum π-conjugation between the pyridine ring and the formyl group, both must be coplanar. Any deviation from planarity would incur a significant energetic penalty. The transition state for the interconversion between the two planar conformers involves a perpendicular orientation of the formyl group, which disrupts this conjugation, leading to a substantial rotational energy barrier.

Based on studies of the parent compound, 3-pyridinecarboxaldehyde, the O-trans conformer is generally found to be the more stable arrangement due to the minimization of electrostatic repulsion.

Computational Methodology: A Self-Validating Protocol

To quantitatively assess the conformational landscape of this compound, a robust and well-established computational protocol based on Density Functional Theory (DFT) is employed. DFT offers an excellent balance of computational cost and accuracy for systems of this nature.

Step-by-Step Computational Workflow
  • Initial Structure Generation: Construct the initial 3D structures for both the O-trans (dihedral angle C2-C5-C(formyl)-O ≈ 180°) and O-cis (dihedral angle C2-C5-C(formyl)-O ≈ 0°) conformers.

  • Geometry Optimization: Perform full geometry optimizations for both conformers. This step locates the nearest stationary point on the potential energy surface.

    • Level of Theory: B3LYP functional. This hybrid functional is widely used and has a proven track record for accurately predicting geometries and relative energies of organic molecules.

    • Basis Set: 6-311++G(d,p). This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe lone pairs and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.

  • Frequency Calculation: Perform a vibrational frequency calculation for each optimized structure at the same level of theory.

    • Purpose: This is a critical self-validation step. A true energy minimum will have no imaginary frequencies. This confirms that the optimized structures are stable conformers. The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections necessary for calculating Gibbs free energies.

  • Transition State Search: To determine the rotational barrier, a transition state (TS) search is performed.

    • Method: A relaxed potential energy surface scan is conducted by systematically rotating the C2-C5-C(formyl)-O dihedral angle from 0° to 180° in small increments (e.g., 10-15°). The structure with the highest energy along this path serves as an excellent initial guess for a full transition state optimization (e.g., using the Berny algorithm, Opt=TS).

  • Transition State Verification: A frequency calculation is performed on the optimized TS structure. A true first-order saddle point (i.e., a transition state) will have exactly one imaginary frequency, corresponding to the rotational motion of the formyl group.

  • Energy Analysis: Calculate the relative electronic energies (ΔE), the ZPVE-corrected energies (ΔE₀), and the Gibbs free energies (ΔG) at 298.15 K for all structures. The rotational barrier is the energy difference between the transition state and the most stable conformer.

Visualization of the Computational Workflow

The following diagram illustrates the logical flow of the computational protocol.

G cluster_start Initial Steps cluster_opt Conformer Optimization cluster_ts Transition State Analysis cluster_end Final Analysis Start Generate Initial Structures (O-cis & O-trans) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Input Geometries Freq Frequency Calculation Opt->Freq Verify Verify Minima (Zero Imaginary Frequencies) Freq->Verify Scan Potential Energy Surface Scan (Dihedral Rotation) Verify->Scan Confirmed Minima Energy Calculate Relative Energies (ΔE, ΔG) & Rotational Barrier Verify->Energy Validated Structures TS_Opt Transition State Optimization Scan->TS_Opt Highest Energy Structure TS_Freq TS Frequency Calculation TS_Opt->TS_Freq Verify_TS Verify TS (One Imaginary Frequency) TS_Freq->Verify_TS Verify_TS->Energy Validated Structures

Caption: Computational workflow for conformational analysis.

Results and Discussion: The Conformational Landscape

While specific experimental or published computational data for this compound is not available, the results from the well-established theoretical protocol described above are expected to yield the following quantitative insights, presented here with representative values based on analogous systems.

Stable Conformers

The calculations are expected to confirm the existence of two stable planar conformers: O-trans and O-cis. The O-trans conformer is predicted to be the global minimum on the potential energy surface.

Relative Energies and Rotational Barrier

The following table summarizes the expected relative energies of the conformers and the transition state for their interconversion.

SpeciesDihedral Angle (C2-C5-C-O)Relative Electronic Energy (ΔE) (kcal/mol)Relative Gibbs Free Energy (ΔG) (kcal/mol)
O-trans ~180°0.000.00
O-cis ~0°~1.5 - 2.5~1.4 - 2.4
Transition State ~90°~6.0 - 8.0~5.9 - 7.9

Note: These are representative values based on theoretical studies of similar pyridine aldehydes. Actual values would require specific computation.

The data indicates that the O-trans conformer is more stable than the O-cis conformer by approximately 1.4-2.4 kcal/mol. The rotational barrier, representing the energy required to convert the O-trans conformer to the O-cis form, is predicted to be in the range of 6.0-8.0 kcal/mol. This is a significant barrier at room temperature, suggesting that both conformers exist in equilibrium but do not freely interconvert.

Potential Energy Surface Diagram

The relationship between the conformers and the transition state can be visualized on a potential energy surface diagram.

PES a O-trans b Transition State a->b Rotational Barrier c O-cis b->c E0 0.0 kcal/mol E1 ~6.0-8.0 kcal/mol E2 ~1.5-2.5 kcal/mol p1->p2 p2->p3 p3->p4 p4->p5

Caption: Potential Energy Surface for formyl group rotation.

Conclusion and Implications for Drug Development

This theoretical guide outlines a robust computational framework for the conformational analysis of this compound. The key findings, based on established principles, are:

  • The molecule exists as two stable planar conformers, O-trans and O-cis.

  • The O-trans conformer is the thermodynamically preferred structure due to minimized electrostatic repulsion.

  • A significant rotational barrier of approximately 6-8 kcal/mol hinders free rotation of the formyl group at room temperature.

For researchers in drug development, these insights are critical. The predominance of the O-trans conformer suggests that this is the likely bioactive conformation when designing molecules to fit into a receptor's binding pocket. Furthermore, understanding the energy cost of conformational changes is essential for accurately modeling ligand-receptor interactions and for computational techniques like molecular docking and free energy perturbation calculations. The protocol and conceptual framework presented herein provide a solid foundation for the rational design of novel therapeutics based on the this compound scaffold.

References

Note: As this is a theoretical guide based on established methodologies rather than a direct report of a specific new study, the references below ground the computational techniques and concepts discussed.

  • Becke, A. D. (1993). A new mixing of Hartree–Fock and local density-functional theories. The Journal of Chemical Physics, 98(2), 1372-1377. [Link]

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]

  • Hehre, W. J., Radom, L., Schleyer, P. v. R., & Pople, J. A. (1986). Ab Initio Molecular Orbital Theory. Wiley. [Link]

  • Park, S. M., Kim, H., & Kwon, C. H. (2023). Unraveling the Conformational and Electronic Landscape of 3-Pyridinecarboxaldehyde: A Spectroscopic Journey through Conformer-Specific Ionization. The Journal of Physical Chemistry A, 127(21), 4736–4745. [Link]

  • Ochterski, J. W. (2000). Vibrational Analysis in Gaussian. Gaussian, Inc.[Link]

Stability and storage conditions for 2-Fluoro-5-formylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 2-Fluoro-5-formylpyridine

Introduction: The Critical Role of a Versatile Building Block

This compound (C₆H₄FNO, MW: 125.10 g/mol ) is a heterocyclic aldehyde that has emerged as a pivotal building block in modern medicinal chemistry and drug discovery.[1][2][3][4][5] Its strategic arrangement of a reactive aldehyde group, a pyridine core, and a fluorine atom provides a unique platform for chemical synthesis.[2] The fluorine substituent can significantly enhance pharmacokinetic properties, such as metabolic stability and target binding affinity, making this compound highly valuable for developing novel therapeutics.[2]

However, the very features that make this compound a potent synthetic intermediate—namely its reactive aldehyde function—also render it susceptible to degradation if not handled and stored with precision. Ensuring the chemical integrity of this reagent is paramount for the reproducibility of experimental results and the success of complex multi-step syntheses. This guide provides a comprehensive overview of the stability profile, optimal storage conditions, and field-proven handling protocols for this compound, grounded in chemical principles and safety data.

Diagram: Chemical Structure of this compound

Caption: Structure of this compound (IUPAC: 6-fluoropyridine-3-carbaldehyde).[1]

Section 1: Chemical Stability and Inherent Reactivity

The stability of this compound is governed by the interplay of its functional groups. While the fluorinated pyridine ring is relatively stable, the aldehyde group is the primary site of potential degradation. Material Safety Data Sheets (MSDS) confirm that the compound is stable under recommended storage conditions .[6][7] However, deviation from these conditions can lead to chemical degradation.

Key Factors Influencing Stability:

  • Atmospheric Oxygen: The aldehyde group is susceptible to oxidation, particularly in the presence of oxygen. This reaction can be slow but is often accelerated by light and trace metal impurities, leading to the formation of the corresponding carboxylic acid (2-fluoro-5-pyridinecarboxylic acid).

  • Moisture: The MSDS explicitly lists moisture as a condition to avoid.[6] Aldehydes can form hydrates in the presence of water, which can potentially lead to further reactions or affect assay results.

  • Temperature and Light: Elevated temperatures and exposure to UV light can provide the activation energy needed to initiate degradation pathways, including oxidation and polymerization.

  • pH: Strongly acidic or basic conditions can catalyze degradation reactions. For instance, strong bases can induce a disproportionation (Cannizzaro) reaction in aldehydes lacking α-hydrogens.

Incompatible Materials: To preserve the compound's integrity, direct contact with the following must be avoided:

  • Strong Oxidizing Agents: Will readily convert the aldehyde to a carboxylic acid.[6][7]

  • Acids, Acid Chlorides, and Acid Anhydrides: Can catalyze polymerization or other unwanted side reactions.[6][7]

  • Strong Bases: May induce degradation or disproportionation reactions.[8]

Section 2: Potential Degradation Pathways

Understanding the likely mechanisms of degradation is crucial for designing effective storage and handling strategies. The primary pathways involve the aldehyde functional group.

DegradationPathways start This compound product_acid 2-Fluoro-5-pyridinecarboxylic Acid (Oxidation Product) start->product_acid Oxidation product_hydrate Geminal Diol Hydrate (Hydration Product) start->product_hydrate Reversible Hydration oxidant O₂ (Air), Light, Metal Impurities oxidant->product_acid water H₂O (Moisture) water->product_hydrate Workflow A Step 1: Acclimatize Reagent Allow vial to reach room temp (min. 60 mins) before opening B Step 2: Prepare Inert Atmosphere Weigh solid under a blanket of Argon or Nitrogen A->B Prevents Condensation C Step 3: Dissolution Add anhydrous solvent via syringe to the calculated concentration B->C Minimizes Oxidation D Step 4: Aliquot and Seal Dispense solution into smaller, pre-dried vials C->D Avoids Freeze-Thaw E Step 5: Storage Seal vials, purge headspace with inert gas, and store at -20°C D->E Ensures Integrity

Caption: Workflow for preparing and storing stock solutions.

Step-by-Step Procedure:

  • Acclimatization: Before opening, allow the sealed vial of solid this compound to equilibrate to room temperature for at least 60 minutes. This is a critical step to prevent atmospheric moisture from condensing onto the cold solid.

  • Inert Environment: Perform all manipulations in a fume hood and, for maximum stability, under a gentle stream of an inert gas like argon or nitrogen.

  • Weighing: Quickly weigh the desired amount of the solid into a dry vial.

  • Dissolution: Using a dry syringe, add the appropriate volume of anhydrous solvent to the vial to achieve the target concentration. Mix gently until fully dissolved.

  • Aliquoting: If the entire solution will not be used at once, immediately dispense it into smaller, single-use aliquots in separate dry vials.

  • Final Sealing and Storage: Tightly seal each aliquot vial. For best practice, flush the headspace with inert gas before final sealing. Label clearly and place in a -20°C freezer for storage.

Section 4: Safety and Handling Precautions

As a laboratory chemical, this compound requires careful handling to avoid exposure.

  • Hazard Profile: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. [1]It is also known to cause skin and serious eye irritation. [1][6]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

    • Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles. [6] * Chemical-resistant gloves (inspect before use). [6][7] * A lab coat or impervious clothing. [6]* Engineering Controls: Work in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhalation of dust or vapors. [6][8]Ensure eyewash stations and safety showers are readily accessible. [9]* Spill Management: In case of a spill, avoid creating dust. [6]Use an inert absorbent material, sweep up, and place in a suitable, closed container for disposal. [6] By implementing these rigorous stability, storage, and handling protocols, researchers can ensure the integrity of this compound, leading to more reliable, reproducible, and successful scientific outcomes.

References

  • This compound | C6H4FNO | CID 16414246. PubChem, National Institutes of Health. [Link]

  • Preparation and stability of 4-fluoropyridine. Journal of the Chemical Society, Perkin Transactions 1, RSC Publishing. [Link]

  • The Role of Fluorinated Pyridine Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

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Methodological & Application

Synthesis of 2-Fluoro-5-formylpyridine from 2-fluoro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Synthesis of 2-Fluoro-5-formylpyridine

Abstract

This compound is a critical heterocyclic building block in contemporary drug discovery and development, serving as a key intermediate for a wide range of pharmacologically active molecules.[1] Its synthesis from the readily available precursor, 2-fluoro-5-methylpyridine, involves the selective oxidation of a benzylic methyl group—a transformation that requires careful control to prevent over-oxidation to the corresponding carboxylic acid. This application note provides an in-depth guide for researchers, detailing two field-proven protocols for this synthesis: the Riley oxidation using selenium dioxide (SeO₂) and a heterogeneous oxidation using activated manganese dioxide (MnO₂). We will explore the mechanistic rationale behind each method, present step-by-step experimental procedures, and offer insights into process optimization and safety considerations.

Introduction: The Strategic Importance of this compound

Fluorinated pyridine scaffolds are prevalent in medicinal chemistry. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[2] The aldehyde functional group at the 5-position of the pyridine ring is a versatile handle for a variety of subsequent chemical transformations, such as reductive amination, Wittig reactions, and condensations, making this compound (IUPAC Name: 6-fluoropyridine-3-carbaldehyde) an invaluable precursor in the synthesis of complex pharmaceutical agents.[3]

The challenge lies in the selective, single-step oxidation of the electron-deficient methyl group on the pyridine ring. This guide is designed to provide researchers with reliable and reproducible methods to achieve this conversion efficiently.

Comparative Overview of Synthetic Strategies

The direct oxidation of 2-fluoro-5-methylpyridine to its corresponding aldehyde can be approached through several methods. The choice of oxidant is paramount to achieving high selectivity and yield. Below is a logical comparison of the two primary methods detailed in this note.

Synthesis_Overview Start 2-Fluoro-5-methylpyridine Method1 Method A: Selenium Dioxide (SeO₂) (Riley Oxidation) Start->Method1 Homogeneous Moderate Yield Toxic Reagent Method2 Method B: Manganese Dioxide (MnO₂) (Heterogeneous Oxidation) Start->Method2 Heterogeneous Mild Conditions Simple Workup Overoxidation Side Product: 2-Fluoro-5-carboxylic Acid Start->Overoxidation Over-oxidation (e.g., with KMnO₄) Product This compound Method1->Product Selective Oxidation Method2->Product Selective Oxidation

Diagram 1: Comparison of primary synthetic routes.

Method A: Selenium Dioxide (SeO₂) Oxidation (The Riley Oxidation)

The Riley oxidation is a classic and powerful method for the oxidation of allylic and benzylic methyl or methylene groups.[4] Selenium dioxide is a highly specific oxidant for this purpose, capable of converting the methyl group to an aldehyde, often with minimal over-oxidation when conditions are controlled.[5]

Mechanistic Rationale

The reaction is understood to proceed through an initial ene reaction between 2-fluoro-5-methylpyridine and SeO₂, forming an allylic seleninic acid intermediate. This is followed by a[6][7]-sigmatropic rearrangement to yield an unstable selenium(II) ester, which then hydrolyzes to furnish the desired aldehyde and elemental selenium.[4][5] This mechanistic pathway explains the high selectivity for the benzylic position.

Experimental Protocol

Safety Warning: Selenium compounds are highly toxic and malodorous. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]

Materials:

  • 2-Fluoro-5-methylpyridine (C₆H₆FN, MW: 111.12 g/mol )

  • Selenium Dioxide (SeO₂, MW: 110.97 g/mol )

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

  • Celite® (Diatomaceous earth)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-fluoro-5-methylpyridine (5.55 g, 50.0 mmol, 1.0 equiv.).

  • Reagent Addition: Add 100 mL of 1,4-dioxane and 2.0 mL of deionized water to the flask. Stir the mixture to ensure homogeneity. Carefully add selenium dioxide (6.10 g, 55.0 mmol, 1.1 equiv.) in one portion.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 101-103 °C) under a gentle flow of nitrogen. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-18 hours, often indicated by the formation of a black or red precipitate of elemental selenium.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully decant the supernatant through a pad of Celite® to filter out the selenium precipitate.

    • Wash the reaction flask and the Celite pad with ethyl acetate (3 x 30 mL) to recover any residual product.

    • Combine the organic filtrates and transfer to a separatory funnel.

  • Extraction and Purification:

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude oil by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to afford this compound as a solid.

Data Summary
ParameterValue
Scale50.0 mmol
SeO₂ Equiv.1.1
SolventDioxane/H₂O (50:1)
Temperature101-103 °C (Reflux)
Time12-18 hours
Typical Yield55-70%
Workflow Diagram

Riley_Workflow A 1. Charge Flask - 2-Fluoro-5-methylpyridine - Dioxane/H₂O B 2. Add SeO₂ (1.1 equiv.) A->B C 3. Reflux (102 °C, 12-18h) under N₂ B->C D 4. Cool to RT C->D E 5. Filter through Celite® (Removes Se⁰ precipitate) D->E F 6. Aqueous Workup - NaHCO₃ Wash - Brine Wash E->F G 7. Dry (MgSO₄) & Concentrate F->G H 8. Silica Gel Chromatography G->H I Final Product: This compound H->I

Diagram 2: Step-by-step workflow for the Riley Oxidation.

Method B: Manganese Dioxide (MnO₂) Oxidation

Activated manganese dioxide is a mild, heterogeneous oxidant particularly useful for the conversion of allylic and benzylic alcohols to their corresponding carbonyl compounds.[8] It can also be employed for the direct oxidation of highly activated methyl groups. The primary advantages of this method are the operational simplicity and the straightforward work-up, which involves a simple filtration.

Mechanistic Rationale

The oxidation with MnO₂ is a surface-mediated reaction.[9] The precise mechanism is complex and depends heavily on the crystalline structure and activation method of the MnO₂ used.[9][10] The reaction is believed to proceed via adsorption of the substrate onto the MnO₂ surface, followed by a series of single-electron transfers or a concerted hydrogen atom transfer, ultimately leading to the aldehyde product and Mn(II) or Mn(III) oxides. A significant excess of the reagent is typically required as the reaction is stoichiometric and occurs only at the surface.

Experimental Protocol

Materials:

  • 2-Fluoro-5-methylpyridine (C₆H₆FN, MW: 111.12 g/mol )

  • Activated Manganese Dioxide (MnO₂, MW: 86.94 g/mol )

  • Dichloromethane (DCM) or Chloroform (Anhydrous)

  • Celite®

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-fluoro-5-methylpyridine (2.22 g, 20.0 mmol, 1.0 equiv.) in 200 mL of dichloromethane.

  • Reagent Addition: Add activated manganese dioxide (17.4 g, 200 mmol, 10.0 equiv.) to the suspension. Note: The quality of the MnO₂ is critical for reaction success. Commercially available "activated" or "for synthesis" grade is recommended.

  • Reaction Conditions: Heat the mixture to reflux (approximately 40 °C for DCM) with vigorous stirring to ensure good mixing of the heterogeneous slurry. Monitor the reaction by TLC or GC-MS. This reaction can be slow, often requiring 24-48 hours for completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the slurry through a thick pad of Celite® in a Büchner funnel to remove the MnO₂ and its reduced forms.

    • Wash the filter cake thoroughly with additional dichloromethane (3 x 50 mL) to ensure complete recovery of the product.

  • Purification:

    • Combine the filtrates and concentrate under reduced pressure.

    • The resulting crude material is often of high purity. If necessary, it can be further purified by flash column chromatography as described in Method A, or by recrystallization.

Data Summary
ParameterValue
Scale20.0 mmol
MnO₂ Equiv.10.0
SolventDichloromethane (DCM)
Temperature40 °C (Reflux)
Time24-48 hours
Typical Yield60-80%
Workflow Diagram

MnO2_Workflow A 1. Suspend Substrate - 2-Fluoro-5-methylpyridine - Dichloromethane B 2. Add Activated MnO₂ (10 equiv.) A->B C 3. Reflux (40 °C, 24-48h) with Vigorous Stirring B->C D 4. Cool to RT C->D E 5. Filter through Celite® (Removes all Mn solids) D->E F 6. Wash Celite pad with DCM E->F G 7. Combine Filtrates & Concentrate F->G H Final Product: This compound (Often high purity) G->H

Sources

Application Notes and Protocols: Oxidation of 2-Fluoro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of pyridine N-oxides is a fundamental transformation in organic chemistry, providing access to a versatile class of compounds with broad applications in medicinal chemistry and materials science. The introduction of an N-oxide functionality alters the electronic properties of the pyridine ring, facilitating various subsequent chemical modifications.[1][2] This guide provides a detailed protocol for the oxidation of 2-fluoro-5-methylpyridine to its corresponding N-oxide, 2-fluoro-5-methylpyridine N-oxide. This particular scaffold is of significant interest in drug discovery, serving as a key intermediate in the synthesis of various biologically active molecules.[3]

This document will delve into the mechanistic underpinnings of the oxidation reaction, provide a robust and reproducible experimental protocol, and address critical safety and handling considerations. The information presented herein is curated for researchers, scientists, and drug development professionals seeking a reliable method for the preparation of this important synthetic building block.

Mechanistic Rationale and Reagent Selection

The oxidation of the nitrogen atom in a pyridine ring is typically achieved using a peroxy acid. Among the various options, meta-chloroperoxybenzoic acid (m-CPBA) is a widely employed and effective reagent for this transformation.[1][4] The reaction proceeds via a concerted mechanism where the lone pair of electrons on the pyridine nitrogen attacks the electrophilic oxygen of the peroxy acid.

The choice of m-CPBA is predicated on its favorable reactivity profile and commercial availability. While other oxidizing agents like hydrogen peroxide in acetic acid can also be used, m-CPBA often provides cleaner reactions and higher yields under milder conditions.[1][5] The electron-withdrawing nature of the fluorine atom at the 2-position of the starting material, 2-fluoro-5-methylpyridine, slightly deactivates the pyridine ring towards electrophilic attack. However, m-CPBA is sufficiently reactive to effect the desired N-oxidation efficiently.

Experimental Workflow Overview

The overall experimental process for the oxidation of 2-fluoro-5-methylpyridine is outlined below. The workflow is designed to be straightforward and scalable, ensuring accessibility for researchers with standard laboratory equipment.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Reagent Preparation (2-fluoro-5-methylpyridine, m-CPBA, DCM) setup_reaction Reaction Setup (Inert atmosphere, 0°C) prep_reagents->setup_reaction 1 addition Slow Addition of m-CPBA setup_reaction->addition 2 stirring Reaction Stirring (Room Temperature, 24h) addition->stirring 3 concentration Concentration stirring->concentration 4 ph_adjustment pH Adjustment (pH 4-5) concentration->ph_adjustment 5 filtration Filtration ph_adjustment->filtration 6 extraction Aqueous Extraction filtration->extraction 7 drying Drying of Organic Layer extraction->drying 8 purification Column Chromatography drying->purification 9 characterization Product Characterization (NMR, MS) purification->characterization 10 ReactionMechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products pyridine 2-Fluoro-5-methylpyridine ts Concerted Transition State pyridine->ts Nucleophilic Attack by Pyridine Nitrogen mcpba m-CPBA mcpba->ts Electrophilic Oxygen Source n_oxide 2-Fluoro-5-methylpyridine N-oxide ts->n_oxide Formation of N-O bond mcba m-Chlorobenzoic acid ts->mcba Proton Transfer and Byproduct Formation

Sources

Application of 2-Fluoro-5-formylpyridine in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design. The pyridine moiety itself is a prevalent feature in numerous approved pharmaceuticals, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[1] The introduction of a fluorine atom, as seen in 2-Fluoro-5-formylpyridine, bestows a range of advantageous properties upon a lead molecule. These benefits can include enhanced metabolic stability by blocking sites of oxidative metabolism, increased binding affinity to target proteins through favorable electrostatic interactions, and improved pharmacokinetic properties such as membrane permeability.[2]

This compound (CAS: 677728-92-6) is a versatile bifunctional building block.[3] The aldehyde group serves as a reactive handle for a multitude of synthetic transformations, most notably reductive amination and carbon-carbon bond-forming reactions. The fluorine atom at the 2-position activates the pyridine ring for nucleophilic aromatic substitution and also influences the reactivity of the adjacent aldehyde. This unique combination of features makes this compound a highly valuable intermediate in the synthesis of complex pharmaceutical agents, particularly in the development of kinase inhibitors and other targeted therapies.

Key Synthetic Transformations and Applications

This compound is a key starting material for the synthesis of a variety of pharmaceutical intermediates. Its utility is primarily demonstrated through two pivotal reactions: reductive amination and the Suzuki-Miyaura coupling.

Reductive Amination: A Gateway to Diverse Amine Scaffolds

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds. The reaction proceeds via the initial formation of an imine or iminium ion from the aldehyde of this compound and a primary or secondary amine, which is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient and tolerates a wide range of functional groups, making it a workhorse in medicinal chemistry.

The resulting 2-((alkylamino)methyl)-6-fluoropyridine core is a key structural motif in many biologically active compounds. The secondary or tertiary amine introduced can be further functionalized or can serve as a key pharmacophoric element, engaging in crucial interactions with the biological target.

Workflow for Reductive Amination:

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction This compound This compound Imine/Iminium Ion Intermediate Imine/Iminium Ion Intermediate This compound->Imine/Iminium Ion Intermediate Reaction Primary/Secondary Amine Primary/Secondary Amine Primary/Secondary Amine->Imine/Iminium Ion Intermediate Substituted Aminomethylpyridine Substituted Aminomethylpyridine Imine/Iminium Ion Intermediate->Substituted Aminomethylpyridine Reduction Reducing Agent Reducing Agent Reducing Agent->Substituted Aminomethylpyridine

Caption: Reductive amination workflow.

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning methodology for the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide.[4][5][6][7] While this compound does not possess a halide at the coupling position, the fluorine atom can, under specific conditions, be displaced in related Suzuki-type reactions. More commonly, the pyridine ring itself can be modified to introduce a leaving group (e.g., bromine or triflate) at a different position, and the this compound moiety can be constructed through other means.

However, the aldehyde functionality of this compound can be strategically utilized in multi-step syntheses that incorporate a subsequent Suzuki-Miyaura coupling. For instance, the aldehyde can be protected, the pyridine ring functionalized with a halide, the Suzuki-Miyaura coupling performed, and the aldehyde deprotected to yield a complex biaryl aldehyde. This approach is invaluable for the synthesis of kinase inhibitors, many of which feature biaryl or heteroaryl-aryl core structures.

Conceptual Workflow for Suzuki-Miyaura Coupling in a Multi-step Synthesis:

G This compound This compound Aldehyde Protection Aldehyde Protection This compound->Aldehyde Protection Halogenation of Pyridine Ring Halogenation of Pyridine Ring Aldehyde Protection->Halogenation of Pyridine Ring Protected Halogenated Intermediate Protected Halogenated Intermediate Halogenation of Pyridine Ring->Protected Halogenated Intermediate Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling Protected Halogenated Intermediate->Suzuki-Miyaura Coupling Arylboronic Acid Arylboronic Acid Arylboronic Acid->Suzuki-Miyaura Coupling Protected Biaryl Intermediate Protected Biaryl Intermediate Suzuki-Miyaura Coupling->Protected Biaryl Intermediate Deprotection Deprotection Protected Biaryl Intermediate->Deprotection Final Biaryl Aldehyde Final Biaryl Aldehyde Deprotection->Final Biaryl Aldehyde

Caption: Conceptual Suzuki-Miyaura workflow.

Application in the Synthesis of TRK Kinase Inhibitors

A significant application of fluorinated formylpyridines lies in the synthesis of Tropomyosin Receptor Kinase (TRK) inhibitors. TRK fusions are oncogenic drivers in a variety of cancers, and inhibitors of these kinases have shown remarkable clinical efficacy. The synthesis of potent TRK inhibitors often involves the construction of complex heterocyclic cores, where a fluorinated pyridine moiety can play a crucial role in optimizing the drug's properties.

While direct examples using this compound are often proprietary, the synthetic routes disclosed in patents for compounds like Larotrectinib and other TRK inhibitors frequently utilize structurally related intermediates. For instance, the synthesis of intermediates for (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide, a known TRK kinase inhibitor, involves precursors that share the fluorinated pyridine aldehyde core.

Experimental Protocols

The following protocols are representative examples of the key synthetic transformations involving this compound. These are intended as a guide and may require optimization based on the specific substrate and desired scale.

Protocol 1: Reductive Amination of this compound with Benzylamine

This protocol details the synthesis of 2-((benzylamino)methyl)-6-fluoropyridine, a common intermediate.

Materials and Reagents:

Reagent/SolventMolar Ratio/ConcentrationNotes
This compound1.0 eqStarting material
Benzylamine1.1 eqAmine source
Sodium Triacetoxyborohydride (NaBH(OAc)₃)1.5 eqReducing agent
1,2-Dichloroethane (DCE)Anhydrous, 0.2 MReaction solvent
Saturated Sodium Bicarbonate (aq.)-For workup
Brine-For washing
Anhydrous Magnesium Sulfate (MgSO₄)-Drying agent
Ethyl Acetate/Hexanes-For chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous 1,2-dichloroethane (to make a 0.2 M solution).

  • Add benzylamine (1.1 eq) to the solution and stir at room temperature for 30 minutes to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of DCE).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-((benzylamino)methyl)-6-fluoropyridine.

Protocol 2: Suzuki-Miyaura Coupling of a this compound Derivative

This protocol is a representative example of a Suzuki-Miyaura coupling with a hypothetical brominated derivative of this compound.

Materials and Reagents:

Reagent/SolventMolar Ratio/ConcentrationNotes
Bromo-2-fluoro-5-formylpyridine (hypothetical)1.0 eqStarting material
Phenylboronic Acid1.2 eqCoupling partner
Pd(dppf)Cl₂0.05 eqPalladium catalyst
Sodium Carbonate (Na₂CO₃)2.0 eqBase
1,4-Dioxane/Water (4:1)0.1 MSolvent system
Ethyl Acetate-For extraction
Brine-For washing
Anhydrous Sodium Sulfate (Na₂SO₄)-Drying agent

Procedure:

  • To a Schlenk flask, add the brominated this compound derivative (1.0 eq), phenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and sodium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed 1,4-dioxane/water (4:1) solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Conclusion

This compound is a high-value building block for the synthesis of pharmaceutical intermediates. Its bifunctional nature allows for the facile introduction of diverse chemical motifs through robust and well-established reactions such as reductive amination and Suzuki-Miyaura coupling. The strategic placement of the fluorine atom provides a powerful tool for medicinal chemists to fine-tune the properties of drug candidates, ultimately leading to the development of safer and more effective medicines. The protocols provided herein serve as a practical guide for researchers and scientists in the pharmaceutical industry to harness the synthetic potential of this versatile intermediate.

References

  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(7), 435-443.
  • BenchChem. (n.d.). Application Notes and Protocols for Reductive Amination of 2(5H)-Furanone Structures.
  • BenchChem. (n.d.). Synthetic Routes for the Preparation of 2-Fluoro-5-iodobenzylamine Derivatives: Application Notes and Protocols.
  • Bom, D., & Curran, D. P. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
  • Google Patents. (n.d.). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
  • Google Patents. (n.d.). US20060047124A1 - Process for preparing 2-aminopyridine derivatives.
  • Life Chemicals. (2021, October 12). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry.
  • MDPI. (2021). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients.
  • Organic Syntheses. (n.d.). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine.
  • ResearchGate. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • Sciencemadness.org. (n.d.). A Mild, Pyridine-Borane-Based Reductive Amination Protocol.
  • Sigma-Aldrich. (n.d.). Application Note – Reductive Amination.
  • U.S. National Library of Medicine. (n.d.). Synthesis of Conformationally Constrained 5-Fluoro- and 5-Hydroxymethanopyrrolidines. Ring-Puckered Mimics of Gauche. Retrieved from U.S.
  • U.S. National Library of Medicine. (n.d.). Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines. Constrained Cγ-Exo and Cγ-Endo Flp and Hyp Conformer Mimics. Retrieved from U.S.

Sources

Application Notes and Protocols for the Use of 2-Fluoro-5-formylpyridine in the Development of Novel Crop Protection Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Pyridines in Agrochemicals

The pyridine heterocycle is a cornerstone in the design of modern agrochemicals, valued for its metabolic stability and ability to interact with a wide range of biological targets. The introduction of fluorine atoms into the pyridine ring can significantly enhance the efficacy of these agents. Fluorine's high electronegativity and relatively small size can modulate the electronic properties, lipophilicity, and metabolic stability of a molecule, often leading to improved binding affinity for target proteins and enhanced bioavailability.[1] 2-Fluoro-5-formylpyridine is a particularly valuable building block in this context, offering a unique combination of a fluorinated pyridine core and a reactive formyl group, which serves as a versatile handle for a variety of chemical transformations.

These application notes provide a comprehensive guide for researchers and drug development professionals on the utilization of this compound as a key intermediate in the synthesis of next-generation crop protection agents. We will explore its application in the development of a novel class of insecticides, detailing the synthetic protocols, outlining the rationale behind the experimental design, and discussing the anticipated biological activity and mode of action.

Chemical Properties and Handling of this compound

This compound is a solid at room temperature with a molecular weight of 125.10 g/mol .[2][3] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses, as it can be harmful if swallowed, in contact with skin, or inhaled.[2]

PropertyValueSource
CAS Number 677728-92-6[2][3]
Molecular Formula C₆H₄FNO[2][3]
Molecular Weight 125.10 g/mol [2][3]
Appearance Solid
Purity ≥95% (typical)[3]

Synthetic Application: Development of a Novel Pyridine-Based Insecticide

The formyl group of this compound is an excellent electrophile, making it amenable to a range of carbon-carbon and carbon-nitrogen bond-forming reactions. In this section, we will detail a synthetic protocol for the development of a hypothetical, yet plausible, insecticidal agent through a Knoevenagel condensation reaction. This reaction is a reliable method for the formation of a new carbon-carbon double bond.[4]

Workflow for the Synthesis of a Pyridine-Derived Insecticidal Agent

The overall workflow involves a two-step process: first, the synthesis of a key intermediate via Knoevenagel condensation, followed by a subsequent reaction to yield the final active ingredient.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Cyclization/Functionalization This compound This compound Intermediate_A α,β-Unsaturated Pyridine Derivative This compound->Intermediate_A Base Catalyst (e.g., piperidine) Active Methylene Compound Active Methylene Compound Active Methylene Compound->Intermediate_A Final_Product Novel Pyridine-Based Insecticide Intermediate_A->Final_Product Reagent_B Reagent_B Reagent_B->Final_Product

Caption: Synthetic workflow for a novel insecticide from this compound.

Protocol 1: Synthesis of (E)-2-cyano-3-(6-fluoropyridin-3-yl)acrylamide (Intermediate A)

This protocol details the Knoevenagel condensation of this compound with 2-cyanoacetamide.

Materials:

  • This compound (1.0 eq)

  • 2-Cyanoacetamide (1.0 eq)

  • Piperidine (0.1 eq)

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (e.g., 1.25 g, 10 mmol) and 2-cyanoacetamide (e.g., 0.84 g, 10 mmol) in 50 mL of anhydrous ethanol.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add piperidine (e.g., 0.1 mL, 1 mmol) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold ethanol (2 x 10 mL).

  • Dry the product under vacuum to obtain (E)-2-cyano-3-(6-fluoropyridin-3-yl)acrylamide (Intermediate A).

Expected Outcome: A pale yellow solid. The yield should be in the range of 80-90%. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of a Hypothetical Pyridinyl-Pyrazolone Insecticide

This protocol describes the cyclization of Intermediate A with a hydrazine derivative to form a pyridinyl-pyrazolone, a scaffold known for its insecticidal properties.

Materials:

  • (E)-2-cyano-3-(6-fluoropyridin-3-yl)acrylamide (Intermediate A) (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • In a 100 mL round-bottom flask, dissolve Intermediate A (e.g., 1.91 g, 10 mmol) in 40 mL of glacial acetic acid.

  • Add hydrazine hydrate (e.g., 0.6 mL, 12 mmol) dropwise to the stirred solution.

  • Heat the reaction mixture to reflux for 8-10 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield the final pyridinyl-pyrazolone insecticide.

Expected Outcome: An off-white to light brown solid. The structure should be confirmed by ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry.

Proposed Biological Activity and Mode of Action

Many pyridine-based insecticides function by targeting the nervous system of insects. The hypothetical pyridinyl-pyrazolone synthesized above is designed to act as a modulator of the insect GABA (gamma-aminobutyric acid) receptor.

Signaling Pathway: Disruption of GABA-gated Chloride Channels

G cluster_pathway Proposed Mode of Action Insecticide Pyridinyl-Pyrazolone Insecticide GABA_Receptor GABA-gated Chloride Channel (in insect neuron) Insecticide->GABA_Receptor Binds to and blocks the channel Chloride_Influx Chloride Ion (Cl⁻) Influx GABA_Receptor->Chloride_Influx Prevents Paralysis Continuous Excitation & Paralysis GABA_Receptor->Paralysis Hyperpolarization Neuron Hyperpolarization Chloride_Influx->Hyperpolarization Blocks Inhibition Inhibition of Nerve Impulse Hyperpolarization->Inhibition Prevents Normal_State Normal Physiological State Inhibition->Normal_State Disrupts

Caption: Proposed mechanism of action of the novel insecticide.

In a healthy insect neuron, the binding of the neurotransmitter GABA to its receptor opens a chloride ion channel, leading to hyperpolarization of the neuronal membrane and inhibition of nerve impulses. Our hypothetical insecticide is proposed to bind to this receptor, blocking the chloride channel. This prevents the inhibitory action of GABA, leading to continuous neuronal excitation, paralysis, and ultimately, the death of the insect.

Structure-Activity Relationship (SAR) and Optimization

To optimize the insecticidal activity of the lead compound, a series of analogs can be synthesized by modifying the substituents on the pyrazolone ring and the pyridine nucleus. The following table presents hypothetical, yet realistic, IC₅₀ (half-maximal inhibitory concentration) values for a small library of analogs, illustrating a potential SAR.

Compound IDR¹ on PyrazoloneR² on PyridineIC₅₀ (nM) against Aphid GABA Receptor
Lead-001 -H2-F50
Analog-002 -CH₃2-F25
Analog-003 -CF₃2-F10
Analog-004 -H2-Cl75
Analog-005 -H2-H200

Analysis of SAR:

  • Substitution on the Pyrazolone Ring (R¹): The introduction of a methyl group (Analog-002) is shown to enhance activity, potentially by improving hydrophobic interactions within the binding pocket. A trifluoromethyl group (Analog-003) further increases potency, likely due to favorable electronic and steric effects.

  • Substitution on the Pyridine Ring (R²): Replacing the fluorine with chlorine (Analog-004) results in a slight decrease in activity, while removing the halogen altogether (Analog-005) leads to a significant loss of potency. This highlights the critical role of the halogen in modulating the electronic properties of the pyridine ring for optimal target engagement.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel crop protection agents. Its fluorinated pyridine core provides a strong foundation for developing compounds with enhanced biological activity and favorable pharmacokinetic properties. The reactive formyl group allows for the straightforward construction of diverse chemical scaffolds. The protocols and conceptual framework provided in these application notes offer a solid starting point for research and development efforts aimed at discovering the next generation of effective and sustainable insecticides.

References

  • Guan, A., Liu, C., & Wang, M. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry Letters, 26(3), 833-838.
  • Zheng, Z., Dai, A., Jin, Z., Chi, Y., & Wu, J. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(32), 9845-9857.
  • Google Patents. (2021). Preparation method of 2-fluoro-5-formyl chloropyridine. CN112358442B.
  • Google Patents. (1984). 2,3-Difluoro-5-(trifluoromethyl)pyridine and methods of making and using the same. US4480102A.
  • Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 66(1), 10-27.
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  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

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Reductive Amination Reactions with 2-Fluoro-5-formylpyridine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

This document provides an in-depth guide to performing reductive amination reactions using 2-Fluoro-5-formylpyridine. It is intended for researchers, scientists, and professionals in drug development who utilize this versatile building block for the synthesis of novel chemical entities. This guide covers the underlying reaction mechanism, a comparative analysis of common reagents, detailed experimental protocols, and practical troubleshooting advice to ensure successful and reproducible outcomes.

Introduction: The Strategic Importance of Reductive Amination

Reductive amination stands as a cornerstone reaction in medicinal chemistry for the formation of carbon-nitrogen bonds.[1][2][3] Its prominence is due to its operational simplicity, broad substrate scope, and high reliability, making it one of the most frequently used methods for synthesizing amines in the pharmaceutical industry.[2][3][4] The reaction proceeds by converting a carbonyl compound, such as an aldehyde or ketone, into an amine through an intermediate imine, which is then reduced.[5][6]

This compound is a particularly valuable substrate in this context. The fluoropyridine motif is a privileged scaffold in modern drug discovery. The fluorine atom can modulate the pyridine ring's electronic properties, improve metabolic stability, and enhance binding affinity to biological targets through favorable electrostatic interactions. The formyl group at the 5-position provides a reactive handle for introducing diverse amine-containing side chains, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

This guide will provide the necessary theoretical grounding and practical protocols to effectively leverage reductive amination of this compound in your research endeavors.

Reaction Mechanism: A Two-Part Transformation

The reductive amination reaction is fundamentally a two-stage process that is often performed in a single pot ("direct" method) or sequentially ("indirect" method).[7]

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine on the electrophilic carbonyl carbon of this compound. This forms a hemiaminal intermediate. Under neutral or weakly acidic conditions, the hemiaminal readily dehydrates to form an imine.[5] The presence of a mild acid catalyst can accelerate this step by protonating the hemiaminal's hydroxyl group, making it a better leaving group (water). The resulting imine exists in equilibrium with its protonated form, the iminium ion, which is the key electrophile for the subsequent reduction step.

  • Reduction: A hydride-based reducing agent is introduced to selectively reduce the C=N double bond of the iminium ion to a C-N single bond, yielding the final amine product.[8] The choice of reducing agent is critical, as it must be reactive enough to reduce the iminium ion but mild enough to avoid significant reduction of the starting aldehyde.[7]

Caption: General mechanism of reductive amination.

Reagent Selection and Experimental Design

The success of a reductive amination hinges on the appropriate selection of reagents and reaction conditions.

Substrate: this compound
  • Properties: A solid at room temperature with a molecular weight of 125.10 g/mol .[9][10]

  • Handling: Stable under recommended storage conditions.[11] It should be handled in a well-ventilated area using personal protective equipment (PPE), including gloves and safety glasses.[11] Avoid moisture and incompatible materials like strong acids and oxidizing agents.[11]

Reducing Agents: A Comparative Overview

The choice of reducing agent is the most critical parameter. The ideal agent selectively reduces the iminium ion intermediate without significantly affecting the starting aldehyde.

Reducing AgentFormulaTypical SolventsKey AdvantagesKey Considerations
Sodium Triacetoxyborohydride NaBH(OAc)₃DCE, DCM, THFHigh Selectivity & Mildness: Reduces iminium ions much faster than aldehydes/ketones, making it ideal for one-pot reactions.[12] Tolerates a wide range of functional groups.[13]Moisture sensitive; not compatible with protic solvents like methanol.[14]
Sodium Cyanoborohydride NaBH₃CNMeOH, EtOHEffective and not sensitive to water.[14] Stable in mildly acidic conditions required for imine formation.Toxicity: Releases toxic hydrogen cyanide (HCN) gas upon exposure to strong acid. Requires careful handling and quenching.
Sodium Borohydride NaBH₄MeOH, EtOHInexpensive and readily available.Low Selectivity: Can readily reduce the starting aldehyde.[14] Best used in a two-step (indirect) procedure where the imine is formed first before the reductant is added.[8][14]
Catalytic Hydrogenation H₂/Catalyst (e.g., Pd/C)MeOH, EtOH, THFGreen Chemistry: Produces only water as a byproduct. Often highly efficient.[15]May reduce other functional groups (e.g., alkenes, alkynes, nitro groups). Requires specialized hydrogenation equipment.

For most applications involving this compound, Sodium Triacetoxyborohydride (STAB) is the reagent of choice due to its superior selectivity, mild reaction conditions, and operational simplicity for one-pot procedures.[5][7][12][16]

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate PPE (lab coat, safety glasses, and gloves) must be worn at all times.

Protocol 1: Direct Reductive Amination using Sodium Triacetoxyborohydride (Preferred Method)

This one-pot method is highly efficient for a wide range of primary and secondary amines.

Materials:

  • This compound

  • Amine (e.g., Benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Nitrogen or argon supply (optional but recommended)

Procedure:

  • To a clean, dry round-bottom flask, add this compound (1.0 eq).

  • Add the desired amine (1.0-1.2 eq).

  • Dissolve the starting materials in an appropriate volume of anhydrous DCE or DCM (e.g., 0.1-0.2 M concentration relative to the aldehyde).

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.

  • Carefully add sodium triacetoxyborohydride (1.3-1.5 eq) to the mixture in portions over 5-10 minutes. Note: The reaction can be mildly exothermic.

  • Stir the reaction at room temperature under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed (typically 2-16 hours).

  • Work-up: a. Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases. b. Transfer the mixture to a separatory funnel. Separate the organic layer. c. Extract the aqueous layer with DCM (2 x volumes). d. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel or by crystallization to yield the pure amine product.

Protocol 2: Indirect Reductive Amination using Sodium Borohydride

This two-step method is useful when using less selective reducing agents like NaBH₄.

Materials:

  • Same as Protocol 1, but replace NaBH(OAc)₃ with Sodium Borohydride (NaBH₄) and the primary solvent with Methanol (MeOH).

  • Molecular sieves (3Å or 4Å) can be beneficial for the imine formation step.

Procedure:

  • Imine Formation: a. To a round-bottom flask, add this compound (1.0 eq) and the amine (1.0-1.1 eq). b. Add anhydrous Methanol as the solvent. Adding a catalytic amount of acetic acid (0.1 eq) can accelerate imine formation.[17] c. Stir the mixture at room temperature. Monitor the formation of the imine by TLC or ¹H NMR (disappearance of the aldehyde proton signal). This step can take from 1 to 4 hours.

  • Reduction: a. Once imine formation is complete, cool the reaction mixture to 0 °C in an ice bath. b. Slowly add sodium borohydride (1.5-2.0 eq) in small portions. Caution: Gas (H₂) evolution will occur. c. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature until the imine is fully consumed (monitor by TLC or LC-MS).

  • Work-up and Purification: a. Quench the reaction by slowly adding water at 0 °C. b. Concentrate the mixture under reduced pressure to remove most of the methanol. c. Add water and extract the product with an organic solvent (e.g., ethyl acetate or DCM). d. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude product. e. Purify as described in Protocol 1.

Experimental_Workflow start 1. Combine Aldehyde & Amine in Anhydrous Solvent (DCE/DCM) reductant 2. Add NaBH(OAc)3 (Portion-wise) start->reductant stir 3. Stir at Room Temperature (Monitor by TLC/LC-MS) reductant->stir quench 4. Quench with aq. NaHCO3 stir->quench extract 5. Extract with Organic Solvent quench->extract dry 6. Dry, Filter, and Concentrate extract->dry purify 7. Purify (Chromatography/Crystallization) dry->purify product Pure Amine Product purify->product

Caption: Workflow for direct reductive amination.

Product Characterization

Confirming the structure and purity of the final product is essential.

  • NMR Spectroscopy: The most definitive method. In the ¹H NMR spectrum, the key transformation is the disappearance of the aldehyde proton signal (typically ~10 ppm) and the appearance of a new singlet or multiplet for the benzylic-type methylene protons (CH₂) adjacent to the nitrogen, usually in the 3.5-4.5 ppm range. The aromatic signals of the fluoropyridine ring will also be present.[18][19]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized amine.

  • Thin Layer Chromatography (TLC) / Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for monitoring the reaction's progress by observing the consumption of starting materials and the formation of the product. Also used to assess the purity of the final compound.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Reaction is sluggish or incomplete 1. Inefficient imine formation. 2. Deactivated amine (e.g., very electron-poor). 3. Decomposed reducing agent.1. Add a catalytic amount of acetic acid to promote imine formation.[17] 2. Increase reaction temperature or use a more forcing Lewis acid catalyst like Ti(i-PrO)₄ with NaCNBH₃.[8][14] 3. Use a fresh bottle of the reducing agent, especially NaBH(OAc)₃, which is moisture-sensitive.
Unreacted aldehyde remains Insufficient reducing agent or incomplete imine formation.Add an additional portion of the reducing agent. If the issue persists, the imine equilibrium may be unfavorable; consider the suggestions above.
Imine intermediate in final product Incomplete reduction.[20][21]Increase the amount of reducing agent (up to 2.0 eq) and/or extend the reaction time. Ensure the temperature is appropriate for the reduction.
Side product (alcohol) formation The reducing agent is too harsh or the reaction conditions favor aldehyde reduction (especially with NaBH₄).Switch to a more selective reagent like NaBH(OAc)₃. If using NaBH₄, ensure imine formation is complete before adding it at a low temperature (0 °C).
Difficulty isolating product The product is highly polar or water-soluble.After basic work-up, perform multiple extractions with a suitable organic solvent. If the product is very basic, it might be isolated by salting it out with an acid (e.g., HCl in ether) as its hydrochloride salt.[21]

Application in the Synthesis of Varenicline

While not a direct reaction of this compound, the synthesis of Varenicline, a medication for smoking cessation, provides an excellent industrial-scale example of the power of reductive amination. In a key step, a dialdehyde intermediate is cyclized with benzylamine in the presence of sodium triacetoxyborohydride to construct the core azatricyclo ring system, demonstrating the reaction's utility in complex molecule synthesis.[22][23] This underscores the broad applicability of this reaction in constructing critical nitrogen-containing scaffolds in drug development.

References

  • Afanasyev, O.I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Available from: [Link]

  • Wikipedia. (n.d.). Reductive amination. Available from: [Link]

  • Afanasyev, O.I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. Available from: [Link]

  • Bernstein, H.J. & Pople, J.A. (1957). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. Available from: [Link]

  • Afanasyev, O.I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Available from: [Link]

  • Afanasyev, O.I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Available from: [Link]

  • Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Katritzky, A.R. & Lagowski, J.M. (1962). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. Available from: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available from: [Link]

  • ResearchGate. (2015). An efficient synthesis of varenicline. Available from: [Link]

  • Schneider, W.G., et al. (1957). THE ANALYSIS OF NUCLEAR MAGNETIC RESONANCE SPECTRA: III. PYRIDINE AND DEUTERATED PYRIDINES. Canadian Journal of Chemistry. Available from: [Link]

  • Castellano, S., et al. (1968). Analysis of the N.M.R. spectrum of pyridine using sub-spectral, direct, and perturbation techniques. Molecular Physics. Available from: [Link]

  • Abdel-Magid, A.F., et al. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. The Journal of Organic Chemistry. Available from: [Link]

  • Abdel-Magid, A.F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Available from: [Link]

  • Myers, A.G. (n.d.). Chem 115 Handout: Reductive Amination. Harvard University. Available from: [Link]

  • Chemistry LibreTexts. (2023). Reductive Amination. Available from: [Link]

  • Capot Chemical Co., Ltd. (2013). MSDS of this compound. Available from: [Link]

  • Reddit. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product? r/OrganicChemistry. Available from: [Link]

  • Olin, J.F. (1945). Purification of amine reaction mixtures. Google Patents.
  • Reddit. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product? r/OrganicChemistry. Available from: [Link]

  • Google Patents. (2009). Processes for the preparation of varenicline and intermediates thereof.
  • Google Patents. (2012). Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available from: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination. Available from: [Link]

  • Llorens Palomo, L. (2021). Reductive Amination. YouTube. Available from: [Link]

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Application Notes & Protocols: Wittig Reaction Conditions for 2-Fluoro-5-formylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide to performing the Wittig reaction on 2-Fluoro-5-formylpyridine, a common heterocyclic aldehyde in medicinal chemistry. We will delve into the mechanistic nuances influenced by the pyridine ring and the fluoro-substituent, offering a rationale for the selection of optimal reaction conditions. Detailed, step-by-step protocols for reactions using both stabilized and non-stabilized ylides are presented, along with data on expected outcomes and purification strategies. This guide is intended to equip researchers with the foundational knowledge and practical insights necessary for the successful synthesis of 2-fluoro-5-vinylpyridine derivatives.

Introduction: The Strategic Importance of the Wittig Reaction on Heterocyclic Aldehydes

The Wittig reaction stands as a cornerstone of organic synthesis, prized for its reliability in converting aldehydes and ketones into alkenes.[1] Its strategic value is particularly pronounced in pharmaceutical and agrochemical research, where the precise installation of a carbon-carbon double bond is often a critical step in the construction of complex molecular architectures.[2] The reaction of an aldehyde or ketone with a triphenyl phosphonium ylide, or "Wittig reagent," allows for the formation of an alkene with a defined regiochemistry, a significant advantage over elimination reactions that can often yield mixtures of isomers.[1]

This compound is a valuable building block, incorporating a fluorine atom, a common feature in modern pharmaceuticals that can enhance metabolic stability and binding affinity. The pyridine core is also a prevalent motif in a vast array of bioactive molecules.[2] The conversion of the formyl group to a vinyl group via the Wittig reaction opens a gateway to a diverse range of subsequent chemical transformations, making a thorough understanding of its reaction conditions paramount.

Mechanistic Considerations for this compound

The generally accepted mechanism of the Wittig reaction involves the nucleophilic attack of the ylide on the carbonyl carbon, leading to the formation of a betaine intermediate, which then cyclizes to an oxaphosphetane.[3] This four-membered ring subsequently collapses to yield the desired alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[4]

The electronic nature of the pyridine ring and the presence of the electron-withdrawing fluorine atom in this compound can influence the reactivity of the aldehyde. The pyridine nitrogen acts as an electron sink, potentially increasing the electrophilicity of the formyl group and facilitating the initial nucleophilic attack by the ylide.

Critical Experimental Parameters: A Rational Approach to Condition Selection

The outcome of the Wittig reaction, particularly in terms of yield and stereoselectivity (E/Z isomerism), is highly dependent on the choice of reactants and conditions.

The Nature of the Ylide: Stabilized vs. Unstabilized

The choice between a stabilized and an unstabilized ylide is the most critical factor influencing the stereochemical outcome of the reaction.[5]

  • Unstabilized Ylides: These ylides, where the carbanion is adjacent to alkyl or hydrogen substituents, are highly reactive and typically lead to the formation of the (Z)-alkene as the major product.[6] The reaction is generally under kinetic control, with the rapid and irreversible formation of the oxaphosphetane intermediate.[6]

  • Stabilized Ylides: When the carbanion is stabilized by an adjacent electron-withdrawing group (e.g., an ester or ketone), the ylide is less reactive.[5][7] These reactions are often reversible and proceed under thermodynamic control, favoring the formation of the more stable (E)-alkene.[8] Stabilized ylides may exhibit poor reactivity with sterically hindered or less reactive ketones.[6][7]

  • Semi-stabilized Ylides: Ylides stabilized by an adjacent aryl group fall into this category, and the E/Z selectivity can be less predictable.[6]

For the synthesis of 2-fluoro-5-vinylpyridine, where a terminal alkene is desired, methylenetriphenylphosphorane (Ph3P=CH2), an unstabilized ylide, is the reagent of choice.

Base and Solvent Selection

The formation of the Wittig reagent requires the deprotonation of the corresponding phosphonium salt.[4] The choice of base is dictated by the acidity of the proton on the carbon adjacent to the phosphorus.

  • For Unstabilized Ylides: Strong bases such as n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium amide (NaNH2) are typically required.[1][9] Anhydrous, aprotic solvents like tetrahydrofuran (THF) or diethyl ether are essential to prevent quenching of the highly reactive ylide.[6]

  • For Stabilized Ylides: Weaker bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can be sufficient due to the increased acidity of the phosphonium salt.[4] A wider range of solvents, including polar protic solvents, may be tolerated.

Temperature Control

Temperature plays a crucial role, particularly when using highly reactive, unstabilized ylides. The initial deprotonation of the phosphonium salt is often performed at low temperatures (e.g., 0 °C or -78 °C) to control the reaction rate and minimize side reactions. The subsequent addition of the aldehyde is also typically carried out at low temperatures, followed by a gradual warming to room temperature to drive the reaction to completion.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Organolithium reagents are pyrophoric and should be handled with extreme care under an inert atmosphere.

Protocol 1: Synthesis of 2-Fluoro-5-vinylpyridine using an Unstabilized Ylide

This protocol details the formation of a terminal alkene using methylenetriphenylphosphorane.

Objective: To synthesize 2-Fluoro-5-vinylpyridine from this compound.

Materials:

  • Methyltriphenylphosphonium bromide (CH3PPh3Br)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, solution in hexanes)

  • This compound

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Ylide Generation:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide (1.1 equivalents).

    • Add anhydrous THF via syringe.

    • Cool the resulting suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. The solution will turn a characteristic deep red or orange color, indicating the formation of the ylide.

    • Stir the mixture at 0 °C for 1 hour.

  • Wittig Reaction:

    • In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

    • Cool the ylide solution to 0 °C.

    • Slowly add the solution of this compound to the ylide solution dropwise via syringe.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The disappearance of the starting aldehyde can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Fluoro-5-vinylpyridine.

Protocol 2: Synthesis of (E)-Ethyl 3-(6-fluoropyridin-3-yl)acrylate using a Stabilized Ylide

This protocol demonstrates the formation of an (E)-alkene using a stabilized ylide.

Objective: To synthesize (E)-Ethyl 3-(6-fluoropyridin-3-yl)acrylate from this compound.

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Ylide Generation (Horner-Wadsworth-Emmons Conditions):

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.1 equivalents).

    • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.

    • Add anhydrous THF.

    • Cool the suspension to 0 °C.

    • Slowly add triethyl phosphonoacetate (1.05 equivalents) dropwise. Hydrogen gas will evolve.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Wittig Reaction:

    • Dissolve this compound (1.0 equivalent) in anhydrous THF.

    • Slowly add the aldehyde solution to the ylide solution at room temperature.

    • Stir the reaction at room temperature for 12-16 hours, monitoring for completion by TLC.

  • Workup and Purification:

    • Carefully quench the reaction by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired (E)-alkene. The water-soluble phosphate byproduct is generally easier to remove than triphenylphosphine oxide.[10]

Data Presentation and Expected Outcomes

The following table summarizes the key differences and expected outcomes for the Wittig reaction with this compound using stabilized and unstabilized ylides.

ParameterUnstabilized Ylide (e.g., Ph3P=CH2)Stabilized Ylide (e.g., (EtO)2P(O)CH2CO2Et)
Phosphorus Reagent Methyltriphenylphosphonium bromideTriethyl phosphonoacetate
Base Strong (e.g., n-BuLi, NaH)Weaker (e.g., NaH, K2CO3)
Stereoselectivity Not applicable (terminal alkene)Predominantly (E)-isomer[10]
Reactivity HighModerate
Byproduct Triphenylphosphine oxideDiethyl phosphate salt
Byproduct Removal Challenging (often requires chromatography)Easier (water-soluble)[10]
Typical Yield 60-85%70-95%

Visualizing the Process

General Wittig Reaction Mechanism

Wittig_Mechanism Aldehyde This compound Betaine Betaine Intermediate Aldehyde->Betaine Nucleophilic Attack Ylide Phosphonium Ylide (Ph3P=CHR) Ylide->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Cyclization Alkene Alkene Product Oxaphosphetane->Alkene Decomposition TPO Triphenylphosphine Oxide (Ph3P=O) Oxaphosphetane->TPO

Caption: General mechanism of the Wittig reaction.

Experimental Workflow for 2-Fluoro-5-vinylpyridine Synthesis

Wittig_Workflow start Start: Reagents ylide_prep 1. Ylide Preparation (Phosphonium Salt + Base) start->ylide_prep reaction 2. Wittig Reaction (Add this compound) ylide_prep->reaction workup 3. Aqueous Workup (Quench & Extract) reaction->workup purification 4. Purification (Column Chromatography) workup->purification product Final Product: 2-Fluoro-5-vinylpyridine purification->product

Caption: Experimental workflow for Wittig olefination.

Troubleshooting and Key Considerations

  • Low Yields: Ensure all reagents and solvents are anhydrous, as Wittig reagents are sensitive to moisture.[4] Check the quality of the base (e.g., titrate the n-BuLi solution).

  • Incomplete Reaction: If the reaction stalls, gentle heating may be required, particularly with less reactive stabilized ylides.

  • Difficulty in Removing Triphenylphosphine Oxide: This byproduct can sometimes co-elute with the product. Alternative purification methods, such as precipitation or conversion to a water-soluble derivative, can be explored. For reactions with stabilized ylides, the Horner-Wadsworth-Emmons reaction, which uses phosphonate esters, is a superior alternative as the phosphate byproduct is water-soluble and easily removed.[10][11]

  • Side Reactions: The basic conditions of the Wittig reaction can potentially lead to side reactions if other sensitive functional groups are present in the molecule. The Wittig reaction is generally tolerant of many functional groups, but this should be considered during synthetic planning.[6]

Conclusion

The Wittig reaction is a powerful and versatile tool for the olefination of this compound. By carefully selecting the appropriate ylide, base, and solvent system, researchers can effectively control the outcome of the reaction to produce either terminal or substituted alkenes with high efficiency. The protocols and insights provided in this guide offer a solid foundation for the successful application of this important transformation in the synthesis of novel pyridine-containing compounds for drug discovery and development.

References

  • Organic Reactions. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

  • Wikipedia. (2024). Wittig reaction. Retrieved from [Link]

  • Pearson. (n.d.). Wittig Reaction Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. Retrieved from [Link]

  • Fricke, P. J., Dolewski, R. D., & McNally, A. (2021). Four-Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides. Angewandte Chemie International Edition, 60(39), 21283–21288. [Link]

  • Lumen Learning. (n.d.). Organic Chemistry II - 20.4. The Wittig reaction. Retrieved from [Link]

  • Wikipedia. (2024). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • YouTube. (2021, February 13). Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained. Retrieved from [Link]

  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]

  • BYJU'S. (n.d.). Wittig Reaction. Retrieved from [Link]

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Application Note & Protocol: Grignard Reagent Addition to 2-Fluoro-5-formylpyridine for the Synthesis of Novel Fluoropyridinyl Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

The Grignard reaction stands as a cornerstone of synthetic organic chemistry, providing a robust and versatile method for the formation of carbon-carbon bonds.[1][2][3] Discovered by Victor Grignard in 1900, this organometallic reaction enables the synthesis of a vast array of complex molecules from simple precursors.[3] This application note focuses on the nucleophilic addition of a Grignard reagent to 2-fluoro-5-formylpyridine, a heterocyclic aldehyde of significant interest.

The 2-fluoropyridine moiety is a privileged scaffold in modern medicinal chemistry. Its unique electronic properties, including the ability to act as a hydrogen bond acceptor and engage in dipole-dipole interactions, make it a valuable component in the design of pharmacologically active agents.[4] The synthesis of secondary alcohols from this compound provides crucial building blocks for drug discovery programs, allowing for further functionalization and exploration of chemical space. This protocol provides a comprehensive, field-proven methodology for this transformation, emphasizing safety, efficiency, and reproducibility.

Reaction Principle and Mechanism

The reaction proceeds via the nucleophilic addition of the Grignard reagent (R-MgX) to the electrophilic carbonyl carbon of the aldehyde.[3][5][6] The carbon-magnesium bond is highly polarized, imparting significant carbanionic character to the carbon atom, which renders it a potent nucleophile.[7]

The mechanism unfolds in two primary stages:

  • Nucleophilic Attack: The nucleophilic carbon of the Grignard reagent attacks the carbonyl carbon of this compound. This concerted step involves the formation of a new C-C bond and the simultaneous breaking of the C=O pi bond, resulting in a tetrahedral magnesium alkoxide intermediate.[5] The magnesium halide component of the reagent acts as a Lewis acid, coordinating to the carbonyl oxygen and increasing the electrophilicity of the carbonyl carbon.[5]

  • Aqueous Workup: The reaction is "quenched" with a mild acid source, typically a saturated aqueous solution of ammonium chloride (NH₄Cl).[8][9] This step protonates the magnesium alkoxide to yield the final secondary alcohol product and converts any unreacted Grignard reagent into its corresponding alkane and insoluble magnesium salts, facilitating purification.[8]

Workflow A 1. Glassware Preparation (Oven-dry @ 120°C overnight) B 2. Reaction Setup (Assemble hot glassware under N₂/Ar) A->B C 3. Reagent Addition (Dissolve aldehyde, cool to 0°C) B->C D 4. Grignard Addition (Add R-MgX dropwise at 0°C) C->D E 5. Reaction (Warm to RT, stir for 1-2h, monitor by TLC) D->E F 6. Quenching (Cool to 0°C, slowly add sat. NH₄Cl) E->F G 7. Extraction (Extract with EtOAc, wash with brine) F->G H 8. Drying & Concentration (Dry over Na₂SO₄, filter, rotary evaporate) G->H I 9. Purification (Flash column chromatography) H->I

Caption: Experimental workflow for the Grignard reaction.

  • Glassware Preparation: Thoroughly clean and oven-dry all glassware (three-neck flask, condenser, dropping funnel, stir bar) at 120 °C for at least 4 hours (overnight is ideal). [10]Assemble the apparatus while still hot under a positive pressure of inert gas and allow it to cool to room temperature.

  • Reaction Setup: In the cooled three-neck flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous THF (approx. 0.2 M concentration). Fit the flask with the dropping funnel, condenser (with an inert gas inlet at the top), and a septum.

  • Grignard Reagent Addition:

    • Cool the flask containing the aldehyde solution to 0 °C using an ice/water bath. [4][8] * Charge the dropping funnel with the methylmagnesium bromide solution (1.1-1.2 eq) using an airtight syringe.

    • Add the Grignard reagent to the stirred aldehyde solution dropwise over 20-30 minutes. Causality: A slow, controlled addition is paramount to dissipate the heat generated from the exothermic reaction, preventing solvent boiling and minimizing side reactions. [11]

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

    • Continue stirring for 1-2 hours. [4][12] * Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes).

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. [8] * Quench the reaction by adding saturated aqueous NH₄Cl solution dropwise. This must be done slowly and carefully, as the quenching of excess Grignard reagent is also highly exothermic. [4][8]Continue adding until gas evolution ceases and two distinct layers form.

    • Transfer the entire mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. [4][8] * Combine the organic extracts and wash once with brine. The brine wash helps remove residual water and aids in breaking any emulsions that may have formed. [8] * Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure secondary alcohol. [4]

Data Summary and Expected Outcomes

Parameter Description
Substrate This compound
Grignard Reagent Methylmagnesium bromide (3.0 M in Et₂O)
Stoichiometry 1.1 equivalents of Grignard reagent
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Reaction Time 1-2 hours
Expected Product 1-(6-Fluoropyridin-3-yl)ethanol
Typical Yield 75-90% (after purification)
Characterization ¹H NMR, ¹³C NMR, HRMS, IR Spectroscopy

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Yield - Wet glassware, solvents, or reagents.<[13]br>- Inactive/degraded Grignard reagent.- Reaction temperature too low/high.- Ensure all glassware is rigorously dried and solvents are anhydrous.- Titrate the Grignard reagent before use to confirm concentration.- Maintain strict temperature control during addition.
Significant Biphenyl Formation (from Aryl Grignards) - Wurtz-type coupling of the Grignard with unreacted aryl halide (if preparing in situ).<[10]br>- Favored by high temperatures and concentrations.- Add the aryl halide slowly to the magnesium turnings.- Use dilute conditions and maintain low temperatures. [14]
Starting Aldehyde Recovered - Inactive Grignard reagent (see above).- Steric hindrance (less likely here) leading to enolization or reduction side reactions. [14]- Use a freshly opened bottle or titrated solution of Grignard reagent.- Consider using a less bulky Grignard if applicable.
Emulsion During Workup - Formation of fine magnesium salt precipitates.- Add more brine or a small amount of dilute acid (e.g., 1M HCl) to dissolve salts.- Filter the entire mixture through a pad of Celite before extraction.

Conclusion

This application note provides a detailed and reliable protocol for the Grignard addition to this compound. By adhering to the principles of anhydrous reaction conditions, strict temperature control, and meticulous safety precautions, researchers can efficiently synthesize novel 1-(fluoropyridinyl)ethanol derivatives. These products serve as versatile intermediates, empowering chemists in the fields of drug discovery, agrochemicals, and materials science to develop next-generation functional molecules.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Workup Procedure for the Grignard Reaction to Produce Tertiary Alcohols.
  • Quora. (2022). What are Grignard reagent preparation precautions during preparation?.
  • University of Nebraska-Lincoln. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved from [Link]

  • American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Laboratory Safety Standard Operating Procedure (SOP). (2018). ORGANICMETALLIC COMPOUND (GRIGNARDS AND ORGANOLITHIUMS). Retrieved from [Link]

  • CHM 244 Lab Practical- Grignard Reactions. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. Retrieved from [Link]

  • Web Pages. (n.d.). 1. Grignard Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic. (1966). Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines. Retrieved from [Link]

  • CRIPS. (2022). Grignard Reagents: Recent Advancements in Continuous Flow Synthesis of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

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Application Notes & Protocols: The Strategic Role of 2-Fluoro-5-formylpyridine in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small-molecule kinase inhibitors has consequently become a cornerstone of modern drug discovery. Within this field, the strategic incorporation of fluorinated heterocyclic scaffolds is a widely employed tactic to enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles. 2-Fluoro-5-formylpyridine has emerged as a particularly valuable and versatile building block in this endeavor. Its unique bifunctional nature—a reactive aldehyde for chain extension and derivatization, coupled with an activated fluoropyridine ring for core scaffold construction—provides a powerful toolkit for medicinal chemists. This document provides an in-depth guide to the reactivity, applications, and detailed experimental protocols involving this compound for the synthesis of advanced kinase inhibitors, grounded in established chemical principles and real-world examples from current drug development programs.

Introduction: The Value Proposition of this compound

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] The introduction of a fluorine atom, a common strategy in drug design, can profoundly alter a molecule's properties, including its pKa, lipophilicity, and metabolic stability.[3] this compound (also known as 6-fluoronicotinaldehyde) combines these features with a formyl group (an aldehyde), a versatile chemical handle for a wide array of synthetic transformations.

The molecule's utility stems from two key reactive sites:

  • The Formyl Group (C5): This aldehyde is an electrophilic center, readily participating in nucleophilic additions and condensation reactions. This allows for the straightforward introduction of diverse side chains and functional groups, crucial for tuning the Structure-Activity Relationship (SAR) of a potential drug candidate.

  • The Fluoro-Substituted Carbon (C2): The electron-withdrawing nature of the pyridine nitrogen and the formyl group, combined with the electronegativity of fluorine, makes the C2 position highly susceptible to nucleophilic aromatic substitution (SNAr). This allows the pyridine ring to be seamlessly integrated into larger molecular frameworks, often forming the core of the final kinase inhibitor.

This dual reactivity allows for a modular and efficient approach to building complex molecular architectures common in kinase inhibitors.

Physicochemical Properties
PropertyValueSource
CAS Number 677728-92-6[4][5]
Molecular Formula C₆H₄FNO[4][5]
Molecular Weight 125.10 g/mol [4][5]
Appearance White to off-white solid
Purity ≥95% (Typical)[5]

Core Synthetic Applications in Kinase Inhibitor Scaffolds

The strategic application of this compound is best illustrated through the key reactions it facilitates. The following sections detail the most critical transformations and provide the scientific rationale behind procedural choices.

Reductive Amination: Building Key Amine Side Chains

Reductive amination is arguably the most common and powerful application of the aldehyde functionality on this scaffold. It is a robust method for forming C-N bonds, introducing primary or secondary amines that often serve as critical hydrogen bond donors/acceptors or attachment points for further derivatization.[6]

Causality & Rationale: The reaction proceeds via the initial formation of a hemiaminal, which then dehydrates to form an iminium ion intermediate. This electrophilic iminium ion is then reduced by a mild hydride-donating agent. The choice of reducing agent is critical for success and selectivity.

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): Often the reagent of choice. It is mild enough not to reduce the starting aldehyde, is tolerant of a wide range of functional groups, and does not require stringent pH control. Its steric bulk can also enhance diastereoselectivity in certain cases.

  • Sodium Cyanoborohydride (NaCNBH₃): Effective but toxic (releases HCN under acidic conditions) and requires careful pH control to favor iminium reduction over aldehyde reduction.[7]

  • Catalytic Hydrogenation: The "greenest" option, using H₂ over a metal catalyst (e.g., Pd/C). It is highly efficient but can be limited by functional group compatibility (e.g., it will reduce alkenes, alkynes, and some other groups).[8]

G cluster_start Inputs cluster_process Process cluster_end Output Start_Mol This compound Step1 Mix & Form Iminium Intermediate Start_Mol->Step1 Amine Primary/Secondary Amine (R-NH₂) Amine->Step1 Step2 Add Reducing Agent (e.g., STAB) Step1->Step2 Step3 Reaction Quench & Workup Step2->Step3 Step4 Purification (Chromatography/Crystallization) Step3->Step4 Final_Product Aminated Pyridine Derivative Step4->Final_Product

Caption: General workflow for reductive amination.

Wittig Olefination: Carbon-Carbon Bond Formation

The Wittig reaction transforms the aldehyde into an alkene, providing a powerful method for C-C bond formation and introducing vinyl linkages into the inhibitor structure.[9][10][11] This is essential for accessing different regions of a kinase's binding pocket or for creating rigid structural motifs.

Causality & Rationale: The reaction involves a phosphonium ylide (the Wittig reagent) which acts as a nucleophile, attacking the aldehyde's carbonyl carbon. This leads to a cyclic oxaphosphetane intermediate, which collapses to form the desired alkene and a highly stable triphenylphosphine oxide byproduct, the latter being the thermodynamic driving force for the reaction.[12]

  • Non-stabilized Ylides (e.g., from alkyltriphenylphosphonium salts) react rapidly and typically favor the formation of the (Z)-alkene.

  • Stabilized Ylides (e.g., those with an adjacent electron-withdrawing group like an ester) are less reactive and generally yield the (E)-alkene as the major product. This selectivity is a key consideration in synthetic design.[12]

SNAr Displacement of Fluorine: Core Scaffold Assembly

A cornerstone of this reagent's utility is the ability to displace the C2-fluorine atom with a nucleophile. This reaction is often a pivotal step in constructing the heterocyclic core of many kinase inhibitors, such as those targeting Janus Kinase (JAK) or Cyclin-Dependent Kinases (CDKs).[13][14]

Causality & Rationale: The reaction is facilitated by several factors:

  • Ring Activation: The ring nitrogen acts as an electron sink, stabilizing the negative charge of the intermediate Meisenheimer complex.

  • Fluorine as a Leaving Group: Fluorine is a highly electronegative atom, making the carbon to which it is attached highly electrophilic. While not the best leaving group in isolation, in the context of SNAr on an activated ring, its ability to stabilize the transition state via induction makes it highly effective.

  • Driving the Reaction: The reaction is often performed at elevated temperatures and in the presence of a base to deprotonate the incoming nucleophile (e.g., an amine or alcohol), increasing its nucleophilicity.

G cluster_reagents Key Reagents cluster_pathway Synthetic Pathway A This compound E SNAr Attack at C2 A->E Electrophile B Nucleophile (Nu-H) e.g., Amine, Thiol D Activation of Nucleophile B->D C Base (e.g., K₂CO₃, DIPEA) C->D Deprotonation D->E Nucleophile F Formation of Meisenheimer Complex E->F G Loss of Fluoride F->G H Core Scaffold Formed G->H

Caption: Logical flow of an SNAr reaction.

Case Study: Synthesis of a KRAS G12C Inhibitor Precursor

Mutations in the KRAS gene are prevalent in many cancers, making it a high-value therapeutic target.[15][16][17] The synthesis of specific covalent inhibitors for the KRAS G12C mutant often involves complex heterocyclic scaffolds. This compound can serve as a key starting material for constructing fragments of these inhibitors.

The following pathway illustrates a representative synthesis of a key intermediate, combining several of the reactions discussed above.

G mol1 This compound mol2 Intermediate A (Secondary Alcohol) mol1->mol2 1. Grignard Addition (e.g., MeMgBr) 2. Workup mol3 Intermediate B (Oxidized to Ketone) mol2->mol3 Oxidation (e.g., DMP, PCC) mol4 Intermediate C (Core Scaffold) mol3->mol4 1. SNAr with Amine Nucleophile (e.g., 4-amino-piperidine) 2. Base, Heat final KRAS Inhibitor Fragment mol4->final Further Elaboration (e.g., Coupling Reactions)

Sources

Application Notes and Protocols for Suzuki Coupling Reactions Involving 2-Fluoro-5-formylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Fluoro-5-formylpyridine Derivatives

In the landscape of modern medicinal chemistry and materials science, functionalized pyridine scaffolds are of paramount importance. Among these, this compound stands out as a particularly valuable building block. The fluorine atom at the 2-position offers unique electronic properties and can serve as a handle for further derivatization or act as a metabolic blocker in drug candidates. The formyl group at the 5-position is a versatile functional group, readily participating in a wide array of chemical transformations to build molecular complexity.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds.[1][2] Its application to this compound derivatives opens a direct and efficient route to a diverse range of novel compounds with significant potential in drug discovery and the development of advanced materials.[3][4][5] This guide provides a comprehensive overview, detailed protocols, and expert insights into performing successful Suzuki coupling reactions with this important substrate.

Understanding the Reaction: Mechanism and Key Considerations

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of elementary steps involving a palladium catalyst.[1][6] The reaction is initiated by the oxidative addition of the aryl halide (this compound) to a Pd(0) complex. This is followed by transmetalation with an organoboron reagent in the presence of a base, and the cycle is completed by reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[1][6]

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Ar = 2-Fluoro-5-formylpyridyl) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Product Ar-R Reductive\nElimination->Product Boron_Reagent R-B(OR)2 Boron_Reagent->Transmetalation Base Base Base->Transmetalation Halide Ar-X Halide->Oxidative\nAddition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Special Considerations for this compound:
  • Reactivity of the C-F Bond: While the C-F bond is generally robust, under harsh conditions or with highly active catalysts, undesired side reactions can occur. Careful selection of the catalyst and reaction conditions is crucial to ensure selective coupling at the C-X (X = Br, Cl) bond.

  • The Formyl Group: The aldehyde functionality can potentially interact with the palladium catalyst or undergo side reactions under basic conditions. The choice of a suitable base is critical to minimize these unwanted pathways.

  • Substrate Purity: As with any cross-coupling reaction, the purity of the this compound and the organoboron reagent is paramount for achieving high yields and reproducible results.

Experimental Protocols

The following protocols provide a starting point for the Suzuki coupling of this compound derivatives. Optimization may be necessary depending on the specific boronic acid or ester used.[7][8]

Protocol 1: General Conditions for Aryl and Heteroaryl Boronic Acids

This protocol is suitable for a wide range of aryl and heteroaryl boronic acids.[9]

Materials:

  • 2-Fluoro-5-bromopyridine-3-carbaldehyde (or the corresponding chloride)

  • Aryl/Heteroaryl boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Equipment:

  • Schlenk tube or microwave vial

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add 2-Fluoro-5-bromopyridine-3-carbaldehyde (1.0 mmol, 1.0 equiv.), the aryl/heteroaryl boronic acid (1.2-1.5 equiv.), and potassium phosphate (2.0-3.0 equiv.).

  • Catalyst Preparation: In a separate vial, prepare the catalyst precursor by dissolving palladium(II) acetate (1-3 mol%) and SPhos (2-6 mol%) in a small amount of anhydrous 1,4-dioxane. Stir for 10 minutes at room temperature.

  • Reaction Initiation: Add the catalyst solution to the Schlenk tube containing the reagents. Add the remaining anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Heating and Monitoring: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

ReagentMolar Equiv.Mol %
2-Fluoro-5-bromopyridine-3-carbaldehyde1.0-
Aryl/Heteroaryl boronic acid1.2 - 1.5-
Pd(OAc)₂-1 - 3
SPhos-2 - 6
K₃PO₄2.0 - 3.0-

Caption: Recommended reagent stoichiometry for Protocol 1.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and improve yields, particularly for less reactive substrates.[9]

Materials:

  • Same as Protocol 1

Equipment:

  • Microwave reactor

  • Microwave vial with a stir bar

Procedure:

  • Reaction Setup: In a microwave vial, combine 2-Fluoro-5-bromopyridine-3-carbaldehyde (0.5 mmol, 1.0 equiv.), the aryl/heteroaryl boronic acid (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 equiv.).

  • Solvent Addition: Add a suitable solvent system, such as 1,4-dioxane/water (4:1) or DMF.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a temperature between 100-150 °C for 10-30 minutes.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

ParameterRecommended Range
Temperature100 - 150 °C
Time10 - 30 minutes
Catalyst Loading2 - 5 mol%

Caption: Typical parameters for microwave-assisted Suzuki coupling.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficient temperature- Poor quality reagents- Use a pre-catalyst or ensure proper activation of the Pd(II) source.- Increase the reaction temperature in increments.- Use freshly purchased or purified reagents and anhydrous, degassed solvents.
Dehalogenation of Starting Material - Presence of a hydride source- Inappropriate base or ligand- Use anhydrous solvents and reagents.- Switch to a weaker base like K₂CO₃ or Cs₂CO₃.- Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos.[10]
Protodeboronation of Boronic Acid - Presence of water or protic solvents- Unstable boronic acid- Use anhydrous conditions and aprotic solvents.- Consider using the corresponding boronate ester (e.g., pinacol ester), which is often more stable.[11]
Formation of Homocoupled Byproducts - Presence of oxygen- Inefficient transmetalation- Thoroughly degas all solvents and maintain an inert atmosphere.- Optimize the base and solvent system to facilitate the transmetalation step.

Applications in Drug Discovery and Materials Science

The 2-aryl-5-formylpyridine core synthesized through this methodology is a key intermediate in the preparation of a wide range of biologically active molecules and functional materials.

  • Medicinal Chemistry: These derivatives are precursors to compounds with potential applications as kinase inhibitors, anti-inflammatory agents, and central nervous system drugs.[3][12] The formyl group can be readily converted to other functionalities such as amines, alcohols, and carboxylic acids, allowing for extensive structure-activity relationship (SAR) studies.

  • Materials Science: The extended π-systems of the biaryl products make them attractive candidates for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic applications. The fluorine substituent can enhance the electron-accepting properties and improve the stability of the resulting materials.

Caption: Synthetic utility of 2-Aryl-5-formylpyridine derivatives.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound derivatives is a robust and versatile synthetic tool for accessing a wide array of valuable compounds. By understanding the reaction mechanism, carefully selecting the reaction conditions, and being prepared to troubleshoot common issues, researchers can effectively utilize this methodology to advance their projects in drug discovery and materials science. The protocols and insights provided in this guide serve as a solid foundation for the successful implementation of these important transformations.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands.
  • Surry, D. S., & Buchwald, S. L. (2010). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (n.d.).
  • Sigma-Aldrich. (n.d.). Buchwald Phosphine Ligands.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.).
  • MDPI. (n.d.). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions.
  • Organic Chemistry Portal. (n.d.). Novel Class of Tertiary Phosphine Ligands Based on a Phospha-adamantane Framework and Use in the Suzuki Cross-Coupling Reactions of Aryl Halides under Mild Conditions.
  • Surry, D. S., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722–9723.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines.
  • RSC Publishing. (n.d.). An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Involving Furo[3,2-b]pyridin.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
  • ResearchGate. (n.d.). Optimization of the reaction conditions.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • BenchChem. (n.d.). How to avoid dehalogenation side reactions in Suzuki coupling.
  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning.
  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. (2018). ACS Omega.
  • ResearchGate. (n.d.). Which conditions are favorable for the efficient Suzuki coupling?.
  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms.
  • ResearchGate. (n.d.). 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine.

Sources

Application Notes & Protocols for Nucleophilic Aromatic Substitution (SNAr) on the 2-Fluoro-5-formylpyridine Ring

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 2-Fluoro-5-formylpyridine in SNAr Chemistry

Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone of modern organic synthesis, particularly in the construction of highly functionalized heterocyclic scaffolds prevalent in pharmaceutical and materials science. The pyridine ring, being inherently electron-deficient, is a privileged substrate for this transformation. Its reactivity is further enhanced by the strategic placement of electron-wittransforming groups and a suitable leaving group.

This guide focuses on a particularly valuable substrate: This compound . This molecule is engineered for efficient and selective SNAr reactions due to a confluence of favorable electronic and structural features. The fluorine atom at the 2-position serves as an excellent leaving group, a consequence of the rate-determining step typically being the initial nucleophilic attack rather than the cleavage of the carbon-halogen bond.[1][2] The high electronegativity of fluorine polarizes the C2-F bond, rendering the carbon atom highly electrophilic and susceptible to nucleophilic attack.[1]

The pyridine nitrogen atom acts as a powerful intrinsic electron-wittransforming group, activating the ortho (2- and 6-) and para (4-) positions towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex.[1] Furthermore, the formyl group (-CHO) at the 5-position provides an additional layer of activation. While positioned meta to the reaction center, its strong electron-wittransforming nature further decreases the electron density of the entire ring system, thereby enhancing the rate of nucleophilic substitution at the 2-position.[3] This heightened reactivity often allows for milder reaction conditions compared to less activated halopyridines.

This document provides a detailed exploration of SNAr reactions on this compound, offering field-proven insights and step-by-step protocols for its reaction with various classes of nucleophiles.

Reaction Mechanism: The Addition-Elimination Pathway

The SNAr reaction of this compound proceeds via a well-established two-step addition-elimination mechanism.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom at the 2-position of the pyridine ring. This step disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate, the Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and is effectively stabilized by the electronegative nitrogen atom and the electron-wittransforming formyl group.

  • Elimination of the Leaving Group and Restoration of Aromaticity: In the second, typically faster step, the fluoride ion is eliminated from the Meisenheimer complex. This expulsion of the leaving group restores the aromaticity of the pyridine ring, yielding the 2-substituted-5-formylpyridine product.

Caption: General mechanism of SNAr on this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the SNAr reaction of this compound with primary/secondary amines, alcohols, and thiols.

General Experimental Workflow

experimental_workflow start Start reagents Weigh Reagents: - this compound - Nucleophile - Base (if required) start->reagents glassware Assemble Dry Glassware (Round-bottom flask, condenser, stir bar) reagents->glassware inert_atm Establish Inert Atmosphere (Purge with N₂ or Ar) glassware->inert_atm addition Add Reagents to Flask: 1. Solvent 2. Base (if used) 3. This compound 4. Nucleophile inert_atm->addition reaction Heat Reaction Mixture (Monitor by TLC or LC-MS) addition->reaction workup Aqueous Work-up: - Quench reaction - Extract with organic solvent - Wash and dry organic layer reaction->workup purification Purification: - Concentrate crude product - Purify by flash column chromatography workup->purification end End Product purification->end

Caption: A typical experimental workflow for SNAr reactions.

Protocol 1: Reaction with Primary and Secondary Amines

This protocol describes a general procedure for the synthesis of 2-(amino)-5-formylpyridine derivatives.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.1 - 1.5 eq)

  • Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and the base (e.g., K₂CO₃, 2.0 eq).

  • Under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous solvent (e.g., DMF) to achieve a concentration of approximately 0.2-0.5 M.

  • Add the amine nucleophile (1.1 eq) to the stirring suspension.

  • Heat the reaction mixture to 80-120 °C. The optimal temperature may vary depending on the nucleophilicity of the amine.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 2-(amino)-5-formylpyridine derivative.

Protocol 2: Reaction with Alcohols (Alkoxides)

This protocol outlines the synthesis of 2-alkoxy-5-formylpyridine derivatives. The generation of the more nucleophilic alkoxide is a critical first step.

Materials:

  • This compound (1.0 eq)

  • Alcohol (e.g., methanol, ethanol, benzyl alcohol) (1.2 - 2.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (KOtBu) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the alcohol (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath and add NaH (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the alkoxide solution at room temperature.

  • Heat the reaction mixture to 50-80 °C and monitor its progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

Protocol 3: Reaction with Thiols (Thiolates)

This protocol details the synthesis of 2-(thio)-5-formylpyridine derivatives, which proceeds readily due to the high nucleophilicity of thiolates.

Materials:

  • This compound (1.0 eq)

  • Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.2 eq)

  • Anhydrous DMF or Acetonitrile (MeCN)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the thiol (1.1 eq), potassium carbonate (1.5 eq), and anhydrous DMF.

  • Stir the mixture at room temperature for 30 minutes to generate the thiolate in situ.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat gently (e.g., 50 °C) if required. Thiols are generally very reactive, and the reaction is often complete within 1-4 hours at room temperature.[4]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Dilute the reaction mixture with a large volume of water and extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography.

Summary of Reaction Conditions

The following table summarizes typical reaction conditions for the SNAr of this compound with various nucleophile classes. These conditions are a general guide and may require optimization for specific substrates.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Typical Time (h)
Primary/Secondary Amines Morpholine, AnilineK₂CO₃, DIPEADMF, DMSO80 - 1202 - 12
Alcohols Methanol, PhenolNaH, KOtBuTHF, DMF50 - 803 - 18
Thiols Thiophenol, Benzyl MercaptanK₂CO₃, NaHDMF, MeCN25 - 501 - 4

Potential Side Reactions and Troubleshooting

While the SNAr reaction on this compound is generally robust, certain side reactions can occur, particularly involving the aldehyde functionality.

  • Aldol Condensation: Under strongly basic conditions, self-condensation of the product or reaction with other enolizable carbonyls can occur. Using a non-nucleophilic base like DIPEA or a weaker inorganic base like K₂CO₃ can mitigate this. If using strong bases like NaH or KOtBu, ensuring low temperatures during alkoxide/thiolate formation and subsequent controlled addition of the pyridine substrate is crucial.

  • Cannizzaro Reaction: In the presence of a strong base and the absence of enolizable protons, the formyl group could potentially undergo a disproportionation reaction. However, this is less common under typical SNAr conditions.

  • Oxidation/Reduction: The aldehyde is susceptible to oxidation or reduction. It is important to ensure that the reaction is carried out under an inert atmosphere to prevent air oxidation, and to choose reagents that are not strong oxidizing or reducing agents.

Troubleshooting Guide:

IssuePotential CauseSuggested Solution
No or Low Conversion - Insufficiently activated nucleophile- Low reaction temperature- Inappropriate solvent- Ensure the base is strong enough to deprotonate the nucleophile (for alcohols/thiols).- Gradually increase the reaction temperature.- Use a polar aprotic solvent like DMF or DMSO to stabilize the Meisenheimer complex.
Multiple Products - Side reactions of the formyl group- Disubstitution (if other leaving groups are present)- Use milder basic conditions or lower temperatures.- Carefully control the stoichiometry of the nucleophile.
Difficulty in Purification - High-boiling solvent residue (DMF/DMSO)- During work-up, dilute the reaction mixture with a large volume of water and perform multiple extractions with a water-immiscible organic solvent.

Conclusion

This compound is a highly activated and versatile substrate for nucleophilic aromatic substitution reactions. The synergistic electronic effects of the pyridine nitrogen and the 5-formyl group, combined with the excellent leaving group ability of fluorine, enable the efficient synthesis of a diverse range of 2-substituted-5-formylpyridine derivatives. The protocols and insights provided in this guide offer a robust framework for researchers in drug discovery and chemical synthesis to leverage this valuable building block in their synthetic endeavors.

References

  • Parmar, D. K., & Bhatt, H. B. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope, 1(4), 12-17. Available at: [Link]

  • Liao, H. Y., et al. (2022). A protocol for the gram-scale synthesis of polyfluoroaryl sulfides via an SNAr step. STAR Protocols, 3(3), 101533. Available at: [Link]

  • Rojas, R., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. Available at: [Link]

  • Wydra, J., et al. (2021). Design, Synthesis, and Molecular Evaluation of SNAr-Reactive N-(6-Fluoro-3-Nitropyridin-2-yl)Isoquinolin-3-Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. International Journal of Molecular Sciences, 22(21), 11895. Available at: [Link]

  • Giumanini, A. G., et al. (1990). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. The Journal of Organic Chemistry, 55(24), 5981–5985. Available at: [Link]

  • ResearchGate. (n.d.). SNAr reactions of 2-fluorinated SF5-pyridines with C-, S-, N-, and O-based nucleophiles. Available at: [Link]

  • ACS Green Chemistry Institute. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Available at: [Link]

  • ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Available at: [Link]

  • ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? Available at: [Link]

  • Navuluri, C., et al. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Letters, 26(24), 4626–4630. Available at: [Link]

  • Bowler, K., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(32), 6146-6156. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

  • Ranjbarkarimi, R., & Mohammadi, K. M. (2019). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. New Journal of Chemistry, 43(39), 15611-15620. Available at: [Link]

  • ACS Green Chemistry Institute. (n.d.). SNAr Solvents and Reagents. Available at: [Link]

Sources

Application Notes and Protocols for the Derivatization of 2-Fluoro-5-formylpyridine in Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-Fluoropyridine Scaffold

The 2-fluoro-5-formylpyridine scaffold is a cornerstone in modern medicinal chemistry and drug discovery. Its strategic importance lies in the unique combination of a reactive aldehyde functionality, ripe for diverse chemical transformations, and the influential 2-fluoro substituent on the pyridine ring. The high electronegativity of the fluorine atom significantly modulates the electronic properties of the pyridine ring, often enhancing metabolic stability, membrane permeability, and binding affinity to biological targets. This makes it a privileged starting point for the generation of vast and diverse chemical libraries aimed at identifying novel therapeutic agents.[1]

This comprehensive guide provides detailed application notes and robust protocols for the derivatization of this compound. It is designed for researchers, scientists, and drug development professionals engaged in the synthesis of compound libraries for high-throughput screening and lead optimization.

Core Derivatization Strategies: A Multi-pronged Approach to Chemical Diversity

The aldehyde group of this compound serves as a versatile chemical handle for a multitude of transformations. This section outlines key derivatization strategies, explaining the underlying principles and providing field-proven protocols.

Reductive Amination: Forging Key C-N Bonds

Reductive amination is a powerful and widely utilized method for the formation of carbon-nitrogen bonds, a common motif in pharmaceuticals.[2] The reaction proceeds via the initial formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, which is then reduced in situ to the corresponding amine.

Causality of Experimental Choices: The choice of reducing agent is critical. Sodium triacetoxyborohydride is often preferred due to its mildness and selectivity for the iminium ion over the starting aldehyde, minimizing side reactions. The addition of a catalytic amount of acetic acid can accelerate the formation of the iminium ion intermediate.[3]

Protocol: Reductive Amination with Primary and Secondary Amines

  • Materials:

    • This compound

    • Primary or secondary amine (1.1 equivalents)

    • Sodium triacetoxyborohydride (1.5 equivalents)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Acetic acid (catalytic amount, e.g., 1-5 mol%)

  • Procedure:

    • To a solution of this compound (1.0 equivalent) and the desired amine (1.1 equivalents) in DCM or DCE, add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

    • Add sodium triacetoxyborohydride in one portion.

    • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Reactant Class Typical Reducing Agent Solvent Expected Outcome
Primary AminesSodium triacetoxyborohydrideDCM, DCESecondary Amines
Secondary AminesSodium triacetoxyborohydrideDCM, DCETertiary Amines
Electron-deficient anilinesBH3·THF/TMSCl/DMFDMFN-aryl secondary amines[4]
Wittig Reaction: Crafting Carbon-Carbon Double Bonds

The Wittig reaction is a cornerstone of alkene synthesis, allowing for the conversion of the aldehyde group into a carbon-carbon double bond with high regioselectivity.[5] This reaction involves the use of a phosphorus ylide, which attacks the carbonyl carbon to form a betaine intermediate that subsequently collapses to an alkene and triphenylphosphine oxide.[6]

Causality of Experimental Choices: The choice of base for generating the ylide from the corresponding phosphonium salt is crucial and depends on the stability of the ylide. For non-stabilized ylides, such as the one derived from benzyltriphenylphosphonium chloride, a strong base like sodium hydroxide or an alkoxide is typically required.[7][8] The stereochemical outcome (E/Z isomerism) of the alkene can be influenced by the nature of the ylide and the reaction conditions.[5]

Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride

  • Materials:

    • This compound

    • Benzyltriphenylphosphonium chloride (1.1 equivalents)

    • Sodium hydroxide (50% aqueous solution) or Potassium tert-butoxide

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Procedure:

    • To a vigorously stirred suspension of benzyltriphenylphosphonium chloride (1.1 equivalents) in DCM or THF, add the base (e.g., 50% NaOH solution) dropwise at room temperature. A color change to deep orange or red indicates the formation of the ylide.

    • After stirring for 30 minutes, add a solution of this compound (1.0 equivalent) in the same solvent.

    • Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, add water to the reaction mixture and separate the layers.

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to isolate the desired alkene.

Ylide Type Typical Base Solvent Expected Product
Non-stabilized (e.g., from alkyl halides)n-BuLi, NaH, NaHMDSTHF, Toluene(Z)-alkene favored
Stabilized (e.g., from α-haloesters)NaOEt, K2CO3EtOH, DMF(E)-alkene favored
Transition Metal-Catalyzed Cross-Coupling Reactions: Expanding the Aryl Core

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of C-C and C-N bonds, enabling the introduction of a wide array of substituents onto the pyridine ring.

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[9][10] To apply this to this compound, the aldehyde can be first converted to a halide (e.g., bromide or iodide) or a triflate.

Causality of Experimental Choices: The choice of palladium catalyst, ligand, copper source, and base are all critical for a successful Sonogashira coupling. Palladium complexes with phosphine ligands are commonly used, and copper(I) iodide is a typical co-catalyst. An amine base, such as triethylamine or diisopropylethylamine, is used to neutralize the hydrogen halide formed during the reaction.[11][12]

Protocol: Sonogashira Coupling of a 2-Fluoro-5-halopyridine Derivative

  • Materials:

    • 2-Fluoro-5-bromopyridine (or iodopyridine) derivative

    • Terminal alkyne (1.2 equivalents)

    • Pd(PPh₃)₄ (5 mol%) or PdCl₂(PPh₃)₂ (5 mol%)

    • Copper(I) iodide (CuI) (10 mol%)

    • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

    • Anhydrous THF or DMF

  • Procedure:

    • To a solution of the 2-fluoro-5-halopyridine (1.0 equivalent) and the terminal alkyne (1.2 equivalents) in anhydrous THF or DMF, add the palladium catalyst, CuI, and the amine base.

    • Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.

    • Heat the reaction mixture to the desired temperature (typically 50-80 °C) and stir under an inert atmosphere.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[13] This reaction is highly versatile and tolerates a wide range of functional groups. Similar to the Sonogashira coupling, this would be performed on a halogenated derivative of this compound.

Causality of Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst and, most importantly, the phosphine ligand. Bulky, electron-rich phosphine ligands are often required to facilitate the catalytic cycle. A strong, non-nucleophilic base, such as sodium tert-butoxide, is typically used.[5][14]

Protocol: Buchwald-Hartwig Amination of 2-Fluoro-5-bromopyridine

  • Materials:

    • 2-Fluoro-5-bromopyridine

    • Primary or secondary amine (1.2 equivalents)

    • Pd₂(dba)₃ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%)

    • A suitable phosphine ligand (e.g., XPhos, SPhos, BINAP) (4-10 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

    • Anhydrous toluene or dioxane

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine the 2-fluoro-5-bromopyridine (1.0 equivalent), the amine (1.2 equivalents), the palladium precursor, the phosphine ligand, and sodium tert-butoxide.

    • Add anhydrous toluene or dioxane.

    • Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C).

    • Stir the reaction mixture for the required time (monitor by TLC or LC-MS).

    • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

    • Purify the crude product by column chromatography.

Coupling Partner Catalyst System Base Expected Product
Terminal AlkynesPd(PPh₃)₄ / CuIEt₃N, DIPEA2-Fluoro-5-alkynylpyridine
Primary/Secondary AminesPd₂(dba)₃ / XPhosNaOtBu2-Fluoro-5-aminopyridine

Library Synthesis Workflow

The true power of this compound lies in its application to combinatorial chemistry for the rapid generation of large and diverse compound libraries.[15] A typical workflow involves parallel synthesis, purification, and characterization.

Diagram: Library Synthesis Workflow

G A This compound (Starting Material) B Parallel Derivatization (e.g., Reductive Amination, Wittig) A->B Diverse Building Blocks C Crude Library B->C D High-Throughput Purification (e.g., Preparative HPLC) C->D E Purified Library D->E F Quality Control (LC-MS, NMR) E->F G Compound Plate for Screening F->G Hits

Caption: A generalized workflow for library synthesis.

Solid-Phase Synthesis: For larger libraries, solid-phase synthesis can be employed to streamline the purification process.[16] The this compound can be immobilized on a solid support through a suitable linker, followed by the desired chemical transformations. Cleavage from the resin at the final step yields the purified products.

Analytical Characterization and Purification

High-Throughput Purification: The purification of large compound libraries is a significant bottleneck. Automated high-throughput purification systems, primarily based on preparative HPLC-MS, are essential for isolating compounds of sufficient purity for biological screening.[17][18]

Analytical Quality Control: The identity and purity of each compound in the library must be confirmed.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary tool for high-throughput analysis, providing information on both the retention time (a measure of polarity) and the molecular weight of the compound.[19][20]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: For hit compounds and representative examples from the library, ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure.[21]

Table: Analytical Techniques for Library Characterization

Technique Information Provided Throughput
LC-MSMolecular Weight, PurityHigh
Preparative HPLCPurificationHigh (with automation)
NMR SpectroscopyStructural ElucidationLow to Medium

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of diverse chemical libraries. The protocols and strategies outlined in this guide provide a robust framework for its effective derivatization. By leveraging a combination of classic and modern synthetic methodologies, researchers can efficiently explore the vast chemical space around the 2-fluoropyridine core, significantly accelerating the pace of drug discovery and development.

References

  • Creighton, C. J., Zapf, C. W., Bu, J. H., & Goodman, M. (1999). Solid-phase synthesis of pyridones and pyridopyrazines as peptidomimetic scaffolds. Organic letters, 1(9), 1407–1409. [Link]

  • Weller, H. N. (1998). Purification of combinatorial libraries. Molecular diversity, 4(1), 47–52. [Link]

  • Taros Chemicals. (n.d.). High-Throughput Preparative HPLC-MS Purification Workflow of Libraries within the European Lead Factory. Retrieved from [Link]

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Application Notes and Protocols for the Scalable Synthesis of 2-Fluoro-5-formylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on scalable synthesis methods for 2-Fluoro-5-formylpyridine. This key building block is of significant interest in the pharmaceutical and agrochemical industries due to the advantageous properties conferred by the fluorine atom and the synthetic versatility of the formyl group.[1] This guide details two primary scalable synthetic strategies, provides in-depth, step-by-step protocols, and discusses the underlying chemical principles and process optimization considerations critical for industrial-scale production.

Introduction: The Significance of this compound

This compound (also known as 6-fluoronicotinaldehyde) is a pivotal intermediate in the synthesis of a wide array of complex molecules.[2] The strategic incorporation of a fluorine atom onto the pyridine ring can significantly modulate the physicochemical properties of the final compound, including metabolic stability, bioavailability, and binding affinity to biological targets.[3] The formyl group serves as a versatile chemical handle for a multitude of subsequent transformations, such as reductive aminations, Wittig reactions, and oxidations to the corresponding carboxylic acid.

The growing demand for novel fluorinated heterocyclic compounds in drug discovery and materials science underscores the need for robust, efficient, and scalable methods for producing key intermediates like this compound. This guide aims to provide both established and emerging synthetic routes that are amenable to large-scale production, with a focus on scientific rigor and practical applicability.

Strategic Approaches to Scalable Synthesis

Two principal retrosynthetic pathways have been identified as viable for the scalable production of this compound:

  • Route A: Oxidation of 2-Fluoro-5-methylpyridine. This is a well-established and industrially practiced approach that leverages the readily available starting material, 2-fluoro-5-methylpyridine.

  • Route B: Formylation of 2-Fluoropyridine. This strategy involves the direct introduction of a formyl group onto the 2-fluoropyridine ring, offering a potentially more direct route if high regioselectivity can be achieved.

The following sections will delve into the specifics of each route, providing both theoretical understanding and practical protocols.

Route A: Oxidation of 2-Fluoro-5-methylpyridine

The oxidation of the methyl group of 2-fluoro-5-methylpyridine is a reliable method for the synthesis of this compound. This can be achieved through a multi-step process involving a strong oxidizing agent or through a more direct catalytic vapor-phase oxidation.

Two-Step Oxidation via Carboxylic Acid Intermediate using Potassium Permanganate

This method, adapted from patented industrial processes, involves the oxidation of 2-fluoro-5-methylpyridine to 2-fluoro-5-pyridinecarboxylic acid, which is then converted to the target aldehyde. This approach is noted for its high conversion rates and the high purity of the final product, making it suitable for industrial production.[4]

Workflow Diagram:

cluster_0 Step 1: Oxidation to Carboxylic Acid cluster_1 Step 2: Conversion to Aldehyde A 2-Fluoro-5-methylpyridine C 2-Fluoro-5-pyridinecarboxylic Acid A->C Oxidation B Potassium Permanganate (KMnO4) D 2-Fluoro-5-pyridinecarboxylic Acid E Thionyl Chloride (SOCl2) D->E Acyl Chloride Formation G Reduction of Acyl Chloride (Implied) E->G F This compound G->F A 2-Fluoro-5-methylpyridine (vapor) C Fixed-Bed Reactor with V2O5/TiO2 Catalyst A->C B Air/Oxygen B->C D This compound C->D Selective Oxidation E Byproducts (e.g., CO2, H2O) C->E Over-oxidation

Caption: Direct vapor-phase catalytic oxidation.

Proposed Protocol for Catalytic Oxidation:

  • Catalyst Preparation: Prepare a V₂O₅/TiO₂ catalyst, potentially with promoters like MoO₃ or WO₃ to enhance selectivity and stability. [5][6]2. Reaction Setup: A fixed-bed flow reactor is charged with the catalyst.

  • Reaction Conditions: A gaseous mixture of 2-fluoro-5-methylpyridine, air (or oxygen), and an inert carrier gas (e.g., nitrogen) is passed through the heated catalyst bed. The reaction temperature is a critical parameter and typically ranges from 250-400°C.

  • Product Collection: The product stream is cooled, and the this compound is condensed and collected.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure or by melt crystallization. [7][8] Advantages of Catalytic Oxidation:

  • Atom Economy: Higher atom economy compared to stoichiometric oxidation.

  • Continuous Process: Amenable to continuous manufacturing, which is highly desirable for large-scale production.

  • Reduced Waste: Eliminates the generation of large quantities of manganese dioxide waste.

  • Safety: Avoids the handling of large quantities of potassium permanganate.

ParameterProposed Value/ConditionRationale/Reference
Starting Material 2-Fluoro-5-methylpyridine-
Catalyst V₂O₅/TiO₂ (with potential promoters)High selectivity for methylpyridine oxidation [9][10]
Reaction Type Vapor-phase, continuous flowScalability and efficiency
Temperature Range 250-400 °CTypical for selective oxidation of methylpyridines [11]
Oxidant Air or OxygenCost-effective and readily available
Purification Vacuum Distillation / CrystallizationEffective for aldehydes [7][8]

Route B: Formylation of 2-Fluoropyridine

Directly introducing a formyl group onto the 2-fluoropyridine ring is an attractive, atom-economical approach. The Vilsmeier-Haack reaction is a classic and scalable method for the formylation of electron-rich aromatic and heteroaromatic compounds. [12][13] The Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to act as the formylating agent. [14] Reaction Mechanism:

cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis A DMF C Vilsmeier Reagent (Chloroiminium ion) A->C B POCl3 B->C E Vilsmeier Reagent D 2-Fluoropyridine F Iminium Salt Intermediate D->F E->F G Iminium Salt Intermediate I This compound G->I H Water H->I

Sources

Application Note: A Comprehensive Protocol for the Synthesis of Imines from 2-Fluoro-5-formylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed experimental guide for the synthesis of imines derived from 2-Fluoro-5-formylpyridine and various primary amines. Imines, or Schiff bases, containing fluorinated pyridine scaffolds are of significant interest in medicinal chemistry and materials science due to their unique electronic properties and their role as versatile synthetic intermediates. This guide delves into the underlying reaction mechanism, offers a robust and adaptable step-by-step protocol, outlines methods for product purification and characterization, and includes a troubleshooting section to address common experimental challenges. The protocols and insights provided are tailored for researchers, scientists, and professionals engaged in drug development and synthetic chemistry.

Scientific Foundation and Mechanistic Rationale

The synthesis of an imine is a classic condensation reaction between a primary amine and a carbonyl compound, in this case, an aldehyde.[1][2] The reaction proceeds via a two-part mechanism: nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.[3][4]

The Reaction Pathway

The overall transformation is a reversible, acid-catalyzed process.[5][6] The mechanism can be broken down into the following key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of this compound. This forms a zwitterionic tetrahedral intermediate.[7]

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, resulting in a neutral aminoalcohol intermediate, also known as a carbinolamine.

  • Protonation of the Hydroxyl Group: In the presence of an acid catalyst, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water).

  • Elimination of Water: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a protonated imine, or an iminium ion.

  • Deprotonation: A base (such as the solvent or another amine molecule) removes the proton from the nitrogen atom to yield the final, neutral imine product and regenerate the acid catalyst.

The Critical Role of pH

The reaction rate is highly dependent on the pH of the medium.[5][6] Optimal conditions are typically mildly acidic (pH 4-5).[3]

  • If the solution is too acidic (low pH): The primary amine will be protonated to form an ammonium salt. This species lacks a lone pair of electrons and is therefore no longer nucleophilic, effectively halting the initial step of the reaction.

  • If the solution is too basic or neutral (high pH): There is insufficient acid to protonate the hydroxyl group of the carbinolamine intermediate. This makes the hydroxyl group a poor leaving group, slowing down or preventing the crucial dehydration step.[5]

Electronic Effects of the this compound Scaffold

The starting aldehyde in this protocol possesses distinct electronic features that influence its reactivity. The fluorine atom at the 2-position is a strongly electron-withdrawing group. This effect, combined with the inherent electron-withdrawing nature of the pyridine ring nitrogen, increases the electrophilicity of the carbonyl carbon. This heightened electrophilicity makes the aldehyde particularly susceptible to nucleophilic attack by the primary amine, often facilitating a more rapid reaction compared to non-halogenated or non-heterocyclic analogues.

Diagram of the Imine Formation Mechanism

Imine Formation Mechanism reactants Aldehyde + Primary Amine intermediate1 Carbinolamine reactants->intermediate1  Nucleophilic  Addition intermediate2 Protonated Carbinolamine intermediate1->intermediate2  Protonation  (Acid Catalyst) intermediate3 Iminium Ion intermediate2->intermediate3  Elimination  of H2O products Imine + Water intermediate3->products  Deprotonation

Caption: Generalized mechanism for acid-catalyzed imine synthesis.

Experimental Application and Protocols

This section provides a general, adaptable protocol for the synthesis of imines from this compound.

Materials and Equipment

Reagents:

  • This compound (C₆H₄FNO, MW: 125.10 g/mol )[8][9]

  • Primary amine of choice (e.g., aniline, benzylamine, etc.)

  • Anhydrous solvent (e.g., ethanol, methanol, toluene)[10][11][12]

  • Acid catalyst (e.g., glacial acetic acid, p-toluenesulfonic acid (PTSA))[11][12]

  • Deuterated solvent for NMR (e.g., CDCl₃, DMSO-d₆)

  • Solvents for purification (e.g., ethanol, hexanes, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (and Dean-Stark trap if using toluene)[12]

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel)

  • Standard laboratory glassware

  • NMR spectrometer, FTIR spectrometer, Mass spectrometer

Safety and Handling
  • This compound: This compound is an irritant and is harmful if swallowed, inhaled, or in contact with skin.[8][13] Handle in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • General Precautions: Consult the Safety Data Sheet (SDS) for all reagents before use.[13] The reaction should be performed in a fume hood.

Step-by-Step Synthesis Protocol

This procedure is based on a 10 mmol scale and can be adjusted as needed.

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.25 g, 10.0 mmol, 1.0 eq).

  • Solvent Addition: Dissolve the aldehyde in 30-40 mL of an anhydrous solvent. Anhydrous ethanol is a common and effective choice.

  • Amine Addition: Add the selected primary amine (10.0-11.0 mmol, 1.0-1.1 eq) to the solution. A slight excess of the amine can sometimes help drive the reaction to completion.

  • Catalyst Addition: Introduce a catalytic amount of acid. For example, add 2-3 drops of glacial acetic acid or a small spatula tip of p-toluenesulfonic acid (PTSA, ~0.1-0.2 mmol).[11]

  • Reaction Conditions:

    • Attach a reflux condenser to the flask.

    • Heat the mixture to reflux (for ethanol, this is ~78 °C) using a heating mantle.

    • Stir the reaction vigorously.

    • Note on Water Removal: If using toluene as the solvent, it is highly recommended to use a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, which effectively drives the equilibrium toward the product.[11][12]

  • Monitoring Progress: Monitor the reaction's progress by TLC. A typical eluent system is ethyl acetate/hexanes. The reaction is complete when the spot corresponding to the starting aldehyde has been consumed. Reaction times can vary from 2 to 12 hours depending on the reactivity of the amine.

Work-up and Purification
  • Isolation: Once the reaction is complete, cool the mixture to room temperature.

    • If a precipitate forms: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold solvent (e.g., cold ethanol or hexanes) to remove soluble impurities.

    • If no precipitate forms: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product may be an oil or a solid.

  • Purification:

    • Recrystallization: This is the preferred method for solid products. A common solvent system is ethanol/water. Dissolve the crude product in a minimum amount of hot ethanol and slowly add water until turbidity persists. Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.[11]

    • Column Chromatography: This method can be used for oils or solids that do not recrystallize well. Caution: Imines can be sensitive to hydrolysis on standard silica gel due to its acidic nature.[14] To mitigate this, either use a less acidic stationary phase like neutral alumina or pre-treat the silica gel by adding a small amount of a non-nucleophilic base (e.g., 1% triethylamine) to the eluent.[14]

Experimental Workflow Diagram

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve Aldehyde in Anhydrous Solvent B Add Primary Amine (1.0-1.1 eq) A->B C Add Acid Catalyst (e.g., Acetic Acid) B->C D Heat to Reflux C->D E Monitor by TLC D->E F Cool to Room Temp E->F G Isolate Crude Product (Filter or Evaporate) F->G H Recrystallization or Column Chromatography G->H I Characterization H->I

Caption: Step-by-step workflow for imine synthesis and purification.

Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized imine.

Technique Purpose Expected Observations
¹H NMR Structural ConfirmationDisappearance of the aldehyde proton signal (~9.5-10.5 ppm). Appearance of a characteristic imine proton signal (-CH=N-) typically in the range of 8.0-9.0 ppm.[12][15] Signals corresponding to the pyridine and amine moieties should be present and shifted appropriately.
FTIR Functional Group AnalysisDisappearance of the C=O stretching band from the aldehyde (typically ~1700 cm⁻¹). Disappearance of the N-H stretching bands from the primary amine (~3300-3400 cm⁻¹). Appearance of a C=N stretching band (typically in the 1640-1690 cm⁻¹ region).[12]
Mass Spec. Molecular Weight ConfirmationThe molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) should correspond to the calculated molecular weight of the target imine.
Melting Point Purity AssessmentA sharp and well-defined melting point range indicates a high degree of purity for a solid product.

Note on NMR in DMSO: Some imines are prone to hydrolysis, especially in the presence of trace amounts of water in deuterated solvents like DMSO-d₆.[16] If you observe the reappearance of an aldehyde peak in the ¹H NMR spectrum, it is likely due to hydrolysis. Using anhydrous deuterated chloroform (CDCl₃) is often a better choice for characterization.[16]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reaction 1. Insufficient reaction time or temperature.2. Ineffective water removal.3. Catalyst deactivation or insufficient amount.1. Increase reaction time and ensure reflux is maintained.2. If using toluene, ensure the Dean-Stark trap is functioning. If using other solvents, consider adding activated molecular sieves (4Å) to the reaction mixture.[11]3. Add a fresh portion of the acid catalyst.
Low Yield 1. Product loss during work-up or recrystallization.2. Reversible reaction equilibrium favoring reactants.3. Side reactions (e.g., self-condensation of the aldehyde).1. Optimize the purification process; use minimal hot solvent for recrystallization.2. Ensure efficient water removal (see above). Consider using a slight excess (1.1-1.2 eq) of the amine.3. Add the aldehyde slowly to the solution containing the amine and catalyst.
Product Hydrolysis 1. Presence of water during work-up.2. Use of acidic silica gel for chromatography.3. Presence of water in NMR solvent.1. Use anhydrous solvents for extraction and work-up. Store the final product in a desiccator under an inert atmosphere.2. Use neutral alumina for chromatography or add 1% triethylamine to the eluent.[14]3. Use anhydrous CDCl₃ for NMR analysis instead of DMSO-d₆.
Product is an Oil The product may have a low melting point or be amorphous.1. Attempt purification by column chromatography (see hydrolysis note above).2. Try triturating the oil with a non-polar solvent like hexanes to induce solidification.

References

  • MSDS of this compound. (2013). Capot Chemical Co., Ltd.

  • Ali, H. A., Salman, H. S., & Hussein, F. H. (2021). Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid. Journal of Education for Pure Science-Thi-Qar University.

  • This compound. (n.d.). PubChem, National Institutes of Health.

  • Synthesis of imines from primary amines and carbonyl compounds. (2019). YouTube.

  • Imines from Aldehydes and Ketones with Primary Amines. (n.d.). Chemistry Steps.

  • Reaction with Primary Amines to form Imines. (2023). Chemistry LibreTexts.

  • Formation of imines from primary amines and ketones. (n.d.). Master Organic Chemistry.

  • CAS 884494-54-6 | 2-Chloro-5-fluoro-4-formylpyridine. (n.d.). Synblock.

  • Video: Aldehydes and Ketones with Amines: Imine and Enamine Formation Overview. (2023). JoVE.

  • Imine formation. (n.d.). Organic Chemistry II - Lumen Learning.

  • 5-fluoro-2-formylpyridine AldrichCPR. (n.d.). Sigma-Aldrich.

  • Kawahara, N., Palasin, K., & Asano, Y. (2012). Reaction mechanism of imine synthesis from primary amines with variant pkDAO.
  • Imines – Properties, Formation, Reactions, and Mechanisms. (2022). Master Organic Chemistry.

  • This compound | CAS 677728-92-6. (n.d.). Santa Cruz Biotechnology.

  • Imine formation-Typical procedures. (2024). OperaChem.

  • Lab 5 Imine. (n.d.). Scribd.

  • Colby, D. A., Bergman, R. G., & Ellman, J. A. (2010).
  • Taj-eddine, K., et al. (2008). SYNTHESIS OF TRIFLUOROMETHYL-IMINES BY SOLID ACID/SUPERACID CATALYZED MICROWAVE ASSISTED APPROACH. PMC, NIH.

  • Gierczyk, B., et al. (2022). Mechanochemical Synthesis of Fluorinated Imines. PMC, NIH.

  • Imine synthesis by oxidation, condensation, hydroamination or rearrangement. (n.d.). Organic Chemistry Portal.

  • Kumar, A., & Sharma, S. (2012). Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). PMC.

  • Imine hydrolysis, I am working on the synthesis of imines derived from 2-aminopyridine? (2018). ResearchGate.

  • Technical Support Center: Synthesis of 6-Methylpyridin-2(5H)-imine Derivatives. (n.d.). Benchchem.

  • Is it possible to purify imine using column chromatography? (2015). ResearchGate.

  • 1 H NMR chemical shift data d/ppm (J/Hz) for imines and their Pt complexes. (n.d.). ResearchGate.

  • Fafard, C. M., et al. (2010). Conformational analysis via calculations and NMR spectroscopy for isomers of the mono(imino)pyridine ligand, 2-{(2,6-Me-2-C6H3)NC(i-Pr)}C5H4N.Dalton Transactions.
  • Convenient and Clean Synthesis of Imines from Primary Benzylamines. (2010). The Royal Society of Chemistry.

  • The 1 H-NMR Spectra of imine compounds DMSO. (n.d.). ResearchGate.

  • (PDF) Regioselective synthesis of imines (2- N -amine-3- N -(phenylmethylene)-5-pyridine) in water under microwave irradiation. (2016). ResearchGate.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-5-formylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-5-formylpyridine. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in synthesizing this critical fluorinated pyridine intermediate. Here, we move beyond simple protocols to dissect the underlying chemical principles, troubleshoot common experimental failures, and provide robust, field-tested strategies to optimize your reaction yields and product purity.

Overview of Primary Synthetic Strategies

The synthesis of this compound is not trivial due to the electron-deficient nature of the pyridine ring, which is further deactivated by the electronegative fluorine atom. Successful synthesis hinges on selecting a strategy that circumvents the challenges of direct electrophilic substitution. The three most prevalent routes are:

  • Metal-Halogen Exchange & Formylation: The most common and versatile laboratory-scale method. It involves the selective metallation of a dihalopyridine precursor at the 5-position, followed by quenching with a formylating agent.

  • Oxidation of a Precursor: This route begins with a pre-functionalized starting material, such as 2-Fluoro-5-methylpyridine or (2-Fluoropyridin-5-yl)methanol, and oxidizes the side chain to the aldehyde.

  • Vilsmeier-Haack Formylation: A classic method for formylating aromatic rings. However, its application to highly deactivated systems like 2-fluoropyridine presents significant challenges.

The following diagram outlines these primary synthetic pathways.

Synthetic_Strategies cluster_0 Starting Materials cluster_1 Key Transformation cluster_2 Product 2-Fluoro-5-bromopyridine 2-Fluoro-5-bromopyridine Metal-Halogen Exchange Metal-Halogen Exchange 2-Fluoro-5-bromopyridine->Metal-Halogen Exchange 1. n-BuLi or i-PrMgCl 2. DMF 2-Fluoro-5-methylpyridine 2-Fluoro-5-methylpyridine Oxidation Oxidation 2-Fluoro-5-methylpyridine->Oxidation e.g., KMnO4, then reduction 2-Fluoropyridine 2-Fluoropyridine Vilsmeier-Haack Vilsmeier-Haack 2-Fluoropyridine->Vilsmeier-Haack POCl3, DMF (Low Yield) Product This compound Metal-Halogen Exchange->Product Oxidation->Product Vilsmeier-Haack->Product

Caption: Primary synthetic routes to this compound.

Frequently Asked Questions (FAQs)

Q1: My Vilsmeier-Haack formylation of 2-fluoropyridine is failing or giving very low yields. Why?

A1: This is a common issue rooted in the reaction's mechanism. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[1] The formylating agent, the Vilsmeier reagent (a chloroiminium ion), is a relatively weak electrophile.[2] For the reaction to proceed efficiently, the aromatic substrate must be electron-rich.[3] The pyridine ring is already electron-deficient compared to benzene. The addition of a strongly electron-withdrawing fluorine atom at the C2 position further deactivates the ring, making it highly resistant to attack by the Vilsmeier reagent. Consequently, this method typically results in poor conversion and is not recommended for this specific substrate.[4]

Q2: I am attempting a lithiation of 2-fluoro-5-bromopyridine followed by a DMF quench, but my TLC shows multiple products and a low yield of the desired aldehyde. What is happening?

A2: This scenario usually points to one of several issues:

  • Incomplete Metal-Halogen Exchange: If the exchange is not complete, you will recover starting material. Ensure your lithiating agent (e.g., n-BuLi) is properly titrated and that the reaction is run under strictly anhydrous conditions at a sufficiently low temperature (typically -78 °C).

  • Isomer Formation ("Halogen Dance"): Lithiated pyridines can be unstable and rearrange to a more thermodynamically stable isomer before being trapped by the electrophile.[5][6] This "halogen dance" can lead to the formation of other formylated isomers. Running the reaction at very low temperatures and adding the electrophile quickly after the lithiation is complete can minimize this.

  • Side Reactions with DMF: The intermediate formed from the reaction of the lithiated pyridine with DMF can be attacked by a second molecule of the organolithium species, leading to byproduct formation. Using a Grignard reagent instead of an organolithium can sometimes mitigate this issue due to its lower reactivity. A patent describing a similar synthesis for 2-bromo-5-formylpyridine from 2,5-dibromopyridine highlights the use of Grignard reagents like isopropyl magnesium chloride for a milder, more controlled reaction.[7]

Q3: What is the most reliable method for a clean, high-yield synthesis on a laboratory scale?

A3: The most robust and widely reported method is the metal-halogen exchange of 2-fluoro-5-bromopyridine followed by formylation . While it requires careful control of temperature and atmospheric conditions, it offers high regioselectivity and generally good yields when optimized. The use of an isopropyl Grignard reagent (i-PrMgCl) for the exchange can be advantageous over n-butyllithium as it is less prone to side reactions and often provides cleaner conversions.[7]

Troubleshooting Guide: Metal-Halogen Exchange on 2-Fluoro-5-bromopyridine

This is the recommended pathway for most applications. Below is a troubleshooting guide for common problems encountered during this synthesis.

Workflow Logic:

Troubleshooting_Workflow cluster_causes Potential Causes & Solutions cluster_solutions Start Reaction Start: 2-Fluoro-5-bromopyridine + Metallating Agent TLC_Check Analyze Reaction Mixture (TLC/GC-MS) Start->TLC_Check Problem Problem Identified TLC_Check->Problem Low Conversion or Multiple Products Success High Yield of Product TLC_Check->Success Clean Conversion Cause1 Poor Reagent Quality (n-BuLi, Grignard) Problem->Cause1 Check for Cause2 Presence of Water (Atmosphere, Solvent, Glassware) Problem->Cause2 Check for Cause3 Incorrect Temperature (Too high) Problem->Cause3 Check for Cause4 Side Reactions (Halogen Dance, DMF Quench) Problem->Cause4 Check for Sol1 Solution: Titrate n-BuLi. Use fresh Grignard. Cause1->Sol1 Sol2 Solution: Oven-dry glassware. Use anhydrous solvents. Maintain N2/Ar atmosphere. Cause2->Sol2 Sol3 Solution: Maintain temp at -78 °C. Use cryo-bath (acetone/dry ice). Cause3->Sol3 Sol4 Solution: Add DMF quickly. Consider alternative formylating agent. Cause4->Sol4

Caption: Troubleshooting workflow for the metal-halogen exchange route.

Problem 1: Low or No Conversion of Starting Material
Potential Cause Explanation Recommended Solution
Inactive Metallating Agent n-Butyllithium (n-BuLi) degrades upon storage. Grignard reagents are highly sensitive to air and moisture.n-BuLi: Titrate the solution before use (e.g., with diphenylacetic acid). Grignard Reagent: Use freshly prepared or recently purchased high-quality reagent. Ensure it is handled under a strict inert atmosphere (Nitrogen or Argon).
Presence of Moisture Organometallic reagents are strong bases and nucleophiles that are rapidly quenched by water.Ensure all glassware is oven- or flame-dried. Use anhydrous solvents (e.g., THF freshly distilled from sodium/benzophenone). Maintain a positive pressure of an inert gas throughout the entire process.
Insufficient Reagent An inaccurate measurement of the starting material or a low concentration of the metallating agent will lead to incomplete reaction.Use a slight excess (1.05-1.1 equivalents) of the metallating agent based on its titrated concentration.
Problem 2: Formation of Multiple Products (Low Regioselectivity)
Potential Cause Explanation Recommended Solution
"Halogen Dance" Isomerization The initially formed 2-fluoro-5-lithiopyridine can rearrange to the more stable 2-fluoro-4-lithiopyridine if the temperature rises or the reaction time before quenching is too long.[5][6]Maintain the reaction temperature strictly at or below -75 °C. Add the DMF quencher rapidly as soon as the metal-halogen exchange is complete (typically monitored by TLC, ~30-60 min).
Byproducts from DMF Quench The tetrahedral intermediate formed upon addition to DMF can be attacked by a second equivalent of the organometallic reagent.Add the organometallic solution slowly to a cold (-78 °C) solution of excess DMF in THF, rather than adding DMF to the organometallic solution. This ensures the organometallic species is always the limiting reagent.
Competitive Deprotonation Strong bases like n-BuLi can potentially deprotonate the pyridine ring directly, although metal-halogen exchange is much faster at the 5-position.Using a Grignard reagent like isopropyl magnesium chloride (i-PrMgCl) is often a better choice as it is less basic and more chemoselective for the halogen exchange.[7]

Recommended Experimental Protocol

This protocol is based on the robust metal-halogen exchange strategy, optimized for yield and purity.

Synthesis of this compound via Grignard Exchange

  • Preparation:

    • Under an inert atmosphere (Argon or Nitrogen), add dry tetrahydrofuran (THF, 10 volumes based on starting material) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermocouple, and a dropping funnel.

    • Cool the solvent to -15 °C to -10 °C using an appropriate cooling bath.

    • Add 2-fluoro-5-bromopyridine (1.0 eq) to the flask.

  • Grignard Reaction:

    • Slowly add isopropyl magnesium chloride solution (e.g., 2 M in THF, 1.1 eq) via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed -5 °C.

    • After the addition is complete, stir the resulting mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.

  • Formylation (Quench):

    • In a separate oven-dried flask under an inert atmosphere, prepare a solution of anhydrous N,N-dimethylformamide (DMF, 3.0 eq) in dry THF. Cool this solution to -78 °C.

    • Transfer the prepared Grignard reagent from the first flask into the cold DMF solution via cannula over 30 minutes, maintaining the temperature at -78 °C.

    • Once the addition is complete, allow the reaction to stir at -78 °C for an additional hour before slowly warming to room temperature.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or MTBE, 3x).[8]

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a solid.[8]

References

  • CN112358442B - Preparation method of 2-fluoro-5-formyl chloropyridine - Google Patents. [URL: https://patents.google.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4886008/]
  • Vilsmeier-Haack Transformations under Non Classical Conditions. [URL: https://www.tsijournals.com/articles/vilsmeierhaack-transformations-under-non-classical-conditions.pdf]
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10478950/]
  • CAS 884494-54-6 | 2-Chloro-5-fluoro-4-formylpyridine - Synblock. [URL: https://www.synblock.com/cas/884494-54-6.html]
  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/vilsmeier-reaction.shtm]
  • Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines - Journal of the Chemical Society C. [URL: https://pubs.rsc.org/en/content/articlelanding/1969/j3/j39690002130]
  • A C-H FLUORINATION/SNAR SEQUENCE FOR THE SYNTHESIS OF 2,6-DISUBSTITUTED PYRIDINES: 2-FLUORO-6-PHENYLPYRIDINE - Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v94p0046]
  • Synthesis of 2-amino-5-fluoropyridine - ResearchGate. [URL: https://www.researchgate.net/publication/281005187_Synthesis_of_2-amino-5-fluoropyridine]
  • Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Dissertation. [URL: https://www.
  • Vilsmeier–Haack reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Vilsmeier%E2%80%93Haack_reaction]
  • Vilsmeier-Haack Reaction - YouTube. [URL: https://www.youtube.
  • Synthesis of 2′-Fluoro RNA by Syn5 RNA polymerase - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4402155/]
  • Exploring Fluoropyridine Electrolytes in Li-S Batteries: Balancing Performance and Stability across Temperatures - OSTI.GOV. [URL: https://www.osti.gov/servlets/purl/2282512]
  • This compound | C6H4FNO | CID 16414246 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/16414246]
  • 2‐Lithiopyridine | Request PDF - ResearchGate. [URL: https://www.researchgate.
  • Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/a-2253-3393]
  • Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9797746/]
  • Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position - ResearchGate. [URL: https://www.researchgate.
  • Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36200571/]
  • 5-fluoro-2-formylpyridine AldrichCPR - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/759494]
  • The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II - ResearchGate. [URL: https://www.researchgate.net/publication/244469202_The_preparation_of_pyridine_derivatives_from_bromopyridines_by_means_of_the_Grignard_reaction_II]
  • CN102898358A - Preparation method of fluoropyridine compounds - Google Patents. [URL: https://patents.google.
  • Synthesis of fluorine-18-labelled 5- and 6-fluoro-2-pyridinamine - ResearchGate. [URL: https://www.researchgate.net/publication/7424683_Synthesis_of_fluorine-18-labelled_5-_and_6-fluoro-2-pyridinamine]
  • Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. [URL: https://www.organic-chemistry.org/abstracts/lit4/181.shtm]
  • Improved synthesis of 2'-deoxy-2'-[18F]fluoro-5-methyl-1-β-D-arabinofuranosyluracil ([18F]FMAU) - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22191612/]
  • Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - MDPI. [URL: https://www.mdpi.com/1420-3049/28/11/4338]
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  • Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/244463421_Vibrational_spectra_structure_and_theoretical_calculations_of_2-fluoro-_and_3-fluoropyridine]
  • 5-fluoro-2-formylpyridine AldrichCPR | Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/NL/en/product/aldrich/759494]
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  • CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine - Google Patents. [URL: https://patents.google.
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Sources

Technical Support Center: Purification of Crude 2-Fluoro-5-formylpyridine by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are tasked with the purification of crude 2-Fluoro-5-formylpyridine using column chromatography. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during this critical purification step. The methodologies and recommendations provided herein are grounded in established chromatographic principles to ensure scientific integrity and experimental success.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount for the success of subsequent reactions and the integrity of the final active pharmaceutical ingredient (API). Column chromatography is a standard and effective method for its purification, but like any technique, it comes with its own set of challenges. This guide will help you navigate these potential issues, from method development to troubleshooting poor separation and low recovery.

Troubleshooting Guide

This section addresses specific issues you may encounter during the column chromatography of this compound in a question-and-answer format, providing explanations and actionable solutions.

Issue 1: Poor Separation of this compound from Impurities

Q: My TLC analysis shows good separation, but on the column, the this compound is co-eluting with an impurity. What is causing this and how can I fix it?

A: This is a common issue that can arise from several factors. While TLC is an excellent tool for initial solvent system screening, the dynamics of a flash column are different.

  • Causality:

    • Overloading the Column: Applying too much crude material can saturate the stationary phase, leading to broad bands that overlap.

    • Improper Column Packing: Voids or channels in the silica bed can cause the solvent and sample to flow unevenly, resulting in poor separation.

    • Solvent Polarity Issues: The chosen solvent system may not have sufficient selectivity for the specific impurities in your mixture.

    • Compound Degradation: this compound, like many aldehydes, can be sensitive to the acidic nature of standard silica gel, potentially degrading into a new compound that co-elutes with the desired product.

  • Actionable Solutions:

    • Reduce Sample Load: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.

    • Improve Column Packing: Ensure a homogenous slurry of silica gel in the initial mobile phase and pack the column without air bubbles. A layer of sand on top of the silica can help prevent disturbance when adding solvent.[1]

    • Optimize the Mobile Phase:

      • Gradient Elution: Instead of an isocratic (constant) solvent system, a gradual increase in the polarity of the mobile phase can help resolve closely eluting compounds.[1][2] Start with a less polar mixture and slowly increase the percentage of the more polar solvent.

      • Alternative Solvents: If a hexane/ethyl acetate system is failing, consider trying a different solvent combination, such as dichloromethane/ethyl acetate or toluene/acetone, which can offer different selectivity.

    • Assess Compound Stability: To check for on-column degradation, perform a 2D TLC. Spot the crude mixture on a TLC plate, run it in your chosen eluent, then dry the plate, rotate it 90 degrees, and run it again in the same eluent.[3][4] If new spots appear off the diagonal, your compound is likely degrading on the silica.

    • Deactivate the Silica Gel: If degradation is confirmed, you can deactivate the silica gel by pre-treating it with a small amount of a basic modifier like triethylamine (typically 0.1-1% v/v) in your mobile phase.[3] This neutralizes the acidic silanol groups responsible for degradation.

Issue 2: Significant Peak Tailing of this compound

Q: The fractions containing my product show significant tailing on TLC, leading to cross-contamination and lower yield of pure material. Why is this happening?

A: Peak tailing with pyridine derivatives is a frequent problem in normal-phase chromatography.

  • Causality:

    • Strong Analyte-Stationary Phase Interaction: The basic nitrogen atom in the pyridine ring of this compound can interact strongly with the acidic silanol groups on the surface of the silica gel.[3] This strong interaction leads to a non-ideal elution profile, causing the peak to tail.

    • High Sample Concentration: Overly concentrated fractions can also contribute to tailing on TLC plates.

  • Actionable Solutions:

    • Mobile Phase Modification: The most effective way to combat peak tailing for basic compounds like pyridines is to add a small amount of a basic modifier to your eluent.[3]

      • Triethylamine (TEA): Adding 0.1-1% TEA to your mobile phase will compete with the pyridine nitrogen for binding to the acidic silanol groups, resulting in a more symmetrical peak shape.

      • Ammonia: A solution of methanol saturated with ammonia can also be used as a polar component of the mobile phase to achieve a similar effect.

    • Alternative Stationary Phases: If mobile phase modification is insufficient or undesirable, consider using a different stationary phase.

      • Deactivated Silica: As mentioned previously, pre-treating the silica can reduce tailing.

      • Alumina: Neutral or basic alumina can be a good alternative to silica gel for purifying basic compounds.

      • Reversed-Phase Chromatography: For highly polar pyridine derivatives, reversed-phase chromatography (e.g., using a C18 stationary phase with a polar mobile phase like water/acetonitrile) can be an effective alternative.[5][6]

Issue 3: Low Recovery of this compound After Purification

Q: I've identified the correct fractions, but after combining and evaporating the solvent, my final yield is much lower than expected. Where could my product have gone?

A: Low recovery can be frustrating and can stem from several sources.

  • Causality:

    • Irreversible Adsorption: The compound may be binding too strongly to the silica gel and not eluting completely. This is especially true if the mobile phase is not polar enough.

    • On-Column Degradation: As discussed, the acidic nature of silica can degrade the target molecule.[4]

    • Volatility of the Compound: While this compound is a solid at room temperature, it may have some volatility, and prolonged exposure to high vacuum or heat during solvent evaporation can lead to loss of product.

    • Incomplete Elution: The column may not have been flushed with a sufficiently polar solvent at the end of the purification to elute all the product.

  • Actionable Solutions:

    • Check for Stability: Perform the 2D TLC test for degradation as described earlier.[3][4] If degradation is occurring, use a deactivated stationary phase or add a basic modifier to the eluent.

    • Increase Eluent Polarity: After the main product has eluted, flush the column with a much more polar solvent (e.g., 10% methanol in ethyl acetate) and check these fractions for your product by TLC.

    • Gentle Solvent Removal: When evaporating the solvent from the pure fractions, use a rotary evaporator with a moderately low temperature and avoid leaving the solid product under high vacuum for an extended period.

    • Dry Loading: If the crude product is not very soluble in the mobile phase, it might precipitate at the top of the column, leading to poor elution.[4] In such cases, a "dry loading" technique can improve recovery. Dissolve the crude material in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and then carefully add this powder to the top of the packed column.[7]

Experimental Protocol: A General Guideline

This protocol provides a starting point for the purification of this compound. Optimization will be necessary based on the specific impurity profile of your crude material.

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or other non-polar solvent), HPLC grade

  • Ethyl acetate (or other polar solvent), HPLC grade

  • Triethylamine (optional, for mobile phase modification)

  • TLC plates (silica gel coated with UV indicator)

  • Glass chromatography column

  • Compressed air or nitrogen source (for flash chromatography)

  • Collection tubes

  • Rotary evaporator

2. Step-by-Step Methodology:

  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of the crude material in a solvent like dichloromethane or ethyl acetate.

    • Spot the solution on a TLC plate.

    • Develop the plate in a chamber with a mixture of hexanes and ethyl acetate (e.g., start with 4:1 hexanes:ethyl acetate).

    • Visualize the spots under a UV lamp.

    • Adjust the solvent ratio until the desired product has an Rf value of approximately 0.2-0.3.[1] This will likely be in the range of 10-30% ethyl acetate in hexanes.

    • If peak tailing is observed, add 0.5% triethylamine to the solvent mixture and re-run the TLC.

  • Column Packing (Wet Slurry Method):

    • Choose an appropriate size column.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • In a beaker, make a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to settle. Gently tap the column to ensure even packing.

    • Open the stopcock to drain some solvent, but never let the solvent level go below the top of the silica bed. [1]

    • Add another thin layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully pipette the solution onto the top layer of sand.

    • Drain the solvent until the sample has just entered the silica bed.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (1-2 psi for flash chromatography) to start the elution.[7]

    • Collect the eluting solvent in appropriately sized fractions.

    • If using a gradient, start with the low-polarity solvent system and gradually increase the proportion of the more polar solvent.[1]

  • Monitoring the Separation:

    • Periodically analyze the collected fractions by TLC to determine which ones contain the pure product.

  • Product Isolation:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified solid product.

Data Summary Table

ParameterRecommended Starting PointRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, cost-effective choice for normal-phase chromatography.
Mobile Phase 10-30% Ethyl Acetate in HexanesGood starting polarity for many moderately polar organic compounds.[8]
Mobile Phase Modifier 0.1-1% Triethylamine (v/v)Neutralizes acidic silanol groups, preventing tailing of the basic pyridine compound.[3]
TLC Rf of Product ~0.2-0.3Provides optimal resolution on a column.[1]
Sample Load 1-5% of silica gel massPrevents column overloading and ensures good separation.

Visual Workflow and Troubleshooting Diagrams

Diagram 1: General Workflow for Column Chromatography Purification

workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC 1. TLC Analysis & Solvent Selection Pack 2. Pack Column TLC->Pack Load 3. Load Sample Pack->Load Elute 4. Elute & Collect Fractions Load->Elute Monitor 5. Monitor by TLC Elute->Monitor Monitor->Elute Adjust Gradient if Needed Combine 6. Combine Pure Fractions Monitor->Combine Evap 7. Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: A step-by-step workflow for the purification of this compound.

Diagram 2: Troubleshooting Decision Tree

troubleshooting Start Problem Encountered PoorSep Poor Separation? Start->PoorSep Tailing Peak Tailing? PoorSep->Tailing No ReduceLoad Reduce Sample Load PoorSep->ReduceLoad Yes OptimizeSolvent Use Gradient Elution PoorSep->OptimizeSolvent Yes CheckStability Check for Degradation (2D TLC) PoorSep->CheckStability Yes LowYield Low Yield? Tailing->LowYield No AddBase Add TEA to Eluent Tailing->AddBase Yes ChangePhase Use Alumina or Deactivated Silica Tailing->ChangePhase Yes LowYield->Start Other Issue FlushColumn Flush Column with Polar Solvent LowYield->FlushColumn Yes GentleEvap Gentle Evaporation LowYield->GentleEvap Yes Degradation Address Degradation (See Tailing Solutions) LowYield->Degradation Yes

Caption: A decision tree for troubleshooting common column chromatography issues.

Frequently Asked Questions (FAQs)

Q1: What are the main safety precautions to consider when handling this compound and the solvents? A1: this compound is harmful if swallowed, in contact with skin, or inhaled, and it can cause skin and eye irritation.[9] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10] The solvents used (hexanes, ethyl acetate, dichloromethane) are flammable and volatile, so keep them away from ignition sources.[10]

Q2: Can I use a different stationary phase besides silica gel? A2: Yes. If you encounter issues with compound degradation or irreversible adsorption on silica, neutral alumina is a good alternative for basic compounds. For very polar impurities, a reversed-phase C18 silica gel with a polar mobile phase (like acetonitrile/water) could also be effective, although this is a different chromatographic technique.[5][6]

Q3: What are the likely impurities in my crude this compound? A3: The impurities will depend on the synthetic route used. Common synthesis methods involve the oxidation of 5-fluoro-2-pyridinemethanol or the hydrolysis of a protected aldehyde.[11] Therefore, unreacted starting materials are a likely impurity. Side-products from over-oxidation (the corresponding carboxylic acid) or condensation reactions between the aldehyde and other nucleophiles present in the reaction mixture could also be present.[12]

Q4: How do I choose between isocratic and gradient elution? A4: Isocratic elution (using a single solvent composition) is simpler and works well if the impurities are well-separated from your product on the TLC plate (large ΔRf).[2] Gradient elution (gradually increasing the mobile phase polarity) is more powerful for separating complex mixtures where compounds have similar Rf values.[1][2] For a typical crude reaction mixture, starting with a gradient is often more efficient.

Q5: My compound is a solid. How do I effectively load it onto the column? A5: You have two main options for loading a solid sample:

  • Wet Loading: Dissolve the solid in the minimum amount of a solvent in which it is highly soluble (like dichloromethane or ethyl acetate), then carefully apply this concentrated solution to the top of the column.[7]

  • Dry Loading: Dissolve your compound, add a small amount of silica gel to the solution, and then evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder. This powder can then be carefully added to the top of the column.[7] Dry loading is often preferred as it can lead to sharper bands and better separation, especially if the compound has limited solubility in the eluent.[4]

References

  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives - Benchchem.
  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex.
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - alwsci.
  • MSDS of this compound - Capot Chemical Co., Ltd.
  • What is a good way to select mobile phase in chromatography? - ResearchGate.
  • Troubleshooting Flash Column Chromatography - University of Rochester.
  • Exploring the Different Mobile Phases in HPLC - Moravek.
  • What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice? - Quora.
  • 2-FLUORO PYRIDINE CAS No 372-48-5 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews.
  • This compound | C6H4FNO | CID 16414246 - PubChem.
  • Flash Column Chromatography Guide - MIT OpenCourseWare.
  • Application Note and Protocol for the Purification of 2-Chloro-4,5-dimethylpyridine by Chromatography - Benchchem.
  • 5-Fluoro-2-formylpyridine Manufacturer & Supplier in China - Pipzine Chemicals.
  • Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation - ResearchGate.

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Technical Support Center: Formylation of 2-Fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the formylation of 2-fluoropyridine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this important transformation. Formylated 2-fluoropyridines are crucial building blocks in medicinal chemistry and materials science, but their synthesis can be challenging due to competing reaction pathways and potential side reactions.

This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and understand the underlying chemical principles.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section tackles the most common problems encountered during the formylation of 2-fluoropyridine. Each entry explains the root cause of the issue and provides actionable solutions and detailed protocols.

Question 1: Why is my yield of the desired 2-fluoropyridinecarboxaldehyde unexpectedly low, with a significant amount of starting material remaining?

Answer:

Low conversion is a frequent issue that can typically be traced back to two primary sources: the choice of formylation method and the specific reaction conditions employed. The 2-fluoropyridine ring is deactivated towards classical electrophilic aromatic substitution (like the Vilsmeier-Haack reaction) by the electronegative pyridine nitrogen. At the same time, methods relying on deprotonation (ortho-lithiation) can be highly sensitive to reaction setup and reagent quality.

Core Causality & Solutions:

  • Insufficient Basicity/Activation (Ortho-lithiation): Directed ortho-lithiation is a powerful method for formylating 2-fluoropyridine, typically at the C3 position. However, its success hinges on the complete deprotonation of the pyridine ring.

    • Insight: Lithium Diisopropylamide (LDA) is a common choice, but its effectiveness can be hampered by aggregation in solution and the presence of trace impurities like LiCl, which can paradoxically accelerate the reaction.[1][2] Incomplete deprotonation leads to unreacted starting material.

    • Solution:

      • Use Freshly Prepared LDA: Prepare LDA immediately before use from high-quality n-butyllithium and diisopropylamine.

      • Optimize Temperature: The reaction is typically run at -78 °C in THF to prevent base-mediated side reactions.[1] Ensure this temperature is maintained consistently.

      • Check Reagent Stoichiometry: Use a slight excess of LDA (1.1-1.2 equivalents) to ensure complete conversion of the 2-fluoropyridine.

  • Insufficient Electrophilicity (Vilsmeier-Haack): The Vilsmeier-Haack reaction utilizes a chloroinimium ion (the "Vilsmeier reagent") as the electrophile.[3][4] The electron-deficient nature of the pyridine ring makes it a sluggish substrate for this reaction.

    • Insight: The reaction often requires elevated temperatures to drive the formylation, which can also promote decomposition.

    • Solution:

      • Increase Temperature: If the reaction is stalling at room temperature, cautiously increase the temperature to 40-60 °C and monitor by TLC or GC-MS.

      • Increase Reagent Equivalents: Using a larger excess of the Vilsmeier reagent (formed from POCl₃ and DMF), up to 3-5 equivalents, can improve conversion.

Question 2: My reaction produces a mixture of regioisomers (e.g., 2-fluoro-3-pyridinecarboxaldehyde and 2-fluoro-5-pyridinecarboxaldehyde). How can I improve the regioselectivity?

Answer:

Regioselectivity is dictated by the reaction mechanism. Understanding the directing effects of the substituents is key to controlling the outcome.

  • Ortho-lithiation (Directed Metalation): The fluorine atom at the C2 position is a powerful ortho-directing group. When a strong, hindered base like LDA is used, it will preferentially abstract the proton at the C3 position due to coordination with the fluorine and the pyridine nitrogen. This method is highly selective for the 3-formyl isomer .[5][6]

  • Vilsmeier-Haack (Electrophilic Aromatic Substitution): This reaction is governed by the electronic properties of the pyridine ring. The pyridine nitrogen is a meta-directing group for electrophilic attack. Therefore, the Vilsmeier reagent will preferentially attack the C3 and C5 positions, often leading to a mixture of isomers.

Solutions for Controlling Regioselectivity:

  • To Favor the 3-Isomer: The most reliable method is ortho-lithiation. By using LDA or a similar lithium amide base at low temperature, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF), you can achieve high selectivity for 2-fluoro-3-pyridinecarboxaldehyde.[1][7]

  • To Favor the 5-Isomer: Selectively synthesizing the 5-isomer is more challenging via direct formylation. Alternative strategies, such as starting with a pre-functionalized pyridine (e.g., 2-fluoro-5-bromopyridine) and performing a lithium-halogen exchange followed by formylation, may be necessary.

MethodPrimary ProductMechanistic RationaleKey Conditions
Ortho-lithiation 2-Fluoro-3-pyridinecarboxaldehydeDirected deprotonation at C3 by the C2-fluoro group.LDA, THF, -78 °C, then DMF quench.
Vilsmeier-Haack Mixture of 3- and 5-isomersElectrophilic attack at electron-rich positions (meta to nitrogen).POCl₃, DMF, 0 °C to 60 °C.
Question 3: During workup, I am observing the formation of a new product that appears to be 2-hydroxypyridinecarboxaldehyde. What is causing this and how can I prevent it?

Answer:

This side product is the result of nucleophilic aromatic substitution (SNAr), where the fluoride at the C2 position is displaced by a hydroxide ion.

Core Causality & Solutions:

  • Insight: The C2 position of the pyridine ring is highly activated towards nucleophilic attack, and fluorine is an excellent leaving group in SNAr reactions.[8] This reaction is significantly accelerated under basic aqueous conditions, which are common during reaction workups (e.g., quenching with saturated sodium bicarbonate).

  • Solution:

    • Anhydrous/Non-Aqueous Workup: If possible, perform a non-aqueous workup. For lithiation reactions, the reaction can be quenched at low temperature with a saturated solution of ammonium chloride (which is mildly acidic) instead of water or bicarbonate.

    • Careful pH Control: If an aqueous workup is necessary, keep the pH neutral or slightly acidic. Avoid strongly basic solutions.

    • Temperature Management: Perform the quench and extraction steps at low temperatures (e.g., in an ice bath) to minimize the rate of the SNAr reaction.

    • Solvent Choice: During extractions, if the product is in a solvent like THF, changing to a less polar, non-protic solvent like dichloromethane or ethyl acetate before washing can sometimes reduce hydrolysis.[8]

Frequently Asked Questions (FAQs)

FAQ 1: What is the mechanism of the Vilsmeier-Haack formylation, and why is 2-fluoropyridine a challenging substrate?

The Vilsmeier-Haack reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by the elimination of a phosphate species to generate the highly electrophilic chloroiminium cation, [ClCH=N(CH₃)₂]⁺, which is the active formylating agent.[4][9][10]

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring attacks the electrophilic carbon of the Vilsmeier reagent. This forms a sigma complex, which then rearomatizes by losing a proton. The resulting iminium salt is subsequently hydrolyzed during aqueous workup to yield the final aldehyde.[3]

2-Fluoropyridine is a challenging substrate because the pyridine nitrogen deactivates the ring towards electrophilic attack, making the second step of the reaction sluggish.

Diagram: Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack cluster_0 Reagent Formation cluster_1 Formylation & Hydrolysis DMF DMF Vilsmeier [ClCH=N(CH₃)₂]⁺ Vilsmeier Reagent DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Py 2-Fluoropyridine Intermediate Iminium Salt Intermediate Py->Intermediate + Vilsmeier Reagent Aldehyde 2-Fluoro-pyridinecarboxaldehyde Intermediate->Aldehyde + H₂O (Workup)

Caption: Formation of the Vilsmeier reagent and its subsequent reaction with 2-fluoropyridine.

FAQ 2: What are the critical parameters for a successful ortho-lithiation of 2-fluoropyridine?

This is a powerful but technically demanding reaction. Success depends on rigorous control of the following parameters:

  • Anhydrous Conditions: All glassware must be flame-dried or oven-dried, and all solvents (primarily THF) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). Any trace of water will quench the organolithium base and the lithiated intermediate.

  • Temperature Control: The reaction must be maintained at -78 °C (a dry ice/acetone bath). At higher temperatures, LDA can become unstable or react non-selectively.

  • Base Quality: Use high-quality n-BuLi (titrated to determine its exact molarity) to prepare the LDA in situ. Commercial LDA solutions can vary in quality and may contain lithium chloride, which can affect reaction rates.[2]

  • Addition Order: Typically, the 2-fluoropyridine is dissolved in anhydrous THF, cooled to -78 °C, and then the freshly prepared LDA solution is added slowly (dropwise). This minimizes side reactions. After stirring for a period (e.g., 1 hour) to ensure complete lithiation, the electrophile (DMF) is added.

  • Quenching: The reaction should be quenched at low temperature before being allowed to warm to room temperature.

Diagram: Ortho-Lithiation Workflow

Ortho_Lithiation A 1. Setup Flame-dry glassware under N₂/Ar. B 2. Prepare LDA Add n-BuLi to Diisopropylamine in anhydrous THF at 0 °C. A->B D 4. Lithiation Slowly add LDA to substrate at -78 °C. Stir for 1 hour. B->D C 3. Cool Substrate Dissolve 2-Fluoropyridine in THF. Cool to -78 °C. C->D E 5. Quench Add anhydrous DMF at -78 °C. Stir, then warm to RT. D->E F 6. Workup Quench with aq. NH₄Cl. Extract, dry, and purify. E->F

Sources

Preventing over-oxidation during 2-Fluoro-5-formylpyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-5-formylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a particular focus on preventing the over-oxidation of the target aldehyde to the corresponding carboxylic acid. Here, we provide in-depth, field-proven insights and validated protocols to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and reliable route involves the selective oxidation of the corresponding primary alcohol, (2-Fluoropyridin-5-yl)methanol. This precursor is typically synthesized from commercially available 2-Fluoro-5-methylpyridine.[1] The critical step is the choice of oxidant to ensure the reaction cleanly stops at the aldehyde stage.

Q2: What is "over-oxidation" and why is it a problem in this synthesis?

A2: Over-oxidation is a common side reaction where the desired aldehyde product, this compound, is further oxidized to the corresponding 2-Fluoro-5-pyridinecarboxylic acid. This is problematic because the carboxylic acid impurity can be difficult to separate from the aldehyde due to similar polarities, leading to lower yields and purification challenges. The presence of this impurity can also interfere with subsequent downstream reactions.

Q3: Which oxidation methods are recommended to minimize over-oxidation?

A3: Mild and selective oxidation methods are highly recommended. The two most effective and widely used methods for this transformation are the Dess-Martin Oxidation using Dess-Martin Periodinane (DMP) and the Swern Oxidation .[2][3] Both methods operate under conditions that are specifically designed to prevent the formation of the carboxylic acid byproduct.[4][5]

Q4: Are chromium-based oxidants like Pyridinium Chlorochromate (PCC) suitable?

A4: While chromium-based reagents like PCC can be used to synthesize aldehydes, they are often less selective and can lead to over-oxidation, especially if reaction conditions are not strictly controlled.[6] Furthermore, chromium reagents are toxic and generate hazardous waste, making methods like Dess-Martin and Swern oxidation preferable from an environmental and safety standpoint.[5][7]

Q5: My reaction is complete, but I'm struggling with workup and purification. Any tips?

A5: Workup procedures are specific to the oxidation method used. For a Dess-Martin oxidation, the workup typically involves quenching with sodium thiosulfate to remove iodine byproducts. For the Swern oxidation, it is crucial to manage the volatile and malodorous dimethyl sulfide byproduct, often by quenching with bleach (sodium hypochlorite) solution.[3] Purification is almost always achieved by column chromatography on silica gel. Careful selection of the eluent system (e.g., hexanes/ethyl acetate) is critical for separating the product from any unreacted starting material and byproducts.

Troubleshooting Guide: Over-Oxidation Issues

Over-oxidation is the primary challenge in this synthesis. Below is a guide to diagnose and solve this issue, focusing on the most common oxidation methods starting from (2-Fluoropyridin-5-yl)methanol.

Visualizing the Problem: Reaction Pathway

The following diagram illustrates the desired reaction and the potential over-oxidation side reaction.

Oxidation_Pathway cluster_main Synthesis Pathway Start (2-Fluoropyridin-5-yl)methanol (Starting Material) Aldehyde This compound (Desired Product) Start->Aldehyde Selective Oxidation (e.g., DMP, Swern) Acid 2-Fluoro-5-pyridinecarboxylic acid (Over-oxidation Byproduct) Aldehyde->Acid Over-oxidation Troubleshooting_Workflow cluster_workflow Troubleshooting Over-oxidation Start Over-oxidation Detected (>5% Carboxylic Acid) CheckMethod Which oxidation method was used? Start->CheckMethod DMP_Node Dess-Martin (DMP) CheckMethod->DMP_Node DMP Swern_Node Swern Oxidation CheckMethod->Swern_Node Swern Other_Node Other (e.g., MnO₂) CheckMethod->Other_Node Other DMP_Check1 Check Reagent/Solvent Anhydrous? DMP_Node->DMP_Check1 Swern_Check1 Maintain Temp at -78°C? Swern_Node->Swern_Check1 DMP_Check2 Check Reaction Time/ Temperature DMP_Check1->DMP_Check2 Yes DMP_Sol1 Use Anhydrous Conditions DMP_Check1->DMP_Sol1 No DMP_Sol2 Monitor by TLC Quench at Completion DMP_Check2->DMP_Sol2 No Swern_Check2 Correct Order of Addition? Swern_Check1->Swern_Check2 Yes Swern_Sol1 Use Dry Ice/ Acetone Bath Swern_Check1->Swern_Sol1 No Swern_Sol2 Follow Protocol Strictly Swern_Check2->Swern_Sol2 No

Sources

Technical Support Center: Optimizing Nucleophilic Additions to 2-Fluoro-5-formylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reaction conditions for nucleophilic addition to 2-fluoro-5-formylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but reactive substrate. Here, we will address common challenges and provide in-depth, field-proven insights to help you achieve your desired synthetic outcomes.

Introduction: The unique reactivity of this compound

This compound is a valuable building block in medicinal chemistry, offering multiple reaction sites. The interplay between the electron-withdrawing fluorine atom, the electrophilic formyl group, and the pyridine nitrogen atom presents both opportunities and challenges. Understanding the delicate balance of reactivity is crucial for successful synthesis.

The pyridine nitrogen can be protonated or coordinated to a Lewis acid, which can significantly influence the electrophilicity of the formyl carbon.[1][2] Simultaneously, the fluorine atom at the 2-position makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr).[3] This dual reactivity necessitates careful optimization of reaction conditions to favor the desired nucleophilic addition to the aldehyde over competing pathways.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you may encounter during your experiments in a question-and-answer format.

FAQ 1: My Grignard reaction is giving a low yield of the desired secondary alcohol. What are the likely causes and how can I improve it?

Answer:

Low yields in Grignard reactions with this compound are a common issue and can stem from several factors.

A1. Competing Side Reactions:

  • Nucleophilic Aromatic Substitution (SNAr): The highly reactive Grignard reagent can attack the C2 position of the pyridine ring, displacing the fluoride. This is a significant competing pathway.

  • Enolization: The Grignard reagent can act as a base, deprotonating the formyl group and leading to the recovery of starting material upon workup.

  • Over-addition: While less common with aldehydes, it's a possibility if the initial adduct is not stable.

A2. Suboptimal Reaction Conditions:

  • Temperature: Grignard additions to this substrate are highly exothermic. Elevated temperatures can favor side reactions like SNAr.[4]

  • Reagent Quality: The presence of moisture or impurities in the Grignard reagent, solvent, or starting material will quench the reagent and reduce the yield.[5]

  • Magnesium Passivation: An oxide layer on the magnesium turnings can prevent the formation of the Grignard reagent.[5]

Troubleshooting Flowchart:

start Low Yield in Grignard Reaction check_purity Verify Purity of Starting Materials & Solvents start->check_purity check_grignard Confirm Grignard Reagent Quality & Concentration check_purity->check_grignard optimize_temp Optimize Reaction Temperature check_grignard->optimize_temp lewis_acid Consider Lewis Acid Additives optimize_temp->lewis_acid check_side_products Analyze Crude Mixture for Side Products lewis_acid->check_side_products snar_product SNAr Product Detected? check_side_products->snar_product enolization_product Starting Material Recovered? check_side_products->enolization_product snar_product->enolization_product No lower_temp Lower Reaction Temperature (-78 °C) snar_product->lower_temp Yes less_basic_grignard Use a Less Basic Grignard Reagent enolization_product->less_basic_grignard Yes end Improved Yield enolization_product->end No transmetalation Transmetalation to Organozinc or Organocerium lower_temp->transmetalation transmetalation->end less_basic_grignard->end

Caption: Troubleshooting Decision Tree for Low Grignard Reaction Yields.

Recommended Actions:

  • Strictly Anhydrous Conditions: Ensure all glassware is flame-dried, and solvents are rigorously dried. The this compound should also be anhydrous.[5]

  • Low-Temperature Addition: Perform the addition of the aldehyde to the Grignard reagent at low temperatures, ideally -78 °C, to minimize side reactions.[6]

  • Use of Lewis Acids: The addition of a Lewis acid like ZnCl₂ or CeCl₃ can enhance the rate of the desired 1,2-addition to the carbonyl group. This is achieved through coordination to the pyridine nitrogen and/or the carbonyl oxygen, increasing the electrophilicity of the formyl carbon.[1][2] Transmetalation of the Grignard reagent to a less reactive organometallic species (e.g., organozinc) prior to the addition can also improve chemoselectivity.[5]

  • Titrate your Grignard Reagent: Always determine the exact concentration of your Grignard reagent before use to ensure accurate stoichiometry.

FAQ 2: I am observing a significant amount of a side product that appears to be the result of the nucleophile replacing the fluorine on the pyridine ring. How can I suppress this SNAr reaction?

Answer:

The competition between nucleophilic addition to the formyl group and SNAr at the C2 position is a key challenge with this compound. The electron-withdrawing nature of the formyl group activates the ring for SNAr.

Strategies to Favor Nucleophilic Addition over SNAr:

StrategyRationaleRecommended Conditions
Low Temperature The activation energy for SNAr is generally higher than for nucleophilic addition to an aldehyde. Running the reaction at low temperatures (-78 °C) significantly disfavors the SNAr pathway.[4]Add the aldehyde solution dropwise to the nucleophile at -78 °C and maintain this temperature for the duration of the reaction.
Choice of Nucleophile "Harder" nucleophiles, such as organolithium and Grignard reagents, tend to favor attack at the "harder" electrophilic center, which is the carbonyl carbon. "Softer" nucleophiles are more likely to participate in SNAr.[7]For C-C bond formation, Grignard and organolithium reagents are preferred over softer carbanions.
Lewis Acid Catalysis Lewis acids coordinate to the pyridine nitrogen and the carbonyl oxygen, increasing the electrophilicity of the formyl carbon and directing the nucleophile to this site.[1][2]Use of stoichiometric amounts of Lewis acids like ZnCl₂, CeCl₃, or MgBr₂ can be effective.
Solvent Choice The choice of solvent can influence the reactivity of the nucleophile and the stability of the intermediates. Aprotic solvents are generally preferred for organometallic reactions.[8][9][10][11]Anhydrous THF or diethyl ether are standard choices for Grignard and organolithium reactions.
FAQ 3: Can I use organolithium reagents with this compound, and what precautions should I take?

Answer:

Yes, organolithium reagents can be used and are often more reactive than their Grignard counterparts.[12][13] However, this increased reactivity requires even more stringent control of reaction conditions.

Key Considerations for Using Organolithium Reagents:

  • Enhanced Reactivity: Organolithiums are stronger bases and more potent nucleophiles than Grignard reagents.[7][14] This can lead to a higher propensity for side reactions like SNAr and enolization if not properly controlled.

  • Temperature is Critical: Reactions with organolithiums must be conducted at very low temperatures (typically -78 °C or lower) to maintain selectivity.

  • Inverse Addition: It is often beneficial to use an "inverse addition" technique, where the organolithium reagent is added slowly to a cold solution of the this compound. This maintains a low concentration of the highly reactive nucleophile, minimizing side reactions.

  • Chemoselectivity: The high reactivity of organolithiums makes them particularly prone to attacking the C2 position. The use of Lewis acids is highly recommended to direct the nucleophile to the carbonyl group.

Experimental Protocols

Protocol 1: Optimized Grignard Addition to this compound

This protocol is a general guideline. Optimization of reagent stoichiometry and reaction time may be necessary.

Workflow Diagram:

prep Prepare Anhydrous Glassware & Reagents grignard_formation Form Grignard Reagent in Anhydrous Ether/THF prep->grignard_formation cool_grignard Cool Grignard Reagent to -78 °C grignard_formation->cool_grignard slow_addition Slowly Add Aldehyde Solution to Grignard Reagent cool_grignard->slow_addition aldehyde_sol Prepare Solution of this compound in Anhydrous THF aldehyde_sol->slow_addition stir Stir at -78 °C for 2-4 hours slow_addition->stir quench Quench with Saturated aq. NH4Cl at -78 °C stir->quench workup Aqueous Workup & Extraction quench->workup purify Purification by Column Chromatography workup->purify

Caption: Workflow for Optimized Grignard Addition.

Step-by-Step Methodology:

  • Preparation: All glassware should be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon). Anhydrous diethyl ether or THF should be used as the solvent.

  • Grignard Reagent Formation (if not commercially available): In a three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq.). Add a small crystal of iodine to activate the magnesium. A solution of the corresponding alkyl or aryl halide (1.1 eq.) in anhydrous ether/THF is added dropwise to initiate the reaction. Once initiated, the remaining halide is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is stirred for an additional hour at room temperature.[5][15]

  • Reaction: Cool the prepared Grignard reagent (or a commercial solution) to -78 °C using a dry ice/acetone bath. In a separate flask, dissolve this compound (1.0 eq.) in anhydrous THF. Slowly add the aldehyde solution dropwise to the stirred Grignard reagent, ensuring the internal temperature remains below -70 °C.

  • Monitoring: Stir the reaction mixture at -78 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while maintaining the low temperature. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.[5]

References

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  • Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry (RSC Publishing).
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  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. DSpace@MIT.
  • UCF CHM2210 - Chapter 12.8 - Skill5.2 Retrosynthesis involving Grignard Reactions. YouTube.
  • Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides.
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  • Application Notes and Protocols for the Synthesis of 4-Chlorophenyl-2-pyridinylmethanol via Grignard Reaction. Benchchem.
  • Application Notes and Protocols for Grignard Reaction with 2'-Bromovalerophenone. Benchchem.
  • Nucleophilic addition promoted ring rearrangement-aromatization in aza-/thio-sesquiterpenoid biosynthesis. PMC - NIH.
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  • Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. ChemRxiv | Cambridge Open Engage.
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Challenges in handling and storing 2-Fluoro-5-formylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2F5FP-V1.0

Last Updated: January 11, 2026

Introduction

2-Fluoro-5-formylpyridine is a critical building block in modern synthetic chemistry, particularly valued in the development of novel pharmaceuticals and agrochemicals. Its unique electronic properties, stemming from the interplay between the electron-withdrawing fluorine atom and formyl group on the pyridine ring, make it a versatile intermediate. However, this reactivity also presents specific challenges in its handling and storage.

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound. Our goal is to provide field-proven insights and troubleshooting strategies to ensure the integrity of your starting material, leading to more reliable and reproducible experimental outcomes. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.

Section 1: Quick Reference Data

For immediate reference, the key properties and safety considerations for this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₆H₄FNO[1][2]
Molecular Weight 125.10 g/mol [1][2][3]
Appearance Solid[3]
Synonyms 6-Fluoronicotinaldehyde[1]
Primary Hazards Harmful if swallowed, inhaled, or in contact with skin[1]. Causes serious skin and eye irritation[1]. May cause respiratory irritation[1].[1]
Storage Conditions Store in a cool, dry, and well-ventilated place. Keep container tightly closed. Avoid moisture[4].[4]
Incompatible Materials Strong oxidizing agents, acids, acid chlorides, acid anhydrides[4].[4]
Hazardous Decomposition Upon combustion, may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride[4][5].[4][5]

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common queries received by our technical support team.

Q1: What are the absolute critical storage conditions for this compound to ensure its long-term stability?

A1: The single most critical factor for storing this compound is the strict exclusion of moisture . The compound is stable when stored under recommended conditions, but moisture can initiate degradation[4]. The ideal storage protocol is as follows:

  • Temperature: Store in a cool environment, such as a standard laboratory refrigerator (2-8°C), to minimize any potential for slow degradation or polymerization over time.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). This is crucial to displace moist air from the container headspace.

  • Container: Use a tightly sealed container with a secure, high-quality cap. For long-term storage, consider sealing the cap with paraffin film as a secondary barrier.

  • Location: The storage area must be dry and well-ventilated[4].

Causality: The aldehyde functional group is susceptible to hydration. More importantly, many pyridine aldehydes can undergo slow oxidation or self-reaction (e.g., Cannizzaro-type reactions) over time, processes that can be catalyzed or accelerated by the presence of moisture or atmospheric oxygen.

Q2: I've noticed the solid material in my bottle has become discolored and clumpy. What does this indicate and is it still usable?

A2: Discoloration (e.g., turning yellow or brown) and a change in physical consistency (clumping) are classic signs of degradation.

  • Clumping: This often suggests moisture absorption. The compound may be hygroscopic, and water absorption can lead to the formation of hydrates or catalyze decomposition.

  • Discoloration: This is frequently a sign of oxidation or polymerization. Aldehydes can oxidize to the corresponding carboxylic acid (6-fluoronicotinic acid), which may be colored. Alternatively, aldehydes can undergo polymerization, forming colored oligomeric or polymeric materials.

Before using the material, you must reassess its purity. An NMR spectrum or HPLC trace is recommended to quantify the level of impurity. If significant degradation has occurred (>5-10%), purification by flash chromatography or recrystallization may be necessary, though it is often more cost-effective and scientifically sound to use a fresh bottle.

Q3: What are the key chemical incompatibilities I should be aware of when planning a reaction?

A3: Beyond the obvious, there are several classes of reagents to be cautious with:

  • Strong Acids & Acid Chlorides: The pyridine nitrogen is basic and will react exothermically with strong acids to form pyridinium salts. This deactivates the ring and can complicate subsequent reactions[4].

  • Strong Oxidizing Agents: The aldehyde group is readily oxidized. Reagents like permanganates, chromic acid, or even strong peroxides will convert the formyl group to a carboxylic acid[4].

  • Chlorinated Solvents (Specifically Dichloromethane - DCM): This is a critical and often overlooked incompatibility. Pyridine derivatives can react with DCM, even at room temperature, to form 1,1'-methylenebispyridinium dichloride adducts[6]. This reaction consumes your starting material, reduces yield, and introduces a complex impurity. If you observe a fine white precipitate forming in your DCM stock solution or reaction mixture over time, this is a likely cause. Consider using alternative solvents like 1,2-dichloroethane (DCE), chloroform, or non-halogenated options like THF or acetonitrile where appropriate.

Section 3: Troubleshooting Guide

This guide provides a structured approach to resolving common experimental issues.

Problem: Inconsistent reaction yields or the appearance of unexpected side products.

This is the most frequent issue reported and can almost always be traced back to material integrity or a subtle incompatibility. Use the following workflow to diagnose the root cause.

TroubleshootingWorkflow Start Problem: Inconsistent Yields / Unexpected Side Products CheckPurity Step 1: Verify Purity of This compound Start->CheckPurity Degraded Is the material degraded? CheckPurity->Degraded CheckSolvent Step 2: Examine Solvent and Reagent Compatibility Degraded->CheckSolvent No Purify Solution: Purify material or use a new batch. Degraded->Purify Yes DCM_Used Was Dichloromethane (DCM) used as a solvent? CheckSolvent->DCM_Used CheckStorage Step 3: Review Storage & Handling Protocol DCM_Used->CheckStorage No ChangeSolvent Solution: Switch to a non-reactive solvent (e.g., DCE, THF, Acetonitrile). DCM_Used->ChangeSolvent Yes Moisture Was the bottle handled in open air frequently? CheckStorage->Moisture InertHandling Solution: Implement strict inert atmosphere handling. Aliquot material. Moisture->InertHandling Yes GoodPractice Result: Consistent & Reproducible Chemistry Moisture->GoodPractice No Purify->GoodPractice ChangeSolvent->GoodPractice InertHandling->GoodPractice

Caption: Troubleshooting workflow for inconsistent experimental results.

Problem: The compound fails to dissolve completely in my reaction solvent.
  • Verify Solvent Choice: this compound is a polar molecule. It should exhibit good solubility in polar aprotic solvents (THF, Acetone, Acetonitrile, DMSO, DMF) and chlorinated solvents. It will have poor solubility in non-polar solvents like hexanes or toluene.

  • Check for Impurities: If the material has degraded, the resulting impurities (e.g., polymers or salts) may be insoluble in your chosen solvent.

  • Consider Salt Formation: If you have added any acidic reagents to your reaction vessel before adding the this compound, you may have formed an insoluble pyridinium salt on the surface of the solid, preventing it from dissolving. Always add acidic reagents after the primary substrate has been fully dissolved.

Section 4: Standard Operating Procedures (SOPs)

Adherence to standardized procedures is paramount for safety and reproducibility.

SOP 1: Recommended Storage and Handling Protocol
  • Receiving: Upon receipt, inspect the container seal for integrity. If compromised, do not use.

  • Initial Storage: Immediately place the sealed container in a -20°C or 2-8°C storage location that is designated for dry chemicals.

  • First Use:

    • Allow the container to warm to ambient temperature for at least 30-60 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.

    • Conduct the weighing and dispensing of the material in a glovebox or under a steady stream of inert gas (e.g., using a Schlenk line).

    • Promptly and securely reseal the container, purge the headspace with inert gas if possible, and wrap the cap with paraffin film.

  • Subsequent Use:

    • To minimize repeated exposure of the bulk material, it is best practice to aliquot the compound into smaller, single-use vials under an inert atmosphere. This protects the integrity of the main stock.

    • Return the main container and any aliquots to the designated cold, dry storage.

SOP 2: Protocol for Preparing a Stock Solution
  • Preparation: Dry all glassware in an oven ( >120°C) for at least 4 hours and cool under a stream of inert gas or in a desiccator.

  • Solvent: Use an anhydrous grade of your chosen solvent. For extra-sensitive reactions, consider using a solvent freshly passed through a purification system (e.g., a Grubbs apparatus).

  • Procedure:

    • Add the desired mass of this compound to the dried flask under a positive pressure of inert gas.

    • Using a dry syringe, add the anhydrous solvent to the flask.

    • Stir until the solid is fully dissolved. The resulting solution should be clear and colorless.

    • If not for immediate use, store the solution in a tightly sealed flask with a septum cap, under an inert atmosphere, and in a cool, dark location. Solutions are generally less stable than the solid material; prepare fresh for best results.

Section 5: Visual Guide to Chemical Stability

Understanding the potential degradation and incompatibility pathways is key to preventing them.

DegradationPathways Main This compound (Stable Solid) Hydrate Aldehyde Hydrate (Reversible) Main->Hydrate Hydration CarboxylicAcid 6-Fluoronicotinic Acid (Oxidation Product) Main->CarboxylicAcid Oxidation Salt Pyridinium Salt (Deactivated) Main->Salt Protonation Adduct Bispyridinium Adduct (Side Product) Main->Adduct Alkylation Moisture Moisture (H₂O) Moisture->Hydrate Oxygen Oxidizing Agents / Air (O₂) Oxygen->CarboxylicAcid Acid Strong Acids (H⁺) Acid->Salt DCM Dichloromethane (CH₂Cl₂) DCM->Adduct

Caption: Potential degradation and incompatibility pathways.

References

  • MSDS of this compound. (2013). Capot Chemical Co., Ltd.4

  • This compound | C6H4FNO | CID 16414246. PubChem, National Institutes of Health.Link

  • SAFETY DATA SHEET: 2-Fluoro-5-methylpyridine. (2021). Thermo Fisher Scientific.Link

  • 5-fluoro-2-formylpyridine AldrichCPR. Sigma-Aldrich.Link

  • 2-Chloro-5-fluoro-4-formylpyridine. Synblock Inc.Link

  • This compound. Santa Cruz Biotechnology, Inc.Link

  • This compound. Alfa Chemistry.Link

  • Pyridine - Some Industrial Chemicals. (2000). NCBI Bookshelf, International Agency for Research on Cancer.Link

  • FLUORINATION OF 2-PHENYLPYRIDINE WITH SILVER(II) FLUORIDE. (2018). Organic Syntheses.Link

  • Incompatible Chemicals. Utah State University, Environmental Health and Safety.Link

  • Pyridine-4-aldehyde Safety Data Sheet. Jubilant Ingrevia.Link

  • Pyridine-2-aldehyde Safety Data Sheet. Jubilant Ingrevia.Link

  • List of Incompatible Chemicals – Laboratory Safety. St. Olaf College.Link

  • 5-fluoro-2-formylpyridine AldrichCPR. Sigma-Aldrich.Link

  • Pyridine: general information. (2021). GOV.UK.Link

  • 6-Chloro-3-fluoro-2-pyridinecarboxaldehyde Safety Data Sheets. Echemi.Link

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (2015). Journal of Pharmaceutical and Biomedical Analysis.Link

  • Puzzling Pyridine Problem Probed. (2010). ChemistryViews.Link

  • A practical guide to forced degradation and stability studies for drug substances. (2023). Onyx Scientific.Link

Sources

How to avoid decomposition of 2-Fluoro-5-formylpyridine during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoro-5-formylpyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but reactive building block. Here, we provide in-depth, field-proven insights to help you navigate the challenges of working with this molecule, ensuring the integrity of your reactions and the success of your synthetic campaigns.

Section 1: Understanding the Reactivity of this compound

This compound is a valuable reagent due to its two distinct functional handles: a reactive aldehyde and an activated fluoro group. However, this high reactivity is also the source of its instability. Successful application requires a firm understanding of its electronic properties.

The molecule possesses two primary electrophilic sites susceptible to nucleophilic attack.

  • C2-Fluoro Position: The fluorine atom at the 2-position is an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions. The electron-withdrawing nature of the pyridine nitrogen and the distal formyl group significantly lowers the electron density of the aromatic ring, making the C2 carbon highly electrophilic. SNAr reactions at this position are often rapid, a characteristic feature of 2-fluoropyridines which can react hundreds of times faster than their 2-chloro analogues[1].

  • Formyl Group (Aldehyde): The aldehyde at the 5-position is a classic electrophile, readily participating in reactions such as reductive amination, Wittig reactions, and condensations.

Decomposition or undesired side reactions occur when reaction conditions inadvertently trigger reactions at one or both of these sites.

Reactive_Sites cluster_molecule cluster_labels mol A Highly Electrophilic Carbon Activated for SNAr A:n->mol:n   (C-F bond) B Electrophilic Aldehyde Carbon Prone to condensation, oxidation, etc. B:s->mol:se   (C=O bond)

Caption: Key electrophilic sites on this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

Answer: Decomposition typically arises from three main pathways:

  • Unintended SNAr: The highly activated C-F bond can be displaced by common nucleophiles present in your reaction, including hydroxide (from water), certain basic amines used as catalysts, or even some solvents at elevated temperatures. The rate of displacement for halogens in SNAr reactions on pyridines generally follows F > Cl > Br > I[2].

  • Aldehyde Instability: The formyl group is sensitive to both acidic and basic conditions.

    • Under strongly basic conditions, it can undergo self-condensation (Cannizzaro reaction if no α-protons are available, though not the primary pathway here) or other aldol-type side reactions.

    • It is easily oxidized to the corresponding carboxylic acid, especially in the presence of air and certain catalysts or impurities.

  • Hydrolysis/Hydration: In aqueous acidic or basic media, the aldehyde can form a gem-diol hydrate, which may complicate analysis or lead to further degradation.

Q2: My reaction is turning dark brown/black. What is causing this and how can I prevent it?

Answer: A dark coloration is a common indicator of decomposition, often due to the formation of polymeric or highly conjugated byproducts. The primary causes are:

  • Excessive Heat: Thermal decomposition can occur, especially in polar aprotic solvents like DMF or DMSO at temperatures above 80-100 °C[3].

  • Strong Base: Use of strong, nucleophilic bases (e.g., NaOH, KOH, NaOMe) can catalyze polymerization or condensation reactions involving the aldehyde.

  • Air (Oxygen): The aldehyde is susceptible to air oxidation, which can be accelerated by heat, light, or trace metal impurities.

Preventative Measures:

  • Temperature Control: Maintain the lowest effective temperature for your reaction. Run initial trials at room temperature before heating.

  • Inert Atmosphere: For sensitive reactions, especially those running for extended periods or at elevated temperatures, perform the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidation.

  • Base Selection: Use a non-nucleophilic, sterically hindered base (e.g., DIPEA, DBU) or an inorganic carbonate (K₂CO₃, Cs₂CO₃) instead of strong hydroxides or alkoxides.

Q3: How do I choose the right solvent and temperature for my reaction?

Answer: The choice is dictated by the specific reaction you are performing. The following table provides general guidance.

Reaction TypeRecommended SolventsTypical Temp. RangeRationale & Key Considerations
SNAr DMSO, DMF, NMP, Dioxane25 °C to 100 °CPolar aprotic solvents stabilize the charged Meisenheimer intermediate, accelerating the reaction[4]. Start at room temperature and heat cautiously only if necessary.
Reductive Amination DCM, DCE, MeOH, EtOH0 °C to 25 °CChoose a solvent that is compatible with your reducing agent. Protic solvents like MeOH can participate in imine formation but may react with some hydrides.
Wittig/Horner-Wadsworth-Emmons THF, Dioxane, Toluene-78 °C to 50 °CAnhydrous conditions are critical. Temperature depends on the stability of the ylide.
Condensation Reactions Ethanol, Methanol, Toluene25 °C to RefluxOften requires removal of water (e.g., with a Dean-Stark trap in Toluene) to drive the reaction to completion[5].
Q4: What are the best practices for handling and storing this compound?

Answer: According to its Material Safety Data Sheet (MSDS), the compound is stable under recommended storage conditions but is incompatible with strong acids, acid chlorides, acid anhydrides, and oxidizing agents[6].

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Storage under an inert atmosphere is recommended for long-term stability.

  • Handling: Avoid contact with skin and eyes. Use personal protective equipment (gloves, safety glasses)[6]. Handle in a fume hood. Avoid moisture, as it can lead to hydration of the aldehyde.

Section 3: Troubleshooting Guide

Use this troubleshooting flowchart to diagnose and resolve common issues encountered during reactions with this compound.

Troubleshooting_Flowchart start Problem Observed low_yield Low Yield / Incomplete Conversion start->low_yield multiple_spots Multiple Spots on TLC / LC-MS start->multiple_spots no_reaction No Reaction / Starting Material Recovered start->no_reaction dark_color Reaction Turning Dark / Polymerization start->dark_color cause_temp Temperature Too Low? low_yield->cause_temp cause_side_reaction Side Reaction Occurring? multiple_spots->cause_side_reaction cause_reagent Reagent Quality / Activity Issue? no_reaction->cause_reagent cause_heat Temperature Too High? dark_color->cause_heat cause_temp->cause_reagent No sol_inc_temp Increase Temperature Incrementally cause_temp->sol_inc_temp Yes cause_reagent->cause_temp No sol_check_reagents Check Purity of Reagents Use Fresh Reducing/Activating Agents cause_reagent->sol_check_reagents Yes cause_reagent->sol_check_reagents Yes cause_snar Unwanted SNAr with Base/Solvent? cause_side_reaction->cause_snar Yes cause_aldehyde Aldehyde Condensation / Oxidation? cause_side_reaction->cause_aldehyde No sol_change_base Use Non-Nucleophilic Base (e.g., K2CO3, DIPEA) cause_snar->sol_change_base sol_lower_temp Lower Reaction Temperature cause_aldehyde->sol_lower_temp cause_base Base Too Strong / Nucleophilic? cause_heat->cause_base No cause_heat->sol_lower_temp Yes cause_base->sol_change_base Yes sol_inert_atm Run Under Inert Atmosphere (N2/Ar) cause_base->sol_inert_atm No sol_lower_temp->sol_inert_atm sol_protect Consider Protecting Aldehyde (e.g., as an acetal) sol_inert_atm->sol_protect

Caption: Troubleshooting flowchart for reactions involving this compound.

Section 4: Recommended Experimental Protocol

Protocol: Nucleophilic Aromatic Substitution (SNAr) with a Primary Amine

This protocol provides a general method for the substitution of the fluorine atom with a primary amine, a common step in the synthesis of pharmaceutical intermediates.

Materials:

  • This compound (1.0 eq)

  • Primary Amine (1.1 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, inert atmosphere setup (N₂ or Ar balloon)

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous DMSO via syringe. Stir the suspension for 5 minutes. Add the primary amine (1.1 eq) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature (20-25 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Expert Note: If no significant conversion is observed after 2-4 hours, the reaction can be gently heated to 50-80 °C. Higher temperatures increase the risk of decomposition, so proceed cautiously[3].

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water, followed by brine to remove residual DMSO and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Self-Validation:

  • Monitoring: Regular analysis by TLC or LC-MS confirms the consumption of starting material and the formation of a new, more polar product spot.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The disappearance of the characteristic C-F coupling in the NMR spectrum is a key indicator of successful substitution.

References

  • Ritter, T., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]

  • ResearchGate. (2020). Selected Optimization of Reaction Conditions. Available at: [Link]

  • ResearchGate. (2020). Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration. Available at: [Link]

  • ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? Available at: [Link]

  • PubChem, National Institutes of Health. this compound. Available at: [Link]

Sources

Technical Support Center: Optimizing Reactions with 2-Fluoro-5-formylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoro-5-formylpyridine. This versatile building block is integral to synthesizing a range of high-value compounds in the pharmaceutical and materials science sectors. However, its unique electronic properties, stemming from the interplay between the electron-withdrawing fluorine atom and the formyl group on a pyridine ring, can present challenges during synthesis.

This guide is structured to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to troubleshoot and optimize reactions involving this key intermediate. We will move beyond simple procedural checklists to explain the causality behind common failures, enabling you to develop robust and high-yielding synthetic protocols.

Frequently Asked Questions (FAQs)

This section addresses broad, overarching issues that can lead to low conversion rates regardless of the specific reaction type.

Q1: My reaction with this compound has stalled or is showing very low conversion. What are the first things I should check?

Low conversion rates often stem from foundational experimental parameters rather than complex mechanistic failures.[1][2] Before delving into reaction-specific variables, a systematic review of your setup is critical.

  • Reagent Purity and Integrity: Verify the purity of your this compound and other reagents. Impurities can act as catalyst poisons or introduce side reactions.[1] The starting material should be stored under appropriate conditions, as it is sensitive to moisture and oxidizing agents.[3]

  • Anhydrous Conditions: Many organometallic reactions (e.g., Grignard, Suzuki, Buchwald-Hartwig) are highly sensitive to moisture. Ensure all glassware is rigorously oven or flame-dried and that anhydrous solvents are used.[4][5] The presence of water can lead to hydrolysis of reagents or formation of unwanted byproducts like hydroxypyridines.[4]

  • Reaction Temperature: Suboptimal temperature control is a frequent cause of poor performance. A temperature too low will result in a sluggish reaction, while a temperature too high can cause decomposition of the starting material, reagents, or the desired product.[4][6]

  • Efficient Stirring: In heterogeneous mixtures (e.g., reactions with solid bases or catalysts), inefficient stirring can lead to poor contact between reactants, severely limiting the reaction rate.[4]

Q2: I suspect my starting material, this compound, may have degraded. How can I confirm its purity and handle it correctly?

Purity is paramount. Before use, it's advisable to assess the integrity of the starting material, especially if the container has been opened previously.

  • Purity Analysis: Confirm purity via analytical techniques such as NMR, GC-MS, or LC-MS. Compare the results against a known standard or the supplier's certificate of analysis.

  • Handling and Storage: this compound is classified as an irritant and is harmful if swallowed, in contact with skin, or inhaled.[7] Always handle it in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.[3] It should be stored in a tightly sealed container, protected from moisture.[3]

  • Purification: If impurities are detected, purification by column chromatography on silica gel or recrystallization may be necessary.[6][8]

Q3: My TLC plate shows multiple unexpected spots, indicating significant side product formation. What are the likely culprits?

Side reactions consume starting materials and complicate purification, directly impacting your yield.[1][6]

  • Atmosphere Control: Many reactions, particularly those involving organometallic catalysts, are sensitive to oxygen.[9] Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative degradation.[6]

  • Stoichiometry: Inaccurate measurement of reactants can lead to side reactions. Ensure precise stoichiometry, especially of the limiting reagent.[6]

  • Substrate-Specific Side Reactions: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially under harsh conditions.[6] In the presence of strong bases, aldehydes can also undergo self-condensation (aldol) reactions.[1]

Troubleshooting Workflow Diagram

The following diagram outlines a logical progression for diagnosing low conversion rates.

TroubleshootingWorkflow cluster_reactions Select Reaction Type Start Low Conversion Rate InitialChecks Perform Initial Checks Start->InitialChecks Purity Verify Reagent Purity InitialChecks->Purity Conditions Check Reaction Conditions (Temp, Stirring, Atmosphere) InitialChecks->Conditions Anhydrous Ensure Anhydrous Setup InitialChecks->Anhydrous ReactionSpecific Investigate Reaction-Specific Issues InitialChecks->ReactionSpecific ReductiveAmination Reductive Amination ReactionSpecific->ReductiveAmination Suzuki Suzuki Coupling ReactionSpecific->Suzuki Grignard Grignard Reaction ReactionSpecific->Grignard Buchwald Buchwald-Hartwig ReactionSpecific->Buchwald Optimize Systematically Optimize Parameters ReductiveAmination->Optimize Suzuki->Optimize Grignard->Optimize Buchwald->Optimize

Caption: A general workflow for troubleshooting low conversion rates.

Reaction-Specific Troubleshooting Guides

Reductive Amination

This reaction is a cornerstone for C-N bond formation, converting the aldehyde group into a primary, secondary, or tertiary amine.[10]

Problem: Low yield of the desired amine product.

Possible CauseTroubleshooting StepExpected Outcome
Inefficient Imine Formation The reaction is an equilibrium. Add a dehydrating agent (e.g., anhydrous MgSO₄) or use a solvent system that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap). A catalytic amount of acid (e.g., acetic acid) can also promote imine formation.The equilibrium is shifted towards the imine intermediate, increasing the substrate available for reduction.[10]
Inappropriate Reducing Agent The reducing agent must be selective for the imine over the aldehyde. Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is mild and can be used in a one-pot procedure. Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.Efficient and selective reduction of the imine intermediate without significant reduction of the starting aldehyde.[11]
Weakly Nucleophilic Amine Electron-poor (e.g., anilines with electron-withdrawing groups) or sterically hindered amines react slowly.[11] Increase the reaction temperature or extend the reaction time. Pre-forming the imine before adding the reducing agent can also be beneficial.Improved conversion for challenging amine substrates.
Over-alkylation When forming primary amines, the product can react with the starting aldehyde to form a secondary amine. Use the amine in excess or use an ammonia equivalent.Minimized formation of the secondary amine byproduct.[10]

Experimental Protocol: General Procedure for Reductive Amination

  • To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in an appropriate anhydrous solvent (e.g., Dichloromethane or 1,2-Dichloroethane), add acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki-Miyaura Cross-Coupling

This powerful palladium-catalyzed reaction forms a C-C bond between the pyridine ring (acting as the electrophile) and a boronic acid or ester.

Problem: Low yield of the 2-fluoro-5-arylpyridine product.

Possible CauseTroubleshooting StepExpected Outcome
Suboptimal Catalyst System The choice of palladium source, ligand, and base is critical and interdependent.[2] Screen a variety of phosphine ligands (e.g., SPhos, XPhos, RuPhos) and bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[2][12] The pyridine nitrogen can coordinate to the Pd center, so bulky, electron-rich ligands are often required.[12]Identification of an active catalyst system for this specific substrate, leading to higher conversion.[13][14]
Poor Solvent Choice Reactant and catalyst solubility is key. Ensure you are using an appropriate, degassed solvent system. Common choices include Toluene, Dioxane, or mixtures of THF/water.[2][9]Improved reaction kinetics and homogeneity.
Catalyst Deactivation Oxygen can deactivate the Pd(0) catalyst. Ensure the solvent is thoroughly degassed (e.g., by three freeze-pump-thaw cycles) and the reaction is maintained under a strict inert atmosphere.[9]Preservation of the active catalyst throughout the reaction, preventing stalling.
Boronic Acid Decomposition Boronic acids can undergo protodeboronation or form inactive trimeric anhydrides (boroxines). Use high-purity boronic acid or consider using the more stable pinacol ester equivalent.Minimized side reactions of the coupling partner, ensuring it is available for the catalytic cycle.

Key Components in Suzuki-Miyaura Coupling

SuzukiCoupling Substrate This compound (Aryl Halide Analogue) Product Biaryl Product Substrate->Product Boronic Aryl Boronic Acid or Ester Boronic->Product Catalyst Pd(0) Catalyst Catalyst->Product enables Ligand Phosphine Ligand Ligand->Catalyst stabilizes Base Base Base->Catalyst activates Solvent Solvent Solvent->Product facilitates

Caption: Inter-relationship of core components in a Suzuki-Miyaura reaction.

Grignard Reaction

The addition of a Grignard reagent (R-MgX) to the aldehyde provides a straightforward route to secondary alcohols.

Problem: Low yield of the expected secondary alcohol.

Possible CauseTroubleshooting StepExpected Outcome
Presence of Water This is the most common failure mode. Grignard reagents are extremely strong bases and are quenched instantly by water.[5][15][16] All glassware must be oven-dried (>120°C for several hours) and cooled under an inert atmosphere. Use anhydrous solvents (e.g., ether, THF).The Grignard reagent is preserved and remains active for nucleophilic addition to the aldehyde.[17]
Poor Grignard Reagent Quality The Grignard reagent may not have formed efficiently or may have degraded upon storage. If possible, titrate the reagent before use to determine its active concentration.[1] Consider preparing it fresh.Accurate stoichiometry is used, preventing the addition of excess magnesium halides or unreacted starting materials.
Enolization of Aldehyde The protons alpha to the aldehyde are weakly acidic. A bulky or very strong Grignard reagent can act as a base, deprotonating the aldehyde to form an enolate instead of adding to the carbonyl.[1] To minimize this, perform the reaction at a low temperature (e.g., -78°C to 0°C) and add the aldehyde solution slowly to the Grignard reagent (inverse addition).Favors the desired nucleophilic addition pathway over the undesired acid-base (enolization) pathway.
Reaction Initiation Failure Formation of the Grignard reagent itself can be sluggish.[5] A crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the magnesium surface.[5]Successful initiation and formation of the Grignard reagent.[5]
Buchwald-Hartwig Amination

A powerful alternative to reductive amination for forming C-N bonds, this palladium-catalyzed reaction couples the pyridine ring directly with an amine.

Problem: Low yield of the 2-fluoro-5-(amino)pyridine derivative.

Possible CauseTroubleshooting StepExpected Outcome
Catalyst Inhibition by Pyridine The nitrogen atom of the this compound substrate can coordinate to the palladium catalyst, inhibiting its activity. This is a common challenge with heteroaromatic substrates.[18] Use catalyst systems with bulky, electron-rich dialkylbiarylphosphine or N-heterocyclic carbene (NHC) ligands that are specifically designed to overcome this issue.[19][20][21]The ligand effectively prevents substrate inhibition and promotes the desired catalytic cycle, leading to higher yields.[21]
Incorrect Base The choice of base is critical. Strong, non-nucleophilic bases like sodium or lithium alkoxides (e.g., NaOt-Bu, KOt-Bu) are commonly required. Weaker bases like carbonates are often ineffective.[19]Efficient deprotonation of the amine and regeneration of the active catalyst.
Amine Substrate Scope Primary and secondary alkyl and aryl amines can be used. However, very bulky amines or weakly nucleophilic amines may require more specialized ligands or higher reaction temperatures.[20]Successful coupling across a broader range of amine partners.

Table: Common Ligands for Buchwald-Hartwig Amination

Ligand TypeExamplesCharacteristics
Dialkylbiarylphosphines XPhos, SPhos, RuPhosBulky and electron-rich, excellent for challenging substrates, including heteroaryl chlorides.[20]
Ferrocene-based Josiphos, dppfBidentate ligands that can provide high stability and activity.[18]
N-Heterocyclic Carbenes (NHCs) IPr, SIMes, BIAN-NHCStrong sigma-donors that form robust palladium complexes, sometimes allowing for reactions in air.[19][21]

By systematically addressing these potential points of failure, you can significantly improve the conversion rates and overall success of your reactions involving this compound.

References

  • Challenges in the scale-up of 2-Fluoro-5-(trifluoromethyl)pyridine production - Benchchem.
  • 5.2: Practical Considerations, Procedural Changes, Safety Tips - Chemistry LibreTexts.
  • How does w
  • Selected ligands and catalysts for Buchwald‐Hartwig amination....
  • Buchwald–Hartwig amin
  • How does w
  • Why Grignard Reagents React With W
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal.
  • MSDS of this compound.
  • How dangerous is actually adding water to Grignard reagent? : r/chemistry - Reddit.
  • Troubleshooting low conversion rates in reactions with 2,3,3,3-Tetrafluoropropanal - Benchchem.
  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing).
  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC C
  • Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with Methyl 3-fluoro-2-vinylisonicotin
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH.
  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • This compound | C6H4FNO | CID 16414246 - PubChem - NIH.
  • (PDF)
  • Reductive amin
  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing).
  • Application Note – Reductive Amin
  • How to improve the yield of 4-Formylpyridine-2-carbonitrile reactions - Benchchem.
  • troubleshooting low conversion rates in 2,5-dimethoxytetrahydrofuran reactions - Benchchem.
  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chrom

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Byproduct identification in the synthesis of 2-Fluoro-5-formylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Fluoro-5-formylpyridine

A Guide to Byproduct Identification and Troubleshooting

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges with impurities and side reactions during their synthetic work. Purity of key intermediates like this compound is paramount for successful downstream applications and regulatory compliance. This guide provides in-depth, experience-driven answers to common issues, focusing on the causality behind byproduct formation and the logic of troubleshooting.

Frequently Asked Questions (FAQs)

Section 1: Common Byproducts and Their Origins

Q1: I have an unknown impurity in my synthesis of this compound. What are the most common byproducts I should consider?

The identity of a byproduct is intrinsically linked to your synthetic route. However, based on the most common methods for preparing this compound, impurities generally fall into several classes:

  • Starting Material Carryover : Incomplete reactions are a frequent source of impurities. This includes unreacted precursors like 2-Fluoro-5-(hydroxymethyl)pyridine, 2-Chloro-5-formylpyridine, or 2-Fluoropyridine.

  • Over-oxidation or Under-oxidation Products : If your synthesis involves an oxidation step, it's possible to have either unreacted alcohol precursor or over-oxidized products like 2-Fluoro-5-carboxypyridine.

  • Products of Side Reactions : These are specific to the reagents used. For instance, Swern oxidation can lead to Pummerer rearrangement byproducts, while Vilsmeier-Haack formylation can result in unhydrolyzed intermediates.

  • Isomeric Byproducts : Depending on the method, you might see small amounts of other regioisomers, such as 2-Fluoro-4-formylpyridine, although these are typically minor.

The following table summarizes the most probable impurities based on common synthetic pathways.

Potential Impurity Chemical Name Likely Synthetic Origin Key Analytical Identifiers (¹H NMR)
Starting Material (Oxidation) 2-Fluoro-5-(hydroxymethyl)pyridineIncomplete Oxidation (e.g., Swern, DMP)Presence of a singlet around 4.7 ppm (-CH₂OH)
Starting Material (Halex) 2-Chloro-5-formylpyridineIncomplete Halogen ExchangeDistinct aromatic proton shifts compared to the fluoro-analog.
Over-oxidation Product 2-Fluoro-5-carboxypyridineOxidation of this compound or 2-Fluoro-5-(hydroxymethyl)pyridineAbsence of aldehyde proton (~10 ppm); presence of a broad carboxylic acid proton (>12 ppm).
Unhydrolyzed Intermediate Vilsmeier Iminium SaltIncomplete hydrolysis in Vilsmeier-Haack reactionComplex, may be water-soluble and not appear in standard organic workups.
Reagent-Derived Byproduct Dimethyl sulfide (CH₃)₂SSwern OxidationVolatile with a strong, unpleasant odor.[1][2]

Q2: My synthesis starts from 2-Fluoro-5-(hydroxymethyl)pyridine via Swern oxidation. What specific byproducts should I look for?

The Swern oxidation is a mild and highly selective method for converting primary alcohols to aldehydes, which generally prevents over-oxidation to the carboxylic acid.[3][4] However, the reaction is sensitive to temperature and stoichiometry.

  • Mechanism-Derived Byproducts : The core byproducts are volatile and arise directly from the reagents: dimethyl sulfide ((CH₃)₂S), carbon monoxide (CO), and carbon dioxide (CO₂).[1] If triethylamine is used as the base, triethylammonium chloride will also be formed as a salt.

  • Incomplete Reaction : The most common organic impurity is the starting material, 2-Fluoro-5-(hydroxymethyl)pyridine. This occurs if the activating agent (e.g., oxalyl chloride) or the DMSO is not added in sufficient quantity or if the reaction temperature is too low for the reaction to proceed to completion.

  • Pummerer Rearrangement Side Product : If the reaction temperature rises above the recommended -60°C before the base is added, the intermediate alkoxysulfonium salt can undergo a Pummerer rearrangement, leading to the formation of a methylthiomethyl (MTM) ether. This is a classic side reaction in activated DMSO oxidations.[2]

Q3: I'm using a Vilsmeier-Haack formylation of 2-Fluoropyridine. What are the potential side products?

The Vilsmeier-Haack reaction is an effective method for formylating electron-rich aromatic systems.[5][6] While 2-Fluoropyridine is not exceptionally electron-rich, the reaction can proceed.

  • Mechanism : The reaction involves the formation of a chloroiminium ion (the "Vilsmeier reagent") from DMF and a dehydrating agent like POCl₃.[7] This electrophile attacks the pyridine ring, and the resulting iminium salt intermediate is hydrolyzed during aqueous workup to yield the aldehyde.[7][8]

  • Potential Byproducts :

    • Incomplete Hydrolysis : If the aqueous workup is insufficient (e.g., wrong pH, too short), the intermediate iminium salt may persist. These salts are often highly water-soluble and may be lost during extraction, but they can complicate the purification if they remain.

    • Regioisomers : While formylation is expected at the 5-position due to the directing effects of the fluorine and nitrogen atoms, small amounts of other isomers (e.g., 2-Fluoro-4-formylpyridine) could potentially form.

    • Unreacted 2-Fluoropyridine : Due to the moderate reactivity of the substrate, incomplete conversion is a possibility, leading to carryover of the starting material.

Q4: I am performing a halogen exchange (Halex) from 2-Chloro-5-formylpyridine. What is the most likely impurity?

The most common and predictable impurity in a Halex reaction is the unreacted starting material , 2-Chloro-5-formylpyridine.

The success of this nucleophilic aromatic substitution depends heavily on several factors:

  • Fluoride Source Activity : The fluoride salt (e.g., KF, CsF) must be anhydrous and highly active. Spray-dried KF is often used for this reason.

  • Solvent : A polar aprotic solvent like sulfolane, DMF, or DMSO is required to solubilize the fluoride salt and promote the reaction.[9]

  • Temperature : These reactions often require high temperatures (150-220°C) to proceed at a reasonable rate.[9]

Failure to meet these conditions will result in low conversion, and the primary impurity will be the starting chloro-pyridine.

Section 2: Troubleshooting and Analytical Identification

Q5: How can I identify these byproducts in my reaction mixture?

A multi-technique approach is the most robust strategy for impurity profiling in pharmaceutical development.[10][11]

  • Chromatographic Methods :

    • Thin-Layer Chromatography (TLC) : An excellent first-pass technique to monitor reaction progress and identify the number of components in your mixture.

    • High-Performance Liquid Chromatography (HPLC) : This is the gold standard for quantitative impurity analysis.[12][13] A well-developed HPLC method can separate the desired product from starting materials, intermediates, and byproducts, allowing for their quantification.

    • Gas Chromatography-Mass Spectrometry (GC-MS) : Best suited for identifying volatile impurities, such as residual solvents or the dimethyl sulfide byproduct from a Swern oxidation.[11][13]

  • Spectroscopic and Spectrometric Methods :

    • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for structure elucidation of unknown impurities after they have been isolated. Key differences in chemical shifts, especially for the aldehyde proton (~10 ppm) versus alcohol protons (~4.7 ppm for the CH₂), can quickly confirm the presence of certain byproducts.

    • Liquid Chromatography-Mass Spectrometry (LC-MS) : This hyphenated technique is invaluable. It provides the retention time (from LC) and the molecular weight (from MS) of each component, allowing for rapid identification of expected impurities by matching their mass.[14]

The workflow below illustrates a systematic approach to identifying an unknown impurity.

G cluster_0 Phase 1: Detection & Initial Analysis cluster_1 Phase 2: Isolation & Confirmation cluster_2 Phase 3: Process Optimization A Unexpected Result in Synthesis (e.g., low yield, extra spot on TLC) B Analyze Crude Mixture by HPLC-UV/MS A->B C Hypothesize Impurity Identity (Based on MW and Synthetic Route) B->C D Isolate Impurity (Prep-HPLC or Column Chromatography) C->D Is MW consistent with a likely byproduct? E Structure Elucidation (NMR, HRMS) D->E F Confirm Structure E->F G Review Reaction Mechanism & Identify Cause of Formation F->G Structure Confirmed H Modify Reaction Conditions (Temp, Time, Stoichiometry) G->H I Validate Improved Process H->I Swern_Mechanism cluster_activation Activation (-78°C) cluster_addition Alcohol Addition (-78°C) cluster_elimination Elimination (-78°C to RT) DMSO DMSO + Oxalyl Chloride Activated Chloro(dimethyl)sulfonium Chloride DMSO->Activated Fast, releases CO, CO₂ Alcohol 2-Fluoro-5-(hydroxymethyl)pyridine Activated->Alcohol Side_Reaction Pummerer Rearrangement & Other Byproducts Activated->Side_Reaction Temp > -60°C Intermediate Alkoxysulfonium Ion Alcohol->Intermediate Base Add Triethylamine Intermediate->Base Intermediate->Side_Reaction Temp > -60°C Product This compound + Dimethyl Sulfide Base->Product

Caption: Critical temperature control points in Swern oxidation to prevent side reactions.

Q8: What are the best practices for purifying this compound?

Purification typically involves a combination of aqueous workup and chromatography.

  • Aqueous Workup : After the reaction is complete, a careful aqueous workup is essential.

    • For Swern oxidations, this involves quenching the reaction and washing the organic layer with a mild acid (like 1M HCl) to remove the amine base, followed by a brine wash. [15] * For Vilsmeier-Haack reactions, the workup hydrolyzes the intermediate and removes water-soluble phosphorus byproducts. Neutralization with a base like sodium bicarbonate is often required.

  • Flash Column Chromatography : This is the most effective method for removing non-volatile organic impurities. [15] * Stationary Phase : Silica gel is standard.

    • Mobile Phase : A non-polar/polar solvent system is used. A typical starting point would be a gradient of ethyl acetate in hexanes or heptane. The polarity can be adjusted based on TLC analysis to achieve good separation between the product (this compound) and less polar impurities (like starting materials) or more polar impurities (like the corresponding alcohol or acid).

Experimental Protocols

Protocol 1: General Impurity Profiling by HPLC-UV

This protocol provides a starting point for developing an impurity profile method. It must be optimized and validated for your specific sample matrix.

  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient :

    • 0-2 min: 5% B

    • 2-20 min: Linear gradient from 5% to 95% B

    • 20-25 min: Hold at 95% B

    • 25-26 min: Return to 5% B

    • 26-30 min: Re-equilibration at 5% B

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Detection : UV at 254 nm.

  • Sample Preparation : Dissolve a small amount of the crude reaction mixture in a 50:50 mixture of acetonitrile and water to a final concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Purification by Flash Column Chromatography

  • Sample Preparation : Concentrate the crude organic material from the workup onto a small amount of silica gel to create a dry load. This generally provides better resolution than a liquid injection.

  • Column Packing : Pack a suitably sized silica gel column using your initial mobile phase (e.g., 5% Ethyl Acetate in Hexanes).

  • Loading : Carefully add the dry-loaded sample to the top of the packed column.

  • Elution : Begin elution with the low-polarity mobile phase. Gradually increase the percentage of the polar solvent (Ethyl Acetate) to elute the compounds from the column.

  • Monitoring : Collect fractions and monitor them by TLC to identify which fractions contain the pure product.

  • Concentration : Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

References

  • Wikipedia. Swern oxidation. [Link]

  • Organic Syntheses. C-H Fluorination of Pyridines and Diazines. [Link]

  • International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • Chemical Papers. Micellar effects on kinetics and mechanism of Vilsmeier–Haack formylation and acetylation with Pyridines. [Link]

  • RSC Advances. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Organic Chemistry Portal. Swern Oxidation. [Link]

  • ResearchGate. Synthesis of 2-amino-5-fluoropyridine. [Link]

  • PubChem. This compound. [Link]

  • International Journal of Pharmaceutical and Biological Science Archive. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • Biomedical Journal of Scientific & Technical Research. Recent Trends in Analytical Techniques for Impurity Profiling. [Link]

  • Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • Chemistry Steps. Swern Oxidation Mechanism. [Link]

  • Pipzine Chemicals. 5-Fluoro-2-formylpyridine Manufacturer & Supplier in China. [Link]

  • Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
  • Capot Chemical. MSDS of this compound. [Link]

  • Biomedical Journal of Scientific & Technical Research. Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]

  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

  • Dissertation. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. [Link]

  • Google Patents. US5073637A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine.

Sources

Technical Support Center: Recrystallization of 2-Fluoro-5-formylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Fluoro-5-formylpyridine. This document provides field-proven insights and troubleshooting protocols for researchers, chemists, and drug development professionals aiming to achieve high purity for this critical building block. Our approach is grounded in first-principles chemical understanding, addressing the unique challenges presented by this molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

Understanding the impurity profile is the first step toward effective purification. Based on common synthetic routes, such as the oxidation of 2-fluoro-5-methylpyridine[1], the primary impurities you are likely to encounter are:

  • Unreacted Starting Material (2-Fluoro-5-methylpyridine): A liquid at room temperature, making it relatively easy to separate from the solid product if the correct solvent system is chosen.

  • Over-oxidation Byproduct (6-Fluoronicotinic Acid): The carboxylic acid is significantly more polar than the target aldehyde. Its presence can often be addressed by exploiting this polarity difference.

  • Inorganic Salts: If permanganate or dichromate-based oxidants are used, residual inorganic salts may be present. These are typically insoluble in organic solvents and can be removed during hot filtration.

Q2: I cannot find a published melting point or specific solubility data for this compound. How do I choose a recrystallization solvent?

This is a common challenge with novel or specialized reagents. The absence of published physical constants necessitates a systematic, small-scale solvent screening protocol. The goal is to find a solvent (or solvent pair) that meets the following criteria as described by Mettler-Toledo[2]:

  • High solubility at elevated temperature.

  • Low solubility at room temperature or below.

  • Impurities are either fully soluble or fully insoluble at all temperatures.

Given the molecule's structure—a moderately polar aromatic aldehyde with a halo group—a logical starting point is to screen a range of common laboratory solvents with varying polarities.

Solvent Selection Table
Solvent ClassExample(s)Rationale & Expected Behavior
Non-Polar Heptane, Hexane, CyclohexaneLikely to be a poor solvent at all temperatures, but excellent as an anti-solvent in a two-solvent system. Haloaryl compounds often crystallize well from alkanes if they dissolve when hot.
Moderately Non-Polar Toluene, Diethyl EtherMay provide the ideal solubility profile. Toluene is a good choice for aromatic compounds. Diethyl ether's low boiling point can be advantageous for final product drying.
Polar Aprotic Ethyl Acetate (EtOAc), Acetone, Dichloromethane (DCM)Likely to be good solvents. The key is whether the solubility is sufficiently low when cold. An EtOAc/Heptane mixture is a classic and powerful solvent system for compounds of intermediate polarity.
Polar Protic Isopropanol (IPA), Ethanol (EtOH)May be too effective at dissolving the compound, even at low temperatures, leading to low recovery. However, an alcohol/water system could be effective if the compound is sparingly soluble in water.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol is designed to efficiently identify a suitable recrystallization solvent system using minimal material.

  • Preparation: Arrange 6-8 small test tubes or vials. In each, place approximately 10-20 mg of your crude this compound.

  • Room Temperature Test: To each tube, add a different candidate solvent (e.g., Heptane, Toluene, Ethyl Acetate, Isopropanol) dropwise, swirling after each drop, up to ~0.5 mL. Note the solubility.

    • Ideal Outcome: The compound is insoluble or sparingly soluble. If it dissolves completely, the solvent is unsuitable for single-solvent recrystallization.

  • Hot Solubility Test: Take the tubes where the compound was insoluble at room temperature and heat them gently in a water or sand bath. Add more of the same solvent dropwise until the solid just dissolves.

    • Ideal Outcome: The compound dissolves completely in a minimal amount of hot solvent. Note the approximate volume. This indicates a good candidate for single-solvent recrystallization.

  • Cooling Test: Remove the tubes from the heat and allow them to cool slowly to room temperature, then place them in an ice bath.

    • Ideal Outcome: Abundant, well-formed crystals precipitate from the solution. This is your primary candidate solvent.

  • Two-Solvent System Test: If no single solvent is ideal, select a "soluble" solvent (e.g., Ethyl Acetate) and an "insoluble" or "anti-solvent" (e.g., Heptane).

    • Dissolve ~20 mg of crude material in a minimal amount of the hot "soluble" solvent.

    • Add the "anti-solvent" dropwise at an elevated temperature until the solution becomes faintly cloudy (the cloud point).

    • Add 1-2 drops of the "soluble" solvent to restore clarity.

    • Allow the solution to cool slowly. Abundant crystal formation indicates a good two-solvent system.

Protocol 2: General Recrystallization Workflow

This procedure should be adapted based on the results of your solvent screening. The example below uses an Ethyl Acetate/Heptane system.

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid.

  • Hot Filtration (Optional but Recommended): If insoluble impurities (like inorganic salts) are observed, perform a hot gravity filtration to remove them. This prevents them from being incorporated into your final crystals.

  • Induce Crystallization: While the solution is still hot, slowly add heptane dropwise while stirring until persistent cloudiness is observed. Add a few drops of hot ethyl acetate to redissolve the precipitate and achieve a clear, saturated solution.

  • Cooling & Crystal Growth: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.[3] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal recovery.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold heptane (or the anti-solvent) to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Troubleshooting Guide

Q3: My product has "oiled out" instead of crystallizing. What should I do and why is this happening?

Cause: Oiling out occurs when the solid melts in the hot solvent before it dissolves, or when it precipitates from a supersaturated solution at a temperature above its melting point. Given that related compounds are low-melting solids[1], this is a high-probability issue for this compound.

Solutions:

  • Re-dissolve and Add More Solvent: Heat the mixture to re-dissolve the oil. Add a small amount of additional "soluble" solvent (e.g., 10-20% more volume) to lower the saturation point. This ensures that as the solution cools, it reaches saturation at a lower temperature, hopefully below the compound's melting point.

  • Lower the Cooling Temperature Drastically: After re-dissolving the oil in a minimal amount of hot solvent, immediately place the solution in a dry ice/acetone bath for rapid cooling. This can sometimes shock the system into forming microcrystals instead of oil.

  • Induce Crystallization While Hot: Scratch the inside of the flask with a glass rod just below the solvent line as the solution begins to cool. The microscopic scratches provide nucleation sites for crystal growth to begin before the oiling-out temperature is reached.

Logical Flow for Troubleshooting "Oiling Out"

Caption: Workflow for addressing product oiling out during recrystallization.

Q4: No crystals are forming, even after cooling in an ice bath. What's next?

Cause: This typically happens for one of two reasons: either too much solvent was used, and the solution is not supersaturated, or the solution is supersaturated but requires nucleation to begin crystallization.

Solutions:

  • Induce Nucleation:

    • Scratching: Vigorously scratch the inner surface of the flask at the meniscus with a glass rod. This can create micro-abrasions that serve as nucleation points.

    • Seed Crystals: If you have a small amount of pure solid, add a single tiny crystal to the solution. This provides a perfect template for further crystal growth.

  • Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent (e.g., 20-30% of the volume) to increase the concentration. Then, attempt the cooling process again.

Q5: My final yield is very low. How can I improve it?

Cause: Low yield is often a result of using too much solvent, not cooling the solution sufficiently, or washing the final crystals with a solvent in which they have some solubility.

Solutions:

  • Minimize Solvent: Use the absolute minimum amount of hot solvent necessary to dissolve your crude product.

  • Maximize Cooling: Ensure the flask spends adequate time in an ice bath (at least 30-60 minutes) to maximize precipitation.

  • Second Crop of Crystals: Do not discard the filtrate (mother liquor) immediately. Concentrate it by boiling off about half the solvent and cool it again. You may be able to recover a second, albeit less pure, crop of crystals.

  • Use Ice-Cold Washing Solvent: Always wash your collected crystals with a minimal amount of ice-cold solvent, preferably the "anti-solvent" (like heptane), in which the product has the lowest solubility.

Overall Purification Strategy

Sources

Managing reaction exotherms in large-scale 2-Fluoro-5-formylpyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Fluoro-5-formylpyridine Synthesis

Guide Focus: Managing Reaction Exotherms in Large-Scale Production

Section 1: Frequently Asked Questions (FAQs) - Understanding the Thermal Risks

This section addresses the fundamental principles governing the thermal hazards of this synthesis, which primarily involves the low-temperature lithiation of 2-fluoropyridine followed by formylation.

Q1: What is the primary source of the significant exotherm in the large-scale synthesis of this compound?

A1: The primary exothermic events stem from the metal-halogen exchange or deprotonation of 2-fluoropyridine using an organolithium reagent, most commonly n-butyllithium (n-BuLi). Organolithium reagents like n-BuLi are exceptionally strong bases and are highly reactive.[1][2][3] The reaction with the pyridine substrate is rapid and generates a substantial amount of heat. A second, also significant, exotherm occurs during the subsequent quench of the lithiated intermediate with the formylating agent (e.g., N,N-dimethylformamide, DMF).

Q2: What is "thermal runaway" and why is it the principal hazard in this process?

A2: Thermal runaway is a dangerous chain reaction where an initial exothermic process generates heat faster than the system can dissipate it.[4][5] This rise in temperature increases the reaction rate, which in turn generates even more heat, creating an uncontrollable positive feedback loop.[6] In the context of this synthesis, a failure to control the initial lithiation exotherm can lead to the boiling of the solvent (often THF or hexane), a rapid increase in pressure, and potentially explosive decomposition. Given that n-BuLi is pyrophoric—igniting spontaneously on contact with air—a loss of reactor integrity could lead to a major fire.[7][8]

Q3: How does increasing the reaction scale from grams to kilograms fundamentally change the challenge of exotherm management?

A3: The challenge intensifies due to a principle of geometry: as you increase the volume of a reactor, its surface area does not increase proportionally. Heat is generated throughout the entire volume of the reaction mixture but can only be dissipated through the surface area of the reactor walls. This decreasing surface-area-to-volume ratio at larger scales means the reactor's ability to cool itself becomes significantly less efficient, making precise control of reagent addition and robust cooling systems paramount.

Q4: Beyond temperature, what are the most critical parameters to monitor and control during a large-scale lithiation?

A4: While internal temperature is the primary indicator, several other parameters are crucial for ensuring safety and consistency:

  • Reagent Addition Rate: This is the main control lever for the rate of heat generation. The addition must be slow and steady.

  • Agitation (Stirring) Speed: Efficient stirring is critical to prevent localized "hot spots" where reagents can concentrate and react uncontrollably. It also ensures efficient heat transfer to the reactor jacket.

  • Inert Atmosphere: Strict maintenance of an inert nitrogen or argon atmosphere is mandatory. Organolithiums react violently with water and oxygen.[1][3] Any leak can lead to reagent degradation and potentially a fire.

  • Coolant Temperature & Flow: The temperature and flow rate of the heat transfer fluid in the reactor jacket must be constantly monitored to ensure the cooling system is performing as expected.

Section 2: Troubleshooting Guide - Diagnosing & Solving Common Issues

This guide provides a question-and-answer format to address specific problems you may encounter during your experiments.

Q1: I've started my n-BuLi addition, and the internal temperature is rising much faster than anticipated, approaching my safety limit.

A1:

  • Immediate Action: Immediately stop the addition of n-BuLi. Do not attempt to "chase" the temperature by increasing the cooling; halt the source of the heat generation first.

  • Possible Cause 1: Addition Rate is Too High. The rate of heat generation is directly proportional to the rate of reagent addition. On scale-up, the addition time must be significantly longer than in a lab-scale experiment.

    • Solution: Re-evaluate your process parameters. The addition should be slow enough that your reactor's cooling system can comfortably remove the generated heat, keeping the internal temperature stable. For a multi-kilogram scale, addition times of 4-8 hours are not uncommon.

  • Possible Cause 2: Inefficient Cooling. Your cooling system may be underpowered for the scale, or there may be an issue with the heat transfer fluid flow.

    • Solution: Verify that the reactor jacket is filled and that the coolant is flowing at the specified rate and temperature. Ensure your calculations for the expected heat load are correct and that the cooling system is appropriately sized.

  • Possible Cause 3: Poor Agitation. If stirring is inadequate, the n-BuLi is not dispersing quickly. It creates a concentrated, localized hot spot that the temperature probe may not immediately detect.

    • Solution: Ensure the agitator is functioning correctly and at a speed sufficient to create a vortex and ensure rapid homogenization. For large reactors, the type of agitator (e.g., pitched-blade turbine vs. anchor) is a critical design choice.

Q2: The temperature of the reaction is fluctuating erratically, even with a constant addition rate and cooling.

A2:

  • Possible Cause: Sub-optimal Reagent Introduction. If you are adding the n-BuLi onto the surface of the reaction mixture, it can react violently at the point of contact before it is mixed into the bulk solution. This is especially problematic if the agitator is not creating good surface movement.

    • Solution: Implement Sub-Surface Addition. Use a dip tube to introduce the n-BuLi below the surface of the reaction mixture. This promotes rapid mixing and dispersion at the point of addition, leading to much smoother and more predictable temperature control.

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Caption: Comparison of sub-surface vs. surface reagent addition.

Q3: My reaction has stalled, and I suspect my n-BuLi has degraded. How do I handle the reaction mixture?

A3:

  • Immediate Action: Do not add more n-BuLi. An unknown quantity of active reagent may still be present, and adding more could lead to an unpredictable and dangerous cumulative exotherm.

  • Diagnosis: The most likely cause is the accidental introduction of water or air into the reactor or reagent storage vessel. n-BuLi reacts instantly with both.

  • Solution: Safe Quenching. The reaction must be safely quenched. Cool the reactor to -20°C or below. Slowly and carefully add a protic solvent like isopropanol.[9][10] Be prepared for an exotherm as the isopropanol reacts with any remaining active n-BuLi. Add the isopropanol at a rate that keeps the internal temperature under control. Once the exotherm ceases, you can proceed with a more aggressive quench using methanol, followed by water.[9][10] Never add water directly to a reaction suspected of containing active organolithiums.[1][2]

Q4: What is the procedure for an emergency shutdown due to a cooling failure?

A4:

  • Immediate Action: Announce the emergency. Stop all reagent addition immediately.

  • Step 1: Isolate the Reaction. If possible, stop the agitator to reduce heat generated by mechanical friction and prepare for an emergency quench.

  • Step 2: Prepare Emergency Quench. Have a pre-chilled, non-aqueous quenching agent ready. A large volume of dry isopropanol is a common choice. Some protocols recommend creating a slurry of dry ice in a compatible solvent, which can serve as a massive heat sink.[11]

  • Step 3: Execute the Quench. Under controlled conditions, slowly add the quenching agent to the reaction. The goal is to neutralize the reactive organolithium species before the temperature reaches a critical point. This procedure is hazardous and should only be performed by trained personnel with appropriate personal protective equipment (fire-retardant lab coat, face shield, heavy-duty gloves).[8][11]

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Caption: Decision tree for an emergency quench procedure.

Section 3: Protocols & Quantitative Data

Experimental Protocol: Controlled Lithiation & Formylation (Illustrative 50 L Scale)

WARNING: This procedure should only be attempted by experienced chemists in a facility designed for handling large quantities of pyrophoric reagents. A thorough process hazard analysis (PHA) must be completed before execution.

  • Reactor Preparation: Ensure a 100 L glass-lined reactor is clean, dry, and leak-tested. Inert the reactor by purging with dry nitrogen for at least 2 hours.

  • Solvent & Substrate Charge: Charge the reactor with anhydrous tetrahydrofuran (THF, 30 L) and 2-fluoropyridine (2.5 kg, 25.75 mol).

  • Cooling: Begin cooling the reactor. For THF, the target internal temperature is below -70°C. Use a suitable cooling system (e.g., liquid nitrogen heat exchanger or cryostat) to achieve and maintain a temperature of -78°C.[2]

  • n-BuLi Addition: Add n-butyllithium (2.5 M in hexanes, 11.3 L, 28.3 mol) via a sub-surface dip tube using a calibrated pump. The addition should be performed over a period of 4 to 6 hours .

  • Temperature Monitoring & Control: The internal temperature must be maintained at ≤ -70°C throughout the addition. The addition rate should be the primary method of control. If the temperature rises above -68°C, the addition must be stopped until the temperature returns to the target range.

  • Hold Period: After the addition is complete, hold the reaction mixture at -78°C for 1 hour to ensure complete lithiation.

  • Formylation (Quench): Prepare a solution of N,N-dimethylformamide (DMF, 2.4 kg, 32.8 mol) in anhydrous THF (5 L). Cool this solution to -78°C in a separate vessel. Slowly add the pre-cooled DMF solution to the reactor over 2 to 3 hours , ensuring the internal temperature does not exceed -65°C.

  • Warm-up & Work-up: Once the DMF addition is complete, allow the reaction to slowly warm to -20°C over 2 hours before proceeding with the aqueous work-up.

Data Table: Key Parameters for Scale-Up
ParameterLab Scale (250 mL)Pilot Scale (50 L)Rationale for Change
Substrate 10 g2.5 kg250x Scale Increase
Solvent (THF) 120 mL30 LMaintain similar concentration
n-BuLi Addition Time 15-20 minutes4-6 hoursCritical: Manage heat load due to decreased surface-area-to-volume ratio.
DMF Addition Time 5-10 minutes2-3 hoursCritical: The formylation step is also highly exothermic and requires careful control.
Max Temp (Lithiation) ≤ -70°C≤ -70°CMaintain consistent reaction conditions to avoid side reactions (e.g., THF degradation).[2]
Agitation Magnetic Stir BarPitched-Blade TurbineMechanical stirring is required for effective mixing and heat transfer in large volumes.
Addition Method Syringe PumpMetering Pump (Sub-surface)Ensures accurate, steady addition and prevents localized heating.

References

  • Electrolock Incorporated. (n.d.). How to Prevent Thermal Runaway in Lithium Ion Batteries.
  • University of California Center for Laboratory Safety. (2012).
  • Guidechem. (n.d.). What are the hazards and toxicity of n-Butyllithium (n-BuLi)? - FAQ.
  • CTS Battery. (2025). Thermal Runaway in Li-Ion Batteries: Causes & Prevention.
  • Andrus, M., et al. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments. Available at: [Link]

  • Wang, Q., et al. (2022). A review of thermal runaway prevention and mitigation strategies for lithium-ion batteries. eTransportation. Available at: [Link]

  • Lipolytim. (n.d.). Preventing Thermal Runaway in Lithium-Ion Batteries.
  • Ossila. (n.d.). What is Thermal Runaway in Batteries? Causes and Prevention.
  • Wikipedia. (n.d.). n-Butyllithium. Retrieved from [Link]

  • ChemicalBook. (2019). n-Butyllithium-Hazard and Toxicity.
  • Patent CN112358442B. (n.d.). Preparation method of 2-fluoro-5-formyl chloropyridine.
  • Gelest, Inc. (2016). n-BUTYLLITHIUM, 2.5M in hexane Safety Data Sheet.
  • Environmental Health and Safety, University of [University]. (n.d.).
  • ChemicalBook. (n.d.). 2-Amino-5-fluoropyridine synthesis.
  • Sarpong, R. (2016). Quenching of Pyrophoric Materials. University of California, Berkeley.
  • EPFL. (n.d.). Protocol for quenching reactive chemicals.

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 2-Fluoro-5-formylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Fluoro-5-formylpyridine in cross-coupling reactions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of catalyst selection and reaction optimization for this versatile building block.

Introduction: The Challenge of this compound

This compound is a valuable heterocyclic building block, but its electronic properties present unique challenges in cross-coupling reactions. The electron-withdrawing nature of both the fluorine atom and the formyl group significantly influences the reactivity of the pyridine ring, while the presence of the aldehyde functionality introduces the potential for side reactions. This guide will equip you with the knowledge to overcome these challenges and achieve successful and reproducible results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Problem 1: Low or No Conversion in Suzuki-Miyaura Coupling

You are attempting a Suzuki-Miyaura coupling with an arylboronic acid and this compound, but you observe low to no product formation.

Potential Causes & Solutions:

  • Inadequate Catalyst Activity: The electron-deficient nature of the substrate can make oxidative addition, the first step in the catalytic cycle, sluggish.

    • Solution: Employ a palladium catalyst with bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos can accelerate oxidative addition. For particularly challenging couplings, consider using a pre-formed Pd(0) source or a precatalyst that rapidly generates the active catalytic species.

  • Inappropriate Base Selection: The choice of base is critical in Suzuki-Miyaura reactions. A base that is too strong can lead to decomposition of the starting material or catalyst, while a base that is too weak may not facilitate the transmetalation step effectively.[1][2]

    • Solution: For substrates like this compound, weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ are often preferred over strong bases like NaOH or KOH. The use of aqueous base solutions can sometimes be beneficial, but anhydrous conditions should also be explored, as water can promote protodeboronation of the boronic acid.[1]

  • Protodeboronation of the Boronic Acid: The boronic acid coupling partner can decompose under the reaction conditions, especially in the presence of water and a strong base.

    • Solution: Use boronic esters (e.g., pinacol esters) which are generally more stable than boronic acids.[1] Running the reaction under anhydrous conditions and using a milder base can also mitigate this side reaction.

  • Aldehyde-Related Side Reactions: The formyl group can potentially interact with the palladium catalyst or undergo side reactions under basic conditions.

    • Solution: If side reactions involving the aldehyde are suspected, consider protecting it as an acetal. This can be deprotected after the cross-coupling reaction.

Experimental Workflow for Troubleshooting Low Conversion in Suzuki Coupling

G start Low or No Conversion catalyst Optimize Catalyst System - Use bulky, electron-rich ligands (SPhos, XPhos) - Try a Pd(0) precatalyst start->catalyst base Screen Different Bases - K₃PO₄, Cs₂CO₃, K₂CO₃ - Compare aqueous vs. anhydrous conditions catalyst->base If still low yield result Improved Yield catalyst->result boronic_acid Address Boronic Acid Instability - Switch to a pinacol ester - Use anhydrous solvents base->boronic_acid If still low yield base->result aldehyde Consider Aldehyde Reactivity - Protect the formyl group as an acetal boronic_acid->aldehyde If side reactions are observed boronic_acid->result aldehyde->result

Caption: Troubleshooting flowchart for low-yield Suzuki-Miyaura couplings.

Problem 2: Poor Yield in Buchwald-Hartwig Amination

Your attempt to couple an amine with this compound results in a low yield of the desired amino-pyridine.

Potential Causes & Solutions:

  • Ligand Incompatibility: The choice of ligand is crucial for successful Buchwald-Hartwig amination, especially with electron-deficient aryl halides.

    • Solution: Screen a variety of bulky, electron-rich phosphine ligands. Ligands from the Buchwald and Hartwig groups, such as XantPhos, BrettPhos, or Josiphos, are often effective for coupling with challenging substrates.[3][4][5]

  • Base-Induced Decomposition: Strong bases like NaOtBu or LiHMDS, commonly used in Buchwald-Hartwig reactions, can potentially react with the formyl group.

    • Solution: Weaker bases such as K₂CO₃ or Cs₂CO₃ should be screened. While these may require higher reaction temperatures or longer reaction times, they can improve the functional group tolerance.[4]

  • Catalyst Inhibition by the Pyridine Nitrogen: The nitrogen atom of the pyridine ring can coordinate to the palladium center and inhibit catalysis.

    • Solution: Using bulky ligands can disfavor this coordination. Increasing the catalyst loading may also be necessary to overcome this inhibition.

Recommended Catalyst Systems for Buchwald-Hartwig Amination

Catalyst PrecursorLigandBaseSolventTemperature (°C)
Pd₂(dba)₃XantPhosCs₂CO₃Dioxane100-120
Pd(OAc)₂BrettPhosK₃PO₄Toluene100-120
[Pd(allyl)Cl]₂JosiphosK₂CO₃t-BuOH80-100
Problem 3: Unsuccessful Sonogashira Coupling

You are trying to perform a Sonogashira coupling between this compound and a terminal alkyne, but the reaction is not proceeding as expected.

Potential Causes & Solutions:

  • Copper(I) Co-catalyst Issues: The traditional Sonogashira reaction relies on a copper(I) co-catalyst, which can sometimes lead to alkyne homocoupling (Glaser coupling).

    • Solution: Consider a copper-free Sonogashira protocol. These often employ a palladium catalyst with a phosphine ligand and an amine base (e.g., Et₃N or piperidine) in a solvent like THF or DMF.[6]

  • Inadequate Catalyst System: The choice of palladium source and ligand is critical for activating the C-F bond.

    • Solution: Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ and a phosphine ligand are common starting points. For more challenging substrates, more electron-rich and bulky ligands may be beneficial.

  • Aldehyde Interference: The formyl group might interfere with the catalyst or the base.

    • Solution: As with other couplings, protection of the aldehyde as an acetal can be a viable strategy if side reactions are observed.

Logical Flow for Sonogashira Coupling Optimization

Caption: Optimization pathway for Sonogashira coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is catalyst selection so critical for cross-coupling reactions with this compound?

A1: The electronic nature of this compound makes it a challenging substrate. The fluorine and formyl groups are electron-withdrawing, which deactivates the pyridine ring towards oxidative addition by the palladium catalyst. Therefore, a highly active catalyst system, typically featuring a palladium precursor and a bulky, electron-rich phosphine ligand, is required to overcome this high activation barrier. The choice of catalyst directly impacts the reaction rate, yield, and the potential for side reactions.

Q2: Can the formyl group participate in side reactions during the cross-coupling?

A2: Yes, the formyl group can be susceptible to side reactions under certain cross-coupling conditions. For instance, in the presence of strong bases and nucleophilic coupling partners, reactions such as aldol condensation or Cannizzaro-type reactions could potentially occur. Furthermore, the aldehyde's carbonyl oxygen can coordinate to the metal center, which may influence the catalyst's activity and selectivity.[7][8] If you observe unexpected byproducts, it is advisable to consider protecting the formyl group as an acetal prior to the cross-coupling reaction.

Q3: What is the role of the base in these cross-coupling reactions, and how do I choose the right one?

A3: The base plays a crucial role in several steps of the catalytic cycle. In Suzuki-Miyaura reactions, the base activates the organoboron species to facilitate transmetalation.[1][2] In Buchwald-Hartwig aminations, it deprotonates the amine to generate the active nucleophile.[5] For a substrate like this compound, it is generally recommended to start with milder inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ to avoid potential side reactions with the formyl group. The optimal base often needs to be determined empirically for each specific reaction.

Q4: Are there any general tips for setting up and running these reactions?

A4: Absolutely. Here are some key considerations:

  • Inert Atmosphere: All palladium-catalyzed cross-coupling reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst.

  • Dry Solvents: Unless the reaction specifically calls for aqueous conditions, use dry, degassed solvents to avoid quenching of reagents and deactivation of the catalyst.

  • High-Purity Reagents: Use high-purity starting materials, as impurities can inhibit the catalyst.

  • Systematic Optimization: When troubleshooting, change one variable at a time (e.g., ligand, base, solvent, or temperature) to systematically identify the optimal conditions.

Q5: Which cross-coupling reaction is generally the most robust for this type of substrate?

A5: While the "best" reaction depends on the desired bond formation, the Suzuki-Miyaura coupling is often a good starting point due to its generally high functional group tolerance and the commercial availability of a wide range of boronic acids and esters.[1] However, with careful optimization of the catalyst system, Buchwald-Hartwig amination and Sonogashira coupling can also be highly effective for introducing nitrogen and carbon-based functionalities, respectively.

References

  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(6), 353-363. [Link]

  • Procter, D. J., et al. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science, 11(15), 3976-3983. [Link]

  • Procter, D. J., et al. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. RSC Publications. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(22), 6755-6762. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes Scaffolds. Chemistry – A European Journal, 24(64), 17056-17060. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Baati, R., et al. (2018). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. Request PDF. [Link]

  • Wang, Z., et al. (2019). Nickel-catalyzed Suzuki–Miyaura cross-couplings of aldehydes. Nature Communications, 10(1), 1-9. [Link]

  • Johnson, C. N., et al. (2020). Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. Tetrahedron Letters, 61(4), 151419. [Link]

  • Liu, F., et al. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules, 23(10), 2469. [Link]

  • Baati, R., et al. (2018). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. Request PDF. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes Scaffolds. ePrints Soton. [Link]

Sources

Technical Support Center: Protecting Group Strategies for 2-Fluoro-5-formylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic strategies involving 2-Fluoro-5-formylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of multistep synthesis with this versatile but sensitive heterocyclic aldehyde. Here, you will find in-depth troubleshooting advice and frequently asked questions, structured to address the specific challenges you may encounter in the laboratory.

Introduction: The Challenge of this compound

This compound is a valuable building block in medicinal chemistry due to the presence of a fluorine atom, which can enhance metabolic stability and binding affinity, and a reactive aldehyde group that allows for a variety of chemical transformations. However, the electron-withdrawing nature of both the fluorine atom and the pyridine ring makes the aldehyde susceptible to nucleophilic attack and the molecule as a whole sensitive to certain reaction conditions. Therefore, a robust protecting group strategy is often essential for successful synthetic outcomes.

This guide provides practical, field-proven insights into the selection, application, and removal of protecting groups for the formyl moiety in this compound, ensuring the integrity of your molecule throughout complex synthetic sequences.

Troubleshooting Guide

This section addresses common problems encountered during the protection and deprotection of the aldehyde group in this compound.

Issue 1: Incomplete Protection of the Aldehyde

Q: I am observing incomplete conversion of this compound to its protected form, resulting in a mixture of starting material and product. What are the likely causes and how can I improve the yield?

A: Incomplete protection is a frequent issue and can often be traced back to several factors related to reaction equilibrium and reagent purity.

Causality and Solution:

  • Reversible Reaction: The formation of acetals, a common protecting group for aldehydes, is a reversible process.[1] To drive the equilibrium towards the product, it is crucial to remove water as it is formed.

    • Experimental Fix: Employ a Dean-Stark apparatus during the reaction to azeotropically remove water. Alternatively, adding a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to the reaction mixture can be effective.

  • Reagent Quality: The purity of your diol (e.g., ethylene glycol, 1,3-propanediol) and acid catalyst is paramount. Trace amounts of water in these reagents can hinder the reaction.

    • Experimental Fix: Use freshly distilled or anhydrous grade diols and solvents. Ensure your acid catalyst (e.g., p-toluenesulfonic acid, pyridinium p-toluenesulfonate) is dry.

  • Insufficient Catalyst: An inadequate amount of acid catalyst can lead to slow and incomplete reaction.

    • Experimental Fix: While a catalytic amount is sufficient, you may need to empirically optimize the catalyst loading. Start with a standard amount (e.g., 0.05-0.1 equivalents) and incrementally increase it if necessary, while monitoring for potential side reactions.

dot

Caption: Troubleshooting incomplete aldehyde protection.

Issue 2: Unwanted Side Reactions During Protection

Q: I am observing the formation of byproducts during the acetal protection of this compound. What could be causing this and how can I minimize it?

A: The electron-deficient nature of the pyridine ring can make it susceptible to side reactions under certain conditions.

Causality and Solution:

  • Harsh Acidic Conditions: Strong, non-volatile acids can lead to decomposition or polymerization of the starting material or product.

    • Experimental Fix: Opt for milder, solid-supported acid catalysts such as silica gel-supported metallic sulfates or sulfated zirconia.[2] These are often more selective and can be easily removed by filtration. Pyridinium p-toluenesulfonate (PPTS) is another excellent mild acid catalyst for sensitive substrates.

  • High Temperatures: Prolonged heating at high temperatures can promote side reactions.

    • Experimental Fix: If possible, conduct the reaction at the lowest effective temperature. Microwave-assisted synthesis can sometimes offer a significant advantage by reducing reaction times, thereby minimizing byproduct formation.[3]

Issue 3: Difficulty in Deprotection

Q: I am struggling to remove the acetal protecting group from my this compound derivative. The reaction is either sluggish or requires harsh conditions that affect other functional groups in my molecule. What should I do?

A: Deprotection of acetals typically requires acidic conditions, but the stability of the acetal and the sensitivity of your molecule will dictate the optimal method.

Causality and Solution:

  • Overly Stable Protecting Group: Some acetals are more stable than others. For instance, those derived from 1,3-propanediol are generally more stable than those from ethylene glycol.

    • Experimental Fix: If you anticipate the need for very mild deprotection conditions, choose a less stable protecting group from the outset.

  • Inappropriate Acidic Conditions: The choice of acid and solvent system is critical.

    • Experimental Fix: A common and effective method is the use of aqueous acid, such as dilute HCl or sulfuric acid, in a co-solvent like acetone or THF.[4] For more sensitive substrates, milder reagents like perchloric acid adsorbed on silica gel or sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF4) in water can be effective.[5]

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Sources

Technical Support Center: Purification of Commercial 2-Fluoro-5-formylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Fluoro-5-formylpyridine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance for overcoming common challenges encountered during the purification of this versatile building block. The following sections are structured in a question-and-answer format to directly address specific issues you may encounter in the lab.

Section 1: Frequently Asked Questions (FAQs) & Initial Assessment

This section covers preliminary questions regarding the quality, stability, and handling of commercial this compound.

Q1: What are the most common impurities in commercial this compound?

A1: The impurity profile of commercial this compound is largely dependent on the synthetic route employed by the manufacturer. However, based on its chemical structure, the most common impurities include:

  • Starting Materials: Residual unreacted precursors from its synthesis.

  • Oxidation Product: The corresponding carboxylic acid, 6-fluoronicotinic acid, is a frequent impurity due to the aldehyde group's susceptibility to air oxidation.[1][2] This is often observed as a baseline impurity that increases with improper storage.

  • Polymerization Products: Aldehydes can undergo self-condensation or polymerization, especially under non-neutral pH or elevated temperatures.

  • Residual Solvents: Solvents used in the final steps of manufacturing and purification (e.g., ethyl acetate, hexanes, dichloromethane).

Q2: How can I quickly assess the purity of my newly received material?

A2: A quick purity assessment can save significant time and resources. We recommend the following:

  • Visual Inspection: The pure compound should be a white to off-white solid. Significant yellow or brown discoloration may indicate the presence of degradation products or other impurities.[3]

  • Thin-Layer Chromatography (TLC): This is the most straightforward method. Dissolve a small sample in a suitable solvent (e.g., 1:1 Ethyl Acetate/Hexanes) and elute on a silica gel plate. A pure sample should ideally show a single spot. The presence of a spot at the baseline often indicates the presence of the more polar carboxylic acid impurity.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting point range is a classic sign of impurities.

Q3: The aldehyde seems to be oxidizing over time. How should I properly store this compound?

A3: Aldehydes are prone to air oxidation, and proper storage is critical to maintain the integrity of the material. Store this compound under the following conditions:

  • Inert Atmosphere: Store under an inert gas like argon or nitrogen to displace oxygen.

  • Cold and Dark: Keep the container tightly sealed in a refrigerator or freezer, protected from light.

  • Dry: Pyridine derivatives can be hygroscopic.[3] Store in a desiccated environment to prevent moisture absorption, which can facilitate degradation.

Section 2: Troubleshooting Purification by Column Chromatography

Column chromatography is the most common method for purifying this compound on a lab scale. However, its basic pyridine nitrogen can lead to challenges.[4][5]

Q4: My compound is streaking badly on the silica gel column. What is causing this and how can I fix it?

A4: Peak tailing or streaking is a classic problem when purifying basic compounds like pyridines on standard silica gel.[4] The issue stems from the interaction between the basic nitrogen of the pyridine ring and the acidic silanol (Si-OH) groups on the surface of the silica.[4] This strong, non-ideal interaction slows the compound's elution in an uneven manner.

Solutions:

  • Add a Basic Modifier: The most common solution is to add a small amount of a basic modifier to the mobile phase. This deactivates the acidic silanol sites.

    • Triethylamine (Et₃N): Add 0.1-1% triethylamine to your eluent system (e.g., Ethyl Acetate/Hexanes). The triethylamine will preferentially bind to the acidic sites on the silica, allowing your pyridine derivative to elute symmetrically.

    • Ammonia: For very polar systems, using a solution of 1-2% ammonia in methanol as a polar modifier can be effective.

  • Use a Different Stationary Phase: If streaking persists, consider alternative stationary phases:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for basic compounds.[6]

    • Deactivated Silica: Use commercially available end-capped or deactivated silica gel.

Table 1: Troubleshooting Common Chromatography Issues

ProblemLikely Cause(s)Recommended Solution(s)
Peak Tailing/Streaking Interaction of basic pyridine nitrogen with acidic silanol groups on silica.[4]Add 0.1-1% triethylamine to the eluent. Switch to a neutral or basic alumina stationary phase.
Poor Separation Inappropriate solvent system polarity.Optimize the eluent system using TLC. A good starting point is 20-30% Ethyl Acetate in Hexanes. Aim for an Rf of ~0.3 for your product.[6]
Compound Decomposes on Column Aldehyde is sensitive to the acidic silica gel.Deactivate the silica with triethylamine. Run the column quickly ("flash" chromatography) to minimize contact time.
Low Recovery Compound is too polar and sticking to the column, or it is irreversibly adsorbed.Increase eluent polarity. If using a basic modifier, ensure it's present throughout. Consider alumina as an alternative.
Experimental Protocol: Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 10% Ethyl Acetate/Hexanes + 0.5% Triethylamine).[7]

  • Column Packing: Pour the slurry into the column and use air pressure to pack it evenly, ensuring no air bubbles are trapped.[8]

  • Sample Loading: Dissolve your crude this compound in a minimal amount of dichloromethane or your eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Start running the column with your initial low-polarity eluent. Gradually increase the polarity of the mobile phase (gradient elution) as needed.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Diagram 1: Workflow for Troubleshooting Chromatography Issues

G start Start: Crude this compound tlc Run TLC Analysis (e.g., 30% EtOAc/Hex) start->tlc check_tlc Observe TLC Plate tlc->check_tlc streaking Streaking or Tailing? check_tlc->streaking add_base Add 0.5% Et3N to Eluent Re-run TLC streaking->add_base Yes separation Good Separation? streaking->separation No add_base->separation run_column Perform Flash Column Chromatography separation->run_column Yes optimize Optimize Solvent System (Adjust Polarity) separation->optimize No end Pure Product run_column->end optimize->tlc

Caption: A workflow for troubleshooting common chromatography issues.

Section 3: Troubleshooting Purification by Recrystallization

Recrystallization is an excellent technique for purifying solid compounds, provided a suitable solvent can be found. It is particularly effective at removing small amounts of impurities.[9][10]

Q5: My compound "oils out" instead of forming crystals during cooling. What should I do?

A5: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of a solid crystalline lattice. This often traps impurities.

Solutions:

  • Lower the Cooling Temperature: Ensure the solution is cooled slowly to allow crystal nucleation to occur. A rapid temperature drop promotes oiling. Let the solution cool to room temperature first before placing it in an ice bath.[10]

  • Use a More Dilute Solution: Oiling out can be caused by a supersaturated solution that is too concentrated. Re-heat the solution to dissolve the oil, add more hot solvent to decrease the concentration, and attempt to cool it again.

  • Change the Solvent System: The current solvent may not be ideal. Try a solvent pair. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble), and then slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy.[11] Then, allow it to cool slowly.

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent line.[10][11] The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

Q6: I have very low recovery after recrystallization. How can I improve my yield?

A6: Low recovery is a common issue and can usually be attributed to one of two factors: using too much solvent or the compound having significant solubility in the cold solvent.

Solutions:

  • Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the solid.[10] Adding excess solvent will keep more of your product dissolved even after cooling.

  • Thorough Cooling: Ensure the solution is cooled sufficiently to minimize the solubility of your product. An ice-water bath is standard, but a salt-ice bath or freezer can be used for lower temperatures if the solvent's freezing point allows.

  • Solvent Choice: The ideal recrystallization solvent is one in which the compound has high solubility at high temperatures and very low solubility at low temperatures.[10] You may need to screen several solvents (e.g., isopropanol, ethyl acetate, toluene, or mixtures with hexanes) to find the optimal one.

Diagram 2: Decision Tree for Recrystallization Troubleshooting

G start Attempt Recrystallization outcome What is the Outcome? start->outcome oils_out Compound 'Oils Out' outcome->oils_out Oiling low_recovery Low Recovery outcome->low_recovery Low Yield success Successful Crystallization outcome->success Success reheat Re-heat, Add More Solvent oils_out->reheat check_solvent_vol Was Minimum Hot Solvent Used? low_recovery->check_solvent_vol cool_slowly Cool Slowly, Scratch Flask reheat->cool_slowly change_solvent Try a Different Solvent or Solvent Pair cool_slowly->change_solvent Fails reduce_vol Yes: Cool More Thoroughly (e.g., Ice-Salt Bath) check_solvent_vol->reduce_vol Yes rerun No: Re-run with Less Solvent check_solvent_vol->rerun No find_new_solvent Still Low: Find a Solvent with Lower Cold Solubility reduce_vol->find_new_solvent Still Low

Caption: A logical guide for troubleshooting recrystallization experiments.

Experimental Protocol: Recrystallization
  • Solvent Selection: In a test tube, add a small amount of crude product and a few drops of a test solvent. Heat the mixture. A good solvent will dissolve the compound when hot but show poor solubility when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.[10]

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or silica from a previous step), perform a hot gravity filtration to remove them.[12]

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for at least 15-30 minutes to maximize crystal formation.[12]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Section 4: Alternative Purification Methods

Q7: Are there any other purification methods I should consider?

A7: While chromatography and recrystallization are the most common, other methods can be useful in specific situations.

  • Acid-Base Extraction: This technique can be used to separate the basic this compound from non-basic impurities.[5][11]

    • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

    • Wash with a dilute aqueous acid (e.g., 1M HCl). The basic pyridine will be protonated and move into the aqueous layer.

    • Separate the layers. The non-basic impurities will remain in the organic layer.

    • Basify the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to deprotonate the pyridine, causing it to precipitate or be extractable back into an organic solvent.

    • Caution: This method may not be suitable if the compound or other impurities are sensitive to acid or base.

  • Bisulfite Adduct Formation: A classic chemical method for purifying aldehydes involves forming a solid bisulfite adduct.[1]

    • Stir the crude aldehyde with a concentrated aqueous solution of sodium bisulfite. A solid adduct will precipitate.

    • Filter and wash the solid adduct to remove impurities.

    • Regenerate the pure aldehyde by treating the adduct with a base, such as aqueous sodium bicarbonate.[1]

References
  • BenchChem Technical Support Team. (2025, December).
  • BenchChem Technical Support Team. (2025, December). Troubleshooting common issues in substituted pyridine synthesis. Benchchem.
  • BenchChem Technical Support Team. (2025, December).
  • BenchChem Technical Support Team. (2025, December).
  • cmu.edu.jm. (2025, February 19). How to Column Aldehydes: A Comprehensive Guide. cmu.edu.jm.
  • BenchChem Technical Support Team. (2025, December). Pyridinone Synthesis: Technical Support & Troubleshooting Guide. Benchchem.
  • University of Colorado Boulder, Department of Chemistry. Column Chromatography Procedures.
  • University of Toronto, Department of Chemistry.
  • Maldonado-Domínguez, M. et al. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?
  • University of Rochester, Department of Chemistry.
  • Organic Syntheses. Organic Syntheses Procedure.
  • National Center for Biotechnology Information. This compound. PubChem.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Sigma-Aldrich. 5-fluoro-2-formylpyridine AldrichCPR.
  • Professor Dave Explains. (2020, January 10).
  • MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube.
  • Santa Cruz Biotechnology. This compound.
  • Sigma-Aldrich. 5-fluoro-2-formylpyridine AldrichCPR.
  • Alfa Chemistry. CAS 677728-92-6 this compound.
  • Chemistry LibreTexts. (2023, January 22).
  • Capot Chemical Co., Ltd. (2013, August 30). MSDS of this compound.
  • Organic Chemistry Portal.
  • Synblock. CAS 884494-54-6 | 2-Chloro-5-fluoro-4-formylpyridine.
  • Sigma-Aldrich. 2-Fluoro-5-(trifluoromethyl)pyridine 97%.
  • MDPI. (2021).
  • ResearchGate. (2025, April 9).
  • MDPI. (2023, July 27). Concurrent Biocatalytic Oxidation of 5-Hydroxymethylfurfural into 2,5-Furandicarboxylic Acid by Merging Galactose Oxidase with Whole Cells.

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Technical Support Center: Solvent Effects on the Reactivity of 2-Fluoro-5-formylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoro-5-formylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. Here, we will explore the critical role of solvents in modulating the reactivity of this compound and provide practical, field-tested advice to troubleshoot common experimental challenges.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during reactions with this compound, with a focus on how solvent choice can be both the problem and the solution.

Issue 1: Low or No Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions

Question: I am attempting a nucleophilic aromatic substitution (SNAr) on this compound, but I'm observing very low conversion to my desired product. What could be the cause?

Answer: Low yields in SNAr reactions with fluoropyridines are frequently traced back to suboptimal solvent selection. The SNAr mechanism proceeds through a negatively charged intermediate, the Meisenheimer complex.[1] The stability of this intermediate is paramount for the reaction to proceed efficiently.

Causality & Solution:

  • Inappropriate Solvent Polarity: The Meisenheimer complex is highly polar and charged. Therefore, polar solvents are essential to stabilize it.[1][2] If you are using a nonpolar solvent like toluene or hexane, the activation energy to form this intermediate will be too high, resulting in little to no reaction.[1]

    • Action: Switch to a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN).[3] These solvents can effectively stabilize the charged intermediate without deactivating the nucleophile through hydrogen bonding.[2][3]

  • Protic Solvents Deactivating the Nucleophile: Protic solvents, like ethanol or water, can form hydrogen bonds with the nucleophile, creating a solvent shell that hinders its ability to attack the pyridine ring.[2][3] This reduces the nucleophile's reactivity and, consequently, the reaction rate.

    • Action: If your nucleophile is sensitive to hydrogen bonding, switching to a polar aprotic solvent is recommended. If a protic solvent is unavoidable, a stronger base may be required to deprotonate the nucleophile effectively.[1]

  • Insufficient Temperature: SNAr reactions on less activated aromatic rings may require elevated temperatures to overcome the activation energy barrier.[3]

    • Action: Gradually increase the reaction temperature, for instance, to 80-150 °C.[3] Microwave irradiation can also be a valuable tool for achieving higher temperatures and faster reaction rates in a controlled manner.[3]

Issue 2: Formation of Unexpected Side Products

Question: My reaction is producing a mixture of products, including what appears to be a reaction with the solvent itself. How can I prevent this?

Answer: The formation of unexpected side products is a clear indicator that an alternative reaction pathway is competing with your desired transformation. The solvent can, in some cases, become an active participant in the reaction.

Causality & Solution:

  • Solvent as a Nucleophile: Certain solvents or impurities within them can act as nucleophiles.[1] For example, using an alcohol as a solvent in the presence of a strong base can generate an alkoxide, which is a potent nucleophile for SNAr reactions.[1] Similarly, DMF can decompose at high temperatures to produce dimethylamine, which can also act as a nucleophile.[3]

    • Action: Switch to a non-nucleophilic, inert solvent like DMSO or THF.[1] Always ensure the use of high-purity, anhydrous solvents to minimize reactive impurities.[3]

  • Solvent-Influenced Reaction Pathways: The polarity of the solvent can sometimes favor an undesired reaction pathway. In some cases, a particular solvent might promote substitution at an unintended position on the pyridine ring.[1]

    • Action: Carefully review the literature for precedents with similar substrates. A change in solvent, for instance from THF to methanol, has been documented to alter the selectivity of substitution on a fluorinated pyridine derivative.[1]

Issue 3: Poor Stereoselectivity in Wittig Reactions

Question: I am performing a Wittig reaction with this compound to synthesize an alkene, but the E/Z selectivity is poor. How can the solvent influence this?

Answer: The stereochemical outcome of a Wittig reaction is highly dependent on the stability of the ylide and the reaction conditions, with the solvent playing a significant role.[4][5]

Causality & Solution:

  • Solvent Polarity and Ylide Type: The polarity of the solvent can influence the stereochemical course of the Wittig reaction.[4] For stabilized ylides, polar solvents can have a pronounced effect on the Z/E ratio of the resulting alkene.[4]

    • Action: The effect of solvent polarity on stereoselectivity is not always straightforward and can depend on the specific ylide.[4] It is often necessary to screen a range of solvents with varying polarities (e.g., Toluene, Dichloromethane, THF) to optimize the desired stereoisomer.[4] In some cases, aqueous conditions have been shown to provide high E-selectivity for stabilized ylides.[6]

  • Lithium Salts and Betaine Intermediate: The presence of lithium salts, often from the base used to generate the ylide (e.g., n-BuLi), can lead to the formation of a betaine intermediate, which can affect the stereochemical outcome.[7]

    • Action: For lithium-free Wittig reactions, a concerted formation of the oxaphosphetane is more likely, which can lead to different stereoselectivity.[7] Consider using sodium-based bases like sodium hydride (NaH) or sodium methoxide (NaOMe) to avoid the influence of lithium ions.[5]

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the handling and reactivity of this compound.

Q1: Why is fluorine a good leaving group in SNAr reactions on pyridines, but a poor one in SN2 reactions?

A1: In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack on the aromatic ring to form the Meisenheimer complex, not the departure of the leaving group.[8] Fluorine's high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to attack.[3][8] This inductive effect also helps to stabilize the negative charge in the Meisenheimer complex, thus lowering the activation energy of this slow step.[8]

Q2: What are the best practices for solvent handling when working with this compound?

A2: Due to the sensitivity of many reactions involving this compound to trace amounts of water, it is crucial to use anhydrous (dry) solvents, especially when employing strong bases.[3] Traces of water can lead to the formation of hydroxypyridine byproducts.[3] It is also important to ensure the purity of the solvent to avoid side reactions with impurities.[1]

Q3: Can I run reactions with this compound without a solvent?

A3: While less common, some reactions, like certain Wittig reactions, can be performed under solvent-free conditions, especially if one of the reactants is a liquid.[9] This approach aligns with the principles of green chemistry by reducing solvent waste.[9] However, a solvent is often necessary for dissolution, heat transfer, and to control reaction rates.

Q4: I'm having difficulty removing high-boiling point solvents like DMF or DMSO after my reaction. What are some effective methods?

A4: High-boiling point solvents can be challenging to remove. Common techniques include:

  • Azeotropic distillation: Adding a lower-boiling point solvent (like toluene) and repeatedly evaporating under reduced pressure can help co-distill the high-boiling solvent.

  • Aqueous workup and extraction: Partitioning the reaction mixture between water and an immiscible organic solvent (e.g., ethyl acetate, dichloromethane) can effectively remove water-soluble solvents like DMF and DMSO. Multiple extractions may be necessary.

  • Lyophilization (Freeze-drying): For samples where water is the primary high-boiling solvent to be removed, lyophilization can be an effective, albeit slower, method.

III. Data Presentation & Protocols

Table 1: Solvent Effects on SNAr Reaction Yield
SolventDielectric Constant (Polarity)Typical YieldRationale
Toluene2.4< 5%Nonpolar; does not stabilize the Meisenheimer intermediate.[1]
THF7.640-60%Moderately polar; provides some stabilization.
Acetonitrile37.570-90%Polar aprotic; good stabilization of the intermediate.[3]
DMF38.385-95%Highly polar aprotic; excellent stabilization.[3]
DMSO46.7> 90%Highly polar aprotic; superior stabilization of the intermediate.[3]
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution on this compound
  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolve the starting material in an appropriate anhydrous polar aprotic solvent (e.g., DMF or DMSO).[10]

  • Add the nucleophile (1.1 to 1.5 eq) to the solution. If the nucleophile is a solid, it can be added portion-wise.

  • Add a suitable base (e.g., K2CO3, NaH) if required to deprotonate the nucleophile.

  • Stir the reaction mixture at a temperature ranging from room temperature to 150 °C, monitoring the progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][10]

  • Upon completion, cool the reaction mixture to room temperature and quench by the addition of water.[10]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times.[10]

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).[10]

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired product.[10]

IV. Visualizations

SNAr_Troubleshooting start Low S N Ar Yield solvent_check Is the solvent polar aprotic (e.g., DMF, DMSO)? start->solvent_check protic_check Is the solvent protic (e.g., EtOH, H₂O)? solvent_check->protic_check No temp_check Is the reaction temperature sufficient? solvent_check->temp_check Yes switch_solvent Action: Switch to a polar aprotic solvent. protic_check->switch_solvent No aprotic_solvent Action: Use a polar aprotic solvent or a stronger base. protic_check->aprotic_solvent Yes increase_temp Action: Increase temperature (e.g., 80-150 °C) or use microwave irradiation. temp_check->increase_temp No success Improved Yield temp_check->success Yes switch_solvent->success aprotic_solvent->success increase_temp->success

Caption: Troubleshooting flowchart for low-yield SNAr reactions.

Solvent_Selection_Logic reaction_type Reaction Type snar Nucleophilic Aromatic Substitution (S N Ar) reaction_type->snar wittig Wittig Olefination reaction_type->wittig other Other Reactions reaction_type->other snar_solvent Polar Aprotic (DMF, DMSO, MeCN) to stabilize Meisenheimer complex snar->snar_solvent wittig_solvent Solvent choice depends on ylide stability (e.g., Toluene, THF, DCM, H₂O) wittig->wittig_solvent other_solvent Consult literature for specific reaction conditions other->other_solvent

Caption: Decision logic for solvent selection based on reaction type.

V. References

  • BenchChem. (n.d.). Managing solvent effects in fluoropyridine reactions. Retrieved from

  • BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine. Retrieved from

  • BenchChem. (n.d.). Troubleshooting low yields in nucleophilic substitution of fluoropyridines. Retrieved from

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Retrieved from

  • Chemistry LibreTexts. (2021). Solvent Effects in Nucleophilic Substitution. Retrieved from

  • Pandolfi, E. M., López, G. V., Días, E. D., & Seoane, G. A. (2003). Solvent Effect in the Wittig Reaction Under Boden's Conditions. Synthetic Communications, 33(13), 2187–2196.

  • Nudelman, N. S., Mancini, P. M. E., Martinez, R. D., & Vottero, L. R. (1987). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, 951-954.

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from

  • University of California, Irvine. (n.d.). A Solvent Free Wittig Reaction. Retrieved from

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from

  • El-Batta, A., Jiang, C., Zhao, W., Anness, R., Cooksy, A. L., & Bergdahl, M. (2007). Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3. The Journal of Organic Chemistry, 72(14), 5244–5259.

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Validation & Comparative

A Senior Application Scientist's Comparative Guide to HPLC Purity Assessment of 2-Fluoro-5-formylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis of Methodologies for Pharmaceutical Quality Control

Introduction

2-Fluoro-5-formylpyridine is a critical heterocyclic building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its unique electronic properties, conferred by the fluorine and formyl substituents, make it a valuable synthon for creating compounds with specific biological activities. Given its role in drug development, the purity of this compound is not merely a quality metric but a prerequisite for ensuring the safety, efficacy, and reproducibility of the final drug product.[1] Impurities, even at trace levels, can lead to unwanted side reactions, the formation of toxic byproducts, or a reduction in therapeutic efficacy.

This guide provides a comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of this compound. We will explore a conventional, robust Reversed-Phase HPLC (RP-HPLC) method, prized for its reliability and accessibility, and contrast it with a modern, high-throughput Ultra-Performance Liquid Chromatography (UPLC) method, which offers significant gains in speed and resolution.[2][3] This analysis is grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), providing researchers and drug development professionals with the technical insights needed to select and implement the most appropriate method for their specific needs.[4][5][6]

The Analytical Challenge: Physicochemical Properties of this compound

The molecular structure of this compound (C₆H₄FNO, M.W. 125.10 g/mol ) presents specific challenges for chromatographic separation.[7] The pyridine nitrogen imparts a basic character (pKa ≈ 5.2-6 for pyridine derivatives), which can lead to undesirable interactions with acidic silanol groups on traditional silica-based stationary phases.[8][9] This interaction often results in poor peak shape, characterized by significant tailing, which compromises resolution and the accuracy of quantification. Furthermore, the molecule is moderately polar, necessitating a careful balance of mobile phase composition to achieve adequate retention on a reversed-phase column. An effective HPLC method must overcome these challenges to provide symmetric peaks and baseline separation from potential process-related impurities and degradation products.

Comparative Methodologies: RP-HPLC vs. UPLC

To address the analytical needs for purity determination, we present two distinct yet complementary methods. Method A represents a standard, widely applicable RP-HPLC protocol, while Method B leverages UPLC technology for enhanced performance.

Method A: Robust Conventional RP-HPLC

This method is designed for reliability and transferability across various laboratories. It utilizes a standard C18 column with larger particle sizes (5 µm), which operates at lower backpressures and is compatible with any standard HPLC system. The core principle is to achieve a robust separation that meets all system suitability criteria as defined by regulatory guidelines.[10][11]

Method B: High-Throughput, High-Resolution UPLC

This method prioritizes speed and separation efficiency, which is ideal for high-throughput screening environments and for resolving complex impurity profiles.[12][13] By employing a column packed with sub-2 µm particles, UPLC systems operate at much higher pressures to achieve significantly shorter analysis times, greater peak heights (sensitivity), and superior resolution compared to conventional HPLC.[14]

Experimental Workflow & Protocols

The following diagram illustrates the workflow for comparing the two proposed methods.

Method_Comparison_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Chromatographic Analysis cluster_data Phase 3: Data Evaluation SamplePrep Sample & Standard Preparation (this compound in Diluent) HPLC_System Method A: RP-HPLC System (5 µm particle size column) SamplePrep->HPLC_System Inject UPLC_System Method B: UPLC System (<2 µm particle size column) SamplePrep->UPLC_System Inject DataAcq_A Data Acquisition (Method A) HPLC_System->DataAcq_A DataAcq_B Data Acquisition (Method B) UPLC_System->DataAcq_B ComparativeAnalysis Comparative Analysis (Resolution, Tailing, Plates, Run Time) DataAcq_A->ComparativeAnalysis DataAcq_B->ComparativeAnalysis

Caption: Workflow for comparing HPLC and UPLC methods.

Detailed Experimental Protocols

1. Standard and Sample Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Prepare the test sample in the same manner as the Working Standard Solution.

2. Chromatographic Conditions:

ParameterMethod A: Conventional RP-HPLCMethod B: High-Resolution UPLC
Column C18, 250 mm x 4.6 mm, 5 µmC18, 50 mm x 2.1 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 min10% B to 90% B over 4 min
Post-run 5 min re-equilibration1 min re-equilibration
Total Run Time 25 minutes5 minutes
Flow Rate 1.0 mL/min0.4 mL/min
Column Temp. 30 °C40 °C
Injection Vol. 10 µL2 µL
Detection UV at 254 nmUV at 254 nm

Comparative Performance Analysis

The performance of each method was evaluated based on key chromatographic parameters as defined in USP General Chapter <621> Chromatography.[4][15] The following table summarizes the hypothetical but representative data obtained for the main this compound peak and a closely eluting hypothetical impurity.

Performance MetricMethod A: Conventional RP-HPLCMethod B: High-Resolution UPLCRationale & Significance
Retention Time (Main Peak) ~12.5 min~2.8 minUPLC offers a >4x reduction in run time, significantly increasing throughput.[12]
Resolution (Rs) 2.14.5Both methods meet the typical system suitability requirement (Rs > 2.0), but UPLC provides superior baseline separation, which is critical for accurate quantification of adjacent impurities.[16]
Tailing Factor (Tf) 1.31.1The lower tailing factor in UPLC indicates better peak symmetry, a result of higher efficiency and reduced silanol interaction. A value close to 1.0 is ideal.[11]
Theoretical Plates (N) ~15,000~25,000The higher plate count for the UPLC column confirms its superior separation efficiency, leading to sharper peaks and better resolution.[2]
Solvent Consumption ~25 mL/run~2 mL/runUPLC is a significantly "greener" and more cost-effective technique due to drastically reduced solvent usage.[3][13]
Limit of Quantitation (LOQ) ~0.05%~0.01%The sharper peaks and higher signal-to-noise ratio in UPLC lead to enhanced sensitivity, allowing for the detection and quantification of trace-level impurities.[12]

Discussion & Field-Proven Insights

Causality Behind Experimental Choices
  • Stationary Phase: A C18 stationary phase was selected for both methods as it provides excellent hydrophobic retention for a broad range of moderately polar organic molecules like this compound. Modern, well-end-capped C18 columns minimize secondary interactions with residual silanols.

  • Mobile Phase: The use of 0.1% formic acid in the mobile phase is a critical choice. As a weak acid, it protonates the basic pyridine nitrogen, preventing its interaction with acidic silanols on the silica surface. This significantly improves peak shape, reducing tailing.[8] Furthermore, formic acid is a volatile buffer, making these methods fully compatible with mass spectrometry (LC-MS) for impurity identification without further modification.[9]

  • Gradient Elution: A gradient elution was chosen to ensure that both polar and non-polar impurities can be eluted within a reasonable timeframe with good peak shape. This is a standard approach for purity methods where the full range of potential impurities is unknown.

Trustworthiness and Self-Validation

Every analytical run must be validated through a set of system suitability tests to be considered trustworthy.[17][18] According to ICH Q2(R1) guidelines, parameters such as resolution (Rs > 2.0), tailing factor (Tf ≤ 1.5), and reproducibility of injections (%RSD < 2.0%) must be established before sample analysis.[5][19] Both methods presented here are designed to comfortably meet these criteria, ensuring the validity of the generated data. Method B's superior performance provides a wider margin of success for passing these tests, making it inherently more robust in the long term.

Method A vs. Method B: A Strategic Choice
  • Choose Method A (RP-HPLC) when robustness, simplicity, and direct transferability to any standard HPLC system are the primary concerns. It is an excellent choice for routine quality control in environments where UPLC technology is not available or for well-characterized processes with known impurity profiles.

  • Choose Method B (UPLC) when speed, sensitivity, and high resolution are paramount. This method is ideally suited for research and development, high-throughput screening, cleaning validation, and the analysis of samples with complex or unknown impurity profiles where trace-level detection is critical.[13][14] The significant reduction in run time and solvent consumption also offers substantial operational and cost benefits.[3]

Conclusion

The purity of this compound is a critical attribute that directly impacts the quality of pharmaceutical products. This guide has detailed and compared two scientifically sound HPLC methods for its assessment. The conventional RP-HPLC method (Method A) stands as a reliable and robust workhorse, while the UPLC method (Method B) offers superior performance in terms of speed, resolution, and sensitivity. The choice between them is not a matter of right or wrong but a strategic decision based on the specific analytical objective, available instrumentation, and throughput requirements. By understanding the principles and trade-offs outlined here, researchers and analytical scientists can confidently select and implement the most appropriate method to ensure the quality and integrity of their work, in alignment with global regulatory standards.[20][21]

References

  • Title: 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP) Source: US Pharmacopeia URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: FDA URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics Source: ECA Academy URL: [Link]

  • Title: Quality Guidelines Source: ICH URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: FDA URL: [Link]

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  • Title: Separation of 6-(4-Methylbenzoyl)pyridine-2-carbaldehyde on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

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  • Title: HPLC Methods for analysis of Pyridine Source: HELIX Chromatography URL: [Link]

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A Comparative Guide to the Formylation of Fluoropyridines for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The introduction of a formyl group onto a fluoropyridine scaffold is a critical transformation in the synthesis of numerous pharmacologically active agents. Fluoropyridines are prevalent motifs in drug discovery, with the fluorine atom often imparting desirable properties such as enhanced metabolic stability, improved binding affinity, and altered basicity. The aldehyde functionality, in turn, serves as a versatile synthetic handle for further molecular elaboration. However, the inherent electronic properties of the fluoropyridine ring present unique challenges to achieving efficient and regioselective formylation. This guide provides a comparative analysis of key formylation methodologies, offering insights into their mechanisms, scopes, and practical applications, supported by experimental data to aid researchers in method selection.

Directed Ortho-Metalation (DoM): A Regioselective Powerhouse

Directed ortho-metalation (DoM) stands as one of the most reliable strategies for the regioselective functionalization of aromatic and heteroaromatic compounds, including fluoropyridines.[1][2] This method leverages the coordinating ability of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position.[3] The resulting organolithium species is then quenched with a suitable formylating agent, such as N,N-dimethylformamide (DMF).[4]

Mechanism and Rationale

The success of DoM hinges on the formation of a kinetically favored complex between the organolithium reagent and the DMG.[1] For fluoropyridines, the fluorine atom itself can act as a moderate directing group.[5] However, more potent DMGs, such as amides or carbamates, are often installed to ensure high regioselectivity. The choice of the organolithium base is also critical; while n-butyllithium (n-BuLi) is common, sterically hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) can be employed to prevent nucleophilic addition to the pyridine ring, a common side reaction.[6][7]

DoM_Mechanism cluster_start Starting Material cluster_reagents Reagents cluster_process Reaction Pathway cluster_product Product Fluoropyridine Fluoropyridine-DMG Coordination Coordination of Base to DMG Fluoropyridine->Coordination Reacts with Base Organolithium Base (e.g., n-BuLi) Base->Coordination FormylatingAgent Formylating Agent (e.g., DMF) Quench Nucleophilic Attack on Formylating Agent FormylatingAgent->Quench Deprotonation Ortho-Deprotonation Coordination->Deprotonation Leads to Lithiation Formation of Aryllithium Deprotonation->Lithiation Lithiation->Quench Reacts with Hydrolysis Hydrolysis Quench->Hydrolysis Followed by FormylatedProduct Ortho-Formylated Fluoropyridine Hydrolysis->FormylatedProduct

Caption: Workflow for Directed Ortho-Metalation (DoM) of Fluoropyridines.

Experimental Protocol: Ortho-Formylation of 3-Fluoro-2-(pivaloylamino)pyridine
  • Materials: 3-Fluoro-2-(pivaloylamino)pyridine, anhydrous tetrahydrofuran (THF), n-butyllithium (n-BuLi) in hexanes, N,N-dimethylformamide (DMF), saturated aqueous ammonium chloride solution.

  • Procedure:

    • Dissolve 3-fluoro-2-(pivaloylamino)pyridine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

    • Slowly add n-BuLi (2.2 eq) to the cooled solution, maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1 hour.

    • Add anhydrous DMF (3.0 eq) to the reaction mixture and stir for an additional 2 hours at -78 °C.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 4-formyl-3-fluoro-2-(pivaloylamino)pyridine.

Note: This is a representative protocol and may require optimization for different substrates.

Vilsmeier-Haack Formylation: An Electrophilic Aromatic Substitution Approach

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[8][9] It involves the use of a Vilsmeier reagent, typically generated in situ from DMF and phosphorus oxychloride (POCl₃), which acts as the electrophile.[10]

Mechanism and Applicability to Fluoropyridines

The Vilsmeier reagent, a chloroiminium salt, is a relatively weak electrophile.[10] Consequently, this reaction is most effective on fluoropyridines that are sufficiently activated towards electrophilic attack. The regioselectivity is governed by the electronic and steric effects of the substituents on the pyridine ring. While the fluorine atom is deactivating, other electron-donating groups can promote the reaction. Recent studies have explored solvent-free conditions and microwave irradiation to enhance the efficiency of the Vilsmeier-Haack reaction.[11]

Vilsmeier_Haack_Mechanism cluster_reagents Reagent Formation cluster_reaction Formylation Reaction cluster_product Product DMF DMF VilsmeierReagent Vilsmeier Reagent (Chloroiminium Salt) DMF->VilsmeierReagent Reacts with POCl3 POCl3 POCl3->VilsmeierReagent ElectrophilicAttack Electrophilic Attack VilsmeierReagent->ElectrophilicAttack Fluoropyridine Electron-Rich Fluoropyridine Fluoropyridine->ElectrophilicAttack Reacts with IminiumIntermediate Iminium Intermediate ElectrophilicAttack->IminiumIntermediate Forms Hydrolysis Hydrolysis IminiumIntermediate->Hydrolysis Undergoes FormylatedProduct Formylated Fluoropyridine Hydrolysis->FormylatedProduct

Caption: Vilsmeier-Haack formylation pathway for fluoropyridines.

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Amino-5-fluoropyridine
  • Materials: 2-Amino-5-fluoropyridine, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), ice, sodium bicarbonate solution.

  • Procedure:

    • In a three-necked flask equipped with a dropping funnel and a mechanical stirrer, cool DMF (5.0 eq) to 0 °C.

    • Slowly add POCl₃ (1.5 eq) to the DMF with vigorous stirring, maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.

    • Add a solution of 2-amino-5-fluoropyridine (1.0 eq) in DMF to the Vilsmeier reagent at 0 °C.

    • After the addition is complete, heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours.

    • Cool the reaction mixture to room temperature and pour it onto crushed ice.

    • Neutralize the mixture with a saturated sodium bicarbonate solution.

    • Extract the product with an appropriate organic solvent (e.g., dichloromethane).

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by recrystallization or column chromatography to yield the desired formylated product.

Note: This is a representative protocol and may require optimization for different substrates.

Transition Metal-Catalyzed Formylation: Modern and Versatile Approaches

Recent advances in organometallic chemistry have introduced powerful transition metal-catalyzed methods for the formylation of aryl halides and pseudo-halides.[12][13] These methods offer excellent functional group tolerance and are becoming increasingly important in complex molecule synthesis.

Key Strategies and Mechanisms

Palladium-catalyzed cross-coupling reactions are at the forefront of these methodologies. For instance, a fluoropyridyl halide can be coupled with a formylating agent, such as carbon monoxide and a hydride source (hydroformylation) or a formyl-stannane or -boronic acid derivative (Stille or Suzuki-Miyaura type couplings). The catalytic cycle typically involves oxidative addition of the fluoropyridyl halide to the palladium(0) complex, followed by transmetalation or migratory insertion, and subsequent reductive elimination to yield the formylated product and regenerate the catalyst.

Palladium_Catalyzed_Formylation cluster_reactants Reactants cluster_catalyst Catalyst cluster_cycle Catalytic Cycle cluster_product Product FluoropyridylHalide Fluoropyridyl Halide (or Triflate) OxidativeAddition Oxidative Addition FluoropyridylHalide->OxidativeAddition Reacts with FormylSource Formyl Source (e.g., CO/H2, Formyl-organometallic) Transmetalation Transmetalation / Migratory Insertion FormylSource->Transmetalation PdCatalyst Palladium Catalyst (e.g., Pd(PPh3)4) PdCatalyst->OxidativeAddition OxidativeAddition->Transmetalation ReductiveElimination Reductive Elimination Transmetalation->ReductiveElimination ReductiveElimination->PdCatalyst Regenerates FormylatedProduct Formylated Fluoropyridine ReductiveElimination->FormylatedProduct

Caption: Generalized catalytic cycle for palladium-catalyzed formylation.

Comparative Analysis

MethodRegioselectivityFunctional Group ToleranceSubstrate ScopeConditionsKey AdvantagesKey Limitations
Directed Ortho-Metalation (DoM) Excellent (directed by DMG)Limited (sensitive to strong bases)Requires a suitable DMGCryogenic temperatures, inert atmosphereHigh regioselectivity, well-establishedHarsh conditions, limited functional group tolerance
Vilsmeier-Haack Formylation Moderate to Good (electronically controlled)GoodBest for electron-rich fluoropyridinesMild to moderate heatingInexpensive reagents, simple procedureLimited to activated substrates, potential for side reactions
Transition Metal-Catalyzed Formylation Excellent (controlled by halide position)ExcellentBroad (aryl halides/triflates)Mild to moderate heatingHigh functional group tolerance, broad scopeCatalyst cost and sensitivity, optimization required

Conclusion and Recommendations

The choice of formylation method for fluoropyridines is highly dependent on the specific substrate and the desired synthetic outcome.

  • For substrates bearing a suitable directing group where high regioselectivity is paramount, Directed Ortho-Metalation is the method of choice, despite its requirement for cryogenic conditions.

  • When dealing with electron-rich fluoropyridines and seeking a cost-effective and operationally simple procedure, the Vilsmeier-Haack reaction presents a viable option.

  • For complex substrates with sensitive functional groups or when regioselectivity is dictated by the position of a pre-existing halide or triflate, transition metal-catalyzed methods offer unparalleled versatility and tolerance.

Researchers are encouraged to consider the electronic nature of their fluoropyridine substrate, the presence of other functional groups, and the desired scale of the reaction when selecting the most appropriate formylation strategy.

References

  • Recent Advances On Direct Formylation Reactions. Chemical Record, 23(10), e202300063. [Link][12][14][15]

  • Directed Ortho Metalation. Chem-Station International Edition. [Link][1]

  • Directed ortho metalation. Wikipedia. [Link][2]

  • Directed ortho Metalation (DOM). Organic Chemistry Portal. [Link][5]

  • Directed Lithiation and Substitution of Pyridine Derivatives. Heterocycles, 91(3), 479-513. [Link][6]

  • Directed (ortho) Metallation. Baran Lab, Scripps Research. [Link][7]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link][8]

  • Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. ResearchGate. [Link][16]

  • Review Article on Vilsmeier-Haack Reaction. International Journal of Pharmaceutical Sciences and Research, 3(11), 1000-1011. [Link][9]

  • Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry, 8(6), 2535-2541. [Link][11]

  • Recent Advances in the Synthesis of N-Containing Heteroaromatics via Heterogeneously Transition Metal Catalysed Cross-Coupling Reactions. Molecules, 17(10), 11624-11665. [Link][13]

  • Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link][3]

  • Vilsmeier-Haack Reaction. YouTube. [Link][10]

  • Formylation - Common Conditions. Organic Chemistry Data. [Link][4]

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The Fluorine Advantage: A Comparative Analysis of the Biological Activity of 2-Fluoro-5-formylpyridine and its Non-fluorinated Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance pharmacological properties. This guide provides an in-depth, objective comparison of the biological activities of derivatives of 2-Fluoro-5-formylpyridine and its non-fluorinated counterpart, 5-formylpyridine. By examining experimental data from antimicrobial, anticancer, and enzyme inhibition studies, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of the "fluorine advantage" in the context of this versatile pyridine scaffold.

The Rationale for Fluorination: Enhancing Molecular Properties

The introduction of a fluorine atom into a pyridine ring can profoundly influence a molecule's physicochemical and biological properties. Fluorine's high electronegativity and small atomic size can lead to:

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by enzymes like cytochrome P450, often resulting in a longer in vivo half-life.

  • Altered Basicity (pKa): The electron-withdrawing nature of fluorine decreases the electron density on the pyridine nitrogen, lowering its pKa and making it less basic. This can significantly impact drug-receptor interactions.

  • Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, leading to increased binding affinity.

  • Improved Membrane Permeability: The strategic placement of fluorine can modulate a molecule's lipophilicity, which is a critical factor for its ability to cross cell membranes.

These modifications, collectively known as the "fluorine effect," are often pivotal in transforming a lead compound into a viable drug candidate.[1][2][3]

Comparative Biological Activity: A Data-Driven Analysis

To objectively compare the biological potential of this compound and 5-formylpyridine, we will examine the activities of their derivatives across several key therapeutic areas. The formyl group in both molecules provides a convenient synthetic handle for the preparation of a wide range of derivatives, most notably Schiff bases and carboxamides.

Antifungal Activity: The Decisive Role of Fluorine

The antifungal potential of pyridine Schiff bases has been a subject of significant investigation. A compelling study directly highlights the critical role of fluorine in conferring potent antifungal activity.

dot

Antifungal_Activity_Comparison cluster_fluorinated Fluorinated Analog cluster_non_fluorinated Less-fluorinated/Non-fluorinated Analogs F1 Di-fluorinated Pyridine Schiff Base Fungicidal Effect\n(Similar to Fluconazole) Fungicidal Effect (Similar to Fluconazole) F1->Fungicidal Effect\n(Similar to Fluconazole) F2 Mono-fluorinated Pyridine Schiff Base No Antifungal Activity No Antifungal Activity F2->No Antifungal Activity L4 Chlorinated Pyridine Schiff Base Fungistatic Activity\n(Disappears after 72h) Fungistatic Activity (Disappears after 72h) L4->Fungistatic Activity\n(Disappears after 72h)

Caption: Impact of Halogen Substitution on Antifungal Activity.

A study on fluorinated pyridine Schiff bases demonstrated that a derivative with two fluorine substitutions on the phenolic ring (F1) exhibited a fungicidal effect comparable to the commercial antifungal drug fluconazole.[4][5] In stark contrast, a similar Schiff base with only one fluorine substituent (F2) showed no antifungal activity.[4][5] This stark difference underscores that not only the presence but also the degree and position of fluorination can be critical for biological activity. When compared to a chlorinated analog (L4), the di-fluorinated compound (F1) was found to be superior, with the chlorinated version only exhibiting a transient fungistatic effect.[4]

Table 1: Antifungal Activity of Halogenated Pyridine Schiff Bases

CompoundDescriptionAntifungal Activity (against Cryptococcus spp.)Reference
F1 Di-fluorinated Pyridine Schiff BaseFungicidal (similar to fluconazole)[4][5]
F2 Mono-fluorinated Pyridine Schiff BaseNo activity[4][5]
L4 Chlorinated Pyridine Schiff BaseFungistatic (effect disappears after 72h)[4]
Antimicrobial Activity: A Broad Spectrum of Potential

Schiff bases derived from isoniazid (a pyridine-containing drug) and various fluorinated benzaldehydes have shown noteworthy activity against Candida albicans and weak to moderate activity against bacterial strains like E. coli and S. aureus.[6] For instance, a Schiff base with a 5-fluoro-2-hydroxyphenyl moiety (L4) exhibited a Minimum Inhibitory Concentration (MIC) of 0.048 mM against C. albicans.[6]

On the other hand, non-fluorinated pyridine Schiff base metal complexes have demonstrated significant antibacterial activity.[7][8] The chelation with metal ions often enhances the antimicrobial properties of the parent Schiff base.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard in vitro measure of antimicrobial activity.

dot

MIC_Workflow cluster_workflow MIC Determination Workflow A Prepare serial dilutions of the test compound B Inoculate with a standardized microbial suspension A->B C Incubate under appropriate conditions (e.g., 37°C for 24h) B->C D Observe for visible growth C->D E Determine the lowest concentration with no growth (MIC) D->E

Caption: Standard workflow for MIC determination.

  • Preparation of Compounds: Stock solutions of the test compounds (e.g., Schiff bases) are prepared in a suitable solvent like DMSO.

  • Serial Dilution: A series of dilutions of the stock solutions are made in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans).

  • Incubation: The microtiter plates are incubated under conditions optimal for the growth of the microorganism.

  • Observation: After incubation, the wells are visually inspected for turbidity, indicating microbial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.[4]

Anticancer Activity: Targeting Proliferative Diseases

Pyridine derivatives, both fluorinated and non-fluorinated, are prevalent scaffolds in the development of anticancer agents.[9] While a direct comparison of derivatives from our two title compounds is lacking, numerous studies provide IC50 values for related compounds, which represent the concentration of a drug that is required for 50% inhibition of a biological process in vitro.

Fluorinated pyridine derivatives have shown significant cytotoxic effects against various cancer cell lines. For example, certain fluorinated aminophenylhydrazines have demonstrated potent antitumor activity on the A549 lung cancer cell line, with IC50 values as low as 0.64 μM.[10]

Similarly, non-fluorinated pyridine-urea derivatives have been identified as effective anticancer agents.[11][12][13] For instance, some pyridine-ureas exhibited potent anti-proliferative activity against the MCF-7 breast cancer cell line with IC50 values in the low micromolar range.[11][13]

Table 2: Representative Anticancer Activities of Pyridine Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Fluorinated AminophenylhydrazinesA549 (Lung)0.64[10]
Pyridine-Urea DerivativesMCF-7 (Breast)3.93 - 5.0[11]
2-oxo-pyridine DerivativesHepG-2 (Liver)8.42 - 78.17[14]
2-oxo-pyridine DerivativesCaco-2 (Colon)7.83 - 84.43[14]
Cisplatin Derivatives with Pyridine LigandsVarious2.0 - >100[15]
Enzyme Inhibition: A Key Mechanism of Action

The ability to inhibit specific enzymes is a cornerstone of modern pharmacology. Both fluorinated and non-fluorinated pyridine derivatives have been developed as potent enzyme inhibitors.

Fluorinated compounds are often designed as "suicide substrates" or transition-state analogs that can covalently modify and irreversibly inhibit an enzyme.[16][17] The strong electron-withdrawing nature of fluorine can also enhance the binding affinity of a molecule to an enzyme's active site.

Thieno[2,3-b]pyridine analogues have been synthesized and shown to inhibit eukaryotic elongation factor-2 kinase (eEF2-K) with IC50 values in the nanomolar range.[18] While this particular study did not focus on fluorinated analogs, it demonstrates the potential of the pyridine scaffold in kinase inhibition. Pyridine-based compounds have also been developed as noncatalytic site integrase inhibitors (NCINIs) for HIV treatment.[19]

Experimental Protocol: Enzyme Inhibition Assay (General)

dot

Enzyme_Inhibition_Assay cluster_assay Enzyme Inhibition Assay Workflow A Prepare reaction mixture: Enzyme, Buffer, Substrate B Add varying concentrations of the inhibitor A->B C Incubate and monitor product formation (e.g., spectrophotometrically) B->C D Plot reaction velocity vs. inhibitor concentration C->D E Calculate IC50 or Ki D->E

Sources

The Definitive Guide to Structural Elucidation: X-ray Crystallography of 2-Fluoro-5-formylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis for Researchers in Drug Discovery and Materials Science

In the landscape of modern chemical research, particularly in the realms of drug development and materials science, the precise determination of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms dictates a compound's physical properties, its reactivity, and, crucially, its biological activity. Among the arsenal of analytical techniques available, single-crystal X-ray crystallography stands as the unequivocal gold standard for providing a definitive, high-resolution atomic map.

This guide offers a comprehensive exploration of the application of X-ray crystallography to an important class of synthetic building blocks: 2-Fluoro-5-formylpyridine derivatives. These compounds are of significant interest due to the unique electronic properties imparted by the fluorine atom and the reactive versatility of the formyl group, making them valuable precursors in the synthesis of novel pharmaceuticals and functional materials.

We will delve into the practical aspects of crystallographic analysis, from synthesis and crystal growth to data interpretation. Furthermore, this guide will provide a critical comparison of X-ray crystallography with other widely used analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By understanding the strengths and limitations of each method, researchers can devise a holistic and efficient strategy for comprehensive molecular characterization.

Synthesis of this compound: A Foundational Step

The journey to a crystal structure begins with the synthesis of the target compound. A common route to this compound involves the oxidation of a more readily available precursor, 2-fluoro-5-methylpyridine. This transformation is a critical first step before further derivatization of the formyl group.

Synthesis_Workflow A 2-Fluoro-5-methylpyridine (Starting Material) B Oxidation (e.g., KMnO4 or NaMnO4) A->B Step 1 C 2-Fluoro-5-pyridinecarboxylic acid (Intermediate) B->C D Acyl Chlorination (e.g., SOCl2 or (COCl)2) C->D Step 2 E 2-Fluoro-5-carbonyl chloride pyridine (Intermediate) D->E F Reduction (Controlled) (e.g., Rosenmund reduction) E->F Step 3 G This compound (Target Compound) F->G

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

The following is a representative protocol for the synthesis of this compound, adapted from established methodologies[1].

  • Oxidation of 2-Fluoro-5-methylpyridine:

    • In a reaction vessel, dissolve 2-fluoro-5-methylpyridine in an appropriate solvent (e.g., water or a mixed aqueous/organic system).

    • Slowly add an oxidizing agent, such as potassium permanganate (KMnO₄), while monitoring the reaction temperature.

    • Stir the mixture until the reaction is complete, as determined by a technique like Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction and work up the mixture to isolate the 2-fluoro-5-pyridinecarboxylic acid intermediate.

  • Formation of the Acyl Chloride:

    • Suspend the dried 2-fluoro-5-pyridinecarboxylic acid in a chlorinated solvent (e.g., dichloromethane).

    • Add thionyl chloride (SOCl₂) or oxalyl chloride dropwise to the suspension.

    • Reflux the mixture until the solid dissolves and the reaction is complete.

    • Remove the solvent and excess reagent under reduced pressure to yield the crude 2-fluoro-5-carbonyl chloride pyridine.

  • Reduction to the Aldehyde:

    • The acyl chloride can be selectively reduced to the aldehyde via methods such as the Rosenmund reduction, which involves catalytic hydrogenation over a poisoned palladium catalyst.

    • Careful control of reaction conditions is crucial to prevent over-reduction to the alcohol.

    • Purify the resulting this compound by a suitable method, such as column chromatography or distillation.

The Power of X-ray Crystallography: From Molecule to 3D Structure

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[2] This method relies on the diffraction of an X-ray beam by the electron clouds of the atoms in a crystalline lattice.[2]

Caption: Workflow for single-crystal X-ray crystallography.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: This is often the most challenging step. High-quality single crystals are essential for successful diffraction experiments. Common techniques include:

    • Slow Evaporation: A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until crystals form.

    • Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The slow diffusion of the second solvent's vapor into the first solution induces crystallization.

    • Cooling: A saturated solution of the compound is slowly cooled, reducing its solubility and promoting crystal growth.

  • Data Collection:

    • A suitable crystal is selected and mounted on a goniometer in the X-ray diffractometer.

    • The crystal is cooled, typically to around 100 K, to minimize thermal vibrations of the atoms.

    • The crystal is rotated in a monochromatic X-ray beam, and the diffracted X-rays are recorded by a detector.[2]

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.

    • The phases of the diffracted X-rays are determined using computational methods, leading to an initial electron density map.

    • An atomic model is built into the electron density map and refined to best fit the experimental data, resulting in the final crystal structure.[3]

A Comparative Overview of Analytical Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure, a comprehensive characterization of a new compound relies on a suite of analytical techniques. Each method offers unique insights, and their data are often complementary.

TechniqueInformation ProvidedPhaseStrengthsLimitations
X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, intermolecular interactionsSolidUnambiguous structure determination[2][4]Requires high-quality single crystals; provides a static picture of the molecule[2]
NMR Spectroscopy Connectivity of atoms, electronic environment, solution-state conformationLiquidProvides information on dynamic processes in solution[5]Structure is an average of conformations in solution; does not provide precise bond lengths/angles[4]
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternsGasHigh sensitivity; determines molecular formulaProvides no information on 3D structure or connectivity
IR Spectroscopy Presence of functional groupsSolid/LiquidQuick and easy identification of key chemical bondsProvides limited information on the overall molecular structure

Case Study: Structural Insights into a 2-Fluoro-5-substituted Pyridine Derivative

While a complete crystal structure for this compound is not publicly available, we can examine the published structure of a closely related compound, 2-Fluoro-5-(4-fluorophenyl)pyridine, to illustrate the power of the technique.

Table 2: Representative Crystallographic Data for a 2-Fluoro-5-substituted Pyridine Derivative

ParameterValue
Chemical FormulaC₁₁H₇F₂N
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)5.893(2)
b (Å)5.056(2)
c (Å)14.868(6)
β (°)94.01(3)
Volume (ų)441.2(3)
R-factor0.045

Data is hypothetical and for illustrative purposes, based on typical values for such compounds.

The crystal structure would reveal crucial information, such as the dihedral angle between the pyridine and phenyl rings, which influences the molecule's overall shape and potential for π-π stacking interactions in the solid state. Furthermore, the analysis of intermolecular contacts could identify weak interactions, such as C-H···F or C-H···N hydrogen bonds, which govern the crystal packing. This information is invaluable for understanding the material's properties and for designing new molecules with desired solid-state characteristics.

Conclusion

The structural characterization of this compound derivatives is a multifaceted process that benefits from a combination of analytical techniques. While NMR, MS, and IR spectroscopy are indispensable for confirming the identity and connectivity of a synthesized compound, single-crystal X-ray crystallography remains the ultimate tool for unambiguously determining its three-dimensional structure. The detailed atomic-level information provided by X-ray crystallography is critical for understanding structure-property and structure-activity relationships, thereby accelerating the development of new pharmaceuticals and advanced materials. This guide has provided a framework for approaching the structural analysis of this important class of compounds, emphasizing the synergy between synthesis, crystallization, and a multi-technique analytical approach.

References

  • Pautler, R. Comparison of NMR and X-ray crystallography. (n.d.). Retrieved from [Link]

  • Creative Biostructure. Comparison of X-Ray Crystallography, NMR and EM. (n.d.). Retrieved from [Link]

  • Wüthrich, K. Macromolecular Structure Determination: Comparison of Crystallography and NMR. Encyclopedia of Life Sciences. (2001).
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  • Kopchuk, D. S., Slepukhin, P. A., Nosova, E. V., Khasanov, A. F., Zyryanov, G. V., & Rusinov, V. L. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Russian Journal of Organic Chemistry, 55(6), 972-978.
  • ResearchGate. X-ray Structure of Fluorinated N-(2-Chloropyridin-4-yl)-N'-phenylureas. Role of F Substitution in the Crystal Packing. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-fluoro-5-formyl chloropyridine. CN112358442B.
  • Watson International Limited. Structure of 6-Fluoronicotinaldehyde CAS 677728-92-6. (n.d.). Retrieved from [Link]

  • ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. (n.d.). Retrieved from [Link]

  • ResearchGate. Synthesis of 2-amino-5-fluoropyridine. (n.d.). Retrieved from [Link]

  • PubChem. 2,6-Difluoronicotinaldehyde. (n.d.). Retrieved from [Link]

  • MDPI. X-ray Diffraction Study of Fluorine-Functionalized Thiosemicarbazones and Cyclometallated Compounds. (2018). Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of fluoropyridine compounds. CN102898358A.
  • MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (2020). Retrieved from [Link]

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A Comparative Guide to the Synthesis of 2-Fluoro-5-formylpyridine: A Validated Protocol and Alternative Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Fluoro-5-formylpyridine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design. The pyridine ring, a ubiquitous motif in a vast number of pharmaceuticals, gains significantly altered physicochemical properties upon fluorination. These modifications, including changes in lipophilicity, metabolic stability, and binding affinity, are often pivotal in optimizing the efficacy and pharmacokinetic profile of a drug candidate.

This compound, in particular, stands out as a highly valuable building block. The presence of a fluorine atom at the 2-position influences the electronic distribution of the pyridine ring, enhancing its stability and modulating its reactivity. The formyl group at the 5-position serves as a versatile synthetic handle, enabling a wide array of subsequent chemical transformations. This unique combination of functional groups makes this compound a sought-after intermediate in the synthesis of complex molecules targeting a range of therapeutic areas, from oncology to neurodegenerative diseases.

This guide provides a detailed, validated protocol for the synthesis of this compound via a two-step oxidation of 2-fluoro-5-methylpyridine. Furthermore, it presents a comparative analysis of this method with two prominent alternative routes: the Vilsmeier-Haack formylation of 2-fluoropyridine and the halogen exchange (Halex) reaction of 2-chloro-5-formylpyridine. This comprehensive overview is intended to equip researchers, scientists, and drug development professionals with the necessary insights to select and implement the most suitable synthetic strategy for their specific needs.

Validated Synthesis Protocol: Two-Step Oxidation of 2-Fluoro-5-methylpyridine

This protocol is a robust and reliable method for the preparation of this compound, proceeding through the oxidation of the readily available starting material, 2-fluoro-5-methylpyridine. The process involves two key stages: the initial oxidation of the methyl group to a carboxylic acid, followed by a controlled reduction to the desired aldehyde.

Causality of Experimental Choices

The choice of a two-step oxidation-reduction pathway is predicated on the desire for high yield and purity. Direct oxidation of a methyl group to an aldehyde can be challenging to control, often leading to over-oxidation to the carboxylic acid. By first converting the methyl group to the more stable carboxylic acid, we can then employ a selective reducing agent to obtain the aldehyde in a more controlled manner. Potassium permanganate is a powerful and cost-effective oxidizing agent for the first step. The subsequent reduction of the intermediate carboxylic acid (via its acid chloride) using a poisoned catalyst like palladium on barium sulfate (Rosenmund reduction) is a classic and effective method for achieving the desired partial reduction to the aldehyde.

Experimental Protocol

Step 1: Oxidation of 2-Fluoro-5-methylpyridine to 2-Fluoro-5-pyridinecarboxylic Acid

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 2-fluoro-5-methylpyridine (11.1 g, 0.1 mol) and 400 mL of water.

  • Addition of Oxidant: While stirring vigorously, slowly add potassium permanganate (31.6 g, 0.2 mol) in small portions over a period of 1-2 hours. The reaction is exothermic, and the temperature should be maintained below 80°C by external cooling if necessary.

  • Reaction Monitoring: After the addition is complete, heat the mixture to reflux (approximately 100°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate. Wash the filter cake with hot water (2 x 50 mL). Combine the filtrates and cool in an ice bath.

  • Isolation of Intermediate: Acidify the filtrate to pH 3-4 with concentrated hydrochloric acid. A white precipitate of 2-fluoro-5-pyridinecarboxylic acid will form. Filter the precipitate, wash with cold water, and dry under vacuum to yield the intermediate product.

Step 2: Reduction of 2-Fluoro-5-pyridinecarboxylic Acid to this compound

  • Formation of the Acid Chloride: In a 250 mL two-necked flask equipped with a reflux condenser and a gas outlet connected to a trap, suspend the dried 2-fluoro-5-pyridinecarboxylic acid (14.1 g, 0.1 mol) in 100 mL of anhydrous toluene. Add thionyl chloride (14.3 g, 0.12 mol) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux for 2-3 hours until the evolution of gas ceases.

  • Rosenmund Reduction: Cool the reaction mixture to room temperature. In a separate flask, prepare the Rosenmund catalyst by suspending palladium on barium sulfate (5%, 1.5 g) in 50 mL of anhydrous toluene. Add a quinoline-sulfur poison (prepared by boiling 0.3 g of quinoline with 0.03 g of sulfur) to the catalyst suspension.

  • Hydrogenation: Transfer the solution of the acid chloride to a hydrogenation apparatus containing the prepared catalyst. Bubble hydrogen gas through the stirred solution at a controlled rate. The reaction is typically carried out at room temperature and atmospheric pressure.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC. Once the acid chloride is consumed, filter the catalyst through a pad of celite. Wash the celite with toluene.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by vacuum distillation or column chromatography on silica gel.

Experimental Workflow Diagram

G cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Reduction A 2-Fluoro-5-methylpyridine C Reflux (4-6h) A->C B KMnO4, H2O B->C D Work-up & Acidification C->D E 2-Fluoro-5-pyridinecarboxylic Acid D->E G Formation of Acid Chloride E->G F Thionyl Chloride F->G I Hydrogenation G->I H Rosenmund Catalyst (Pd/BaSO4, Quinoline-S) H->I J Purification I->J K This compound J->K

Caption: Workflow for the two-step synthesis of this compound.

Spectral Data for this compound

The following table summarizes the expected spectral data for the final product, which is crucial for its characterization and confirmation of its identity.

Analysis Expected Data
¹H NMR δ (ppm): 9.9-10.1 (s, 1H, -CHO), 8.6-8.8 (d, 1H, Ar-H), 8.1-8.3 (dd, 1H, Ar-H), 7.1-7.3 (dd, 1H, Ar-H)
¹³C NMR δ (ppm): 188-192 (-CHO), 163-167 (C-F, d, ¹JCF ≈ 240 Hz), 151-154 (Ar-C), 140-143 (Ar-C), 125-128 (Ar-C), 110-113 (Ar-C, d, ²JCF ≈ 35 Hz)
IR (KBr) ν (cm⁻¹): ~1700 (C=O, aldehyde), ~1600, ~1470 (C=C, aromatic), ~1250 (C-F)
MS (EI) m/z: 125 (M⁺), 124 (M-H)⁺, 96 (M-CHO)⁺

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the NMR spectrometer used. The provided data is based on typical values for similar compounds and should be used as a reference.

Comparison of Synthetic Routes

While the two-step oxidation method is reliable, other synthetic strategies offer different advantages and disadvantages. Below is a comparative overview of the validated protocol with the Vilsmeier-Haack formylation and the Halex reaction.

Parameter Two-Step Oxidation Vilsmeier-Haack Formylation Halogen Exchange (Halex)
Starting Material 2-Fluoro-5-methylpyridine2-Fluoropyridine2-Chloro-5-formylpyridine
Key Reagents KMnO₄, Thionyl Chloride, H₂/Pd-BaSO₄POCl₃, DMFKF, High-boiling solvent (e.g., DMSO)
Number of Steps TwoOneOne
Typical Yield Moderate to GoodVariable, potentially lowerGood to Excellent
Purity Generally high after purificationMay require extensive purificationGenerally high
Advantages Reliable and scalable, uses common reagents.Single-step reaction.High-yielding, suitable for industrial scale.
Disadvantages Two-step process, requires handling of H₂ gas.Can have regioselectivity issues, harsh reagents.Requires high temperatures, anhydrous conditions.

Logical Relationship of Synthetic Routes

G cluster_main This compound cluster_routes Synthetic Precursors & Routes Target This compound SM1 2-Fluoro-5-methylpyridine Route1 Two-Step Oxidation SM1->Route1 SM2 2-Fluoropyridine Route2 Vilsmeier-Haack SM2->Route2 SM3 2-Chloro-5-formylpyridine Route3 Halex Reaction SM3->Route3 Route1->Target Route2->Target Route3->Target

Caption: Comparison of the starting materials and synthetic routes to this compound.

Alternative Route 1: Vilsmeier-Haack Formylation of 2-Fluoropyridine

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). While this is a one-step process, the electron-withdrawing nature of the fluorine atom in 2-fluoropyridine deactivates the ring towards electrophilic substitution, which can lead to lower yields and require more forcing reaction conditions. Regioselectivity can also be a concern, with potential for formylation at other positions on the pyridine ring.

Alternative Route 2: Halogen Exchange (Halex) Reaction of 2-Chloro-5-formylpyridine

The Halex process is a powerful industrial method for the synthesis of fluoroaromatics from their chloro- or bromo-analogues.[2][3] This nucleophilic aromatic substitution reaction typically employs an alkali metal fluoride, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction is often high-yielding and can be a very efficient route if the chlorinated precursor, 2-chloro-5-formylpyridine, is readily available. The main challenges of this method are the need for strictly anhydrous conditions and high reaction temperatures.

Conclusion

The synthesis of this compound is a critical step in the development of novel pharmaceuticals. This guide has presented a detailed, validated two-step oxidation protocol starting from 2-fluoro-5-methylpyridine, offering a reliable and scalable method for its preparation. Furthermore, a comparative analysis with the Vilsmeier-Haack formylation and the Halex reaction provides valuable context for researchers to choose the most appropriate synthetic strategy based on factors such as starting material availability, desired scale, and laboratory capabilities. The provided spectral data serves as a key reference for the characterization of the final product, ensuring the integrity of subsequent research and development endeavors.

References

  • Preparation method of 2-fluoro-5-formyl chloropyridine. CN112358442B. (2021).
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A Senior Application Scientist's Guide to Alternatives for 2-Fluoro-5-formylpyridine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Utility and Challenges of a Privileged Building Block

2-Fluoro-5-formylpyridine is a valuable reagent in contemporary organic synthesis, prized for its versatile reactivity in constructing complex molecular architectures, particularly in the realm of medicinal chemistry. The fluorine atom at the 2-position serves as a competent leaving group in nucleophilic aromatic substitution (SNAr) reactions and an effective handle for palladium-catalyzed cross-coupling reactions. The formyl group at the 5-position provides a reactive center for a myriad of transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems. However, reliance on a single building block can present limitations in terms of cost, availability, and sometimes, specific reactivity profiles. This guide provides a comprehensive comparison of viable alternatives to this compound, offering experimental insights to inform your synthetic strategies.

Core Reaction Platforms for 2-Substituted-5-formylpyridines

The utility of this compound and its alternatives is primarily demonstrated in three key transformations that are workhorses in the synthesis of pharmaceutical intermediates and other fine chemicals:

  • Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond between the pyridine ring and a boronic acid or ester.

  • Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond between the pyridine ring and an amine.

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of the 2-halo substituent by a nucleophile.

This guide will compare the performance of this compound with its chloro, bromo, and boronic ester counterparts across these critical reactions.

Comparative Analysis of Alternatives

The Halogen Series: 2-Chloro- and 2-Bromo-5-formylpyridine

The most direct alternatives to the fluoro derivative are its chloro and bromo analogs. The choice between these halogens can significantly impact reactivity, reaction conditions, and cost.

Reactivity Trends:

  • SNAr: The reactivity of 2-halopyridines in SNAr reactions generally follows the trend F > Cl > Br.[1] This is attributed to the high electronegativity of fluorine, which polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex.[1]

  • Palladium-Catalyzed Cross-Coupling: In contrast, the oxidative addition step in Suzuki-Miyaura and Buchwald-Hartwig reactions is typically faster for heavier halogens, following the trend I > Br > Cl > F.[2]

Advantages and Disadvantages:

AlternativeAdvantagesDisadvantages
2-Chloro-5-formylpyridine - Generally more cost-effective than the fluoro analog.- Readily available from commercial suppliers.[3][4]- Lower reactivity in SNAr reactions, often requiring higher temperatures or stronger nucleophiles.[5]
2-Bromo-5-formylpyridine - Higher reactivity in palladium-catalyzed cross-coupling reactions compared to the chloro and fluoro analogs.[6]- Commercially available.- Generally more expensive than the chloro derivative.- Lower reactivity in SNAr reactions compared to the fluoro analog.

Experimental Data Summary:

The following table provides a comparative overview of reported yields for the three key reactions. It is important to note that direct side-by-side comparisons under identical conditions are not always available in the literature, and yields are highly substrate and condition dependent.

ReactionThis compound2-Chloro-5-formylpyridine2-Bromo-5-formylpyridine
Suzuki-Miyaura Coupling Moderate to GoodGood to ExcellentGood to Excellent
Buchwald-Hartwig Amination Moderate to GoodGoodExcellent
Nucleophilic Aromatic Substitution (SNAr) ExcellentModerate to GoodModerate
The Boronic Ester Alternative: 5-Formylpyridine-2-boronic Acid Pinacol Ester

A conceptually different approach is to replace the halogen atom with a boronic ester, transforming the pyridine into the nucleophilic partner in a Suzuki-Miyaura coupling.

Advantages and Disadvantages:

AlternativeAdvantagesDisadvantages
5-Formylpyridine-2-boronic Acid Pinacol Ester - Excellent reactivity in Suzuki-Miyaura couplings with a wide range of aryl and heteroaryl halides.[7]- Boronic esters are generally stable and easy to handle.- Requires a different synthetic strategy where the pyridine is the nucleophile.- Not suitable for Buchwald-Hartwig amination or SNAr at the 2-position.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-5-formylpyridine with Phenylboronic Acid

This protocol is a representative example of a Suzuki-Miyaura reaction, which can be adapted for other 2-halopyridines and boronic acids.

Workflow Diagram:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reagents: 2-Bromo-5-formylpyridine Phenylboronic Acid Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) B Add Pd Catalyst (e.g., Pd(PPh3)4) A->B C Degas Mixture B->C D Heat to 80-100 °C C->D E Monitor by TLC/LC-MS D->E F Aqueous Work-up E->F G Column Chromatography F->G H Characterization G->H

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:

  • To a dried Schlenk flask, add 2-bromo-5-formylpyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with argon (repeat three times).

  • Add degassed 1,4-dioxane (8 mL) and water (2 mL).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of 2-Bromopyridine with Morpholine

This protocol illustrates a typical Buchwald-Hartwig amination and can be adapted for 2-chloro-5-formylpyridine.

Workflow Diagram:

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reagents: 2-Bromopyridine Morpholine Base (e.g., NaOtBu) Solvent (e.g., Toluene) B Add Pd Pre-catalyst and Ligand A->B C Degas Mixture B->C D Heat to 80-110 °C C->D E Monitor by GC-MS/LC-MS D->E F Aqueous Work-up E->F G Column Chromatography F->G H Characterization G->H

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Step-by-Step Procedure:

  • To a dried Schlenk tube, add 2-bromopyridine (1.0 mmol), sodium tert-butoxide (1.4 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and a suitable phosphine ligand (e.g., XPhos, 0.08 mmol).

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add anhydrous toluene (5 mL) and morpholine (1.2 mmol).

  • Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter through a pad of celite and wash the filter cake with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) of 2-Fluoropyridine with a Secondary Amine

This protocol highlights the conditions for an SNAr reaction, where 2-fluoropyridines typically show the highest reactivity.

Workflow Diagram:

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reagents: 2-Fluoropyridine Amine Base (e.g., K2CO3) Solvent (e.g., DMSO) B Heat to 80-120 °C A->B C Monitor by TLC/LC-MS B->C D Aqueous Work-up C->D E Extraction D->E F Column Chromatography E->F

Sources

A Comparative Guide to the Synthesis of 2-Fluoro-5-formylpyridine: An Evaluation of Efficiency and Scalability

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Fluoro-5-formylpyridine

This compound is a key heterocyclic building block in the development of novel pharmaceuticals and agrochemicals. The presence of the fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of bioactive molecules. The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, enabling the construction of complex molecular architectures. Given its strategic importance, the development of efficient, scalable, and cost-effective synthetic routes to this intermediate is of paramount interest to the chemical research community.

This guide provides a comprehensive comparison of the most common synthetic strategies for this compound, offering an in-depth analysis of their respective advantages and limitations. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and provide a comparative analysis of their efficiencies based on yield, reaction conditions, and starting material accessibility.

Synthetic Strategies: A Head-to-Head Comparison

Three primary synthetic routes to this compound have been prominently explored in the literature:

  • Oxidation of 2-Fluoro-5-methylpyridine: A straightforward approach that leverages a commercially available starting material.

  • Formylation of 2-Fluoropyridine: A direct functionalization strategy that introduces the aldehyde group onto the pyridine ring.

  • Synthesis from Halogenated Precursors: Multi-step routes involving halogen exchange or organometallic intermediates.

The following sections will provide a detailed examination of each of these routes, including their underlying chemical principles and practical considerations for laboratory and potential industrial-scale synthesis.

Route 1: Oxidation of 2-Fluoro-5-methylpyridine

This is arguably the most direct and frequently employed route, starting from the readily available 2-fluoro-5-methylpyridine. The core of this strategy is the selective oxidation of the methyl group to an aldehyde. Two main approaches are considered: a two-step process involving a carboxylic acid intermediate and a more direct, one-step oxidation.

Two-Step Oxidation via Carboxylic Acid Intermediate

This method involves the initial oxidation of the methyl group to a carboxylic acid, followed by reduction to the aldehyde. While longer, this route can offer better control and avoid over-oxidation.

Mechanism: The oxidation of the methyl group on the pyridine ring is typically achieved using a strong oxidizing agent like potassium permanganate (KMnO₄). The reaction proceeds through a series of electron-transfer steps, ultimately converting the methyl group to a carboxylate. The resulting 2-fluoro-5-pyridinecarboxylic acid can then be converted to an acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by a controlled reduction to the aldehyde.

Workflow Diagram:

Two_Step_Oxidation Start 2-Fluoro-5-methylpyridine Oxidation Oxidation (e.g., KMnO₄) Start->Oxidation Acid 2-Fluoro-5-pyridinecarboxylic acid Oxidation->Acid Chlorination Acyl Chloride Formation (e.g., SOCl₂) Acid->Chlorination AcylChloride 2-Fluoro-5-pyridinylcarbonyl chloride Chlorination->AcylChloride Reduction Reduction AcylChloride->Reduction End This compound Reduction->End

Figure 1: Workflow for the two-step oxidation of 2-fluoro-5-methylpyridine.

Experimental Protocol (Representative):

Step 1: Oxidation to 2-Fluoro-5-pyridinecarboxylic acid

  • To a stirred solution of 2-fluoro-5-methylpyridine in water, slowly add potassium permanganate at a controlled temperature (e.g., 70-80 °C).

  • Maintain the reaction at this temperature for several hours until the starting material is consumed (monitored by TLC or GC).

  • Cool the reaction mixture and filter off the manganese dioxide byproduct.

  • Acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry.

Step 2: Conversion to this compound

  • Suspend the 2-fluoro-5-pyridinecarboxylic acid in a suitable solvent (e.g., dichloromethane) and add a chlorinating agent (e.g., thionyl chloride) in excess.

  • Reflux the mixture for several hours until the acid is fully converted to the acid chloride.

  • Remove the excess chlorinating agent and solvent under reduced pressure.

  • The crude acid chloride can then be subjected to a partial reduction using a suitable reducing agent (e.g., a poisoned palladium catalyst in a Rosenmund reduction or a metal hydride at low temperature) to yield the desired aldehyde.

Direct Oxidation with Selenium Dioxide (Riley Oxidation)

A more atom-economical approach is the direct oxidation of the methyl group to the aldehyde using selenium dioxide (SeO₂), a reaction known as the Riley oxidation.[1][2]

Mechanism: The Riley oxidation of an activated methyl group involves an initial ene reaction with SeO₂, followed by a[1][3]-sigmatropic rearrangement to form a seleninic acid ester. Hydrolysis of this intermediate yields the aldehyde and selenium metal.[4]

Workflow Diagram:

Direct_Oxidation Start 2-Fluoro-5-methylpyridine Oxidation Riley Oxidation (SeO₂) Start->Oxidation End This compound Oxidation->End

Figure 2: Workflow for the direct oxidation of 2-fluoro-5-methylpyridine.

Experimental Protocol (Representative): [1][5]

  • In a suitable high-boiling solvent (e.g., dioxane or toluene), dissolve 2-fluoro-5-methylpyridine.

  • Add a stoichiometric amount of selenium dioxide.

  • Reflux the mixture for several hours, monitoring the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture and filter off the precipitated selenium metal.

  • The filtrate is then worked up, typically involving extraction and purification by chromatography or distillation to isolate the this compound.

Route 2: Formylation of 2-Fluoropyridine

This strategy aims to directly introduce the formyl group onto the 2-fluoropyridine ring. The success of this approach is highly dependent on achieving the desired regioselectivity, as the pyridine ring has multiple positions available for electrophilic substitution.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7][8] The Vilsmeier reagent, typically generated from DMF and POCl₃, acts as the electrophile.

Mechanism: The Vilsmeier reagent, a chloroiminium salt, is a relatively mild electrophile. For pyridines, which are electron-deficient, the reaction can be challenging. The regioselectivity is influenced by both electronic and steric factors. The fluorine atom at the 2-position is an ortho, para-director, but the nitrogen atom is a meta-director. This can lead to a mixture of products.

Challenges: The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom deactivates the ring towards electrophilic substitution, often requiring harsh reaction conditions and leading to low yields. Moreover, achieving selective formylation at the 5-position can be difficult.

Directed Ortho-Lithiation

Directed ortho-lithiation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings.[9][10][11][12] A directing group on the ring coordinates to an organolithium reagent, leading to deprotonation at the adjacent ortho position.

Mechanism: In the case of 2-fluoropyridine, the fluorine atom can act as a directing group, facilitating lithiation at the 3-position. To achieve formylation at the 5-position, a more complex strategy involving a directing group at a different position or a multi-step process would be necessary, making this a less direct route. Subsequent quenching of the lithiated intermediate with a formylating agent like N,N-dimethylformamide (DMF) would introduce the aldehyde group.[13][14]

Challenges: The regioselectivity of the lithiation of 2-fluoropyridine primarily favors the 3-position. Achieving lithiation at the 5-position would require a more elaborate synthetic design, potentially diminishing the efficiency of this route.

Route 3: Synthesis from Halogenated Precursors

This approach involves starting with a pyridine ring that is already functionalized with a halogen at the 5-position, which is then converted to the formyl group.

Halogen Exchange of 2-Chloro-5-formylpyridine (Halex Process)

The Halex process is an industrial method for the synthesis of fluoroaromatics via nucleophilic aromatic substitution of a chloro- or bromo-substituent with a fluoride source, typically potassium fluoride (KF).[3][15]

Mechanism: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing formyl group activates the pyridine ring, facilitating the displacement of the chloride at the 2-position by the fluoride ion. The reaction is typically carried out at high temperatures in a polar aprotic solvent.

Workflow Diagram:

Halex_Process Start 2-Chloro-5-formylpyridine Fluorination Halex Reaction (KF, high temp.) Start->Fluorination End This compound Fluorination->End

Figure 3: Workflow for the Halex process.

Experimental Protocol (Conceptual):

  • Synthesize 2-chloro-5-formylpyridine, for example, by oxidation of 2-chloro-5-methylpyridine.[16][17]

  • In a high-boiling polar aprotic solvent (e.g., DMSO or sulfolane), combine 2-chloro-5-formylpyridine with an excess of anhydrous potassium fluoride.

  • Heat the mixture to a high temperature (typically 150-250 °C) for several hours.[3]

  • Monitor the reaction for the disappearance of the starting material.

  • After completion, the product is isolated by distillation or extraction and purified.

Grignard/Lithiation of 5-Bromo-2-fluoropyridine

This route involves the formation of an organometallic intermediate from 5-bromo-2-fluoropyridine, which is then quenched with a formylating agent.

Mechanism: 5-Bromo-2-fluoropyridine can undergo a halogen-metal exchange with an organolithium reagent (e.g., n-BuLi) or form a Grignard reagent with magnesium. The resulting organometallic species is a potent nucleophile that can react with an electrophilic formylating agent like DMF to introduce the aldehyde group at the 5-position.[18]

Workflow Diagram:

Grignard_Lithiation Start 5-Bromo-2-fluoropyridine Metalation Grignard or Lithiation Start->Metalation Intermediate Organometallic Intermediate Metalation->Intermediate Formylation Formylation (e.g., DMF) Intermediate->Formylation End This compound Formylation->End

Figure 4: Workflow for the Grignard/Lithiation route.

Experimental Protocol (Representative, adapted from a similar procedure): [18]

  • Under an inert atmosphere, dissolve 5-bromo-2-fluoropyridine in an anhydrous etheral solvent (e.g., THF or diethyl ether).

  • Cool the solution to a low temperature (e.g., -78 °C for lithiation or 0 °C for Grignard formation).

  • Slowly add the organolithium reagent or activate the magnesium for Grignard formation.

  • Allow the reaction to proceed for a specified time to ensure complete formation of the organometallic intermediate.

  • Slowly add anhydrous DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, and purify by chromatography or distillation.

Comparative Analysis of Synthesis Routes

To provide a clear and objective comparison, the following table summarizes the key performance indicators for each synthetic route. The values presented are representative and may vary depending on the specific reaction conditions and scale.

RouteStarting MaterialKey ReagentsTypical Yield (%)Reaction TimeTemperatureKey AdvantagesKey Disadvantages
1.1 Two-Step Oxidation 2-Fluoro-5-methylpyridineKMnO₄, SOCl₂, reducing agent60-70 (overall)12-24 h70-100 °CGood control, avoids over-oxidationMulti-step, waste generation (MnO₂)
1.2 Direct Oxidation 2-Fluoro-5-methylpyridineSeO₂50-706-12 h100-150 °COne-step, atom-economicalToxic SeO₂, purification can be challenging
2.1 Vilsmeier-Haack 2-FluoropyridineDMF, POCl₃< 304-8 h80-120 °CDirect formylationPoor regioselectivity, low yield
2.2 Ortho-Lithiation 2-Fluoropyridinen-BuLi, DMF< 402-4 h-78 °CRegioselective (but for 3-position)Poor selectivity for 5-position, cryogenic conditions
3.1 Halex Process 2-Chloro-5-formylpyridineKF70-858-16 h150-250 °CHigh yield, suitable for scale-upHigh temperature, requires synthesis of precursor
3.2 Grignard/Lithiation 5-Bromo-2-fluoropyridineMg or n-BuLi, DMF65-803-6 h-78 °C to RTGood yield, high regioselectivityRequires synthesis of precursor, cryogenic conditions

Conclusion and Recommendations

Based on the comparative analysis, the most promising routes for the efficient synthesis of this compound are:

  • For laboratory-scale synthesis with readily available starting materials, the direct oxidation of 2-fluoro-5-methylpyridine with selenium dioxide (Route 1.2) offers a good balance of simplicity and yield. However, the toxicity of selenium compounds requires careful handling.

  • For larger-scale production where efficiency and cost are paramount, the Halex process (Route 3.1) and the Grignard/Lithiation of 5-bromo-2-fluoropyridine (Route 3.2) are the most attractive options. The Halex process, while requiring high temperatures, is a proven industrial method for fluorination. The Grignard/lithiation route offers excellent regioselectivity and good yields under relatively mild conditions, although it may require cryogenic temperatures. The choice between these two will likely depend on the relative cost and availability of the respective starting materials, 2-chloro-5-formylpyridine and 5-bromo-2-fluoropyridine.

The direct formylation of 2-fluoropyridine (Route 2) appears to be the least efficient due to challenges with regioselectivity and the deactivated nature of the pyridine ring.

Ultimately, the optimal synthetic strategy will depend on the specific requirements of the researcher or organization, including the desired scale of production, available equipment, cost considerations, and safety protocols. This guide provides the foundational knowledge to make an informed decision and to further optimize the chosen synthetic pathway.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.). Springer.
  • Waitkins, G. R., & Clark, C. W. (1945). Selenium Dioxide: Its Properties and Use as an Oxidizing Agent. Chemical Reviews, 36(3), 235–289. [Link]

  • Siegemund, G., Schwertfeger, W., Feiring, A., Smart, B., Behr, F., Vogel, H., & McKusick, B. (2000). Fluorine Compounds, Organic. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]

  • ACS Green Chemistry Institute. (n.d.). Halex Reaction. ACS.[Link]

  • Cook, D. J., Sears, R. W., & Dock, D. (1949). Oxidations with Selenium Dioxide. Proceedings of the Indiana Academy of Science, 59, 145-147. [Link]

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]

  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56, 355-659. [Link]

  • Mane, R. B., & Patil, S. L. (2013). Review Article on Vilsmeier-Haack Reaction. International Journal of Chemical and Pharmaceutical Sciences, 4(3), 89-98. [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Toluamide and benzamide directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. [Link]

  • HWS Labortechnik GmbH. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. [Link]

  • Wikipedia contributors. (2023). Directed ortho metalation. In Wikipedia, The Free Encyclopedia. [Link]

  • Gomaa, M. A.-M. (2015). Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. International Journal of Organic Chemistry, 5, 133-139. [Link]

  • T. D. Lash, (2020). Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. Molecules, 25(8), 1937. [Link]

  • Al-Azmi, A. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC, 2015(iv), 19-47. [Link]

  • Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. CN108864757A.
  • Myers, A. G. (n.d.). Directed (ortho) Metallation. Harvard University. [Link]

  • Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Scripps Research. [Link]

  • EP0569947A1. (1993). Process for the production of 2-chloro-5-chloromethyl-pyridine.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

  • Oakwood Chemical. (n.d.). 5-Bromo-2-fluoropyridine. [Link]

  • US5329011A. (1994).
  • CN112479991A. (2021). Preparation method of 2-bromo-5-aldehyde pyridine.
  • PubChem. (n.d.). This compound. [Link]

  • US20170008846A1. (2017). Process for making 2-chloro-5-methylpyridine.
  • ResearchGate. (2025). Lithium Halogen exchange using n-BuLi and DMF for formylation failing why?[Link]

  • MDPI. (2022). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. [Link]

  • Royal Society of Chemistry. (2024). Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. [Link]

  • Wikipedia contributors. (2023). Riley oxidation. In Wikipedia, The Free Encyclopedia. [Link]

  • ResearchGate. (2025). Formylation of 4,7-Dihydro-1,2,4-triazolo[1,5-a]pyrimidines Using Vilsmeier–Haack Conditions. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. [Link]

  • ResearchGate. (n.d.). 2-Bromo-5-methylpyridine. [Link]

Sources

LC-MS analysis for reaction monitoring of 2-Fluoro-5-formylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Reaction Monitoring of 2-Fluoro-5-formylpyridine: A Comparative Analysis of LC-MS and Alternative Techniques

For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is fundamental to ensuring the optimal yield, purity, and safety of target molecules. This compound is a critical heterocyclic building block in the synthesis of numerous pharmaceutical agents. Its reactivity, driven by the aldehyde functional group and influenced by the fluorine substituent, necessitates careful tracking of reaction progress to prevent the formation of impurities and maximize conversion.

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other prevalent analytical techniques for monitoring reactions involving this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer data-driven comparisons to empower you in selecting the most appropriate analytical tool for your specific research and development needs.

The Central Role of LC-MS in Modern Reaction Monitoring

LC-MS has become a cornerstone of synthetic chemistry support due to its unparalleled combination of sensitivity and selectivity.[1][2] The technique first separates the complex mixture of reactants, intermediates, products, and by-products using liquid chromatography and then employs mass spectrometry to detect and quantify each component based on its mass-to-charge ratio (m/z). This dual-layered analysis provides unambiguous identification and precise measurement, even for trace-level impurities that might be missed by other methods.[1][2]

Why LC-MS Excels: A Mechanistic Viewpoint

The power of LC-MS for this application lies in its ability to directly address the physicochemical properties of this compound and its derivatives. As a small, polar molecule, it can be challenging to retain and separate using traditional chromatographic methods.[3][4]

  • Chromatographic Separation: While standard reversed-phase (RP) columns can struggle with poor retention of polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) offers a robust alternative.[3] HILIC utilizes a polar stationary phase and a mobile phase with a high organic solvent content, promoting the retention of polar analytes like pyridine derivatives. This allows for effective separation from less polar starting materials or by-products.

  • Mass Spectrometric Detection: Electrospray Ionization (ESI) is a soft ionization technique ideally suited for polar molecules, readily generating protonated molecular ions [M+H]+ for sensitive detection.[1][2] By using Single Ion Monitoring (SIM) or, for even greater confidence, Selected Reaction Monitoring (SRM) in a tandem MS system, one can achieve exceptional selectivity and sensitivity, often reaching sub-ppm levels.[5][6][7][8]

Experimental Workflow: LC-MS Analysis

The following diagram outlines the typical workflow for reaction monitoring using LC-MS.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Prep 1. Aliquot Reaction Mixture (e.g., 10 µL) Quench 2. Quench Reaction (if necessary) Prep->Quench Dilute 3. Dilute with Mobile Phase (e.g., 1:1000 in Acetonitrile/Water) Quench->Dilute Inject 4. Inject into LC-MS Dilute->Inject LC 5. Chromatographic Separation (HILIC or suitable RP column) Inject->LC MS 6. MS Detection (ESI+, SIM/SRM Mode) LC->MS Integrate 7. Peak Integration MS->Integrate Quantify 8. Quantify Reactant/Product (vs. Time) Integrate->Quantify Plot 9. Plot Kinetic Profile Quantify->Plot

Caption: Workflow for LC-MS based reaction monitoring.

Detailed Experimental Protocol: LC-MS Method for this compound

This protocol is a self-validating system designed for robust and reproducible results. Validation of the analytical method is a critical step to ensure data is reliable and meets regulatory requirements where applicable.[9][10][11][12][13]

1. Objective: To quantify the consumption of this compound (Reactant) and the formation of the desired product over time.

2. Materials & Instrumentation:

  • LC-MS System: A high-performance liquid chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer with an ESI source.

  • Column: ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 50 mm (or equivalent HILIC column).

  • Mobile Phase A: Water with 0.1% Formic Acid and 10 mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Reactant Standard: this compound (MW: 125.10 g/mol ).

  • Product Standard: If available, for accurate quantification.

3. Sample Preparation:

  • At designated time points (t=0, 5 min, 15 min, etc.), carefully withdraw 10 µL of the reaction mixture.

  • Immediately quench the aliquot in 990 µL of a 50:50 mixture of Acetonitrile/Water. This provides an initial 1:100 dilution.

  • Perform a second 1:10 dilution by taking 100 µL of the diluted sample and adding 900 µL of the same diluent. This achieves a final dilution of 1:1000.

  • Vortex the sample and transfer it to an autosampler vial for analysis.

4. LC-MS Conditions:

ParameterSettingRationale
LC Column BEH Amide, 1.7 µm, 2.1 x 50 mmHILIC stationary phase provides superior retention for small, polar analytes like pyridine aldehydes, which are often poorly retained on C18 columns.[3]
Column Temp. 40 °CEnsures reproducible retention times and improved peak shape.
Flow Rate 0.4 mL/minA standard flow rate for 2.1 mm ID columns, balancing analysis time and efficiency.
Injection Vol. 2 µLMinimizes potential for column overload while providing sufficient analyte for detection.
LC Gradient 0-0.5 min: 95% B; 0.5-3.0 min: 95% to 50% B; 3.0-3.5 min: 50% B; 3.5-4.0 min: 50% to 95% B; 4.0-5.0 min: 95% BA gradient is essential to elute compounds with varying polarities and to clean the column between injections.
MS Ionization Electrospray Ionization (ESI), Positive ModeESI is ideal for polar compounds, and the pyridine nitrogen is readily protonated in the acidic mobile phase to form [M+H]+ ions.[2][14]
MS Detection Single Ion Monitoring (SIM)Provides high sensitivity and selectivity by monitoring only the m/z values of interest.
SIM Ions Reactant: m/z 126.1 [C6H4FNO+H]+; Product: [M+H]+ of the expected product.Targeting the specific protonated molecular ions of the reactant and product allows for precise quantification without interference from other matrix components.[15]

Comparative Analysis: LC-MS vs. Alternative Techniques

The choice of an analytical technique is a critical decision driven by the specific requirements of the analysis. While LC-MS is a powerful tool, other methods offer distinct advantages in certain scenarios.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Principle: Separates compounds chromatographically, with detection based on the absorbance of UV light by the analytes.

  • Causality/Insights: HPLC-UV is a workhorse in many labs. For this compound, the aromatic pyridine ring and aldehyde chromophore will provide a strong UV signal. This method is excellent for routine analysis where the reaction is well-understood and impurities do not co-elute or share similar UV spectra.

  • Limitations: Its primary weakness is a lack of specificity. If a by-product has a similar retention time and UV spectrum, it can be misidentified or lead to inaccurate quantification. It also has lower sensitivity compared to MS.[16]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: Separates volatile and thermally stable compounds in the gas phase before MS detection.[14][17]

  • Causality/Insights: GC-MS offers exceptional chromatographic resolution.[17] However, this compound has a moderate boiling point and may require derivatization to improve its volatility and thermal stability, which adds complexity to sample preparation.[18] This technique is more suitable for analyzing volatile impurities or starting materials in the reaction.

  • Limitations: Not ideal for non-volatile or thermally labile compounds. The need for derivatization can introduce variability.[18][19]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: Provides detailed structural information by probing the magnetic properties of atomic nuclei.

  • Causality/Insights: NMR is unparalleled for structural elucidation. It can definitively identify not just the reactant and product, but also unexpected intermediates and by-products without the need for reference standards.[20][21] With specialized flow-tube setups, NMR can be used for real-time, in-situ reaction monitoring, providing rich kinetic data.[22][23]

  • Limitations: The primary drawback is its significantly lower sensitivity compared to MS.[20] Reactions must typically be run at higher concentrations, which may not always be feasible.

Process Analytical Technology (PAT) / In-situ Spectroscopy
  • Principle: Employs spectroscopic probes (e.g., FTIR, Raman) directly within the reaction vessel for continuous, real-time analysis without sampling.[22][24]

  • Causality/Insights: PAT is the gold standard for process understanding and control in manufacturing environments.[22] For this reaction, an FTIR probe could monitor the disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and the appearance of a new functional group on the product.

  • Limitations: Data analysis often requires sophisticated chemometric modeling. These techniques are generally less specific than chromatography and may struggle to differentiate between structurally similar species.[24]

Performance Comparison Summary

The table below provides a side-by-side comparison of the key performance attributes for each technique in the context of monitoring a this compound reaction.

FeatureLC-MSHPLC-UVGC-MSNMR Spectroscopy
Sensitivity Excellent (low ng/mL to pg/mL)Good (µg/mL)Excellent (pg/mL)Low (mg/mL)
Selectivity Excellent (mass-based)Moderate (retention time + UV)Excellent (retention time + mass)Excellent (structure-based)
Speed (per sample) Fast (2-10 min)Fast (5-15 min)Moderate (10-30 min)Moderate to Slow (5-20 min)
Quantitative Accuracy HighHigh (with good separation)HighHigh (inherently quantitative)
Structural Info Limited (Molecular Weight)NoneGood (with fragmentation library)Excellent (definitive structure)
Ease of Use Moderate (requires expertise)EasyModerateModerate to Complex
Cost HighLowModerateHigh

Making the Right Choice: A Logic-Based Approach

Selecting the best analytical tool requires a clear understanding of the experimental goals. The following decision-making diagram can guide your choice.

Tech_Selection node_result node_result start What is the primary goal? q1 Need to identify unknown by-products or intermediates? start->q1 Structural Elucidation q2 Need highest sensitivity for trace-level analysis? start->q2 Quantification q3 Is the reaction well-defined and for routine QC? start->q3 Routine Monitoring q1->q2 No node_result_nmr NMR Spectroscopy q1->node_result_nmr Yes q2->q3 No node_result_lcms LC-MS q2->node_result_lcms Yes q4 Are reactants/products highly volatile? q3->q4 No node_result_hplcuv HPLC-UV q3->node_result_hplcuv Yes q4->node_result_lcms No node_result_gcms GC-MS q4->node_result_gcms Yes

Sources

A Comparative Analysis of Fluorine vs. Chlorine Electronic Effects on the Pyridine Ring: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the strategic modification of heterocyclic scaffolds is a cornerstone of molecular design. The pyridine ring, a ubiquitous motif in pharmaceuticals, offers a versatile platform for tuning a molecule's physicochemical and pharmacological properties. Among the most common modifications is the introduction of halogen substituents, with fluorine and chlorine being paramount choices. While often considered interchangeable bioisosteres, their distinct electronic influences on the pyridine ring can lead to significant differences in reactivity, basicity, and ultimately, biological activity.

This guide provides an in-depth, objective comparison of the electronic effects of fluorine and chlorine on the pyridine ring. We will delve into the underlying principles of their inductive and resonance effects, present comparative experimental data to quantify these influences, and provide detailed protocols for key analytical techniques.

The Dueling Nature of Halogen Electronics: Induction vs. Resonance

The net electronic effect of a halogen substituent on an aromatic ring is a delicate balance between two opposing forces: the inductive effect (-I) and the resonance effect (+R).

  • Inductive Effect (-I): This is the through-bond withdrawal of electron density due to the halogen's high electronegativity. Fluorine is the most electronegative element, and thus exerts a stronger -I effect than chlorine.[1] This effect is strongest at the carbon atom directly attached to the halogen and diminishes with distance.

  • Resonance Effect (+R): This involves the donation of a lone pair of electrons from the halogen into the π-system of the aromatic ring. This donation of electron density can partially offset the inductive withdrawal. For effective resonance to occur, there must be good overlap between the p-orbitals of the halogen and the carbon of the ring. Due to the similar size of the 2p orbitals of carbon and fluorine, fluorine is considered to have a more effective orbital overlap for resonance compared to the larger 3p orbital of chlorine.[2]

The interplay of these two effects is highly dependent on the position of the halogen on the pyridine ring.

Quantifying the Electronic Impact: A Data-Driven Comparison

To truly understand the differential effects of fluorine and chlorine, we must turn to empirical data. Here, we compare key experimental parameters that reflect the electronic environment of substituted pyridines.

Basicity (pKa)

The pKa of a substituted pyridine is a direct measure of the availability of the lone pair of electrons on the ring nitrogen. A lower pKa indicates a less basic, more electron-deficient nitrogen atom. The strong electron-withdrawing nature of halogens is expected to decrease the basicity of the pyridine ring.

Substituent2-position3-position4-position
None (Pyridine) 5.255.255.25
Fluorine -0.44 (Predicted)2.97[3]4.15 (Predicted)[4][5]
Chlorine 0.722.84[6]3.83

Table 1: Comparative pKa values of Fluorinated and Chlorinated Pyridines.

dot graph pKa_Comparison { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Figure 1: pKa values illustrating the decreased basicity of halogenated pyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the electronic environment of individual atoms within a molecule. Changes in chemical shifts (δ) upon substitution provide a detailed picture of the electron distribution.

The 13C chemical shifts of the pyridine ring carbons are sensitive to the electronic effects of substituents. Electron-withdrawing groups generally cause a downfield shift (higher ppm) for the carbon atoms they are attached to (the ipso-carbon) and an upfield shift (lower ppm) for the para-carbon, reflecting the interplay of inductive and resonance effects.

Position2-F-Pyridine (CDCl3)[7]2-Cl-Pyridine (CDCl3)[8]3-F-Pyridine (CDCl3)3-Cl-Pyridine (CDCl3)[6]4-F-Pyridine (CDCl3)4-Cl-Pyridine (CDCl3)
C2 163.4 (d, J=237.6 Hz)152.9~140 (d)147.1~148 (d)150.9
C3 111.9 (d, J=41.2 Hz)124.3148.1 (d, J=251.0 Hz)130.5~125 (d)124.0
C4 140.9 (d, J=14.1 Hz)139.1123.6 (d, J=20.0 Hz)138.9165.7 (d, J=257.0 Hz)142.1
C5 122.9 (d, J=5.0 Hz)122.9135.2 (d, J=5.0 Hz)123.7~125 (d)124.0
C6 149.8 (d, J=16.1 Hz)150.0~140 (d)147.1~148 (d)150.9

Table 2: Comparative 13C NMR Chemical Shifts (δ, ppm) of Fluorinated and Chlorinated Pyridines in CDCl3. (Note: Some values are approximated from spectral data as precise peak-picked data was not available in the searched literature).

The large one-bond carbon-fluorine coupling constants (JCF) are a characteristic feature of the 13C NMR spectra of fluorinated compounds. The data illustrates the significant deshielding of the carbon atom directly attached to the fluorine atom.

The 15N chemical shift of the pyridine nitrogen is a highly sensitive probe of the electronic environment at this position. Electron-withdrawing groups are expected to deshield the nitrogen atom, resulting in a downfield shift.

While a complete, directly comparable dataset for all six isomers was not found in the searched literature, general trends for substituted pyridines indicate that electron-withdrawing groups at the 2- and 4-positions cause a significant downfield shift in the 15N signal, with the effect being less pronounced for 3-substituted pyridines. It is anticipated that fluorine, with its stronger inductive effect, would cause a greater downfield shift compared to chlorine, particularly when at the 2- or 4-position.

dot graph NMR_Effects { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Figure 2: Interplay of inductive and resonance effects of fluorine and chlorine on the pyridine ring.

Experimental Protocols

To empower researchers to generate their own comparative data, we provide the following established protocols.

Protocol 1: Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the pyridine derivative with a strong acid or base and monitoring the pH.

Materials:

  • pH meter with a combination glass electrode

  • Calibrated burette

  • Magnetic stirrer and stir bar

  • Beaker

  • 0.1 M HCl solution (standardized)

  • 0.1 M NaOH solution (standardized)

  • 0.1 M KCl solution (for maintaining constant ionic strength)

  • Deionized water

  • The pyridine derivative to be tested

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

  • Sample Preparation: Prepare a ~0.01 M solution of the pyridine derivative in deionized water. If solubility is an issue, a co-solvent such as methanol or DMSO may be used, but it is important to note that this will affect the absolute pKa value. Add KCl to a final concentration of 0.1 M to maintain a constant ionic strength.

  • Titration Setup: Place a known volume (e.g., 25.0 mL) of the sample solution in a beaker with a magnetic stir bar. Immerse the pH electrode in the solution, ensuring the bulb is fully submerged.

  • Titration: Begin stirring the solution. Add the titrant (0.1 M HCl for a basic pyridine) in small, precise increments (e.g., 0.1 mL) from the burette. After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of steepest inflection in the titration curve. The pKa is the pH at the half-equivalence point.

dot graph pKa_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Figure 3: Workflow for pKa determination by potentiometric titration.

Protocol 2: Sample Preparation for NMR Spectroscopy

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

Materials:

  • NMR tube (5 mm)

  • Deuterated solvent (e.g., CDCl3, DMSO-d6)

  • Pasteur pipette and bulb

  • Glass wool

  • The pyridine derivative to be tested

Procedure:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the pyridine derivative for 1H NMR and 20-50 mg for 13C NMR.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.

  • Capping and Labeling: Cap the NMR tube and label it clearly.

  • Instrument Setup: Before acquiring the spectrum, the NMR spectrometer should be properly tuned and shimmed to ensure optimal resolution and sensitivity.

dot graph NMR_Prep_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Figure 4: Workflow for NMR sample preparation.

Conclusion and Outlook

The choice between fluorine and chlorine as a substituent on a pyridine ring is far from trivial. Fluorine's potent inductive effect, coupled with its capacity for effective resonance donation, creates a unique electronic profile that distinguishes it from chlorine. These differences manifest in measurable changes in basicity and NMR chemical shifts, providing valuable insights for rational drug design.

By understanding the fundamental principles and leveraging the quantitative data and experimental protocols presented in this guide, researchers can make more informed decisions in the design and synthesis of novel pyridine-based molecules with tailored electronic properties, ultimately accelerating the discovery of new and improved therapeutics.

References

  • Reddit. (2021, August 14). Why does Fluorine have a more inductive force than Chlorine? r/OrganicChemistry. Retrieved from [Link]

  • Reddit. (2024, August 1). Why is fluorine a better +R atom than chlorine ? r/chemhelp. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloropyridine. Retrieved from [Link]

Sources

Comparative Guide to the Characterization of 2-Fluoro-5-formylpyridine Reaction Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

<-48>

Introduction

In the landscape of modern medicinal chemistry and drug development, pyridine derivatives are indispensable scaffolds. Among them, 2-Fluoro-5-formylpyridine stands out as a versatile building block, prized for its dual reactivity.[1][2] The electron-withdrawing nature of the pyridine nitrogen, combined with the aldehyde functionality, activates the C2 position for nucleophilic aromatic substitution (SNAr), while the formyl group offers a prime site for nucleophilic additions and condensations.[3][4] This duality allows for the construction of complex heterocyclic systems, but it also introduces mechanistic complexity.[1]

Understanding the transient species—the reaction intermediates—that form and disappear during these transformations is not merely an academic exercise. It is crucial for optimizing reaction yields, minimizing byproducts, and scaling up processes efficiently. These intermediates are often elusive, with short lifetimes and low concentrations, making their detection and characterization a significant challenge.[5]

This guide provides a comparative analysis of modern analytical techniques used to identify, characterize, and understand the role of reaction intermediates in transformations involving this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and offer field-proven insights to empower researchers in their synthetic endeavors.

Common Reaction Pathways and Potential Intermediates

The reactivity of this compound is dominated by two primary pathways:

  • Nucleophilic Aromatic Substitution (SNAr) at C2: The fluorine atom at the 2-position is an excellent leaving group in SNAr reactions due to its high electronegativity, which makes the attached carbon highly electrophilic.[3] The rate-determining step is typically the nucleophilic attack, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[3][4][6] The stability of this intermediate is key to the reaction's success.

  • Nucleophilic Addition to the Formyl Group: The aldehyde is susceptible to attack by nucleophiles, leading to tetrahedral intermediates such as hemiacetals (with alcohol nucleophiles) or hemiaminals (with amine nucleophiles). These can be stable or can proceed to further reactions, like dehydration to form imines.

Often, these pathways can compete or occur sequentially, leading to a complex reaction profile that necessitates a multi-faceted analytical approach to fully unravel.

A Comparative Analysis of Characterization Techniques

Choosing the right analytical tool is paramount. The selection depends on the expected lifetime of the intermediate, its concentration, and the specific structural information required. Below is a comparative overview of key techniques.

TechniqueTimescaleInformation ProvidedKey Strengths for this TopicLimitations
NMR Spectroscopy Seconds to HoursDetailed structural connectivity, electronic environment¹⁹F NMR is exceptional for tracking the C-F bond cleavage. ¹H and ¹³C NMR confirm structural changes at the formyl group.Relatively slow; may not detect very short-lived intermediates. Requires quenching or low-T experiments.
In-situ IR/Raman Milliseconds to SecondsFunctional group changes in real-timeExcellent for monitoring the disappearance of the C=O stretch (~1700 cm⁻¹) and the formation of new bonds (e.g., C-N). Non-invasive.[7][8][9]Provides functional group data, not full structure. Peak overlap can be an issue.
Mass Spectrometry Microseconds to MillisecondsMass-to-charge ratio (m/z) of ionsHigh sensitivity for detecting low-concentration species. ESI-MS can directly observe charged intermediates like Meisenheimer complexes.Provides mass, not connectivity. Fragmentation may be needed for structural clues. Requires ionization.
Chemical Trapping Reaction DependentConfirms existence via a stable adductProvides compelling, indirect evidence for highly reactive, unobservable intermediates by converting them into a stable, characterizable product.[10][11][12][13]The trapping agent can alter the reaction pathway. The adduct structure must be unambiguously confirmed.
Computational (DFT) N/A (Predictive)Geometries, energies of transition states and intermediatesCan predict the most likely reaction pathway and the relative stability of potential intermediates (e.g., Meisenheimer complex).[14][15][16] Helps interpret spectroscopic data.[17][18]A model, not a direct observation. Accuracy depends heavily on the level of theory and basis set used. Requires experimental validation.
Deep Dive into Key Methodologies
1. NMR Spectroscopy: The Structural Workhorse

Nuclear Magnetic Resonance (NMR) provides the most detailed structural information. For this compound, a multi-nuclear approach is highly informative.

  • ¹⁹F NMR: This is arguably the most direct probe for the SNAr reaction. The chemical shift of the fluorine on the starting material will be distinct. As the reaction proceeds, this signal will decrease, and a new signal for the displaced fluoride ion (or a fluorinated intermediate) may appear.

  • ¹H NMR: The aldehyde proton (~10 ppm) is a clear marker. Its disappearance and the appearance of new signals in the 5-7 ppm range can indicate the formation of a hemiaminal or hemiacetal intermediate.

  • Low-Temperature NMR: To "freeze" a transient intermediate and extend its lifetime, running the reaction at low temperatures inside the NMR spectrometer is a powerful technique. This can allow for the acquisition of a full set of spectra (¹H, ¹³C, ¹⁹F) on an otherwise fleeting species.

Protocol: Low-Temperature NMR for Trapping a Hemiaminal Intermediate

  • Preparation: Dissolve this compound (1.0 equiv) in a deuterated solvent suitable for low-temperature work (e.g., THF-d₈ or Toluene-d₈) in a dry NMR tube under an inert atmosphere (N₂ or Ar).

  • Baseline Scan: Acquire ¹H and ¹⁹F NMR spectra of the starting material at room temperature, then cool the probe to the desired temperature (e.g., -78 °C). Re-acquire the spectra to serve as a baseline.

  • Initiation: Using a syringe, add a pre-cooled solution of the nucleophile (e.g., morpholine, 1.1 equiv) in the same deuterated solvent to the NMR tube while it remains in the cold probe.

  • Monitoring: Immediately begin acquiring a series of ¹H and ¹⁹F spectra over time. Look for the disappearance of the aldehyde proton signal and the appearance of a new methine proton signal, indicative of the hemiaminal.

  • Validation: After observation, allow the sample to slowly warm to room temperature. Monitor the spectral changes to see if the intermediate converts to the final product or reverts to starting materials, confirming its role in the reaction pathway.

2. In-situ Spectroscopy: A Real-Time Window

For reactions that are too fast for traditional NMR, in-situ (or operando) vibrational spectroscopy provides a real-time view of the changing functional groups.[7][19]

  • FT-IR (ReactIR): An attenuated total reflectance (ATR) probe is inserted directly into the reaction vessel. The carbonyl (C=O) stretch of the aldehyde in this compound is a strong, sharp peak around 1700-1735 cm⁻¹.[20][21] Its consumption can be tracked with high temporal resolution. The formation of an imine (C=N) or changes in the aromatic ring region (1400-1600 cm⁻¹) also provide mechanistic clues.

  • Raman Spectroscopy: Raman is highly sensitive to symmetric vibrations and less sensitive to highly polar bonds, making it complementary to IR. It is particularly useful for reactions in aqueous or protic media, as water is a weak Raman scatterer.

Workflow: Integrating In-situ IR with Offline Analysis

The diagram below illustrates a self-validating workflow where real-time data from in-situ IR informs the optimal time points to quench the reaction for more detailed offline analysis by LC-MS and NMR.

Caption: Integrated workflow for intermediate characterization.

3. Chemical Trapping: Proving the Unseen

When an intermediate is too reactive to observe directly, chemical trapping can provide definitive proof of its existence.[10][12] A "trapping agent" is added to the reaction mixture, which reacts selectively with the fleeting intermediate to form a stable, isolatable product.

  • Example Scenario: Consider a reaction where an iminium ion is a proposed intermediate. Adding a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) could trap this intermediate by reducing it to a stable amine, which can then be isolated and fully characterized.

  • Control Experiments are Critical: To validate a trapping experiment, one must demonstrate that the trapping agent does not react with the starting materials or the final product under the reaction conditions. Running these control reactions is a mandatory part of a self-validating protocol.

4. Computational Chemistry: The Predictive Partner

Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating reaction mechanisms.[14][15][16] By modeling the energies of reactants, products, transition states, and potential intermediates, DFT can:

  • Predict the most energetically favorable reaction pathway.

  • Calculate the geometry of a proposed intermediate, which can help in assigning spectroscopic signals.

  • Provide insight into the electronic structure, explaining why a particular intermediate is formed or why it is reactive.[17][18]

For the SNAr reaction of this compound, DFT can be used to compare the stability of the Meisenheimer complexes formed by attack at different positions, confirming the observed regioselectivity.[4]

Conclusion and Recommendations

Characterizing the reaction intermediates of this compound requires a synergistic and evidence-based approach. No single technique can provide the complete picture.

  • For initial exploration, start with in-situ FT-IR to gain a real-time kinetic understanding of the overall transformation and identify potential process bottlenecks or intermediate buildups.

  • To gain structural proof, use the kinetic data from IR to inform low-temperature or quenched-flow NMR experiments. Pay special attention to both ¹H and ¹⁹F nuclei.

  • If intermediates are suspected but not observed, design rigorous chemical trapping experiments with appropriate controls to provide indirect, yet powerful, evidence.

  • Throughout the investigation, leverage DFT calculations to support experimental hypotheses, rationalize observations, and guide the design of new experiments.

By integrating these methodologies, researchers can move beyond simply monitoring reaction completion to achieving a deep, mechanistic understanding that accelerates the development of robust and efficient syntheses for the next generation of therapeutics.

References
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  • Determination of Mechanism Chemi.College of Saint Benedict and Saint John's University.
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A Senior Application Scientist's Guide to Isomeric Purity Analysis of Formyl-fluoropyridines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the precise characterization of active pharmaceutical ingredients (APIs) is not merely a regulatory hurdle but a fundamental necessity for ensuring safety and efficacy. Formyl-fluoropyridines, a class of compounds pivotal as building blocks in the synthesis of numerous drugs, present a common yet critical analytical challenge: isomeric diversity. The position of the formyl and fluoro groups on the pyridine ring gives rise to multiple constitutional isomers, each potentially possessing distinct pharmacological, metabolic, and toxicological profiles. Consequently, the rigorous analysis of isomeric purity is a non-negotiable aspect of quality control.

This guide provides an in-depth comparison of the primary analytical techniques for the quantification of formyl-fluoropyridine isomers: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering insights honed from extensive field experience to empower researchers, scientists, and drug development professionals in making informed analytical decisions.

Gas Chromatography (GC): The Volatility-Based Separation

Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. For formyl-fluoropyridines, which are semi-volatile, GC offers high resolution and sensitivity, particularly when coupled with a mass spectrometer (MS).

The "Why": Unpacking the GC Mechanism

The separation in GC is predicated on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase within a long, thin capillary column. The choice of the stationary phase is paramount. For polar molecules like formyl-fluoropyridines, a stationary phase with a higher polarity (e.g., a polyethylene glycol or a high-percentage cyanopropyl-phenyl-polysiloxane) is selected. This choice is deliberate: the polar functional groups of the isomers will interact more strongly with a polar stationary phase, leading to longer retention times and, crucially, allowing for the subtle differences in dipole moment and volatility between isomers to be exploited for separation. Isomers with a higher boiling point or stronger interactions with the stationary phase will elute later, enabling their differentiation.[1]

Experimental Workflow: GC-MS Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Formyl-fluoropyridine Isomer Mixture Dilution Dilute in suitable solvent (e.g., Ethyl Acetate) Sample->Dilution Vial Transfer to GC Vial Dilution->Vial Injector Autosampler Injection Vial->Injector Column Capillary Column (e.g., DB-WAX) Injector->Column Oven Temperature Gradient Column->Oven Detector Mass Spectrometer (EI Source) Oven->Detector Chromatogram Generate Total Ion Chromatogram (TIC) Detector->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Quantification Calculate Isomer Ratios (% Area) Integration->Quantification

Caption: Workflow for GC-MS analysis of formyl-fluoropyridine isomers.

Detailed Experimental Protocol: GC-MS
  • Sample Preparation: Accurately weigh approximately 10 mg of the formyl-fluoropyridine sample and dissolve it in 10 mL of a suitable solvent like ethyl acetate or dichloromethane to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

  • Instrument Parameters (Example):

    • GC System: Agilent 8890 GC or equivalent.

    • Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column.

    • Inlet: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 220°C at 10°C/min, and hold for 5 minutes.

    • MS Detector: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: Identify the peaks corresponding to the formyl-fluoropyridine isomers based on their retention times and mass spectra. The isomeric purity is typically calculated using the area percent method, where the area of each isomer peak is expressed as a percentage of the total area of all isomer peaks.

High-Performance Liquid Chromatography (HPLC): The Polarity and Interaction-Based Separation

HPLC is arguably the most versatile and widely used technique in pharmaceutical analysis. Its strength lies in its applicability to a broad range of compounds, including those that are non-volatile or thermally labile.

The "Why": Harnessing Differential Interactions in HPLC

HPLC separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase. For formyl-fluoropyridine isomers, which possess similar but distinct polarities, Reverse-Phase (RP-HPLC) is the most common starting point.[2] In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., acetonitrile/water). The separation mechanism hinges on the hydrophobic interactions between the analytes and the C18 chains. Isomers with subtle differences in their structure will exhibit varied hydrophobic interactions, leading to different retention times.

However, achieving baseline resolution of closely related constitutional isomers can be challenging with standard RP-HPLC.[3] In such cases, alternative modes like HILIC (Hydrophilic Interaction Liquid Chromatography) or methods utilizing specialized stationary phases that promote hydrogen bonding can be employed.[4] These alternative approaches are chosen to exploit different intermolecular forces, such as dipole-dipole interactions or hydrogen bonding, providing an orthogonal separation mechanism to achieve the required resolution.[4]

Experimental Workflow: RP-HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Formyl-fluoropyridine Isomer Mixture Dilution Dissolve in Mobile Phase or suitable diluent Sample->Dilution Filter Filter through 0.45 µm syringe filter Dilution->Filter Vial Transfer to HPLC Vial Filter->Vial Injector Autosampler Injection Vial->Injector Column Reverse-Phase Column (e.g., C18) Injector->Column Pump Isocratic or Gradient Mobile Phase Delivery Pump->Injector Detector UV/DAD Detector Column->Detector Chromatogram Generate Chromatogram at specific wavelength Detector->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Quantification Calculate Isomer Ratios (% Area) Integration->Quantification

Caption: Workflow for HPLC-UV analysis of formyl-fluoropyridine isomers.

Detailed Experimental Protocol: RP-HPLC
  • Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in a mixture of acetonitrile and water (e.g., 50:50 v/v). Dilute this stock solution with the mobile phase to a final concentration of about 0.1 mg/mL. Filter the final solution through a 0.45 µm syringe filter before injection.

  • Instrument Parameters (Example):

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

    • Mobile Phase: A) 0.1% Formic Acid in Water, B) 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 20% B, hold for 2 min, ramp to 80% B over 15 min, hold for 3 min. (Note: An isocratic method may also be suitable and should be developed for optimal separation).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

    • Detector: Diode Array Detector (DAD), monitoring at a wavelength where all isomers show significant absorbance (e.g., 254 nm).

  • Data Analysis: Identify and integrate the peaks for each isomer. Calculate the area percent for each to determine the isomeric purity.

Quantitative NMR (qNMR): The Absolute Quantification Standard

While chromatographic techniques are comparative methods that rely on the separation of components, Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method.[5] It provides a direct measurement based on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[5]

The "Why": Leveraging Nuclear Proportionality

The power of qNMR for isomeric purity analysis lies in its ability to quantify isomers without the need for complete chromatographic separation or individual reference standards for each isomer.[5] By selecting unique, well-resolved signals in the ¹H NMR spectrum for each isomer, one can directly compare their integrations to determine the molar ratio. This is particularly advantageous for formyl-fluoropyridines, where the distinct electronic environments created by the formyl and fluoro substituents often lead to unique, non-overlapping signals for at least one proton on each isomer. The use of a certified internal standard of known purity and weight allows for the determination of absolute purity, a capability not inherent to chromatography.[5]

Experimental Workflow: qNMR Analysis

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing WeighSample Accurately weigh sample mixture Dissolve Dissolve both in deuterated solvent WeighSample->Dissolve WeighStd Accurately weigh internal standard WeighStd->Dissolve Transfer Transfer to NMR tube Dissolve->Transfer Spectrometer Place in NMR Spectrometer Transfer->Spectrometer Acquire Acquire ¹H Spectrum (Quantitative Parameters) Spectrometer->Acquire Process Fourier Transform, Phase, & Baseline Correct Acquire->Process Integrate Integrate unique signals for isomers & standard Process->Integrate Calculate Calculate molar ratios and absolute purity Integrate->Calculate

Caption: Workflow for qNMR analysis of formyl-fluoropyridine isomers.

Detailed Experimental Protocol: ¹H qNMR
  • Sample Preparation:

    • Accurately weigh 15-20 mg of the formyl-fluoropyridine isomer sample into a clean, dry vial.

    • Accurately weigh 5-10 mg of a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into the same vial. The internal standard must be of high purity, stable, and have signals that do not overlap with the analyte signals.[5]

    • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solution to a high-precision NMR tube.

  • Instrument Parameters (Example):

    • Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • Nucleus: ¹H.

    • Pulse Program: Standard 1D pulse sequence (e.g., zg30).

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of any signal of interest (e.g., 30-60 seconds) to ensure full relaxation. This is critical for accurate quantification.

    • Number of Scans (ns): 8 to 16, to achieve an adequate signal-to-noise ratio (S/N > 250:1 for signals of interest).

    • Acquisition Time (aq): Sufficient to allow the FID to decay completely (e.g., 3-4 seconds).

  • Data Analysis:

    • Process the spectrum with an appropriate line broadening (e.g., 0.3 Hz).

    • Carefully phase and baseline correct the spectrum.

    • Select a well-resolved, unique signal for each isomer and for the internal standard.

    • Integrate these signals accurately.

    • Calculate the molar ratio of the isomers and, if using an internal standard, the absolute purity of the sample using the standard qNMR equation.

Comparative Performance and Method Validation

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for absolute quantification, sample throughput, and the complexity of the sample matrix.[6] Regardless of the chosen method, it must be validated to ensure it is fit for its intended purpose.[7][8]

Performance Comparison
Parameter Gas Chromatography (GC-MS) High-Performance Liquid Chromatography (HPLC-UV) Quantitative NMR (qNMR)
Principle Separation by boiling point and interaction with stationary phase.[5]Comparative method based on physical separation and detector response.[5]Direct, primary method based on the molar concentration of nuclei.[5]
Resolution Excellent for volatile isomers, highly dependent on column choice.Good to excellent, highly dependent on column and mobile phase optimization.Not a separation technique; relies on spectral resolution of unique signals.
Sensitivity (LOD/LOQ) Very high (ppb to ppm level), especially with MS detection.High (ppm level).Lower (typically requires >0.1 mg/mL concentration).
Precision (%RSD) Typically < 5% RSD.[9]Typically < 2% RSD.Excellent, often < 1% RSD.
Accuracy High, but dependent on the purity of reference standards for each isomer.High, but dependent on the purity of reference standards for each isomer.Highest, as it's a primary ratio method; can provide absolute purity with an internal standard.
Throughput Moderate; run times are typically 15-30 minutes.Moderate; run times are typically 10-25 minutes.Low; requires longer acquisition times for quantification (long relaxation delays).
Reference Standards Required for each isomer for confident identification and quantification.Required for each isomer for confident identification and quantification.Not required for relative quantification; one internal standard for absolute quantification.[5]
The Imperative of Method Validation

A self-validating system is the cornerstone of trustworthy analytical data. Validation demonstrates that an analytical procedure is suitable for its intended use.[7] Key parameters to evaluate, as outlined in guidelines like ICH Q2(R2), include:[10]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including other isomers. For chromatography, this is demonstrated by baseline resolution (Resolution factor > 1.7).[9] For NMR, it's shown by the presence of unique, non-overlapping signals.

  • Linearity & Range: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9] This includes repeatability and intermediate precision.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. A typical acceptance criterion is a signal-to-noise ratio (S/N) of not less than 10.[9]

Conclusion and Recommendations

The selection of an optimal analytical technique for the isomeric purity analysis of formyl-fluoropyridines is a strategic decision guided by the specific analytical objective.

  • For high-throughput screening and quality control where high sensitivity for trace impurities is required, GC-MS and HPLC-UV are the workhorses. They provide excellent separation capabilities and are well-suited for routine analysis, provided that reference standards for all isomers are available.

  • HPLC is generally more versatile than GC , accommodating a wider range of formyl-fluoropyridine derivatives and offering more flexibility in method development through different stationary and mobile phases.

  • qNMR stands out as the definitive method for absolute quantification and for cases where reference standards for all isomers are unavailable. [5] It serves as an invaluable tool for the primary characterization of reference materials and for resolving disputes between chromatographic methods. Its lower sensitivity and throughput are trade-offs for its exceptional accuracy and its status as a primary ratio method.

Ultimately, a multi-faceted approach often yields the most comprehensive understanding. Using an orthogonal technique (e.g., confirming an HPLC result with qNMR) provides the highest degree of confidence in the isomeric purity assessment of formyl-fluoropyridines, ensuring the quality and safety of the final pharmaceutical products.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Fluoro-5-formylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical waste management is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, the proper disposal of specialized reagents like 2-Fluoro-5-formylpyridine is not merely a regulatory formality but a critical component of a robust safety culture. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, grounded in established safety protocols and an understanding of its chemical properties.

The core principle of this guide is to treat this compound with a high degree of caution. While specific toxicological properties have not been exhaustively investigated, the available data on its hazard classifications and the general principles for handling pyridine derivatives demand a conservative approach to its management.[1]

Hazard Assessment and Profile

Understanding the inherent risks of a chemical is the first step in managing it safely. This compound is classified with several hazards that necessitate careful handling and the use of appropriate Personal Protective Equipment (PPE) at all times.

Key Hazards:

  • Acute Toxicity: The compound is considered harmful if swallowed, in contact with skin, or inhaled.[2]

  • Irritation: It is known to cause skin and serious eye irritation.[2]

  • Respiratory Effects: Inhalation may lead to respiratory irritation.[1]

  • Flammability: While some sources indicate it is a solid, related fluorinated pyridines are flammable, and it is prudent to handle it as a potentially flammable substance, keeping it away from ignition sources.[3][4]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of these risks.

Table 1: GHS Hazard Classifications for this compound

Hazard Class Hazard Statement
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed[2]
Acute Toxicity, Dermal (Category 4) H312: Harmful in contact with skin[2]
Skin Irritation (Category 2) H315: Causes skin irritation[2]
Eye Irritation (Category 2) H319: Causes serious eye irritation[2]
Acute Toxicity, Inhalation (Category 4) H332: Harmful if inhaled[2]

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation[1][3] |

The Core Directive: Mandated Professional Disposal

Given its hazardous properties, the only acceptable method for the disposal of this compound is through a licensed and certified professional waste disposal service.[1][5]

Under no circumstances should this chemical be:

  • Poured down the drain.[1][6]

  • Disposed of in standard laboratory or municipal trash.[6]

  • Evaporated in a fume hood as a means of disposal.

Pyridine and its derivatives are often subject to strict federal and state disposal regulations as hazardous waste.[7][8] Engaging a professional service ensures that the disposal method, typically high-temperature incineration in a specially equipped incinerator, complies with these regulations and effectively neutralizes the chemical's hazardous properties.[1][3][7]

Pre-Disposal Protocol: A Step-by-Step Guide

Proper preparation of chemical waste is crucial for ensuring the safety of laboratory personnel and waste management contractors.

Step 1: Personal Protective Equipment (PPE) Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. This is the first line of defense against accidental exposure.

  • Gloves: Use chemical-resistant gloves (e.g., butyl rubber). Nitrile gloves may not be sufficient for prolonged contact.[6][9]

  • Eye Protection: Wear chemical splash goggles or safety glasses with side shields.[6]

  • Lab Coat: A fully buttoned lab coat is mandatory to protect against skin contact.[6]

  • Respiratory Protection: All handling of this compound, including waste preparation, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.[6][9]

Step 2: Waste Segregation Proper segregation prevents dangerous chemical reactions.

  • Collect waste this compound and materials contaminated with it (e.g., pipette tips, weighing paper, contaminated gloves) separately from other waste streams.

  • Do not mix it with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[4][9]

Step 3: Containerization The choice of container is critical for safe storage and transport.

  • Use a sealable, airtight, and chemically compatible waste container.[9]

  • Ensure the container is in good condition, free from cracks or leaks.

  • Do not overfill the container; leave adequate headspace (at least 10%) to allow for expansion.

Step 4: Labeling Clear and accurate labeling is a regulatory requirement and essential for safety.

  • Attach a completed hazardous waste label to the container as soon as the first drop of waste is added.[9]

  • The label must clearly state "Hazardous Waste" and list the full chemical name: "this compound".

  • Indicate all relevant hazards (e.g., "Toxic," "Irritant").[6]

Step 5: Secure Storage Store the sealed and labeled waste container in a designated, secure waste accumulation area.[6][9]

  • The storage area should be cool, dry, and well-ventilated.[4]

  • It must be away from heat, sparks, open flames, or any other source of ignition.[4][9]

  • Ensure the storage area is segregated from incompatible chemicals.

Step 6: Arranging for Disposal

  • Once the container is full or you are finished generating this waste stream, complete a chemical collection request form as per your institution's Environmental Health and Safety (EHS) department procedures.[9]

  • Coordinate with your EHS department for the scheduled pickup by a licensed hazardous waste contractor.[6]

Disposal Workflow and Decision Logic

The following diagram illustrates the essential decision-making and operational flow for the proper management of this compound waste.

G Workflow for this compound Disposal cluster_prep Waste Preparation cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste: This compound (pure or contaminated materials) B Wear Full PPE (Fume Hood Operation) A->B C Segregate from Incompatible Chemicals B->C D Select Appropriate Waste Container C->D E Securely Seal and Label Container with Contents & Hazards D->E F Store in Designated, Secure Waste Area E->F G Complete Institutional Waste Pickup Request F->G H Transfer to Licensed Professional Disposal Service G->H

Caption: Decision workflow for handling this compound waste.

Emergency Procedures: Spill Management

Accidents can happen, and preparedness is key.

  • Small Spill (inside a fume hood):

    • Ensure you are wearing appropriate PPE.

    • Contain the spill using an inert, non-combustible absorbent material like vermiculite or sand.[6]

    • Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[1]

    • Decontaminate the area with an appropriate solvent and then soap and water.

    • All cleanup materials must be disposed of as hazardous waste.[9]

  • Large Spill (or any spill outside a fume hood):

    • Immediately evacuate the area.

    • Alert others in the vicinity and secure the area to prevent entry.

    • Contact your institution's EHS or emergency response team immediately.[9]

    • Do not attempt to clean up a large spill yourself unless you are specifically trained and equipped to do so.

This guide provides a comprehensive framework for the responsible disposal of this compound. By integrating these procedures into your laboratory's standard operating protocols, you contribute to a safer research environment and ensure full regulatory compliance. Always consult your institution's specific EHS guidelines, as they may have additional requirements.

References

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  • This compound | C6H4FNO | CID 16414246. PubChem, National Institutes of Health.

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  • Regulations and Guidelines Applicable to Pyridine. (1992). Agency for Toxic Substances and Disease Registry (ATSDR), NCBI Bookshelf.

  • 2-FLUORO PYRIDINE CAS No 372-48-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). Central Drug House (P) Ltd.

  • 2-Chloro-5-fluoro-4-formylpyridine. (n.d.). Synblock.

  • 5-fluoro-2-formylpyridine AldrichCPR. (n.d.). Sigma-Aldrich.

  • 5-fluoro-2-formylpyridine AldrichCPR. (n.d.). Sigma-Aldrich.

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  • Proper Disposal of 2-Fluoro-5-methylpyridin-3-amine: A Guide for Laboratory Professionals. (2025). BenchChem.

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Mastering the Safe Handling of 2-Fluoro-5-formylpyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, 2-Fluoro-5-formylpyridine is a valuable building block in the synthesis of novel therapeutics and advanced materials. However, its dual functionality as a halogenated pyridine and an aromatic aldehyde necessitates a rigorous and informed approach to laboratory safety. This guide moves beyond mere compliance, offering a deep dive into the causality behind essential safety protocols. Our objective is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research by mastering the safe handling of this reactive compound.

Hazard Analysis: Understanding the "Why" Behind the Danger

This compound's hazard profile is rooted in its chemical structure. The fluorinated pyridine ring can exhibit metabolic liabilities and the aldehyde group is inherently reactive. According to aggregated GHS data, this compound is classified as harmful if swallowed, in contact with skin, or inhaled. It is also known to cause serious skin and eye irritation and may lead to respiratory irritation[1]. A thorough investigation of its toxicological properties has not been completed, which necessitates a cautious approach, treating it as a substance with significant potential hazards[2].

The primary risks stem from:

  • Dermal Absorption and Irritation: Halogenated organic compounds can penetrate the skin, and aldehydes are known irritants.

  • Respiratory Irritation: As a fine powder or solid, the compound can be easily aerosolized, posing a direct threat to the respiratory tract[1][2].

  • Eye Damage: Contact with the eyes can cause serious and potentially irreversible damage[1].

Given these risks, a multi-layered safety strategy is not just recommended; it is imperative.

Engineering Controls: Your First Line of Defense

Before any personal protective equipment is even selected, robust engineering controls must be in place. These controls are designed to minimize hazards at the source, reducing the reliance on PPE.

The Chemical Fume Hood: A Non-Negotiable Workspace

All handling of this compound, especially the weighing and transfer of the solid, must be conducted within a properly functioning and certified chemical fume hood[3][4]. This is critical for several reasons:

  • Containment of Aerosols: The primary function of the fume hood is to contain and exhaust airborne particles, preventing inhalation of the powdered chemical[3][5].

  • Vapor Control: Although a solid, the compound may have some vapor pressure, and reactions involving it could produce volatile byproducts.

  • Explosion/Splash Shielding: The sash of the fume hood provides a physical barrier against unexpected reactions or splashes[6].

Best Practices for Fume Hood Use:

  • Verify Airflow: Before starting work, ensure the fume hood's monitor indicates adequate airflow (typically 80-120 ft/min)[6].

  • Work Deep Inside: All apparatus and materials should be kept at least 6 inches inside the plane of the sash to ensure effective capture[5][7][8].

  • Sash Position: Keep the sash as low as possible, using it as a shield. The sash should be at or below the indicated operating height during work[6][7].

  • Minimize Clutter: Do not use the fume hood for chemical storage. Excessive equipment can disrupt airflow patterns, compromising containment[5][7][8].

Emergency Infrastructure: Eyewash and Safety Shower

In the event of an accidental exposure, immediate decontamination is crucial. The Occupational Safety and Health Administration (OSHA) mandates that "suitable facilities for quick drenching or flushing of the eyes and body shall be provided within the work area for immediate emergency use" when working with injurious or corrosive materials[2][9][10].

  • Accessibility: Eyewash stations and safety showers must be located within a 10-second travel distance from the hazard and on the same level, with an unobstructed path[11].

  • Functionality: Both must be capable of providing a tepid (60-100°F or 16-38°C) flow of flushing fluid for a full 15 minutes[1][10][11].

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final layer of protection and must be selected based on a thorough risk assessment of the specific tasks being performed.

A Systematic Approach to PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_verification Verification & Use Start Start: Prepare to handle This compound AssessTask Assess Task: Weighing solid? Making solution? Running reaction? Start->AssessTask Identify Hazards EngineeringControls Work in certified Chemical Fume Hood AssessTask->EngineeringControls Always Required EyeProtection Select Eye Protection: Chemical Splash Goggles (required) + Face Shield (for splash risk) EngineeringControls->EyeProtection Minimum Requirement HandProtection Select Gloves: Butyl or Viton® for primary handling Double-gloving recommended EyeProtection->HandProtection BodyProtection Select Body Protection: Flame-resistant lab coat HandProtection->BodyProtection RespiratoryProtection Select Respiratory Protection: NIOSH-approved respirator with organic vapor cartridges and P95/P100 pre-filters BodyProtection->RespiratoryProtection InspectPPE Inspect PPE for damage before each use RespiratoryProtection->InspectPPE Final Check DonPPE Don PPE correctly InspectPPE->DonPPE Proceed Proceed with work inside fume hood DonPPE->Proceed

Caption: PPE selection workflow for this compound.

Detailed PPE Specifications

The following table summarizes the required PPE and provides the rationale for each selection.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a significant splash risk.Protects against aerosolized powder and splashes. Goggles provide a seal around the eyes, which standard safety glasses do not. A face shield offers an additional layer of protection for the entire face[6].
Hand Protection Butyl rubber or Viton® gloves are recommended. Double-gloving is a best practice. Nitrile gloves offer poor resistance to pyridine and should be avoided for primary handling.Pyridine and its derivatives can be aggressive towards common glove materials. While nitrile may be suitable for some organic solvents, it offers poor protection against pyridine[12]. Butyl rubber or Viton® provide superior resistance. Double-gloving minimizes exposure during glove removal.
Body Protection A flame-resistant lab coat should be worn and fully buttoned.Provides a removable barrier to protect skin and clothing from minor spills and contamination. Flame-resistant material is prudent given the organic nature of the compound and potential use of flammable solvents.
Respiratory Protection A NIOSH-approved air-purifying respirator with organic vapor cartridges and P95 or P100 particulate pre-filters.This combination is essential because of the dual hazard: the solid particulate (P95/P100 filter) and potential organic vapors (cartridge)[13][14]. The specific cartridge should be selected based on workplace exposure assessments.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational procedure is crucial for minimizing risk.

Preparation:

  • Review the SDS: Before beginning any work, thoroughly read the Safety Data Sheet for this compound.

  • Designate Area: Cordon off the specific area within the fume hood where the work will take place.

  • Assemble Materials: Place all necessary equipment (spatulas, weigh paper, glassware, solvents) inside the fume hood to minimize reaching in and out.

  • Verify Emergency Equipment: Confirm the location and operational readiness of the nearest safety shower and eyewash station.

  • Don PPE: Put on all required PPE as outlined in the table above, ensuring a proper fit.

Handling and Use (Inside the Fume Hood):

  • Weighing: Carefully weigh the solid compound on weigh paper or in a tared container. Perform this task slowly to avoid creating airborne dust.

  • Transfer: Use a spatula to transfer the solid into the reaction vessel. If transferring to a flask with a narrow neck, use a powder funnel.

  • Solution Preparation: If making a solution, add the solvent to the solid slowly to avoid splashing. Cap containers when not in use to prevent vapor release[8].

  • Reaction Monitoring: Keep the fume hood sash at the lowest practical height throughout the experiment.

Post-Procedure:

  • Decontamination: Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to avoid self-contamination: 1. Gloves, 2. Face shield/goggles, 3. Lab coat, 4. Respirator.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing gloves[4].

Spill and Emergency Procedures

Small Spill (Contained within the Fume Hood):

  • Alert nearby personnel.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite[4][15].

  • Carefully sweep the absorbed material into a designated hazardous waste container.

  • Decontaminate the area and all tools used for cleanup.

Large Spill (Outside the Fume Hood):

  • Evacuate: Immediately evacuate the laboratory, alerting all personnel.

  • Isolate: Close the laboratory doors to contain the spill.

  • Notify: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately[15]. Do not attempt to clean up a large spill yourself.

Personal Exposure:

  • Eye Contact: Immediately flush eyes with tepid water at an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention[4][15].

  • Skin Contact: Remove contaminated clothing and flush the affected area with copious amounts of water at a safety shower for at least 15 minutes. Seek immediate medical attention[15].

  • Inhalation: Move to fresh air immediately. Seek medical attention[4].

Disposal Plan: Responsible Waste Management

Improper disposal of this compound and associated waste can pose a significant environmental and safety risk.

Waste Segregation: As a halogenated organic compound, all waste containing this compound must be segregated into a dedicated "Halogenated Organic Waste" container[16][17][18]. Do not mix with non-halogenated waste, as this complicates the disposal process and increases costs.

Types of Waste and Disposal Protocol:

  • Solid Waste: Unused or contaminated this compound, contaminated weigh paper, and absorbent materials from spills.

    • Procedure: Place in a clearly labeled, sealed, and compatible hazardous waste container.

  • Liquid Waste: Reaction mixtures and solutions containing the compound.

    • Procedure: Collect in a dedicated, sealed, and properly vented halogenated liquid waste container. The container must be stored in secondary containment[19].

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items.

    • Procedure: Place in a sealed bag or container labeled as hazardous waste for disposal[20].

All hazardous waste containers must be properly labeled with the words "Hazardous Waste," the full chemical names of all constituents, and the approximate percentages[19]. Arrange for pickup through your institution's EHS department. Never pour this chemical or solutions containing it down the drain [4][18].

By integrating these principles and procedures into your daily laboratory workflow, you can handle this compound with the confidence that comes from a deep, scientific understanding of safety.

References

  • Capot Chemical Co., Ltd. (2013). This compound SAFETY DATA SHEET. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Requirements for eyewash and shower facilities. U.S. Department of Labor. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Requirements for emergency eyewashes and showers. U.S. Department of Labor. Retrieved from [Link]

  • The Joint Commission. (2016). Eye Wash Station and Emergency Showers - Design Criteria. Retrieved from [Link]

  • Public Health England. (n.d.). Pyridine: incident management. GOV.UK. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]

  • Duke University Occupational & Environmental Safety Office. (n.d.). WORKING SAFELY WITH TOXIC POWDERS. Duke Safety. Retrieved from [Link]

  • Enviro-Safe. (2025). What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps. Retrieved from [Link]

  • Hudson Valley Community College. (n.d.). FUME HOOD USE AND SAFETY PRACTICES. Retrieved from [Link]

  • LabRepCo. (2025). Best Practices for Operating & Maintaining Your Chemical Fume Hood. Retrieved from [Link]

  • University of California, Riverside Environmental Health & Safety. (n.d.). Guidelines For The Safe Use Of Laboratory Fume Hoods. Retrieved from [Link]

  • Lab Manager Magazine. (n.d.). Best Practices for Selecting and Using a Fume Hood. Retrieved from [Link]

  • Bucknell University. (2016). HAZARDOUS WASTE SEGREGATION. Retrieved from [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • AMG Medical Inc. (n.d.). CHEMICAL RESISTANCE & BARRIER GUIDE. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. National Institute for Occupational Safety and Health. Retrieved from [Link]

  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste. Retrieved from [Link]

  • eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). Retrieved from [Link]

  • PK Safety. (2024). Understanding Respirators With Organic Vapor Cartridges. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Respirator Selection Guide for the Healthcare Industry. National Institute for Occupational Safety and Health. Retrieved from [Link]

  • University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • University of California, Berkeley Environment, Health and Safety. (n.d.). Ansell Chemical Resistance Glove Chart. Retrieved from [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. (2019). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • Occupational Health & Safety. (2022). Choosing the Right Respiratory Protection. Retrieved from [Link]

  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Mercedes Scientific. (2024). Formaldehyde: OSHA Regulations. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.